Dityrosine
Description
o,o'-biphenol analog of tyrosine; isolated from insoluble protein of human cataractous lenses; structure
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALFHMKVSJFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318376 | |
| Record name | Dityrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
980-21-2 | |
| Record name | Dityrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=980-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dityrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dityrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
in vivo synthesis pathways of dityrosine
An In-Depth Technical Guide to the In Vivo Synthesis Pathways of Dityrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DiY) is a covalent cross-link formed by the oxidation and subsequent coupling of two tyrosine residues.[1] This modification can occur both intramolecularly and intermolecularly, leading to alterations in protein structure and function, including protein aggregation.[2][3] The formation of this compound is a significant biomarker for oxidative stress and has been implicated in a variety of physiological and pathological processes, including aging and diseases such as atherosclerosis, cataracts, and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][3][4] This technical guide provides a comprehensive overview of the core , detailing both enzymatic and non-enzymatic mechanisms, experimental protocols for its study, and quantitative data to support researchers, scientists, and drug development professionals.
Core Synthesis Pathways
The in vivo formation of this compound is primarily driven by oxidative processes that generate tyrosyl radicals. These radicals can then couple to form a stable carbon-carbon bond between the ortho-positions of the phenolic rings.[1] The principal pathways involved are enzymatic catalysis and non-enzymatic reactions mediated by reactive oxygen species (ROS) and photo-oxidation.
Enzymatic Synthesis
Peroxidases are the primary enzymes responsible for the catalytic formation of this compound in vivo. These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize tyrosine residues to tyrosyl radicals.
Myeloperoxidase (MPO): MPO, an enzyme abundant in neutrophils and macrophages, plays a crucial role in this compound formation, particularly at sites of inflammation.[5][6] MPO catalyzes the oxidation of L-tyrosine using H₂O₂ to generate tyrosyl radicals, which then couple to form this compound.[5][6] This process is implicated in the oxidative damage observed in inflammatory conditions like atherosclerosis.[5][7]
Horseradish Peroxidase (HRP): While not a human enzyme, HRP is widely used in experimental models to study this compound formation due to its robust activity.[8] It follows a similar mechanism to MPO, oxidizing tyrosine residues in the presence of H₂O₂.[8]
Other Peroxidases: Other peroxidases, such as those found in the extracellular matrix, can also contribute to this compound cross-linking, playing a role in the structural integrity of tissues.
The general enzymatic reaction mechanism is as follows:
-
Peroxidase (in its resting ferric state) reacts with H₂O₂ to form a highly oxidized intermediate, Compound I.
-
Compound I abstracts an electron from a tyrosine residue, generating a tyrosyl radical and the less reactive Compound II.
-
Compound II oxidizes a second tyrosine residue, producing another tyrosyl radical and returning the enzyme to its resting state.
-
The two tyrosyl radicals then combine to form a this compound cross-link.
References
- 1. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pathology of this compound cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase-catalyzed oxidation of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Mass spectrometric quantification of markers for protein oxidation by tyrosyl radical, copper, and hydroxyl radical in low density lipoprotein isolated from human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Horseradish peroxidase oxidation of tyrosine-containing peptides and their subsequent polymerization: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Protein Oxidation
An In-depth Technical Guide to Metal-Catalyzed Oxidation and Dityrosine Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of metal-catalyzed oxidation (MCO) and the subsequent formation of this compound cross-links in proteins. It covers the core chemical mechanisms, detailed experimental protocols for detection and quantification, and the biological implications in disease and drug development.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, can lead to significant damage to cellular components, including proteins.[1][2] One of the most studied and clinically relevant forms of oxidative damage is metal-catalyzed oxidation (MCO), an irreversible modification that can alter protein structure and function.[3] MCO reactions are implicated in aging and a variety of pathological conditions, such as Alzheimer's disease, Parkinson's disease, atherosclerosis, and eye cataracts.[2][4][5][6]
A key biomarker of MCO-induced protein damage is the formation of this compound (DiY), a covalent cross-link created by the ortho-ortho coupling of two tyrosine residues.[7] This cross-linking can occur both within a single protein (intramolecular) and between different protein molecules (intermolecular), leading to aggregation and loss of function.[6][8] The inherent fluorescence of this compound makes it a useful probe for studying oxidative stress, while its stability allows it to serve as a cumulative marker of protein damage.[2][9][10]
The Core Mechanism: Metal-Catalyzed Oxidation
MCO involves the generation of highly reactive oxygen species through reactions catalyzed by transition metals, most commonly iron (Fe) and copper (Cu).[11] The process is site-specific, with modifications occurring at metal-binding sites on the protein.[11][12]
The fundamental steps of MCO leading to this compound formation are:
-
Reduction of Metal Ions: An electron donor reduces a metal ion, such as Fe(III) to Fe(II) or Cu(II) to Cu(I).[11][12]
-
Fenton-like Chemistry: The reduced metal ion reacts with hydrogen peroxide (H₂O₂), which is often present in biological systems, to produce a highly reactive hydroxyl radical (•OH).[13]
-
Tyrosyl Radical Formation: The hydroxyl radical abstracts a hydrogen atom from the phenolic group of a tyrosine residue, generating a tyrosyl radical.[10]
-
This compound Cross-link Formation: Two tyrosyl radicals then couple to form a stable C-C bond, creating the this compound cross-link.[6]
Interestingly, studies have shown that this compound formation can be observed with Cu²⁺/H₂O₂ oxidation, but not necessarily under Cu⁺/H₂O₂ conditions, suggesting the mechanism may be more complex than simple Fenton chemistry in some contexts.[1]
Biological Relevance and Implications in Drug Development
This compound is more than just a marker of damage; its formation has significant biological consequences. The cross-linking of proteins can lead to the formation of stable, protease-resistant aggregates.[7] This is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's, where this compound has been identified in the characteristic Aβ plaques and Lewy bodies, respectively.[5][7] The accumulation of these cross-linked proteins is believed to contribute to neurotoxicity.[5]
For drug development professionals, understanding this compound formation is critical for several reasons:
-
Biomarker of Disease: this compound levels can serve as a clinical biomarker for diseases associated with oxidative stress, allowing for monitoring of disease progression and therapeutic efficacy.[2][5][14]
-
Therapeutic Antibody Stability: Therapeutic monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs) are susceptible to MCO, which can occur during manufacturing, storage, or even in vivo.[3] Oxidation can compromise the efficacy and safety of these biotherapeutics by causing aggregation, loss of antigen binding, or altered effector functions.[3]
-
Target for Intervention: Preventing pathological this compound cross-linking could be a therapeutic strategy for diseases driven by oxidative stress.
Experimental Protocols for this compound Analysis
The analysis of this compound requires robust and sensitive methods to induce, detect, and quantify this specific modification.
In Vitro Induction of this compound via MCO
This protocol describes a general method for inducing this compound formation in a purified protein sample using an iron-based MCO system.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, Lysozyme) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Iron(II) chloride (FeCl₂) solution.
-
Hydrogen peroxide (H₂O₂) solution.
Procedure:
-
Prepare the protein solution to the desired concentration (e.g., 1 mg/mL).
-
To initiate the MCO reaction, add FeCl₂ to a final concentration of 150 µM and H₂O₂ to the desired final concentration (a range of concentrations should be tested to optimize the reaction).[15]
-
Incubate the reaction mixture at a constant temperature (e.g., 27°C or 37°C) for a set time course (e.g., 1 to 6 hours).[15]
-
Stop the reaction by adding a metal chelator like EDTA or by immediately proceeding to analysis.
-
Analyze the oxidized protein sample for degradation, aggregation, and this compound formation using methods described below.
Detection and Quantification Methods
A combination of spectroscopic and chromatographic techniques is typically employed for the robust analysis of this compound.
4.2.1 Fluorescence Spectroscopy
This is the most direct method for detecting this compound due to its characteristic fluorescence.[16]
-
Principle: this compound exhibits a distinct fluorescence emission maximum around 400-420 nm when excited at approximately 315-325 nm.[5][6][17]
-
Procedure:
-
Place the protein sample (oxidized and control) into a quartz cuvette.
-
Using a spectrofluorometer, set the excitation wavelength to ~320 nm.[17]
-
Scan the emission spectrum from ~350 nm to 500 nm.
-
The presence of a peak around 400-420 nm in the oxidized sample, absent in the control, indicates this compound formation.[6]
-
-
Limitations: This method is excellent for initial detection but can be semi-quantitative at best, as fluorescence intensity can be influenced by the protein's local environment and the presence of other fluorescent molecules.[18]
4.2.2 High-Performance Liquid Chromatography (HPLC)
HPLC provides separation and quantification of this compound, typically after acid hydrolysis of the protein.[2][6][19]
-
Principle: The protein is hydrolyzed into its constituent amino acids. The hydrolysate is then injected into an HPLC system, where this compound is separated from other amino acids on a reverse-phase column and detected by fluorescence or UV absorbance.[10][19]
-
Sample Preparation (Acid Hydrolysis):
-
Spike the protein sample with an internal standard (e.g., ³³C₆-dityrosine) for accurate quantification.[20]
-
Add a mixture of 6 N hydrochloric acid and propionic acid.[20]
-
Heat the sample in a sealed, evacuated tube at 110°C for 20-24 hours.
-
Dry the hydrolysate under vacuum and reconstitute in a suitable mobile phase.
-
Clean up the sample using a solid-phase extraction cartridge (e.g., Sep-Pak C18) if necessary.[20]
-
-
Chromatographic Conditions (Example):
-
Column: ODS II Spherisorb or Phenomenex Ultracarb.[19]
-
Mobile Phase: Isocratic elution with 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid.[19]
-
Detection: Fluorescence detector set to Ex: 315 nm / Em: 420 nm.[5]
-
Quantification: Compare the peak area of this compound to a standard curve generated with known concentrations of a this compound standard.
-
4.2.3 Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is the most powerful tool for unambiguously identifying this compound and pinpointing the exact location of the cross-link within the protein sequence.[4][5][8]
-
Principle: After proteolytic digestion (e.g., with trypsin or LysC), the resulting peptide mixture is analyzed by LC-MS/MS. This compound cross-linked peptides have a unique mass and fragmentation pattern that can be identified using specialized software.[5][21]
-
Procedure:
-
Digest the oxidized protein with a specific protease (e.g., LysC).[5]
-
Separate the peptides using reverse-phase HPLC coupled directly to an electrospray ionization (ESI) mass spectrometer.[5]
-
The mass spectrometer is operated to perform data-dependent acquisition, selecting precursor ions for fragmentation by collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD).[4][5]
-
Analyze the resulting MS/MS spectra using specialized cross-linking identification software (e.g., pLink, StavroX) to identify the specific tyrosine residues involved in the cross-link.[5][22]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound.
Table 1: Spectroscopic Properties of this compound
| Property | Wavelength (nm) | Condition | Reference |
| Fluorescence Excitation | 315 - 325 | Neutral / Alkaline | [5][6] |
| Fluorescence Excitation | 284 | Acidic | [5] |
| Fluorescence Emission | 400 - 420 | All conditions | [5][6] |
| Molar Absorption Coeff. (ε) | 6500 M⁻¹cm⁻¹ at 315 nm | N/A | [6] |
Table 2: Example Conditions for this compound Analysis
| Method | Parameter | Value / Condition | Reference |
| MCO Induction | Metal/Oxidant | 150 µM FeCl₂ / various H₂O₂ | [15] |
| Incubation | 1-6 hours at 27°C | [15] | |
| HPLC | Column | ODS II Spherisorb | [19] |
| Mobile Phase | 92% H₂O, 8% ACN, 0.1% TFA | [19] | |
| Detection | Fluorescence (Ex: 315 nm, Em: 420 nm) | [5][19] | |
| LC-MS/MS | Protease | LysC | [5] |
| Fragmentation | CID, HCD, ETD | [4][5] | |
| Analysis Software | pLink, StavroX | [5][22] |
Table 3: Reported this compound Levels in Biological Samples
| Sample Type | Finding | Disease Context | Reference |
| Grain Proteins | 0.38 to 1.92 ng/mg | Food Science | [20] |
| Human Brain (Hippocampus) | 5- to 8-fold increase vs. control | Alzheimer's Disease | [23] |
| Blood Plasma | Elevated levels | Chronic Renal Failure | [5] |
| Urine | Higher levels | Diabetes | [5] |
Conclusion
Metal-catalyzed oxidation and the resultant formation of this compound cross-links are crucial aspects of protein chemistry with far-reaching implications in biology, medicine, and pharmaceutical sciences. This compound serves as a stable and quantifiable biomarker of cumulative oxidative stress, providing valuable insights into the pathogenesis of various diseases. For professionals in drug development, a thorough understanding of the mechanisms of MCO and the analytical techniques to detect its products is essential for ensuring the stability, efficacy, and safety of biotherapeutics. The continued development of sensitive analytical methods, particularly in mass spectrometry, will further enhance our ability to study and mitigate the detrimental effects of protein oxidation.[2]
References
- 1. Metal catalyzed oxidation of tyrosine residues by different oxidation systems of copper/hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Identification of this compound Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of o-tyrosine and this compound in proteins during radiolytic and metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal-catalyzed oxidation of proteins. Physiological consequences: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges [mdpi.com]
- 14. Large-Scale Qualitative and Quantitative Assessment of this compound Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of metal catalyzed oxidation in recombinant viral protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dityrosine in Protein Structure and Stability: A Technical Guide
Executive Summary: Dityrosine (DT) is a covalent cross-link formed from the oxidation of two tyrosine residues within a protein or between proteins. This post-translational modification is a significant biomarker for oxidative stress and has been implicated in a range of physiological and pathological processes, including aging and neurodegenerative diseases. While DT can enhance the structural integrity of certain proteins, particularly fibrous ones, it has been shown to decrease the stability of globular proteins. This guide provides an in-depth technical overview of the formation, structural implications, and stability effects of this compound cross-linking, along with detailed experimental protocols for its induction and detection.
Introduction to this compound
This compound is a fluorescent biomolecule resulting from the oxidative coupling of two tyrosine residues.[1] This covalent bond can be formed either intramolecularly (within the same polypeptide chain) or intermolecularly (between different polypeptide chains), leading to protein dimerization or oligomerization. The formation of DT is often associated with conditions of oxidative stress, where reactive oxygen species (ROS) are abundant.[1] It has been identified in a variety of proteins and is linked to pathologies such as cataracts, atherosclerosis, and Alzheimer's disease.[1]
The Mechanism of this compound Formation
This compound cross-links can be formed through both enzymatic and non-enzymatic pathways, both of which involve the generation of a tyrosyl radical as a key intermediate.
Enzymatic Formation
Peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase, can catalyze the formation of this compound in the presence of hydrogen peroxide (H₂O₂).[2] The enzyme abstracts a hydrogen atom from the phenolic hydroxyl group of a tyrosine residue, generating a tyrosyl radical. Two of these radicals can then couple to form a stable this compound cross-link.
Non-Enzymatic Formation
Non-enzymatic formation of this compound can be initiated by various radical-generating systems, including:
-
Reactive Oxygen Species (ROS): Hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻) can directly oxidize tyrosine to form tyrosyl radicals.[1]
-
Ultraviolet (UV) Irradiation: UV light can induce the formation of tyrosyl radicals, leading to this compound cross-linking.
The general mechanism for this compound formation is depicted in the following signaling pathway:
Impact on Protein Structure and Stability
The formation of this compound cross-links can have significant consequences for the structure and stability of proteins.
Structural Effects
-
Intramolecular Cross-linking: Can introduce conformational constraints, potentially altering the protein's tertiary structure.
-
Intermolecular Cross-linking: Leads to the formation of dimers, oligomers, and larger aggregates. This can result in increased protein insolubility and resistance to proteolytic degradation.
Stability Effects
While this compound cross-links can enhance the mechanical stability and proteolytic resistance of some structural proteins, they have been shown to decrease the thermodynamic stability of globular proteins. The introduction of a rigid, covalent cross-link can disrupt the native conformational ensemble, leading to a less stable structure.
Table 1: Quantitative Data on the Effect of this compound on Protein Stability
| Protein | Cross-linking Type | Effect on Stability | Method of Analysis | Reference |
| Globular Proteins (general) | Intermolecular | Weakens structural stability | Not specified | [1] |
| Ribonuclease A, Calmodulin, γB-Crystallin | Intermolecular | Denatured at a lower temperature and lower concentrations of urea (B33335) or guanidinium (B1211019) chloride | Spectroscopy | [1] |
| γB-Crystallin | Intermolecular | More readily aggregates and precipitates | Not specified | [1] |
Experimental Protocols
Induction of this compound Cross-linking
Protocol 4.1.1: Horseradish Peroxidase (HRP)-Mediated this compound Formation
This protocol describes a general method for inducing this compound cross-linking in a target protein using HRP and H₂O₂.
-
Protein Preparation:
-
Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of HRP (e.g., 1 mg/mL in buffer).
-
Prepare a fresh stock solution of H₂O₂ (e.g., 30% w/v). Dilute to the desired final concentration (e.g., 10-100 µM) in buffer immediately before use.
-
-
Reaction Incubation:
-
To the protein solution, add HRP to a final concentration of 0.1-1 µM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 10-100 µM.
-
Incubate the reaction mixture at room temperature or 37°C for a period ranging from 30 minutes to several hours, with gentle agitation.[3]
-
-
Reaction Termination:
-
The reaction can be stopped by adding a quenching agent, such as sodium azide (B81097) or catalase, or by rapid freezing.
-
Detection and Quantification of this compound
Protocol 4.2.1: Detection by HPLC with Fluorescence
This method relies on the characteristic fluorescence of this compound for its detection and quantification.
-
Protein Hydrolysis:
-
Hydrolyze the protein sample (with and without induced cross-linking) in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Remove the HCl by vacuum centrifugation.
-
-
HPLC Analysis:
-
Reconstitute the dried hydrolysate in a suitable mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Use an isocratic or gradient elution with a mobile phase containing an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile).
-
Set the fluorescence detector to an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 410 nm.[4]
-
Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of purified this compound.
-
Protocol 4.2.2: Analysis by Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for identifying this compound cross-linked peptides.
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein with a specific protease (e.g., trypsin, Lys-C) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.
-
Acquire data in a data-dependent manner, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[4]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against the protein sequence to identify cross-linked peptides. The software should be capable of identifying the specific tyrosine residues involved in the this compound bond.
-
The following diagram illustrates a general experimental workflow for the induction and analysis of this compound cross-links:
Conclusion
This compound cross-linking is a significant post-translational modification that can profoundly impact the structure and stability of proteins. While it can serve a structural role in certain contexts, its formation under oxidative stress is often associated with a decrease in the stability of globular proteins and an increase in their propensity to aggregate. The detailed methodologies provided in this guide offer a robust framework for researchers and drug development professionals to investigate the role of this compound in their specific systems of interest. Understanding the mechanisms and consequences of this compound formation is crucial for elucidating its role in health and disease and for developing potential therapeutic interventions.
References
- 1. Molecular pathology of this compound cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anatomy of energetic changes accompanying urea-induced protein denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Dityrosine as an Intrinsic Fluorescent Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine is a fluorescent biomolecule formed through the oxidative cross-linking of two tyrosine residues. Its presence in proteins is a significant indicator of oxidative stress and is implicated in a range of physiological and pathological processes, including aging and neurodegenerative diseases. The intrinsic fluorescence of this compound makes it a valuable natural probe for investigating protein structure, function, and aggregation. This technical guide provides an in-depth overview of this compound's photochemical properties, methods for its induction and detection, and its role in cellular signaling pathways.
This compound is formed when tyrosyl radicals, generated by various oxidative stressors, couple. This covalent cross-link can be either intramolecular or intermolecular, leading to changes in protein conformation and potentially to the formation of protein aggregates.[1] Its unique fluorescent signature, distinct from that of parent tyrosine, allows for its sensitive detection and quantification in biological samples.[2][3] The formation of this compound has been observed in a variety of proteins and is associated with diseases such as Alzheimer's, atherosclerosis, and cataracts.[4][5]
Data Presentation: Photochemical Properties of this compound
The fluorescence of this compound is sensitive to its local environment, including pH and solvent polarity. The following tables summarize the key quantitative photochemical properties of this compound.
| Property | Value(s) | Conditions | Reference(s) |
| Excitation Maxima (λex) | 283 nm (neutral form), 315 nm (ionized form) | Aqueous solution | [6][7] |
| ~325 nm | Commonly used for selective excitation | [8] | |
| Emission Maxima (λem) | 400 - 410 nm | Aqueous solution | [6][7][8] |
| 405 nm | pH 7.3 and 11 | [8] | |
| 420 nm | In irradiated Human Serum Albumin (HSA) | [8] | |
| Fluorescence Lifetime (τ) | ~3 ns (at 400 nm), ~4.2 ns (at 450 nm) | In HSA aggregates | [8] |
| 4.3 - 4.75 ns | In concentrated HSA solution | [8] | |
| Quantum Yield (ΦF) | pH-dependent; highest at pH 11, lowest in acidic conditions | Aqueous solution | [8] |
| Not easily determined in protein aggregates due to scattering | [8] |
Experimental Protocols
Induction of this compound Formation
a) Metal-Catalyzed Oxidation (MCO)
This method utilizes a Fenton-like reaction to generate hydroxyl radicals, which then oxidize tyrosine residues.[9][10]
-
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) chloride (CuCl₂) or Iron(II) chloride (FeCl₂)
-
Hydrogen peroxide (H₂O₂)
-
-
Protocol:
-
Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
Add CuCl₂ or FeCl₂ to a final concentration of 10-100 µM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at 37°C for a desired period (e.g., 1-24 hours), with gentle agitation.
-
Stop the reaction by adding a metal chelator such as EDTA or by buffer exchange.
-
Analyze for this compound formation using fluorescence spectroscopy or other methods described below.
-
b) Enzymatic Synthesis
Peroxidases, such as horseradish peroxidase (HRP), can catalyze the formation of this compound in the presence of hydrogen peroxide.[11][12]
-
Materials:
-
Protein of interest or free L-tyrosine
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Buffer (e.g., sodium borate (B1201080) buffer, pH 8.5-9.0)
-
-
Protocol:
-
Dissolve the protein or L-tyrosine in the buffer.
-
Add HRP to the solution.
-
Initiate the reaction by the dropwise addition of H₂O₂.
-
Incubate the reaction at room temperature or 37°C for a specified time.
-
Monitor the reaction by observing the increase in this compound fluorescence.
-
Terminate the reaction by adding a reducing agent like sodium metabisulfite (B1197395) or by removing the enzyme.
-
c) Photo-oxidation
Exposure to ultraviolet (UV) radiation can induce the formation of tyrosyl radicals and subsequent this compound cross-links.[3]
-
Materials:
-
Protein solution in a quartz cuvette
-
UV lamp (e.g., 254 nm or broad-spectrum)
-
-
Protocol:
-
Place the protein solution in a quartz cuvette.
-
Expose the solution to UV radiation for a defined period. The duration and intensity of UV exposure will influence the extent of this compound formation.
-
Monitor the formation of this compound by fluorescence spectroscopy.
-
Detection and Quantification of this compound
a) Fluorescence Spectroscopy
This is the most direct method for detecting this compound due to its intrinsic fluorescence.
-
Instrumentation:
-
Fluorometer or fluorescence plate reader
-
-
Protocol:
-
Prepare the sample containing this compound.
-
Set the excitation wavelength to approximately 315-325 nm.
-
Scan the emission spectrum from 350 nm to 500 nm.
-
The presence of a characteristic emission peak around 400-410 nm indicates the presence of this compound.[6][8]
-
Quantification can be achieved by creating a standard curve with known concentrations of purified this compound.
-
b) High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for the separation and quantification of this compound from protein hydrolysates.[13][14]
-
Sample Preparation:
-
Hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Dry the hydrolysate to remove the acid.
-
Reconstitute the sample in a suitable mobile phase.
-
-
HPLC Conditions:
-
Column: Reverse-phase C18 column (e.g., ODS II Spherisorb).[14]
-
Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 92% H₂O, 8% acetonitrile, 0.1% TFA).[14]
-
Detection: Fluorescence detector (λex ~315 nm, λem ~400 nm) and/or a UV detector.
-
Quantification: Compare the peak area of the sample to a standard curve of this compound.
-
c) Mass Spectrometry (MS)
Mass spectrometry provides definitive identification and can be used for the precise localization of this compound cross-links within proteins.[2][15][16]
-
Sample Preparation:
-
Perform in-solution or in-gel digestion of the protein with a specific protease (e.g., trypsin, Lys-C).
-
Desalt the resulting peptide mixture.
-
-
MS Analysis:
-
Instrumentation: Electrospray ionization (ESI) tandem mass spectrometer (MS/MS).
-
Method: Analyze the peptide mixture using LC-MS/MS. This compound cross-linked peptides will have a characteristic mass shift.
-
Fragmentation: Use fragmentation techniques like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or ultraviolet photodissociation (UVPD) to sequence the cross-linked peptides and identify the specific tyrosine residues involved.[2][15]
-
Signaling Pathways and Experimental Workflows
This compound Formation in Oxidative Stress Signaling
This compound formation is a key event in cellular responses to oxidative stress. Reactive oxygen species (ROS) can trigger signaling cascades that lead to the modification of proteins, including the formation of this compound cross-links. These modifications can alter protein function, leading to cellular dysfunction and contributing to disease pathogenesis.
Caption: Signaling pathway of this compound formation under oxidative stress.
Experimental Workflow for this compound Analysis
A typical workflow for the analysis of this compound in a biological sample involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound serves as a robust and versatile intrinsic fluorescent probe for monitoring oxidative stress and its consequences on protein structure and function. Its unique spectral properties allow for sensitive detection, while a variety of well-established analytical techniques enable its accurate quantification and the identification of specific cross-linking sites. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in drug development, facilitating a deeper understanding of the role of this compound in health and disease and aiding in the development of novel therapeutic strategies targeting oxidative damage.
References
- 1. Isolation and analysis of this compound from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formation of o-tyrosine and this compound in proteins during radiolytic and metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization and Identification of this compound Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Fluorescence Properties of Dityrosine: Quantum Yield and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dityrosine, a fluorescent biomolecule formed from the oxidative cross-linking of two tyrosine residues, serves as a critical biomarker for oxidative stress in biological systems. Its intrinsic fluorescence provides a powerful tool for probing protein damage, aggregation, and the broader impacts of reactive oxygen species in cellular and pathological processes. This in-depth technical guide provides a comprehensive overview of the fluorescence properties of this compound, with a core focus on its fluorescence quantum yield. The document details experimental protocols for the synthesis, purification, and quantum yield measurement of this compound, and presents quantitative data in a structured format for easy reference. Furthermore, it visualizes the key pathways and workflows to aid in the understanding and application of this compound fluorescence in research and drug development.
Introduction
The formation of this compound is a hallmark of oxidative damage to proteins, implicated in a range of physiological and pathological conditions, including aging, neurodegenerative diseases, and atherosclerosis.[1] The covalent bond between two tyrosine residues results in a fluorophore with distinct spectral characteristics, making it a valuable endogenous probe. Understanding the nuances of its fluorescence, particularly its quantum yield—the efficiency of converting absorbed light into emitted light—is paramount for its accurate quantification and utilization as a biomarker. This guide aims to provide researchers and professionals in drug development with the essential knowledge and methodologies to effectively study and apply the fluorescence properties of this compound.
Fluorescence Properties of this compound
This compound exhibits characteristic fluorescence in the blue region of the visible spectrum. The precise excitation and emission maxima, as well as the fluorescence quantum yield, are sensitive to the local environment, including pH, solvent polarity, and binding interactions.
Spectral Characteristics
The absorption and emission spectra of this compound are pH-dependent due to the ionization of its phenolic hydroxyl groups.
-
Excitation: The neutral (protonated) form of this compound has an absorption maximum around 283 nm. The singly ionized form (phenolate) exhibits a prominent absorption peak at approximately 315-325 nm.[2]
-
Emission: Upon excitation, this compound typically emits fluorescence with a maximum in the range of 400-420 nm.[2][3]
Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of this compound is a critical parameter for quantitative studies. It is highly dependent on the ionization state of the molecule and its interaction with the surrounding environment.
A key study by Malencik and Anderson reported a fluorescence quantum yield of 0.80 for the singly ionized this compound chromophore. This high quantum yield makes it a bright fluorescent marker. However, the quantum yield is significantly influenced by factors such as pH and the presence of certain molecules. For instance, in the presence of borate (B1201080), the quantum yield of this compound is substantially reduced to 0.14 due to the formation of a this compound-borate complex.[3][4] The quantum efficiency of this compound emission is lowest in acidic environments and highest at alkaline pH (e.g., pH 11).[1]
Quantitative Data Summary
The following tables summarize the key quantitative fluorescence properties of this compound.
| Parameter | Value | Conditions | Reference |
| Absorption Maximum (λabs) | ~283 nm | Neutral form | [2] |
| ~315-325 nm | Singly ionized form | [2] | |
| Emission Maximum (λem) | ~400-420 nm | [2][3] | |
| Fluorescence Quantum Yield (Φ) | 0.80 | Singly ionized chromophore | [3][4] |
| 0.14 | In the presence of borate | [3][4] | |
| Lowest | Acidic environment | [1] | |
| Highest | pH 11 | [1] |
Table 1: Summary of the core fluorescence properties of this compound.
| Environmental Factor | Effect on this compound Fluorescence | Reference |
| pH | Quantum efficiency is lowest in acidic conditions and highest at alkaline pH. | [1] |
| Solvent | Exchanging water with D2O can lead to an increase in fluorescence quantum yield. | [1] |
| Binding Interactions | Complex formation with borate significantly quenches fluorescence and reduces the quantum yield. | [3][4] |
Table 2: Influence of environmental factors on this compound fluorescence.
Experimental Protocols
Accurate measurement of this compound's fluorescence quantum yield requires careful preparation of this compound standards and adherence to established protocols for relative quantum yield determination.
Synthesis and Purification of this compound Standard
A reliable this compound standard is essential for quantitative analysis. Several methods for its synthesis and purification have been reported.
Enzymatic Synthesis:
-
Reaction Mixture: Prepare a solution of L-tyrosine (e.g., 5.0 mM) in a suitable buffer (e.g., 0.10 M boric acid-sodium borate, pH 9.1).
-
Enzymatic Reaction: Initiate the reaction by adding horseradish peroxidase (e.g., 20 µg/mL) and hydrogen peroxide (H₂O₂) at a stoichiometry of approximately 0.5 mol H₂O₂ per mol of tyrosine.
-
Monitoring: The formation of this compound can be monitored by the increase in fluorescence at around 400 nm upon excitation at 320 nm.
-
Purification: The resulting this compound can be purified using a multi-step chromatographic procedure, which may include DEAE-cellulose chromatography and two-dimensional pH-dependent chromatography on BioGel P-2.[5]
Non-Enzymatic Synthesis:
A simple, non-enzymatic method for the simultaneous preparation of this compound and 3-bromotyrosine (B1580512) has also been described, offering high recovery rates.[6]
Relative Fluorescence Quantum Yield Measurement
The relative method is a widely used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Protocol Outline:
-
Standard Selection: Choose a suitable fluorescence quantum yield standard that absorbs and preferably emits in a similar spectral region to this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a commonly used standard in the UV-visible range.
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.
-
The emission spectra must be corrected for the wavelength-dependent sensitivity of the instrument.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the standard. The resulting plots should be linear.
-
The quantum yield of the this compound sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)
where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions (if the solvents are different).
-
Visualizations: Pathways and Workflows
Signaling Pathway: this compound Formation via Oxidative Stress
This compound is not a signaling molecule itself but rather a product of oxidative stress, which is triggered by various signaling pathways. The formation of this compound is a downstream consequence of the generation of reactive oxygen species (ROS).
This compound formation as a consequence of oxidative stress.
Experimental Workflow: Relative Quantum Yield Measurement
The following diagram outlines the key steps involved in the experimental determination of this compound's fluorescence quantum yield using the relative method.
Workflow for the relative measurement of fluorescence quantum yield.
Conclusion
This compound's fluorescence properties, particularly its high quantum yield under specific conditions, make it an invaluable tool for researchers and drug development professionals investigating oxidative stress. This guide has provided a comprehensive overview of its photophysical characteristics, detailed experimental protocols for its study, and a structured presentation of key quantitative data. By leveraging the information and methodologies outlined herein, scientists can more effectively utilize this compound fluorescence as a robust biomarker to advance our understanding of oxidative damage and to aid in the development of novel therapeutic interventions.
References
- 1. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
An In-Depth Technical Guide to Dityrosine Distribution in Mammalian Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dityrosine, a covalent cross-link between two tyrosine residues, serves as a robust biomarker for oxidative stress and has been implicated in the pathology of numerous age-related and inflammatory diseases. Its formation, catalyzed by various enzymatic and non-enzymatic mechanisms, leads to the cross-linking of proteins, altering their structure and function. This technical guide provides a comprehensive overview of this compound distribution in different mammalian tissues, details the analytical methods for its detection and quantification, and explores the signaling pathways associated with its formation and downstream effects.
Introduction to this compound
This compound is a fluorescent biomolecule formed through the oxidative coupling of two tyrosine residues.[1] This covalent cross-link can occur both within a single protein (intramolecular) and between different protein molecules (intermolecular).[2] The formation of this compound is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1][3]
The presence of this compound has been documented in a variety of structural proteins where it can contribute to increased mechanical strength and insolubility.[4] However, its accumulation is more commonly associated with pathological conditions, serving as an indicator of protein damage. Elevated levels of this compound have been observed in tissues affected by age-related diseases such as eye cataracts, atherosclerosis, and neurodegenerative disorders like Alzheimer's disease.[1][5] Its chemical stability and resistance to proteolysis make it a reliable long-term marker of accumulated oxidative damage.[6]
Quantitative Distribution of this compound in Mammalian Tissues
| Tissue | Species | Condition | This compound Level | Method of Quantification | Reference |
| Cardiac Muscle | Mouse (C57BL/6) | 4 months old | ~25 µmol/mol Tyr | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |
| 30 months old | ~50 µmol/mol Tyr | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] | ||
| Skeletal Muscle | Mouse (C57BL/6) | 4 months old | ~15 µmol/mol Tyr | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |
| 30 months old | ~30 µmol/mol Tyr | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] | ||
| Brain (Hippocampus) | Human | Control (Neuropathologically normal) | ~0.5 nmol/mg protein | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | [8] |
| Alzheimer's Disease | ~4.0 nmol/mg protein | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | [8] | ||
| Brain (Superior and Middle Temporal Gyri) | Human | Control (Neuropathologically normal) | ~0.4 nmol/mg protein | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | [8] |
| Alzheimer's Disease | ~3.0 nmol/mg protein | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | [8] | ||
| Liver | Mouse (C57BL/6) | 4 & 30 months old | No significant age-related increase | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |
| Plasma | Human | Healthy Controls | (Normalized Fluorescence Units) | Fluorescence Spectrophotometry | [9][10] |
| Hyperlipidemia | Increased by 9.3-22.9% vs. controls | Fluorescence Spectrophotometry | [9][10] | ||
| Urine | Human | Healthy | 8.8 ± 0.6 µmol/mol creatinine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [11] |
Note: The values presented in this table are compiled from different studies and should be interpreted with caution due to variations in methodologies and reporting units. They are intended to provide a comparative overview rather than absolute reference values.
Signaling Pathways and Biological Consequences
The formation of this compound is intricately linked to cellular signaling pathways, primarily those governing oxidative stress and inflammation. Its presence can also trigger downstream cellular responses.
Formation of this compound via Oxidative Stress Pathways
The primary mechanism for this compound formation involves the generation of tyrosyl radicals.[12] This process can be initiated by various reactive species and enzymatic systems. A key enzymatic pathway involves myeloperoxidase (MPO), an enzyme abundant in neutrophils and macrophages.[13] During inflammation, activated phagocytes release MPO, which, in the presence of hydrogen peroxide (H₂O₂), catalyzes the one-electron oxidation of tyrosine to form tyrosyl radicals.[13] These radicals can then couple to form this compound.
References
- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a marker for oxidatively modified proteins and selective proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative crosslinking of fibronectin confers protease resistance and inhibits cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular pathology of this compound cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caloric restriction attenuates this compound cross-linking of cardiac and skeletal muscle proteins in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
The Non-Proteinogenic Amino Acid Dityrosine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the formation, detection, and biological implications of dityrosine, a key biomarker of oxidative stress and a potential modulator of cellular pathways.
Introduction
This compound is a non-proteinogenic amino acid formed through the oxidative, covalent cross-linking of two tyrosine residues.[1] Unlike its proteinogenic precursor, tyrosine, this compound is not incorporated into proteins during ribosomal synthesis.[2] Instead, its formation is a post-translational modification that can occur both enzymatically and non-enzymatically.[2] This cross-linking can be either intramolecular, within a single polypeptide chain, or intermolecular, linking two separate protein molecules.[3] The presence of this compound is increasingly recognized as a hallmark of oxidative stress, aging, and a variety of pathological conditions, making it a critical area of study for researchers and drug development professionals.[2][3]
This technical guide provides a comprehensive overview of the non-proteinogenic nature of this compound, detailing its formation mechanisms, methodologies for its detection and quantification, its impact on protein structure and function, and its emerging role in cellular signaling.
Formation of this compound
The formation of this compound is initiated by the generation of a tyrosyl radical, which involves the removal of a hydrogen atom from the hydroxyl group of the tyrosine phenol (B47542) ring.[4][5] Two of these radicals can then couple to form a stable carbon-carbon bond, resulting in this compound.[4][6] This process can be broadly categorized into enzymatic and non-enzymatic pathways.
Enzymatic Formation
A key enzymatic route for this compound synthesis involves peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase, in the presence of hydrogen peroxide (H₂O₂).[4][5] These enzymes catalyze the one-electron oxidation of tyrosine residues to form tyrosyl radicals, which then dimerize.[7][8] This enzymatic cross-linking is implicated in both physiological processes, such as the hardening of the insect egg chorion, and pathological states associated with inflammation.[1][9]
Non-Enzymatic Formation
Non-enzymatic formation of this compound is driven by a variety of factors that promote the generation of reactive oxygen species (ROS) and other free radicals. These include:
-
Metal-Catalyzed Oxidation (MCO): Transition metals like copper can catalyze the formation of tyrosyl radicals.[4]
-
Photo-oxidation: Exposure to ultraviolet (UV) radiation can induce the formation of this compound.[6]
-
Reactive Species: Interaction with hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and other reactive oxygen and nitrogen species can lead to tyrosine oxidation and subsequent this compound formation.[3][10]
The various pathways leading to the formation of this compound are depicted in the diagram below.
Caption: Figure 1. Pathways of this compound Formation.
Biological Implications and Role as a Biomarker
The formation of this compound has significant consequences for protein structure and function. The introduction of this cross-link can decrease the structural stability of proteins and compromise their biological activity.[3] In some cases, this compound formation can lead to protein aggregation, a process implicated in several neurodegenerative diseases.[6][11]
Due to its association with oxidative damage, this compound has emerged as a valuable biomarker for a range of conditions.[12] Elevated levels of this compound have been reported in:
-
Neurodegenerative Diseases: Increased concentrations of this compound are found in the hippocampus and neocortical regions of brains from individuals with Alzheimer's disease.[13][14] It is also associated with the aggregation of α-synuclein in Parkinson's disease.[15]
-
Cardiovascular Disease: this compound is found in atherosclerotic lesions.[2]
-
Cataracts: The cross-linking of lens crystallins by this compound is a contributing factor to cataract formation.[3]
-
Aging: An increase in this compound levels is associated with the aging process.[16]
The stability of the this compound molecule makes it a reliable long-term marker of oxidative damage.[10]
Quantitative Data on this compound Levels
The following tables summarize quantitative data on this compound levels in various biological samples, highlighting its role as a biomarker.
Table 1: this compound Levels in Alzheimer's Disease Brain Tissue
| Brain Region | Control (pmol/mg protein) | Alzheimer's Disease (pmol/mg protein) | Fold Increase | Reference |
| Hippocampus | ~5 | ~25-40 | 5-8x | [13],[14] |
| Neocortical areas | ~5 | ~25-40 | 5-8x | [13],[14] |
Table 2: Urinary this compound Levels
| Population | This compound Concentration (μmol/mol creatinine) | Reference |
| Non-smokers (night) | 5.8 ± 0.3 | [17] |
| Non-smokers (day) | 12.3 ± 5 | [17] |
| Smokers | 10.1 ± 0.4 | [17] |
This compound and Cellular Signaling
While primarily known as a marker of oxidative damage, recent evidence suggests that this compound can also directly impact cellular signaling pathways. A notable example is its effect on thyroid hormone signaling in pancreatic β-cells. Dietary this compound has been shown to act as a competitive antagonist for thyroid hormone receptor β1 (TRβ1).[18] This interference disrupts the normal transcriptional regulation by thyroid hormones, leading to impaired insulin (B600854) synthesis and secretion, and ultimately, glucose homeostasis imbalance.[18]
The diagram below illustrates the antagonistic effect of this compound on thyroid hormone signaling in pancreatic β-cells.
Caption: Figure 2. This compound's Antagonistic Effect on Thyroid Hormone Signaling.
Experimental Protocols
Accurate detection and quantification of this compound are crucial for its study. Below are detailed methodologies for key experiments.
Enzymatic Synthesis of this compound Standard
This protocol describes the synthesis of a this compound standard using horseradish peroxidase (HRP).
-
Reaction Mixture Preparation: Dissolve L-tyrosine in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Enzyme and Substrate Addition: Add horseradish peroxidase to the tyrosine solution. Initiate the reaction by adding hydrogen peroxide (H₂O₂).[8]
-
Incubation: Incubate the reaction mixture at room temperature with stirring. The reaction progress can be monitored by the appearance of a yellow color.
-
Reaction Termination: Stop the reaction by adding catalase to remove excess H₂O₂.[8]
-
Purification: Purify the this compound from the reaction mixture using chromatographic techniques such as DEAE-cellulose chromatography followed by size-exclusion chromatography (e.g., BioGel P-2).[19]
Quantification of this compound by HPLC with Fluorescence Detection
This is a widely used method for quantifying this compound in biological samples.
-
Sample Preparation (Protein Hydrolysis):
-
Lyophilize the protein sample.
-
Hydrolyze the protein in 6 N HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Remove the acid by evaporation under vacuum.
-
Re-dissolve the hydrolysate in a suitable mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A common isocratic mobile phase consists of 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid.[19]
-
Detection: Monitor the eluent using a fluorescence detector with an excitation wavelength of approximately 315-325 nm and an emission wavelength of 400-410 nm.[2][6]
-
Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.
-
Identification of this compound Cross-Linked Peptides by Tandem Mass Spectrometry (MS/MS)
This protocol is for identifying the specific sites of this compound cross-linking within proteins.
-
In-solution Digestion:
-
Denature the protein sample containing this compound cross-links (e.g., with 6 M urea).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the protein with a specific protease (e.g., Trypsin, Lys-C) overnight at 37°C.[20]
-
-
Enrichment of Cross-Linked Peptides (Optional): Fractionate the digested peptides using reverse-phase HPLC, monitoring for the characteristic this compound fluorescence to enrich for the cross-linked species.[2][20]
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography.
-
Acquire tandem mass spectra (MS/MS) of precursor ions corresponding to potential cross-linked peptides.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein sequence database to identify the cross-linked peptides. The software must be capable of handling the complex fragmentation patterns of two peptide chains linked together.[21]
-
The general workflow for the analysis of this compound is presented below.
Caption: Figure 3. Experimental Workflow for this compound Analysis.
Conclusion and Future Directions
This compound is a non-proteinogenic amino acid that serves as a robust biomarker of oxidative stress and is implicated in the pathogenesis of numerous diseases. Its formation through both enzymatic and non-enzymatic pathways can significantly alter the structure and function of proteins. For researchers and drug development professionals, understanding the mechanisms of this compound formation and its biological consequences is paramount. The development of inhibitors of this compound formation represents a potential therapeutic strategy for diseases associated with oxidative stress. Furthermore, the recent discovery of its ability to modulate signaling pathways opens up new avenues for research into the broader biological roles of this important molecule. Continued refinement of analytical techniques for the sensitive and specific detection of this compound will be essential for advancing our understanding of its role in health and disease and for the development of novel diagnostic and therapeutic interventions.
References
- 1. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation | Journal of Neuroscience [jneurosci.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular pathology of this compound cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 6. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Requirements for superoxide-dependent tyrosine hydroperoxide formation in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urinary Biomarkers of Oxidative Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical a ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04051G [pubs.rsc.org]
- 12. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accum… [ouci.dntb.gov.ua]
- 14. [PDF] Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation | Semantic Scholar [semanticscholar.org]
- 15. Opposed Effects of this compound Formation in Soluble and Aggregated α-Synuclein on Fibril Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Quantification of urinary o,o'-dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatography with triple quadrupole tandem mass spectrometry. A comparison with ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dietary this compound Impairs Glucose Homeostasis by Disrupting Thyroid Hormone Signaling in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 21. Identification of this compound cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Dityrosine Formation via Tyrosine Radical Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dityrosine cross-linking, the covalent bonding of two tyrosine residues through an oxidative process, is a post-translational modification of significant interest in biology, medicine, and materials science. This modification, driven by the coupling of tyrosyl radicals, can profoundly alter protein structure and function, leading to aggregation, altered enzymatic activity, and increased resistance to proteolysis. This compound formation is a hallmark of oxidative stress and is implicated in physiological processes such as extracellular matrix stabilization, as well as in the pathology of numerous diseases, including atherosclerosis, neurodegenerative disorders like Alzheimer's disease, and cataract formation.[1][2] This guide provides a comprehensive technical overview of the mechanisms of this compound formation, detailed experimental protocols for its detection and quantification, a summary of key quantitative data, and a depiction of its role in disease-relevant signaling pathways.
The Chemical Mechanism of this compound Formation
The formation of this compound is initiated by a one-electron oxidation of a tyrosine residue, generating a tyrosyl radical. This crucial first step can be catalyzed by various enzymatic systems or induced by reactive oxygen species (ROS) and photochemical processes.[3]
-
Enzymatic Oxidation: Heme peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase (MPO), utilize hydrogen peroxide (H₂O₂) to oxidize tyrosine.[1][3][4]
-
Reactive Species: ROS, such as hydroxyl radicals (•OH), and reactive nitrogen species can directly abstract a hydrogen atom from tyrosine's phenolic group.[2][5]
-
Photochemical Oxidation: UV irradiation can generate tyrosyl radicals, often via photosensitizers like riboflavin.[6][7]
Once formed, two tyrosyl radicals can undergo coupling. The most common linkage is an ortho-ortho, C-C bond between the phenolic rings, resulting in the stable, fluorescent this compound adduct.[8]
Quantitative Data on this compound Formation
The rate and yield of this compound formation are dependent on the specific oxidizing system, substrate, and reaction conditions. Below are tables summarizing key kinetic and quantitative parameters from published studies.
| Enzyme | Substrate | Kinetic Parameter | Value |
| Horseradish Peroxidase (HRP) | N-acetyltyrosine | kcat | 94 s⁻¹ |
| Km | 5.6 mM | ||
| Gly-Tyr | kcat | 175 s⁻¹ | |
| Km | 10.8 mM | ||
| Myeloperoxidase (MPO) | Tyrosine | k (Compound I -> II) | (7.7 ± 0.1) x 10⁵ M⁻¹s⁻¹ |
| k (Compound II -> Native) | (1.57 ± 0.06) x 10⁴ M⁻¹s⁻¹ | ||
| This compound | k (Compound I -> II) | (1.12 ± 0.01) x 10⁵ M⁻¹s⁻¹ | |
| k (Compound II -> Native) | (7.5 ± 0.3) x 10² M⁻¹s⁻¹ |
| Oxidizing System | Parameter | Value | Notes |
| Riboflavin/Photo-oxidation | This compound Yield | High yield in flexible proteins (e.g., β-casein) | Flexible structure favors radical-radical termination.[7] |
| Gamma Radiolysis (•OH) | Molar Absorption Coefficient (ε) | 6500 M⁻¹cm⁻¹ at 315 nm | Useful for spectrophotometric quantification.[9] |
| Carbonate Radical (CO₃•⁻) | Quantum Yield (Φ) | 9 x 10⁻² mol per Einstein | For CO₃•⁻ formation from the photodecomposition of [Co(NH₃)₅(CO₃)]NO₃.[5] |
Experimental Protocols
Accurate detection and quantification of this compound are essential for studying its biological roles. This typically requires protein hydrolysis followed by chromatographic separation and sensitive detection.
Protein Hydrolysis
To analyze this compound at the amino acid level, proteins must first be hydrolyzed into their constituent residues. Acid hydrolysis is the most common method.[10]
Detailed Protocol for Acid Hydrolysis:
-
Sample Preparation: Place 2-20 µg of lyophilized protein into a hydrolysis tube.
-
Reagent Preparation: Prepare 6 N HCl containing 0.1% to 1.0% phenol. Phenol is added to act as a scavenger, preventing the chlorination of the tyrosine phenolic ring during hydrolysis.[11]
-
Hydrolysis: Add a sufficient volume of the 6 N HCl/phenol solution to the sample (ensure a weight excess of acid over protein of at least 100-fold).
-
Inert Atmosphere: Purge the tube with dry nitrogen or argon, or place it under vacuum (<200 µm Hg) to remove oxygen, which can cause oxidative loss of amino acids.[11][12]
-
Incubation: Seal the tube and incubate in an oven or heating block at 110°C for 24 hours.[10][13]
-
Drying: After cooling, open the tube and dry the hydrolysate completely using a vacuum centrifuge (e.g., SpeedVac) or under a stream of nitrogen to remove the acid.
-
Reconstitution: Reconstitute the dried amino acid mixture in a suitable buffer for analysis (e.g., HPLC mobile phase A).
Quantification by Reverse-Phase HPLC with Fluorescence Detection
HPLC is the most widely used method for this compound quantification due to its high sensitivity, stemming from this compound's intrinsic fluorescence.[9][14]
Detailed Protocol for HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a gradient pump, an autosampler, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and a fluorescence detector.[13]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA or HFBA in 90% Acetonitrile (B52724) / 10% water.
-
-
Chromatographic Separation:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-50 µL of the reconstituted protein hydrolysate.
-
Run a linear gradient to separate the amino acids. A typical gradient might be from 0% B to 40% B over 30-40 minutes.
-
-
Fluorescence Detection: Set the fluorescence detector to an excitation wavelength (λex) of 315-325 nm and an emission wavelength (λem) of 400-420 nm.[6][9]
-
Quantification: Prepare a standard curve using a certified this compound standard of known concentrations. Identify the this compound peak in the sample chromatogram by its retention time compared to the standard. Quantify the amount of this compound by integrating the peak area and interpolating from the standard curve.
Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for unequivocally identifying this compound and, crucially, for mapping the specific sites of cross-linking within proteins.[15][16]
Methodology Outline for LC-MS/MS Analysis:
-
Proteolytic Digestion: For site identification, the intact protein is digested with a specific protease (e.g., trypsin) instead of acid hydrolysis.
-
LC Separation: The resulting peptide mixture is separated using a nano-flow HPLC system, typically with a C18 column and a gradient of acetonitrile in 0.1% formic acid.[16]
-
Mass Spectrometry: The eluting peptides are ionized, usually by electrospray ionization (ESI), and analyzed in a high-resolution mass spectrometer (e.g., Orbitrap).
-
MS1 Scan: The instrument performs a full scan to determine the mass-to-charge (m/z) ratio of the intact cross-linked peptides.
-
MS/MS Fragmentation: Precursor ions corresponding to potential this compound-linked peptides are selected for fragmentation using methods like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[15]
-
Data Analysis: The resulting complex MS/MS spectra are analyzed with specialized software that can identify cross-linked peptides. The fragmentation patterns reveal the sequences of both peptide chains involved in the cross-link, thus pinpointing the modification site.[15][16] For quantification, an isotope-labeled internal standard (e.g., ¹³C₆-dityrosine) is often spiked into the sample prior to hydrolysis and analysis (Isotope Dilution Mass Spectrometry).[17]
Biological Significance and Role in Signaling
This compound cross-links are not merely markers of damage but are active participants in the progression of inflammatory diseases like atherosclerosis.[18][19] Myeloperoxidase (MPO), an enzyme released by neutrophils and macrophages at sites of inflammation, is a key catalyst for this compound formation in the artery wall.[18][20]
MPO-Mediated this compound Formation in Atherosclerosis:
During chronic inflammation in the vasculature, activated macrophages release MPO.[19] In the presence of H₂O₂, MPO rapidly oxidizes tyrosine residues on proteins, particularly on apolipoprotein A-I (the major protein in HDL) and apolipoproteins in LDL.[20][21] The resulting tyrosyl radicals couple to form this compound cross-links, contributing to the formation of dysfunctional, oxidized lipoproteins. This oxidized LDL is readily taken up by macrophages, leading to foam cell formation, a critical early event in atherosclerotic plaque development.[21]
Conclusion
The formation of this compound via the coupling of tyrosyl radicals is a fundamental biochemical process with profound consequences for protein structure and function. As a stable biomarker of enzymatic and oxidative stress, its presence is strongly correlated with a range of pathologies, making it a key area of study for researchers and a potential target for therapeutic intervention. The robust analytical methods detailed in this guide, from sample preparation to advanced mass spectrometry, provide the necessary tools for the scientific community to further elucidate the roles of this compound in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]
- 4. Horseradish peroxidase oxidation of tyrosine-containing peptides and their subsequent polymerization: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical a ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04051G [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. keypublishing.org [keypublishing.org]
- 11. usp.org [usp.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Large-Scale Qualitative and Quantitative Assessment of this compound Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Myeloperoxidase-derived oxidants damage artery wall proteins in an animal model of chronic kidney disease–accelerated atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Myeloperoxidase-generated oxidants and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to Intermolecular vs. Intramolecular Dityrosine Cross-linking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of intermolecular and intramolecular dityrosine cross-linking, a critical post-translational modification implicated in protein structure, function, and various pathological conditions. This document details the mechanisms of formation, experimental protocols for induction and analysis, and quantitative data to aid researchers in their investigations of this important protein modification.
Introduction to this compound Cross-linking
This compound cross-links are covalent bonds formed between two tyrosine residues, resulting from the oxidative coupling of their phenolic rings.[1][2] This modification can occur both within a single polypeptide chain (intramolecular) or between two separate polypeptide chains (intermolecular). The formation of this compound is often associated with oxidative stress and has been identified as a biomarker in aging and various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][4][5]
Intermolecular cross-linking can lead to the formation of protein dimers, oligomers, and larger aggregates, which can alter protein solubility and function.[6] Intramolecular cross-linking, on the other hand, can induce conformational changes within a single protein, potentially affecting its activity and stability.[5][7] Understanding the factors that favor one type of cross-linking over the other is crucial for elucidating the biological consequences of this modification.
Mechanisms of this compound Formation
The formation of this compound initiates with the generation of a tyrosyl radical, a reactive intermediate formed by the one-electron oxidation of a tyrosine residue.[1][2] Two tyrosyl radicals can then couple to form a stable this compound bond.[1][2] This process can be initiated through several mechanisms, including enzymatic catalysis, metal-catalyzed oxidation, and photo-oxidation.
Experimental Protocols for Inducing this compound Cross-linking
The following protocols provide detailed methodologies for the in vitro induction of this compound cross-links.
Horseradish Peroxidase (HRP) / Hydrogen Peroxide (H₂O₂) Mediated Cross-linking
This enzymatic method utilizes horseradish peroxidase (HRP) to catalyze the oxidation of tyrosine residues in the presence of hydrogen peroxide (H₂O₂).
Materials:
-
Purified protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4.
-
Horseradish Peroxidase (HRP) stock solution (e.g., 1 mg/mL in PBS).
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 30% w/w stock, freshly diluted to a working concentration).
-
Quenching solution (e.g., 1 M Sodium Azide or Sodium Metabisulfite).
Protocol:
-
Prepare the protein solution to the desired concentration (e.g., 1-10 µM) in PBS.
-
Add HRP to the protein solution to a final concentration of 0.1-1 µM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 10-100 µM. The optimal H₂O₂ to protein molar ratio typically ranges from 10:1 to 100:1.
-
Incubate the reaction mixture at room temperature for a duration ranging from 5 to 60 minutes. The optimal incubation time should be determined empirically.
-
Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM.
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species (intermolecular cross-links) and by mass spectrometry to identify specific cross-linked sites.
Metal-Catalyzed Oxidation (MCO)
This method employs transition metals, such as copper (Cu²⁺), in the presence of a reducing agent and hydrogen peroxide to generate hydroxyl radicals, which then oxidize tyrosine residues.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS), pH 7.4.
-
Copper (II) Chloride (CuCl₂) or Copper (II) Sulfate (CuSO₄) stock solution.
-
Ascorbic acid (optional, as a reducing agent) stock solution.
-
Hydrogen Peroxide (H₂O₂) solution.
Protocol:
-
Prepare the protein solution to the desired concentration in PBS.
-
Add CuCl₂ or CuSO₄ to the protein solution to a final concentration of approximately 10-50 µM.
-
If using a reducing agent, add ascorbic acid to a final concentration of 100-500 µM.
-
Add H₂O₂ to a final concentration of 100-500 µM.
-
Incubate the reaction mixture at 37°C for 2 to 24 hours.
-
The reaction can be stopped by the addition of a chelating agent such as EDTA to a final concentration of 1-5 mM.
-
Analyze the reaction products.
UV Irradiation-Induced Cross-linking
Direct exposure to ultraviolet (UV) light can generate tyrosyl radicals, leading to this compound formation.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS), pH 7.4.
-
UV cross-linker instrument (e.g., Stratalinker®) or a UV lamp with a defined wavelength output (e.g., 254 nm or 280 nm).
Protocol:
-
Place the protein solution in a UV-transparent container (e.g., quartz cuvette or a thin layer in a petri dish on ice).
-
Expose the sample to UV irradiation. The energy dose and duration will need to be optimized for the specific protein and concentration. A starting point could be an exposure of 1-5 J/cm².
-
The reaction is stopped by removing the sample from the UV source.
-
Analyze the reaction products.
Quantitative Data Summary
The formation of intermolecular versus intramolecular this compound cross-links is influenced by several factors, most notably the concentration of the protein. At higher protein concentrations, intermolecular cross-linking is generally favored due to the increased proximity of protein molecules.
| Parameter | Condition | Predominant Cross-link Type | Expected Outcome | Reference |
| Protein Concentration | Low (e.g., < 1 µM) | Intramolecular | Favors cross-linking between tyrosine residues within the same molecule. | [5] |
| High (e.g., > 10 µM) | Intermolecular | Increased probability of collisions and reactions between different protein molecules. | [8] | |
| Oxidant Concentration | Low H₂O₂ | Controlled Cross-linking | May allow for more specific, potentially intramolecular, cross-linking. | |
| High H₂O₂ | Extensive Cross-linking | Can lead to a higher degree of both inter- and intramolecular cross-linking, and potentially aggregation. | [1] | |
| Reaction Time | Short | Initial Cross-linking | Early time points may favor the formation of dimers and lower-order oligomers. | |
| Long | Advanced Cross-linking | Longer incubation can lead to the formation of higher-order oligomers and aggregates. |
Analytical Techniques for Detection and Quantification
Fluorescence Spectroscopy
This compound exhibits a characteristic fluorescence that can be used for its detection and relative quantification.
Instrumentation and Settings:
-
Excitation Wavelength: Typically around 315-325 nm.[9]
-
Emission Wavelength: Maximum emission is observed between 400-420 nm.[9]
-
Procedure:
-
Acquire a baseline spectrum of the buffer.
-
Measure the fluorescence spectrum of the protein sample before and after the cross-linking reaction.
-
An increase in fluorescence intensity in the 400-420 nm range is indicative of this compound formation.
-
For quantitative measurements, a standard curve can be generated using known concentrations of purified this compound.[10]
-
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the unambiguous identification and quantification of this compound cross-links at the peptide level.
Sample Preparation and Digestion:
-
After the cross-linking reaction, denature the protein sample using 8 M urea (B33335).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) (e.g., 10 mM at 37°C for 1 hour).
-
Alkylate cysteine residues with iodoacetamide (B48618) (e.g., 20 mM in the dark at room temperature for 30 minutes).
-
Dilute the sample to reduce the urea concentration to below 1 M.
-
Digest the protein with an appropriate protease, such as trypsin, overnight at 37°C.
-
Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction method.
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Utilize data-dependent acquisition to trigger MS/MS fragmentation of potential cross-linked peptides.
Data Analysis and Interpretation:
-
Specialized software (e.g., pLink, MeroX, Xi) is required to identify the complex spectra generated from cross-linked peptides.
-
Characteristic Fragmentation: In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), this compound cross-linked peptides produce characteristic fragment ions that can be used for their identification.[3][4][11] Ultraviolet photodissociation (UVPD) can generate specific signature fragment ions that are particularly useful for identifying this compound cross-links.[12][13]
Distinguishing Intermolecular from Intramolecular Cross-links
A robust method to differentiate between intermolecular and intramolecular this compound cross-links involves the use of stable isotope labeling.
Protocol using ¹⁵N-labeled Protein:
-
Prepare two batches of your protein of interest: one in standard medium ('light' protein) and one in a medium containing a ¹⁵N-labeled nitrogen source ('heavy' protein).
-
Mix equal amounts of the 'light' and 'heavy' proteins.
-
Induce this compound cross-linking using one of the methods described above.
-
Digest the protein mixture and analyze by LC-MS/MS.
-
Interpretation:
-
Intramolecular cross-links will only be observed between two tyrosine residues within the same molecule, resulting in either 'light-light' or 'heavy-heavy' cross-linked peptides.
-
Intermolecular cross-links will occur between different protein molecules, leading to the detection of 'light-light', 'heavy-heavy', and, crucially, 'light-heavy' cross-linked peptides.[3] The presence of the 'light-heavy' species is a definitive indicator of intermolecular cross-linking.
-
References
- 1. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization and Identification of this compound Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular pathology of this compound cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Cross-Linking and Oligomerization through this compound Formation upon Exposure to Ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Establishing Signature Fragments for Identification and Sequencing of this compound Cross-Linked Peptides Using Ultraviolet Photodissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Dityrosine using HPLC with Fluorescence Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dityrosine is a fluorescent molecule formed by the covalent cross-linking of two tyrosine residues. Its presence in proteins is a significant biomarker for oxidative stress, a condition implicated in aging and various pathologies, including neurodegenerative diseases like Alzheimer's, atherosclerosis, and eye cataracts.[1][2] The chemical stability of this compound, its resistance to proteolysis, and the fact that it is not incorporated into proteins during de novo synthesis make it an excellent indicator of accumulated oxidative damage to endogenous proteins. This application note provides a detailed protocol for the quantification of this compound in protein samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a highly sensitive and specific method.
Principle of the Method
The quantification of this compound is achieved by first liberating the amino acid from the protein backbone via acid hydrolysis. The resulting hydrolysate is then injected into a reverse-phase HPLC system. The nonpolar nature of this compound allows it to be separated from other more polar amino acids on a C18 column. The key to its specific detection lies in its natural fluorescence. This compound exhibits a characteristic fluorescence with an excitation maximum around 315-325 nm and an emission maximum in the range of 400-420 nm.[3] By setting the fluorescence detector to these wavelengths, this compound can be selectively and sensitively quantified even in complex biological samples.
Experimental Protocol
This protocol details the steps from sample preparation to data analysis for this compound quantification.
Materials and Reagents
-
This compound dihydrochloride (B599025) (as a standard)
-
Hydrochloric acid (HCl), 6 N, sequencing grade
-
Phenol (B47542), crystalline
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
Protein samples for analysis
-
Vacuum hydrolysis tubes (e.g., Pyrex)
-
Heating block or oven capable of maintaining 110°C
-
Vacuum pump or nitrogen gas line
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
-
Syringe filters (0.22 µm, PVDF or similar)
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column (e.g., ODS II Spherisorb, 5 µm, 4.6 x 250 mm)
Sample Preparation (Acid Hydrolysis)
-
Preparation of Hydrolysis Acid : Prepare 6 N HCl containing 1% (w/v) phenol. The addition of phenol is crucial to prevent the halogenation of tyrosine residues during hydrolysis.
-
Sample Aliquoting : Accurately transfer a known amount of protein sample (e.g., 1-2 mg) into a vacuum hydrolysis tube.
-
Drying : Lyophilize or use a centrifugal vacuum evaporator to completely dry the sample at the bottom of the tube.
-
Acid Addition : Add 0.5-1.0 mL of the 6 N HCl with 1% phenol to the dried sample.
-
Inert Atmosphere : Freeze the sample in a dry ice/ethanol bath. Once frozen, evacuate the tube using a vacuum pump and then seal the tube under vacuum. Alternatively, flush the tube with inert gas (nitrogen or argon) before sealing.
-
Hydrolysis : Place the sealed tube in an oven or heating block set to 110°C for 24 hours to ensure complete protein hydrolysis.[1][4]
-
Acid Removal : After hydrolysis, cool the tube to room temperature and carefully open it. Dry the hydrolysate completely using a centrifugal vacuum evaporator to remove the HCl. This step may need to be repeated after adding a small amount of HPLC-grade water to ensure all acid is removed.
-
Reconstitution and Filtration : Reconstitute the dried hydrolysate in a known volume of HPLC mobile phase (e.g., 200 µL). Vortex to dissolve the sample completely. Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC analysis.
Standard Preparation
-
Stock Solution : Prepare a 1 mM stock solution of the this compound standard in HPLC-grade water.
-
Calibration Standards : Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards. A typical concentration range would be from 10 nM to 1000 nM.
-
Storage : Store all standard solutions at -20°C and protect them from light.
HPLC System and Conditions
The following isocratic method is recommended for the separation of this compound.[5][6]
-
HPLC Column : ODS II Spherisorb C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase : 92% HPLC-grade water, 8% acetonitrile, 0.1% trifluoroacetic acid
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 20 µL
-
Column Temperature : 30°C
-
Fluorescence Detector Settings :
Data Analysis and Visualization
Quantification
-
Calibration Curve : Inject the prepared calibration standards into the HPLC system. Plot the peak area of the this compound standard against its concentration to generate a linear calibration curve.
-
Sample Analysis : Inject the prepared protein hydrolysate samples.
-
Calculation : Use the peak area of this compound from the sample chromatogram and the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of this compound in the sample.
-
Normalization : Express the final this compound concentration relative to the initial amount of protein used for hydrolysis (e.g., in pmol/mg of protein).
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Method Performance Characteristics
The performance of an HPLC method for this compound quantification can vary based on the instrumentation and matrix. The table below summarizes typical validation parameters reported in the literature.
| Parameter | Typical Value | Notes |
| Linearity Range | 1 - 1000 ng/mL | Typically achieves a correlation coefficient (R²) of ≥ 0.999.[8] |
| Limit of Detection (LOD) | ~0.5 pmol | The detection limit for a dansylated derivative was reported at 0.5 pmol per injection.[9] For an LC-MS method, the LOD was 42.1 ng/g.[8] |
| Limit of Quantification (LOQ) | ~1.5 pmol | Can be estimated as 3x the LOD. For an LC-MS method, the LOQ was 140 ng/g.[8] |
| Recovery | 90 - 95% | Recovery of this compound spikes from protein samples after hydrolysis is generally high.[4][8] |
| Precision (RSD%) | < 15% | Relative Standard Deviation for intra-day and inter-day precision is typically expected to be within 15%. |
References
- 1. usp.org [usp.org]
- 2. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and analysis of this compound from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Dityrosine in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine is a covalent cross-link formed between two tyrosine residues on proteins, a modification induced by oxidative or nitrative stress.[1][2] This post-translational modification is increasingly recognized as a biomarker for oxidative damage implicated in aging and various pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, atherosclerosis, and acute inflammation.[1][2][3] The formation of this compound cross-links can alter protein structure and function, contributing to protein aggregation and cellular dysfunction.[3] Consequently, the accurate detection and quantification of this compound in peptides and proteins are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound in peptides, tailored for researchers, scientists, and professionals in drug development.
I. Experimental Protocols
A comprehensive workflow for the analysis of this compound-crosslinked peptides involves several key stages: sample preparation, including protein extraction and enzymatic digestion; enrichment of cross-linked peptides; and finally, identification and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A. Sample Preparation
Proper sample preparation is critical for the successful identification of low-abundance this compound-crosslinked peptides.
1. Protein Extraction and Digestion:
-
Protein Extraction: Extract proteins from cells or tissues using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a standard method such as the BCA assay.
-
Reduction and Alkylation: Reduce disulfide bonds by incubating the protein extract with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 30-60 minutes at 56°C. Subsequently, alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 50 mM and incubating for 30 minutes in the dark at room temperature.
-
Enzymatic Digestion: Dilute the protein sample to reduce the concentration of denaturants. Perform enzymatic digestion using an appropriate protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w). Incubate overnight at 37°C. Quench the digestion by adding formic acid to a final concentration of 1%.
2. Desalting of Peptides:
-
Following digestion, it is essential to remove salts and other contaminants that can interfere with mass spectrometry analysis. Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.
-
Equilibrate the C18 cartridge with a solution of 80% acetonitrile (B52724) (ACN) and 0.1% formic acid (FA), followed by a wash with 0.1% FA.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% FA to remove salts.
-
Elute the peptides with a solution of 50-80% ACN and 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge.
B. LC-MS/MS Analysis
The analysis of this compound-crosslinked peptides is typically performed using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
1. Liquid Chromatography:
-
Column: Use a reversed-phase C18 analytical column (e.g., 75 µm internal diameter, 15-25 cm length).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 80% acetonitrile, 0.1% formic acid in water.
-
-
Gradient: A typical gradient for separating the peptides would be:
-
0-4 min: 5% B
-
4-90 min: 5-35% B
-
90-100 min: 35-80% B
-
100-105 min: 80% B
-
105-110 min: 5% B
-
-
Flow Rate: A flow rate of 300 nL/min is commonly used for nano-LC.
2. Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan MS1 spectra in the Orbitrap or a similar high-resolution analyzer over a mass range of m/z 350–1700.
-
MS2 Scans (Tandem MS): Utilize a data-dependent acquisition (DDA) method to select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Techniques:
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common fragmentation methods. This compound-crosslinked peptides produce complex MS/MS spectra with fragment ions from both peptide chains.[4]
-
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These methods can provide complementary fragmentation information, particularly for larger and more highly charged peptides.[1]
-
Ultraviolet Photodissociation (UVPD): UVPD has been shown to induce a specific cleavage of the Cα-Cβ bond of the this compound residue, generating diagnostic fragment ions that can simplify the identification of cross-linked peptides.[5][6] This technique can help to resolve the "n² problem" associated with identifying cross-linked peptides.[5][6] UVPD can also produce specific "reporter ions" at m/z 240.1019 and 223.0752 that are indicative of this compound.[6]
-
-
Dynamic Exclusion: To increase the number of identified unique peptides, apply a dynamic exclusion for a certain period (e.g., 30-60 seconds) after a precursor ion has been selected for fragmentation.
C. Data Analysis
The identification of this compound-crosslinked peptides from complex MS/MS data requires specialized software.
-
Database Searching: Use dedicated cross-linking search engines such as pLink, StavroX, or MeroX.
-
Search Parameters:
-
Precursor and Fragment Mass Tolerance: Set appropriate mass tolerances based on the resolution of your mass spectrometer (e.g., 10-20 ppm for precursor ions and 0.02 Da for fragment ions in high-resolution instruments).
-
Enzyme Specificity: Define the protease used for digestion (e.g., Trypsin/P).
-
Variable Modifications: Include common modifications such as oxidation of methionine and carbamidomethylation of cysteine (if alkylation was performed).
-
Cross-linker: Define the this compound cross-link with a mass modification of -2.0157 Da (loss of two hydrogen atoms).
-
II. Quantitative Data Presentation
The quantification of this compound can be performed using label-free methods or by using stable isotope-labeled standards for absolute quantification. Below is a summary of this compound levels found in various grain proteins, demonstrating the application of a validated isotope dilution LC-MS/MS method.[7]
| Grain Protein | This compound Concentration (ng/mg of protein) |
| Zein | 0.38 - 1.92 |
| Further data can be added as it becomes available from specific studies. |
Table 1: Levels of this compound in grain proteins as determined by isotope dilution liquid chromatography-tandem mass spectrometry.[7]
III. Visualizations
A. Signaling and Pathological Consequences of this compound Formation
The formation of this compound is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This pathway illustrates the induction of this compound cross-linking and its pathological implications.
Caption: Oxidative stress-induced formation of this compound cross-links and its pathological outcomes.
B. Experimental Workflow for this compound Analysis
This diagram outlines the key steps in the mass spectrometry-based workflow for the identification and quantification of this compound-crosslinked peptides.
Caption: Workflow for the mass spectrometric analysis of this compound-crosslinked peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pathology of this compound cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Establishing Signature Fragments for Identification and Sequencing of this compound Cross-Linked Peptides Using Ultraviolet Photodissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dityrosine Detection in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine is a fluorescent biomolecule formed through the covalent cross-linking of two tyrosine residues. This modification is a hallmark of oxidative stress, where reactive oxygen species (ROS) induce the formation of tyrosyl radicals.[1] The accumulation of this compound-cross-linked proteins is associated with a range of cellular and pathological processes, including aging, and neurodegenerative diseases like Alzheimer's.[1][2] Its intrinsic fluorescence and stability make it a valuable biomarker for quantifying oxidative protein damage in biological systems, including cell cultures.[3]
This document provides detailed protocols for the detection and quantification of this compound in cell culture samples using three common laboratory techniques: Fluorescence Spectroscopy, Enzyme-Linked Immunosorbent Assay (ELISA), and Western Blotting.
Data Presentation
| Method | Detection Principle | Sample Type | Throughput | Quantification | Equipment |
| Fluorescence Spectroscopy | Intrinsic fluorescence of this compound | Cell Lysate | High | Relative | Fluorometer/Plate Reader |
| ELISA | Antibody-based detection | Cell Lysate | High | Absolute/Relative | Plate Reader |
| Western Blotting | Antibody-based detection of specific protein bands | Cell Lysate | Low to Medium | Semi-quantitative | Electrophoresis and Imaging System |
Experimental Protocols
General Cell Culture and Lysis Protocol for this compound Analysis
This initial protocol describes the general steps for preparing cell lysates suitable for subsequent this compound detection assays.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Grow cells to the desired confluency in appropriate culture vessels.
-
Induce oxidative stress if required by treating cells with agents like hydrogen peroxide (H₂O₂), UV radiation, or other relevant stimuli. Include an untreated control group.
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add an appropriate volume of ice-cold cell lysis buffer and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate is now ready for this compound analysis or can be stored at -80°C for later use.
Protocol for this compound Detection by Fluorescence Spectroscopy
This method leverages the natural fluorescence of this compound for its detection.
Materials:
-
Cell lysate (prepared as described in Protocol 1)
-
96-well black microplate
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Dilute the cell lysate samples to a consistent protein concentration (e.g., 1 mg/mL) using the cell lysis buffer.
-
Pipette 100-200 µL of each diluted lysate sample into the wells of a 96-well black microplate. Include a blank control (lysis buffer only).
-
Set the excitation wavelength of the fluorometer to approximately 315-325 nm and the emission wavelength to 400-420 nm.[2]
-
Measure the fluorescence intensity for each well.
-
Subtract the fluorescence reading of the blank control from the readings of the samples.
-
The resulting fluorescence intensity is proportional to the amount of this compound in the sample. Data can be presented as relative fluorescence units (RFU).
Protocol for this compound Detection by ELISA
This protocol describes a competitive ELISA for the quantitative measurement of this compound. This is based on commercially available kits.[4][5]
Materials:
-
This compound ELISA kit (containing a this compound-coated microplate, primary anti-dityrosine antibody, HRP-conjugated secondary antibody, standards, wash buffer, substrate, and stop solution)
-
Cell lysate (prepared as described in Protocol 1)
-
Distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Preparation: Bring all kit reagents and samples to room temperature. Prepare the wash buffer and this compound standards according to the kit manufacturer's instructions.
-
Sample Preparation: Dilute cell lysates to fall within the detection range of the assay. This may require some optimization.
-
Assay Procedure: a. Add 50 µL of the prepared standards and diluted samples to the appropriate wells of the this compound-coated microplate.[5] b. Add 50 µL of the primary anti-dityrosine antibody to all wells except the blank.[5] c. Seal the plate and incubate overnight at 4°C.[5] d. The next day, wash the plate three times with the prepared wash buffer.[5] e. Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[5] f. Wash the plate three times with the wash buffer.[5] g. Add 100 µL of the TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[4][5] h. Stop the reaction by adding 100 µL of the stop solution to each well.[4]
-
Data Analysis: a. Measure the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the this compound concentration.
Protocol for this compound Detection by Western Blotting
This method allows for the semi-quantitative detection of this compound-modified proteins.
Materials:
-
Cell lysate (prepared as described in Protocol 1)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Mouse anti-Dityrosine monoclonal antibody (e.g., Thermo Fisher, clone 10A6).[6]
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-dityrosine antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of this compound-modified proteins.
Visualizations
Caption: Experimental workflow for this compound detection in cell culture.
Caption: Oxidative stress-induced this compound formation pathway.
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurodiagnostico.com [eurodiagnostico.com]
- 5. nwlifescience.com [nwlifescience.com]
- 6. This compound Monoclonal Antibody (10A6) (MA5-27566) [thermofisher.com]
- 7. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols for Immunohistochemical Localization of Dityrosine in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine is a fluorescent biomolecule formed by the covalent cross-linking of two tyrosine residues.[1] This modification is a result of oxidative stress, where reactive oxygen species (ROS) lead to the formation of tyrosyl radicals.[1][2] The presence of this compound is considered a specific biomarker for oxidatively modified proteins and has been associated with a range of pathologies, including neurodegenerative diseases like Alzheimer's, atherosclerosis, and inflammatory conditions.[3][4][5] Its detection and localization within tissue samples via immunohistochemistry (IHC) can provide valuable insights into the role of oxidative damage in disease pathogenesis and progression.
These application notes provide a comprehensive protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Signaling Pathway of this compound Formation
The formation of this compound is initiated by cellular oxidative stress. Enzymes such as NADPH oxidases (specifically NOX4) and peroxidases, in the presence of hydrogen peroxide (H₂O₂), generate reactive oxygen species.[6][7] These ROS, particularly hydroxyl radicals, facilitate the oxidation of tyrosine residues on proteins, creating tyrosyl radicals. Two of these unstable radicals can then covalently bond to form a stable this compound cross-link, either within the same protein (intramolecular) or between two different proteins (intermolecular).
Caption: Pathway of this compound formation under oxidative stress.
Experimental Protocols
This protocol provides a general guideline for the immunohistochemical detection of this compound in FFPE tissues. Note: Optimization of incubation times, antibody concentrations, and antigen retrieval methods is crucial for achieving specific and reproducible results.
I. Reagents and Materials
-
Primary Antibody: Mouse monoclonal anti-Dityrosine antibody.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Blocking Solution: 10% Normal Goat Serum in PBST.
-
Secondary Antibody: Goat anti-Mouse IgG (HRP-conjugated).
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin.
-
Mounting Medium.
-
Xylene, Ethanol (B145695) (100%, 95%, 70%).
-
Deionized water.
-
Humidified staining chamber.
-
Pressure cooker, microwave, or water bath for antigen retrieval.
II. Staining Procedure for FFPE Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol series: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min), and 50% (1x, 3 min).[8]
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is generally recommended.[9]
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0).
-
Heat at 95-100°C for 10-20 minutes using a pressure cooker, microwave, or water bath.
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides with PBST (2x, 5 min each).
-
Optimization Note: The choice of buffer and heating time is antibody-dependent and should be optimized. Testing both pH 6.0 and pH 9.0 buffers is recommended.
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.[8]
-
Rinse with PBST (2x, 5 min each).
-
-
Blocking:
-
Incubate sections with Blocking Solution for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBST (3x, 5 min each).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with PBST (3x, 5 min each).
-
-
Detection:
-
Incubate sections with DAB chromogen solution until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with Hematoxylin for 1-2 minutes.[8]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
III. Controls
-
Positive Control: Tissue known to have high levels of oxidative stress, such as atherosclerotic lesions in ApoE-deficient mice, granulation tissue from wound healing models, or aged human brain tissue containing lipofuscin.[3][4][12]
-
Negative Control:
-
Tissue with expected low levels of oxidative stress or from a relevant knockout animal model (e.g., NOX4-/-).[12]
-
Omission of the primary antibody to check for non-specific binding of the secondary antibody.
-
Experimental Workflow
References
- 1. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 2. biomol.com [biomol.com]
- 3. Immunohistochemical detection of this compound in lipofuscin pigments in the aged human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunochemical detection of protein this compound in atherosclerotic lesion of apo-E-deficient mice using a novel monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NADPH oxidase 4 deficiency leads to impaired wound repair and reduced this compound-crosslinking, but does not affect myofibroblast formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Di-Tyrosine Crosslinking and NOX4 Expression as Oxidative Pathological Markers in the Lungs of Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.origene.com [cdn.origene.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for an In Vitro Assay to Screen Dityrosine Formation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine cross-linking is a covalent bond formed between two tyrosine residues, often as a result of oxidative stress. This modification can lead to the formation of protein aggregates and is implicated in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, as well as in the aging process.[1][2][3] The enzymatic formation of this compound is frequently mediated by peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase (MPO), in the presence of hydrogen peroxide (H₂O₂).[2] The development of inhibitors of this compound formation is a promising therapeutic strategy to mitigate the detrimental effects of protein cross-linking.
This document provides a detailed protocol for a robust and high-throughput in vitro assay to screen for inhibitors of this compound formation. The assay is based on the horseradish peroxidase (HRP)-catalyzed oxidation of L-tyrosine, leading to the formation of this compound, which is quantified by its characteristic fluorescence.
Principle of the Assay
The assay measures the ability of a test compound to inhibit the HRP-catalyzed formation of this compound from L-tyrosine in the presence of hydrogen peroxide. The reaction is initiated by the addition of H₂O₂ to a mixture containing L-tyrosine, HRP, and the test compound. The formation of this compound is monitored by measuring the increase in fluorescence intensity at an emission wavelength of approximately 400-420 nm, with an excitation wavelength of around 315-325 nm.[3] A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of this compound formation.
Materials and Reagents
-
L-Tyrosine (Sigma-Aldrich, Cat. No. T3754)
-
Horseradish Peroxidase (HRP), Type VI-A (Sigma-Aldrich, Cat. No. P6782)
-
Hydrogen Peroxide (H₂O₂), 30% (w/w) solution (Sigma-Aldrich, Cat. No. H1009)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco, Cat. No. 10010023)
-
Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cat. No. D8418)
-
Test compounds
-
96-well black, clear-bottom microplates (Corning, Cat. No. 3603)
-
Fluorescence microplate reader
Experimental Protocols
Preparation of Reagents
-
L-Tyrosine Stock Solution (10 mM): Dissolve 18.12 mg of L-tyrosine in 10 mL of PBS. Gentle heating (up to 50°C) may be required to fully dissolve the L-tyrosine. Allow the solution to cool to room temperature before use.
-
HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of PBS. Store on ice.
-
H₂O₂ Stock Solution (100 mM): Prepare a fresh 1:340 dilution of 30% H₂O₂ in PBS. Caution: H₂O₂ is a strong oxidizing agent. Handle with appropriate personal protective equipment.
-
Test Compound Stock Solutions: Prepare stock solutions of test compounds in DMSO at a concentration of 10 mM.
Assay Procedure
-
Compound Preparation: Serially dilute the test compound stock solutions in DMSO to achieve a range of desired concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well black, clear-bottom microplate, prepare the reaction mixture as follows:
-
178 µL of PBS, pH 7.4
-
10 µL of 10 mM L-tyrosine solution (final concentration: 0.5 mM)
-
2 µL of test compound dilution in DMSO (final DMSO concentration: 1%)
-
Mix gently by pipetting.
-
-
Enzyme Addition: Add 5 µL of 1 mg/mL HRP solution to each well (final concentration: 25 µg/mL).
-
Initiation of Reaction: Add 5 µL of 100 mM H₂O₂ solution to each well (final concentration: 2.5 mM).
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 410 nm using a fluorescence microplate reader.
Controls
-
Negative Control (No HRP): Replace the HRP solution with PBS to determine the background fluorescence.
-
Positive Control (No Inhibitor): Replace the test compound solution with DMSO to determine the maximum this compound formation.
-
Vehicle Control: Wells containing all reagents including the highest concentration of DMSO used for compound dilution.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the negative control wells from the fluorescence intensity of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition for each concentration of the test compound using the following formula:
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the test compound concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of this compound formation, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Data Presentation
Table 1: Inhibitory Activity of Known Compounds against Peroxidase-Catalyzed this compound Formation
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| 4,4′-Difluorochalcone | Myeloperoxidase | 0.05 | [4] |
| 4′-Aminochalcone | Myeloperoxidase | ~0.25 | [4] |
| 4′-Amino-4-fluorochalcone | Myeloperoxidase | ~0.25 | [4] |
| 4′-Amino-4-methylchalcone | Myeloperoxidase | ~0.25 | [4] |
| Quercetin | Myeloperoxidase | Dose-dependent inhibition | [4] |
| Reduced Thiols | Peroxynitrite-induced | - | [5] |
| Oxidized Thiols | Peroxynitrite-induced | - | [5] |
| Nitric Oxide Donors | Peroxynitrite-induced | - | [5] |
| Urate | Peroxynitrite-induced | - | [5] |
Note: The IC₅₀ values presented are primarily for myeloperoxidase (MPO), a related peroxidase. The inhibitory potential of these compounds against HRP should be experimentally determined.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro this compound formation inhibition assay.
Signaling Pathway: Oxidative Stress-Induced this compound Formation
Caption: Oxidative stress pathway leading to this compound formation.
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Cross-Linking of Proteins to DNA Following Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of peroxynitrite-induced this compound formation with oxidized and reduced thiols, nitric oxide donors, and purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Real-Time Monitoring of Oxidative Stress Using Dityrosine Fluorescence
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1] Consequently, the ability to monitor oxidative stress in real-time is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. Dityrosine, a fluorescent product of tyrosine oxidation, serves as a stable and specific biomarker of protein damage mediated by oxidative stress.[2][3] This application note provides detailed protocols for the real-time monitoring of oxidative stress by detecting this compound formation using its intrinsic fluorescence.
Principles
Under conditions of oxidative stress, reactive oxygen species can induce the cross-linking of two tyrosine residues, forming this compound.[3] This process can be initiated by various oxidants, including hydroxyl radicals and peroxynitrite, as well as enzymatically by peroxidases in the presence of hydrogen peroxide (H₂O₂).[2][4] The resulting this compound molecule is chemically stable and possesses unique fluorescent properties, with an excitation maximum around 315-325 nm and an emission maximum in the range of 400-420 nm.[3][5][6] This distinct fluorescence allows for the sensitive and real-time detection of oxidative protein damage.
Figure 1: this compound Formation Pathway.
Applications
The real-time monitoring of this compound formation has numerous applications in research and drug development:
-
Screening for Antioxidant Compounds: Quantify the protective effects of novel antioxidant compounds against protein oxidation.
-
Assessing Cellular Toxicity: Evaluate the oxidative damage induced by xenobiotics, environmental toxins, or drug candidates.
-
Studying Disease Mechanisms: Investigate the role of oxidative stress in the pathogenesis of various diseases.
-
Monitoring Protein Aggregation: this compound cross-linking is associated with protein aggregation in neurodegenerative diseases.[7]
Data Presentation
Quantitative data from this compound assays can be effectively summarized in tables for clear comparison and analysis.
Table 1: In Vitro this compound Formation in Response to an Oxidizing Agent
| Oxidizing Agent Conc. (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation |
| 0 (Control) | 150 | 12 |
| 10 | 450 | 35 |
| 25 | 875 | 62 |
| 50 | 1620 | 110 |
| 100 | 2850 | 198 |
Table 2: Comparison of this compound Levels in Different Cell Lines Under Oxidative Stress
| Cell Line | Treatment | Mean this compound Fluorescence (a.u.) | Standard Deviation |
| Cell Line A | Control | 210 | 18 |
| Cell Line A | H₂O₂ (100 µM) | 1250 | 95 |
| Cell Line B | Control | 195 | 22 |
| Cell Line B | H₂O₂ (100 µM) | 850 | 70 |
| Cell Line C (Antioxidant-rich) | Control | 205 | 15 |
| Cell Line C (Antioxidant-rich) | H₂O₂ (100 µM) | 450 | 38 |
Experimental Protocols
Protocol 1: In Vitro this compound Formation Assay
This protocol describes the induction of this compound formation in a solution of a model protein, such as bovine serum albumin (BSA), using horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂).
Materials:
-
Bovine Serum Albumin (BSA)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Reagent Preparation:
-
BSA Stock Solution (10 mg/mL): Dissolve 100 mg of BSA in 10 mL of PBS.
-
HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of PBS.
-
H₂O₂ Working Solution (10 mM): Prepare a fresh dilution of 30% H₂O₂ in PBS. Caution: H₂O₂ is a strong oxidizer.
Assay Procedure:
-
In a 96-well microplate, add 100 µL of BSA solution (final concentration 1 mg/mL).
-
Add 10 µL of HRP solution (final concentration 0.1 mg/mL).
-
To initiate the reaction, add 10 µL of varying concentrations of H₂O₂ (e.g., 0, 10, 25, 50, 100 µM final concentration).
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity in real-time at an excitation wavelength of 325 nm and an emission wavelength of 410 nm.[5][8] Readings can be taken every 5 minutes for a total of 60 minutes.
Data Analysis:
-
Subtract the background fluorescence (wells without H₂O₂) from all readings.
-
Plot the fluorescence intensity against time for each H₂O₂ concentration.
-
The rate of this compound formation can be determined from the initial linear portion of the curve.
Protocol 2: Cell-Based this compound Assay for Oxidative Stress Monitoring
This protocol details the measurement of intracellular this compound formation in cultured cells in response to an oxidative stressor.
Figure 2: Cell-Based this compound Assay Workflow.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Oxidative stress-inducing agent (e.g., H₂O₂, menadione)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Assay Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the culture medium and treat the cells with varying concentrations of the oxidative stressor diluted in serum-free medium. Include an untreated control.
-
Incubate the cells for the desired time period (e.g., 1, 4, 8, 24 hours).
-
After incubation, remove the treatment medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 50 µL of cell lysis buffer to each well and incubating on ice for 10 minutes.
-
Transfer the cell lysates to a new 96-well black microplate.
-
Measure the this compound fluorescence at an excitation of 325 nm and an emission of 410 nm.[5][8]
-
Determine the total protein concentration in each lysate using a BCA protein assay.
Data Analysis:
-
Subtract the background fluorescence from a blank well (lysis buffer only).
-
Normalize the this compound fluorescence intensity to the total protein concentration for each sample.
-
Compare the normalized fluorescence values of the treated cells to the untreated controls.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
For more precise quantification, this compound can be measured by HPLC with fluorescence detection following acid hydrolysis of protein samples.[9]
Materials:
-
Protein sample (from in vitro assay or cell lysate)
-
6 M Hydrochloric Acid (HCl)
-
This compound standard
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
Sample Preparation (Acid Hydrolysis):
-
To 100 µg of protein, add 1 mL of 6 M HCl.
-
Seal the tube under nitrogen and incubate at 110°C for 24 hours.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5-40% B (linear gradient)
-
30-35 min: 40-95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95-5% B (linear gradient)
-
45-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector: Excitation at 325 nm, Emission at 410 nm.[5][8]
Data Analysis:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Identify the this compound peak in the sample chromatograms based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no this compound signal | Inefficient oxidation | Increase the concentration of the oxidizing agent or the incubation time. Ensure the HRP is active. |
| Low protein concentration | Increase the amount of protein in the assay. | |
| Quenching of fluorescence | Check for interfering substances in the sample buffer. Dilute the sample if necessary. | |
| High background fluorescence | Autofluorescence of reagents or media | Run appropriate blanks (reagents without protein/cells, medium only) and subtract the background. |
| Contamination | Use fresh, high-purity reagents and sterile techniques for cell culture. | |
| Poor peak resolution in HPLC | Inappropriate mobile phase or gradient | Optimize the mobile phase composition and the gradient profile. |
| Column degradation | Use a guard column and ensure proper column washing and storage. |
References
- 1. diagrams/graphviz/path1.dot at main · tisnik/diagrams · GitHub [github.com]
- 2. This compound, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical a ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04051G [pubs.rsc.org]
Dityrosine: A Versatile Tool for Real-Time Monitoring of Protein Aggregation Kinetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a hallmark of numerous debilitating human diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis. The misfolding of native proteins into insoluble, often toxic, aggregates is a complex process involving multiple kinetic steps. Understanding the kinetics of protein aggregation is therefore crucial for developing therapeutic strategies to inhibit or reverse this pathological cascade. Dityrosine, an oxidation product of tyrosine, serves as a valuable intrinsic fluorescent probe to monitor protein aggregation in real-time. This document provides detailed application notes and protocols for utilizing this compound fluorescence to study protein aggregation kinetics.
This compound is formed through the covalent cross-linking of two tyrosine residues, a process often initiated by oxidative stress, enzymatic reactions, or UV irradiation.[1][2] This cross-linking event is a key step in the stabilization of protein oligomers and fibrils.[1] The formation of this compound is accompanied by the appearance of a characteristic fluorescence signal, typically with an excitation maximum around 315-325 nm and an emission maximum in the range of 400-420 nm.[3][4] This intrinsic fluorescence provides a sensitive, label-free method to track the progress of protein aggregation.
Principle of the Assay
The fundamental principle of using this compound as a tool to study protein aggregation lies in the direct correlation between the increase in this compound fluorescence and the extent of protein cross-linking and aggregation. As monomeric proteins containing tyrosine residues begin to aggregate, the proximity of these residues facilitates the formation of this compound cross-links under oxidative conditions. This results in a time-dependent increase in fluorescence intensity, which can be monitored using a fluorescence spectrophotometer or a microplate reader. The kinetics of this fluorescence increase provides valuable information about the lag phase, elongation rate, and steady-state of the aggregation process.
Advantages of the this compound Assay
-
Label-free: The assay utilizes the intrinsic fluorescence of this compound, eliminating the need for external fluorescent dyes that can sometimes interfere with the aggregation process.
-
Real-time monitoring: Allows for the continuous measurement of aggregation kinetics.
-
Sensitivity: this compound fluorescence is a sensitive indicator of protein cross-linking, which is an early event in aggregation for many proteins.[1]
-
Versatility: The assay can be adapted to study the aggregation of a wide range of tyrosine-containing proteins and to screen for potential aggregation inhibitors.
Data Presentation
Quantitative Comparison of this compound with Other Fluorescent Probes
The choice of fluorescent probe can significantly impact the interpretation of protein aggregation kinetics. The following table summarizes the key spectral properties of this compound and compares them with Thioflavin T (ThT), a commonly used extrinsic dye for detecting amyloid fibrils.
| Probe | Excitation Max (nm) | Emission Max (nm) | Mechanism of Fluorescence | Target Aggregate Species |
| This compound | 315 - 325[3] | 400 - 420[3][4] | Covalent cross-linking of tyrosine residues | Oligomers and Fibrils |
| Thioflavin T (ThT) | ~440-450[2][5] | ~480-490[2][5] | Intercalation into β-sheet structures | Fibrils |
Experimental Protocols
This section provides detailed protocols for inducing this compound formation and monitoring protein aggregation kinetics using two common methods: metal-catalyzed oxidation and enzymatic oxidation.
Protocol 1: Metal-Catalyzed Oxidation (MCO) for Amyloid-β (Aβ) Aggregation
This protocol describes the use of copper (II) and hydrogen peroxide (H₂O₂) to induce oxidative stress and promote this compound formation in Amyloid-β peptides.[6][7]
Materials:
-
Amyloid-β (1-42) peptide, lyophilized
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper (II) chloride (CuCl₂) stock solution (e.g., 10 mM in sterile water)
-
Hydrogen peroxide (H₂O₂) solution (30% w/w)
-
Sterile, low-binding microcentrifuge tubes and pipette tips
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into sterile, low-binding microcentrifuge tubes.
-
Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film.
-
Store the peptide films at -80°C until use.
-
Immediately before use, dissolve the Aβ film in DMSO to a concentration of 5 mM (stock solution).
-
-
Aggregation Assay Setup:
-
Prepare the reaction mixture in a 96-well black, clear-bottom microplate.
-
For a final volume of 200 µL per well, add the components in the following order:
-
PBS (pH 7.4)
-
Aβ(1-42) stock solution to a final concentration of 10-50 µM.
-
CuCl₂ stock solution to a final concentration of 10-50 µM.
-
H₂O₂ solution to a final concentration of 100-500 µM.
-
-
Include control wells:
-
Aβ alone in PBS.
-
Aβ with CuCl₂ in PBS.
-
Aβ with H₂O₂ in PBS.
-
PBS buffer only (for background fluorescence).
-
-
-
Incubation and Fluorescence Measurement:
-
Seal the microplate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking (e.g., 1 minute of shaking every 10 minutes).
-
Measure this compound fluorescence at regular time intervals (e.g., every 30-60 minutes) for up to 48 hours.
-
Set the fluorescence reader to an excitation wavelength of ~320 nm and record the emission spectrum from 350 nm to 500 nm, or measure the emission intensity at ~410 nm.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control from all readings.
-
Plot the fluorescence intensity at ~410 nm as a function of time to generate aggregation kinetic curves.
-
Analyze the curves to determine the lag time, apparent growth rate, and maximum fluorescence intensity.
-
Protocol 2: Enzymatic Oxidation using Horseradish Peroxidase (HRP) for α-Synuclein Aggregation
This protocol utilizes the enzymatic activity of horseradish peroxidase (HRP) in the presence of hydrogen peroxide to catalyze the formation of this compound cross-links in α-synuclein.[1]
Materials:
-
Recombinant human α-synuclein, lyophilized
-
Phosphate-buffered saline (PBS), pH 7.4
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) solution (30% w/w)
-
Sterile, low-binding microcentrifuge tubes and pipette tips
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
α-Synuclein Preparation:
-
Reconstitute lyophilized α-synuclein in PBS (pH 7.4) to a stock concentration of 1-5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
Determine the protein concentration using a spectrophotometer (A₂₈₀ with an extinction coefficient of 5960 M⁻¹cm⁻¹).
-
-
Aggregation Assay Setup:
-
In a 96-well black, clear-bottom microplate, prepare the reaction mixture to a final volume of 200 µL per well.
-
Add the components in the following order:
-
PBS (pH 7.4)
-
α-synuclein to a final concentration of 50-100 µM.
-
HRP to a final concentration of 5-20 µg/mL.
-
H₂O₂ to a final concentration of 50-200 µM.
-
-
Include control wells:
-
α-synuclein alone in PBS.
-
α-synuclein with HRP in PBS.
-
α-synuclein with H₂O₂ in PBS.
-
PBS buffer only.
-
-
-
Incubation and Fluorescence Measurement:
-
Seal the microplate.
-
Incubate at 37°C with continuous or intermittent shaking.
-
Monitor this compound fluorescence as described in Protocol 1, Step 3.
-
-
Data Analysis:
-
Analyze the fluorescence data as described in Protocol 1, Step 4.
-
Visualizations
Signaling Pathway of this compound Formation
Caption: Oxidative stress induces the formation of tyrosyl radicals, which then couple to form a stable this compound cross-link, promoting protein aggregation.
Experimental Workflow for Monitoring Protein Aggregation
Caption: A streamlined workflow for conducting a this compound fluorescence-based protein aggregation kinetics assay.
Logical Relationship for Screening Aggregation Inhibitors
Caption: A decision-making flowchart for identifying potential protein aggregation inhibitors using the this compound assay.
Conclusion
The this compound fluorescence assay is a powerful and versatile method for studying the kinetics of protein aggregation. Its label-free nature and sensitivity to early cross-linking events make it an invaluable tool for both fundamental research into aggregation mechanisms and for high-throughput screening of potential therapeutic agents. By following the detailed protocols and utilizing the conceptual frameworks provided in these application notes, researchers can effectively employ this compound as a robust probe to advance our understanding of protein misfolding diseases.
References
- 1. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal- and UV- Catalyzed Oxidation Results in Trapped Amyloid-β Intermediates Revealing that Self-Assembly Is Required for Aβ-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application of Dityrosine in Food Processing and Quality
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine is an oxidized dimer of the amino acid tyrosine, formed through the covalent cross-linking of two tyrosine residues.[1] In the realm of food science, the presence and concentration of this compound serve as a significant biomarker for protein oxidation.[2] This oxidation can be induced by various food processing techniques such as heating, irradiation, and mechanical stress, as well as during storage.[1][3] The formation of this compound can profoundly impact the nutritional quality, sensory characteristics, and safety of food products.[4] These application notes provide a comprehensive overview of the role of this compound in food processing and quality assessment, along with detailed protocols for its quantification.
Applications in Food Processing
The formation of this compound is a key indicator of oxidative stress on food proteins. Its presence is often associated with changes in the functional properties of these proteins, including solubility, emulsifying capacity, and digestibility.[4]
-
Heat Treatment: Processes like baking, frying, and pasteurization can induce this compound formation. For instance, the this compound content in wheat dough increases with both baking time and temperature.[3] Similarly, heat treatment of milk and dairy products can lead to an increase in this compound levels.
-
Irradiation: Food irradiation, a method used for preservation and sterilization, can generate free radicals that promote the oxidation of tyrosine residues and the subsequent formation of this compound.[1]
-
Mechanical Processing: High-shear mixing, a common step in the production of doughs and emulsions, can also contribute to the formation of this compound cross-links. Studies on breadmaking have shown that this compound levels increase during the mixing of dough.[5][6]
Impact on Food Quality
The presence of this compound is a double-edged sword. While in some contexts, the cross-linking it creates can contribute to desirable textural properties, its formation is generally considered a marker of quality degradation.
-
Nutritional Value: The cross-linking of essential amino acids like tyrosine can reduce their bioavailability, thereby diminishing the nutritional value of the food.[4]
-
Sensory Attributes: Protein oxidation can lead to changes in color, flavor, and texture. The formation of this compound and other oxidation products can contribute to off-flavors and undesirable textural changes in processed foods.[4]
-
Food Safety: High levels of this compound in the diet have been linked to adverse health effects, including oxidative stress and inflammation.[7] Therefore, monitoring and controlling this compound formation is crucial from a food safety perspective.
Data Presentation: this compound Content in Various Food Products
The following table summarizes the quantitative data on this compound content in different food products subjected to various processing methods.
| Food Product | Processing Method | This compound Content | Reference |
| Wheat Flour & Dough | |||
| Wheat Flour | Unprocessed | 0.35 - 1.05 nmol/g (dry mass) | [8] |
| Wheat Dough | After mixing | 1.2 - 1.4 nmol/g (dry mass) | [8] |
| Bread | After baking | Increased levels compared to dough | [5][6] |
| Fried Dough | Frying (180 °C, 18 min) | ~4-fold increase in fluorescence intensity | [3] |
| Baked Dough | Baking (200 °C, 30 min) | ~4.4-fold increase in fluorescence intensity | [3] |
| Dairy Products | |||
| Milk | Cow, unprocessed | Varies; increases with oxidative stress | [9] |
| Meat Products | |||
| Processed Meats | General | Variable, dependent on processing | [10][11] |
Experimental Protocols
Accurate quantification of this compound is essential for quality control and safety assessment of food products. The most common analytical techniques are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of this compound in Food Samples using HPLC-FLD
This protocol is based on the principles of acid hydrolysis to release this compound from the protein backbone, followed by separation and quantification using RP-HPLC with fluorescence detection.
1. Sample Preparation (Acid Hydrolysis):
-
Weigh approximately 100-200 mg of the homogenized and lyophilized food sample into a hydrolysis tube.
-
Add 5 mL of 6 M HCl containing 1% (w/v) phenol (B47542) (to protect tyrosine from degradation).
-
Flush the tube with nitrogen gas, seal it, and incubate at 110°C for 24 hours.
-
After hydrolysis, cool the sample and filter it to remove any solid debris.
-
Evaporate the acid from the filtrate under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of HPLC mobile phase (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC-FLD Analysis:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of aqueous trifluoroacetic acid (TFA) and acetonitrile. For example, an isocratic elution with 92% water, 8% acetonitrile, and 0.1% TFA.[12]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Fluorescence Detection: Excitation wavelength (λex) at 285 nm and emission wavelength (λem) at 405 nm.[9]
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
Protocol 2: Quantification of this compound in Food Samples using LC-MS/MS
This method offers higher specificity and sensitivity compared to HPLC-FLD, especially for complex food matrices.
1. Sample Preparation:
-
Follow the same acid hydrolysis procedure as described in Protocol 1.
-
For enhanced accuracy, an isotopically labeled internal standard (e.g., ¹³C₆-dityrosine) should be added to the sample before hydrolysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
MS System: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for LC-MS.
-
Mobile Phase: A gradient elution is typically used, for example, with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.
-
Ionization Mode: Positive ion mode is commonly used for this compound analysis.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard. The exact m/z values will depend on the specific instrument and conditions.
-
Quantification: The concentration of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve prepared with known concentrations of this compound and the internal standard.
Mandatory Visualizations
Mitigation Strategies
Several strategies can be employed to minimize the formation of this compound in food products:
-
Control of Processing Conditions: Optimizing processing parameters such as temperature, time, and oxygen exposure can significantly reduce protein oxidation.
-
Use of Antioxidants: The addition of natural or synthetic antioxidants can help to quench free radicals and inhibit the oxidation of tyrosine residues.[5]
-
Modified Atmosphere Packaging (MAP): Reducing the oxygen content in the packaging environment can limit oxidative reactions during storage.
-
Enzymatic Inhibition: In some cases, inhibiting the activity of pro-oxidative enzymes can prevent this compound formation.[13]
Conclusion
This compound serves as a valuable, albeit complex, indicator in food science. Its formation is a direct consequence of protein oxidation during processing and storage, impacting the nutritional and sensory quality of foods. The detailed protocols provided herein offer robust methods for the accurate quantification of this compound, enabling researchers and quality control professionals to monitor and control its formation. By understanding the mechanisms of this compound formation and implementing effective mitigation strategies, the food industry can enhance product quality and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a marker for oxidatively modified proteins and selective proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Baking and Frying on the Protein Oxidation of Wheat Dough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of this compound cross-links during breadmaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound in food: A review of its occurrence, health effects, detection methods, and mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 1. EXPOSURE DATA - Red Meat and Processed Meat - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation of tyrosine prevents this compound formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Dityrosine as a Clinical Biomarker in Urine and Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine is a fluorescent biomolecule formed through the oxidative cross-linking of two tyrosine residues.[1] This process is a hallmark of oxidative stress, a condition implicated in the pathogenesis of numerous diseases. As a stable end-product of protein oxidation, this compound is not reincorporated into new proteins, making its presence in biological fluids like urine and plasma a reliable indicator of accumulated oxidative damage.[2][3] Elevated levels of this compound have been associated with a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and diabetes, positioning it as a valuable clinical biomarker for disease monitoring and therapeutic development.[2][4]
Clinical Significance
Increased concentrations of this compound in urine and plasma have been observed in several clinical conditions:
-
Neurodegenerative Diseases: Elevated this compound levels are found in the brain tissue of patients with Alzheimer's and Parkinson's disease, suggesting its role in the aggregation of proteins like amyloid-beta and tau.[3][5][6]
-
Cardiovascular Disease: this compound is enriched in atherosclerotic plaques and its plasma levels are positively correlated with risk factors for atherosclerosis such as hyperlipidemia.[4][7][8]
-
Diabetes Mellitus: Increased urinary excretion of this compound has been reported in diabetic patients, likely reflecting systemic protein damage due to hyperglycemia-induced oxidative stress.[9][10]
-
Renal Disease: Patients with end-stage renal disease (ESRD) exhibit significantly higher plasma levels of protein-bound this compound.[11]
-
Other Conditions: Elevated this compound has also been noted in patients with major depressive disorder and in smokers, indicating its broad utility as a marker of systemic oxidative stress.[12][13]
Data Presentation: Quantitative this compound Levels
The following tables summarize representative quantitative data for this compound concentrations in human plasma and urine across various studies.
Table 1: Plasma this compound Concentrations in Various Conditions
| Condition | Patient Group | This compound Level (Relative % Increase vs. Controls) | Reference |
| Hyperlipidemia | Mildly Hyperlipidemic | 9.3% | [7][14] |
| Hyperlipidemic | 22.9% | [7][14] | |
| Major Depressive Disorder | Adult Patients | 19% | [12] |
| End-Stage Renal Disease | Pre-Hemodialysis | Significantly higher than healthy controls | [11] |
| Post-Hemodialysis | Decreased but remained significantly higher than controls | [11] |
Table 2: Urinary this compound Concentrations in Various Conditions
| Condition | Patient Group | This compound Level (µmol/mol creatinine) | Reference |
| Healthy Individuals | Non-smokers (night-time urine) | 5.8 ± 0.3 | [13] |
| Non-smokers (day-time urine) | 12.3 ± 5 | [13] | |
| Smokers | Day-time urine | 10.1 ± 0.4 | [13] |
| Diabetes Mellitus | Diabetic Patients | Higher than healthy individuals | [9][15] |
Signaling Pathway: Formation of this compound
This compound is formed from the irreversible covalent linkage of two tyrosine residues. This process is initiated by the generation of tyrosyl radicals through the action of reactive oxygen species (ROS) or enzymatic catalysis. The subsequent coupling of these radicals leads to the formation of a stable this compound cross-link.
Experimental Protocols
The following are detailed protocols for the quantification of this compound in human urine and plasma. The primary methods involve High-Performance Liquid Chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS).
Experimental Workflow: this compound Quantification
The general workflow for this compound analysis from biological samples involves sample collection, preparation (which may include protein hydrolysis and solid-phase extraction), and subsequent instrumental analysis.
Protocol 1: Quantification of Free this compound in Urine by HPLC with Fluorescence Detection
This protocol is adapted from methodologies described for the analysis of fluorescent compounds in urine.[2]
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (B129727) (for SPE conditioning and elution)
-
0.22 µm syringe filters
2. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Loading: Centrifuge the urine sample at 2000 x g for 10 minutes. Load 1 mL of the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of ultrapure water to remove interfering hydrophilic substances.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in ultrapure water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-22 min: 40% to 95% B
-
22-25 min: 95% B
-
25-27 min: 95% to 5% B
-
27-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation: 325 nm
-
Emission: 400-410 nm[2]
-
4. Quantification
-
Prepare a standard curve of this compound in the mobile phase.
-
Calculate the concentration of this compound in the urine samples by comparing the peak area with the standard curve.
-
Normalize the this compound concentration to the urinary creatinine (B1669602) level to account for variations in urine dilution.
Protocol 2: Quantification of Total (Free and Protein-Bound) this compound in Plasma by LC-MS/MS
This protocol involves protein hydrolysis to release this compound from proteins and subsequent analysis by LC-MS/MS for high sensitivity and specificity.[4][16]
1. Materials and Reagents
-
This compound standard
-
Isotopically labeled this compound internal standard (e.g., ¹³C₁₈-Dityrosine)
-
6 M Hydrochloric acid (HCl)
-
Phenol
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
SPE C18 cartridges
2. Sample Preparation
a. Protein Hydrolysis [17]
-
To 100 µL of plasma, add the isotopically labeled internal standard.
-
Add 1 mL of 6 M HCl containing 1% phenol.
-
Transfer the mixture to a hydrolysis tube and seal under vacuum or nitrogen.
-
Heat at 110°C for 24 hours.
-
After cooling, evaporate the HCl under a stream of nitrogen.
-
Reconstitute the hydrolysate in 1 mL of 0.1% formic acid in water.
b. Solid-Phase Extraction
-
Perform SPE as described in Protocol 1 (steps 1-4).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Column: C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in ultrapure water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 50% B
-
10-12 min: 50% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 2% B
-
14.1-18 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry (Triple Quadrupole):
4. Quantification
-
Create a standard curve using known concentrations of this compound and a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both standards and samples.
-
Determine the concentration of this compound in the plasma samples from the standard curve.
Conclusion
This compound is a promising and clinically relevant biomarker of oxidative stress. Its quantification in accessible biological fluids like urine and plasma provides a valuable tool for researchers and drug development professionals. The detailed protocols provided herein offer standardized methods for the reliable measurement of this compound, facilitating further investigation into its role in various diseases and the assessment of novel therapeutic interventions targeting oxidative stress.
References
- 1. Urinary Biomarkers of Oxidative Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound cross-linking and its potential roles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Atherosclerosis: A Link Between Lipid Intake and Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urinary ortho-tyrosine excretion in diabetes mellitus and renal failure: evidence for hydroxyl radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma protein-bound di-tyrosines as biomarkers of oxidative stress in end stage renal disease patients on maintenance haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantification of urinary o,o'-dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatography with triple quadrupole tandem mass spectrometry. A comparison with ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated plasma this compound in patients with hyperlipidemia compared to healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formation of this compound cross-links in proteins by oxidation of tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Dityrosine Analysis by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine is a fluorescent biomolecule formed through the covalent cross-linking of two tyrosine residues.[1] Its presence and concentration in biological samples are recognized as significant biomarkers of oxidative stress and protein damage. Elevated levels of this compound have been associated with various pathological conditions, including neurodegenerative diseases, atherosclerosis, and inflammatory conditions.[1] Accurate and sensitive quantification of this compound is crucial for understanding the mechanisms of oxidative damage and for the development of novel therapeutic strategies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound analysis due to its high specificity and sensitivity.[1][2]
This document provides detailed application notes and experimental protocols for the preparation of various biological samples for this compound analysis by LC-MS/MS.
Experimental Protocols
Sample Preparation: An Overview
The accurate quantification of this compound necessitates robust and reproducible sample preparation to liberate this compound from its protein-bound state, remove interfering substances, and concentrate the analyte of interest. The general workflow involves protein hydrolysis, purification, and concentration prior to LC-MS/MS analysis.
References
- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Developing Antibodies for Dityrosine Immunodetection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine is a stable biomarker of oxidative stress, formed through the covalent cross-linking of two tyrosine residues on proteins.[1][2][3] This irreversible modification is implicated in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's disease, atherosclerosis, and acute myocardial infarction, making its detection and quantification crucial for research and drug development.[1][3][4] These application notes provide detailed protocols for the development of specific antibodies against this compound and their application in various immunodetection assays.
Signaling Pathway: Formation of this compound
This compound formation is initiated by the generation of tyrosyl radicals from tyrosine residues in proteins. This process can be triggered by various factors associated with oxidative stress, including reactive oxygen species (ROS), metal-catalyzed oxidation, and enzymatic reactions involving peroxidases.[5] Once formed, these tyrosyl radicals can couple to form a stable this compound cross-link.
Caption: Formation of this compound via oxidative stress.
Application Notes: Antibody Development Workflow
The development of highly specific monoclonal antibodies for this compound immunodetection is a critical step for reliable quantification. The following workflow outlines the key stages from antigen preparation to antibody validation.
Caption: Monoclonal antibody development workflow for this compound.
Experimental Protocols
Protocol 1: Antigen Preparation (this compound-Carrier Protein Conjugation)
The immunogen is a critical component for generating specific antibodies. Synthetic this compound is typically conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.[6][7][8]
Materials:
-
Synthetic this compound
-
Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve synthetic this compound in a minimal amount of 0.1 M NaOH and then neutralize with 0.1 M HCl.
-
Dissolve KLH in PBS.
-
Activate the carboxyl groups of this compound by adding EDC and NHS in a 2:1 molar ratio to this compound and incubating for 15 minutes at room temperature.
-
Add the activated this compound to the KLH solution and react for 2 hours at room temperature with gentle stirring.
-
Stop the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Dialyze the conjugate extensively against PBS at 4°C to remove unreacted components.
-
Determine the protein concentration and conjugation efficiency using a suitable method (e.g., BCA assay and UV-Vis spectrophotometry).
Protocol 2: Monoclonal Antibody Production
Materials:
-
This compound-KLH conjugate
-
Freund's complete and incomplete adjuvant
-
BALB/c mice (6-8 weeks old)
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
Hybridoma screening reagents (see Protocol 3)
Procedure:
-
Immunization:
-
Emulsify the this compound-KLH conjugate with an equal volume of Freund's complete adjuvant.
-
Inject BALB/c mice intraperitoneally or subcutaneously with 50-100 µg of the antigen per mouse.[9]
-
Boost the immunization every 2-3 weeks with the antigen emulsified in Freund's incomplete adjuvant.
-
A final boost of antigen in PBS (without adjuvant) should be administered 3-4 days before fusion.[9]
-
-
Hybridoma Fusion:
-
Euthanize the mouse with the highest antibody titer and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells using polyethylene (B3416737) glycol (PEG).
-
Select for hybridoma cells by culturing in HAT medium.
-
-
Screening and Cloning:
-
Screen the hybridoma supernatants for the presence of this compound-specific antibodies using an indirect ELISA (see Protocol 3).
-
Select positive clones and perform limiting dilution to obtain monoclonal populations.
-
Expand the positive monoclonal hybridomas for antibody production.
-
-
Antibody Purification:
-
Collect the supernatant from the expanded hybridoma cultures.
-
Purify the monoclonal antibodies using Protein A or Protein G affinity chromatography.[5]
-
Immunodetection Protocols
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for screening hybridomas and quantifying this compound in biological samples. A competitive ELISA format is commonly used.[10]
Caption: Principle of competitive ELISA for this compound detection.
Materials:
-
This compound-coated 96-well plate
-
Anti-dityrosine primary antibody
-
HRP-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Samples and standards
Procedure:
-
Add 50 µL of standards or samples to the this compound-coated wells.
-
Add 50 µL of the primary anti-dityrosine antibody to each well (except blanks).[10]
-
Incubate overnight at 4°C.[10]
-
Wash the plate three times with wash buffer.[10]
-
Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[10]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[10][11]
-
Read the absorbance at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.
Protocol 4: Western Blotting
Western blotting allows for the detection of this compound-modified proteins in complex mixtures.
Materials:
-
Protein samples (cell lysates, tissue homogenates)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Anti-dityrosine primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Sample Preparation and Electrophoresis:
-
Prepare protein lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary anti-dityrosine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13][15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the signal using an ECL substrate and imaging system.[12][15]
-
Protocol 5: Immunohistochemistry (IHC)
IHC is used to visualize the localization of this compound in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Anti-dityrosine primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.[16]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-dityrosine antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody.[16]
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate.
-
Wash with PBS.
-
-
Visualization:
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantitative Data Summary
| Parameter | ELISA | Western Blot | Immunohistochemistry | Reference |
| Primary Antibody Dilution | Varies by antibody and assay format | 1:1000 | 1:50 - 1:200 | [6][7][8] |
| Secondary Antibody Dilution | Varies by antibody and assay format | 1:2000 - 1:20,000 | Varies by detection system | [12][14][15] |
| Sample Type | Urine, Plasma, Serum, Tissue Lysates | Cell Lysates, Tissue Homogenates | Paraffin-embedded tissues, Frozen sections | [10][12][16][17] |
| Assay Range (Commercial Kits) | 0.05 - 12 µmol/L; 10 - 500 ng/L | N/A | N/A | [17][18] |
Note: Optimal antibody dilutions and assay conditions should be determined empirically for each specific application and experimental setup.
Challenges and Considerations
-
Antibody Specificity: It is crucial to ensure that the developed antibodies are specific for this compound and do not cross-react with other tyrosine modifications like 3-nitrotyrosine (B3424624) or 3-bromotyrosine.[6][7][8] Competitive ELISA with related compounds should be performed to confirm specificity.[19]
-
Antigen Conformation: The antibodies may recognize peptidyl this compound rather than free this compound, which is advantageous for detecting this compound within proteins.[20]
-
Sample Preparation: Proper sample preparation is critical to preserve the integrity of this compound and prevent artifactual formation during processing.
-
Antibody Stability: Monoclonal antibodies can be prone to aggregation, especially at high concentrations, which can affect their performance.[21] Proper storage and handling are essential.
By following these detailed protocols and considering the associated challenges, researchers can successfully develop and utilize antibodies for the reliable immunodetection of this compound, a key biomarker of oxidative stress.
References
- 1. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 2. This compound and tyrosine oxidation products are endogenous markers for the selective proteolysis of oxidatively modified red blood cell hemoglobin by (the 19 S) proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a protein product of oxidative stress, as a possible marker of acute myocardial infarctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti this compound(DT/DY) monoclonal antibody: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 6. This compound Monoclonal Antibody (10A6) (MA5-27566) [thermofisher.com]
- 7. Anti-Dityrosine Antibody - Mouse Monoclonal [10A6] | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Anti-Dityrosine Antibody - Mouse Monoclonal [7D4] | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Immunization protocol. EuroMAbNet [euromabnet.com]
- 10. nwlifescience.com [nwlifescience.com]
- 11. eurodiagnostico.com [eurodiagnostico.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. mybiosource.com [mybiosource.com]
- 16. bosterbio.com [bosterbio.com]
- 17. This compound(DT) ELISA: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 18. tinzyme.com [tinzyme.com]
- 19. Immunohistochemical detection of this compound in lipofuscin pigments in the aged human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunochemical detection of protein this compound in atherosclerotic lesion of apo-E-deficient mice using a novel monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Note: Fluorescence Spectroscopy for the Measurement of Dityrosine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the principles, protocols, and data interpretation for the measurement of dityrosine, a key biomarker of oxidative stress, using fluorescence spectroscopy.
Introduction
This compound is a fluorescent molecule formed by the covalent cross-linking of two tyrosine residues. This process is often initiated by oxidative or nitrative stress, mediated by reactive oxygen species (ROS), UV or gamma irradiation, or peroxidase enzymes.[1][2][3] The formation of this compound in proteins can lead to aggregation and altered protein function, and its presence is associated with aging and various pathologies, including Alzheimer's disease, atherosclerosis, and eye cataracts.[2][3]
As a stable and specific product of protein oxidation, this compound serves as a valuable biomarker.[3][4] Its intrinsic fluorescence provides a sensitive and direct method for its detection and quantification in biological samples.[4][5][6] Fluorescence spectroscopy offers a significant advantage due to its high sensitivity, allowing for the detection of this compound at very low concentrations.[7]
Principle of Fluorescence Measurement
The detection of this compound relies on its unique fluorescent properties. This compound absorbs light in the ultraviolet range and emits light in the visible blue range of the spectrum. The specific excitation and emission wavelengths are dependent on the ionization state of the phenolic hydroxyl groups, which is influenced by the pH of the solution.[1][5][8]
-
Neutral Form (Acidic/Neutral pH): The non-ionized form of this compound has an excitation maximum around 283-284 nm.[1][2][5]
-
Ionized Form (Alkaline pH): The singly ionized (phenolate) form exhibits a stronger absorbance and fluorescence, with a primary excitation maximum around 315-325 nm.[1][2][5][8]
Upon excitation at its optimal wavelength (typically ~325 nm), this compound emits a broad fluorescence signal with a maximum typically observed between 400 nm and 420 nm.[2][8][9] This significant Stokes shift (the difference between excitation and emission maxima) helps to minimize background interference and enhances detection sensitivity.
Key Spectroscopic Parameters for this compound
The following table summarizes the essential fluorescence spectroscopy settings for this compound measurement, compiled from various studies.
| Parameter | Value | Notes | References |
| Excitation Wavelength (λex) | 315 - 325 nm | This range is optimal for the ionized form, which provides the strongest signal. Excitation at ~284 nm can be used for the neutral form. | [1][2][5][8] |
| Emission Wavelength (λem) | 400 - 420 nm | The emission spectrum is broad; the maximum can be recorded at ~405 nm, 410 nm, or 420 nm depending on the environment. | [2][5][8][9] |
| Optimal pH | Alkaline (pH 8-11) | Fluorescence yield is highest in alkaline solutions where the phenolate (B1203915) form of this compound predominates. | [5][8] |
| Common Slit Widths | 4 - 5 nm | Typical monochromator slit widths for both excitation and emission to balance signal intensity and spectral resolution. | [5][10] |
| Detection Limit | ~2 x 10⁻¹¹ M | Achievable with sensitive techniques like laser-excited fluorescence spectroscopy. | [7] |
Experimental Protocols
Materials and Reagents
-
Spectrofluorometer: An instrument capable of wavelength selection for both excitation and emission. A microplate reader with fluorescence capabilities can also be used.[11]
-
Quartz Cuvettes or Plates: Use high-quality quartz cuvettes or UV-transparent black microplates to minimize background fluorescence.[11]
-
Buffers: Phosphate (B84403) buffer (10-50 mM) or Borate buffer. The pH should be adjusted based on the experimental needs, with alkaline pH generally recommended for maximal signal.[5][8]
-
Reagents for Protein Hydrolysis (Optional): 6 N Hydrochloric acid (HCl) for acid hydrolysis.[12][13]
-
This compound Standard: For creating a standard curve for absolute quantification.
Protocol 1: Direct Measurement in Solution (for Purified Systems)
This protocol is suitable for measuring this compound in relatively pure protein solutions or after purification.
-
Sample Preparation:
-
Dissolve or dilute the sample in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare a "buffer blank" using the same buffer as the sample.
-
If quantification is required, prepare a series of this compound standards of known concentrations in the same buffer.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.
-
Set the emission scan range from 350 nm to 550 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).[5]
-
Use the buffer blank to zero the instrument or measure the background signal.
-
-
Data Acquisition:
-
Place the sample cuvette in the holder.
-
Initiate the emission scan. A peak should appear in the 400-420 nm region if this compound is present.[5][8]
-
Record the fluorescence intensity at the peak maximum (e.g., 410 nm).
-
For quantification, measure the fluorescence intensity of each standard to generate a calibration curve.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer blank from the sample reading.
-
Plot the fluorescence intensity of the standards versus their concentration to create a standard curve.
-
Use the standard curve to determine the concentration of this compound in the unknown sample.
-
Correction for Inner Filter Effect: For highly concentrated or turbid samples, the inner filter effect can reduce the measured fluorescence. This can be corrected using the formula: I_corrected = I_recorded * 10^((A_ex + A_em)/2), where A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively.[8]
-
Protocol 2: Measurement in Complex Samples with HPLC
For complex biological samples (e.g., cell lysates, plasma), interfering fluorophores can obscure the this compound signal.[14] Combining High-Performance Liquid Chromatography (HPLC) with fluorescence detection provides the necessary separation for accurate quantification.[2][8]
-
Sample Preparation (Protein Hydrolysis):
-
To measure total this compound, proteins must first be hydrolyzed to release the cross-linked amino acid.
-
Add an equal volume of 12 N HCl to the protein sample to achieve a final concentration of 6 N HCl.
-
Seal the sample in a vacuum-sealed glass ampoule.
-
Heat at 110-120°C for 24-48 hours.[12]
-
After hydrolysis, remove the HCl by lyophilization or under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in the HPLC mobile phase.
-
-
HPLC-FLD Setup:
-
Column: Use a reverse-phase C18 column.[12]
-
Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 92% water, 8% acetonitrile, 0.1% TFA).[12]
-
Fluorescence Detector: Set the detector with an excitation wavelength of 325 nm and an emission wavelength of 410 nm.[2]
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample and this compound standards onto the HPLC system.
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the authentic standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve generated from the standards.
-
Visualizations
This compound Formation Pathway
The following diagram illustrates the formation of this compound as a result of oxidative stress, a common pathway investigated in drug development and disease research.
Caption: Oxidative stress-induced formation of this compound cross-links in proteins.
Experimental Workflow for this compound Quantification
This diagram outlines the logical steps for quantifying this compound in a biological sample using HPLC with fluorescence detection.
Caption: Workflow for HPLC-based quantification of this compound.
Potential Interferences and Troubleshooting
-
Autofluorescence: Biological samples contain other endogenous fluorophores (e.g., tryptophan, riboflavin) that may interfere. HPLC separation is the most effective way to resolve this.[6]
-
Light Scattering: Concentrated or aggregated protein solutions can cause significant light scattering (Rayleigh and Raman), which can interfere with the emission signal. Diluting the sample or centrifugation to remove aggregates can help.
-
Photobleaching: this compound can be susceptible to photobleaching upon prolonged exposure to the excitation light. Minimize exposure time and use the lowest necessary excitation intensity.
-
Quenching: The fluorescence signal can be quenched (reduced) by other molecules in the solution, such as dissolved oxygen or metal ions like iron.[7] Degassing solutions can minimize oxygen quenching.[7]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Laser Excited Fluorescence of this compound" by Sahar F. Mahmoud and Stephen E. Bialkowski [digitalcommons.usu.edu]
- 8. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. omlc.org [omlc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
Solid-Phase Extraction for Dityrosine Enrichment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine is a fluorescent biomolecule formed through the covalent cross-linking of two tyrosine residues.[1] Its presence in proteins is a key indicator of oxidative stress, a condition implicated in a wide range of pathologies including neurodegenerative diseases like Alzheimer's, as well as in the aging process.[1][2] The chemical stability of this compound makes it a robust biomarker for assessing oxidative damage to proteins.[2] Consequently, accurate and efficient methods for the enrichment and quantification of this compound from complex biological matrices are crucial for research, diagnostics, and the development of therapeutic interventions targeting oxidative stress.
Solid-phase extraction (SPE) is a powerful and widely used technique for the selective isolation and concentration of analytes from complex samples.[3] This document provides detailed application notes and protocols for the enrichment of this compound from biological samples using various SPE methodologies.
Data Presentation: Comparison of SPE Sorbents for this compound Enrichment
The selection of the appropriate SPE sorbent is critical for achieving high recovery and enrichment of this compound. The following table summarizes quantitative data from various studies on the performance of different SPE cartridges for this compound extraction. It is important to note that the experimental conditions, including the sample matrix and analytical method, varied between these studies, which should be considered when comparing the data.
| SPE Sorbent Type | SPE Cartridge Example | Biological Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Reversed-Phase | Sep-Pak C18 | Grain (Zein) Protein Hydrolysate | 92 - 95.2 | 42.1 ng/g | 140 ng/g | |
| Polymeric | HybridSPE | Atlantic Salmon Tissue (gills, skin, liver) | 104 ± 13 | 1.37 ng/g (w.w.) | - | [4] |
| Affinity | Immobilized Phenylboronic Acid (PBA-60) | Protein Hydrolysate | High (Qualitative) | - | - | [5] |
Experimental Protocols
The following are generalized protocols for the enrichment of this compound from biological samples using reversed-phase and affinity chromatography SPE. It is recommended to optimize these protocols for specific sample types and analytical requirements.
Protocol 1: Reversed-Phase SPE for this compound Enrichment
This protocol is suitable for the enrichment of this compound from protein hydrolysates of biological fluids (e.g., plasma, urine) or tissue homogenates using C18 or polymeric sorbents.
Materials:
-
SPE cartridges (e.g., C18 or a polymeric sorbent)
-
SPE vacuum manifold
-
Hydrochloric acid (HCl), 6 M
-
Propionic acid
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Hydrolysis):
-
To approximately 1 mg of protein from your sample (e.g., plasma, tissue homogenate), add a mixture of 6 M HCl and propionic acid (e.g., in a 2:1 v/v ratio).
-
Hydrolyze the protein by heating at 110°C for 24 hours in a sealed tube.
-
After hydrolysis, cool the sample and evaporate the acid under a stream of nitrogen gas.
-
Reconstitute the dried hydrolysate in a suitable volume of the SPE loading buffer (e.g., 0.1% formic acid in water).
-
Centrifuge the reconstituted sample to pellet any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Place the reversed-phase SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1-2 cartridge volumes of methanol.
-
Equilibrate the cartridges with 1-2 cartridge volumes of deionized water.
-
Finally, equilibrate with 1-2 cartridge volumes of the loading buffer (e.g., 0.1% formic acid in water). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated and centrifuged sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of a weak wash buffer (e.g., 5% methanol in 0.1% formic acid) to remove unretained, hydrophilic impurities.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 1-2 cartridge volumes of an appropriate elution solvent (e.g., 80% acetonitrile in 0.1% formic acid).
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the elution solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in a suitable mobile phase for subsequent analysis by HPLC-MS/MS or fluorescence detection.
-
Protocol 2: Affinity Chromatography SPE for this compound Enrichment
This protocol utilizes the specific interaction between the cis-diol groups of this compound and a phenylboronic acid-functionalized sorbent.[5]
Materials:
-
Phenylboronic acid (PBA) affinity SPE cartridges
-
SPE vacuum manifold
-
Binding/Wash Buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 8.5)
-
Elution Buffer (e.g., 0.1 M formic acid or 1% TFA in water)
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Perform protein hydrolysis as described in Protocol 1, Step 1.
-
After evaporation of the acid, reconstitute the sample in the Binding/Wash Buffer.
-
Adjust the pH of the sample to approximately 8.5 if necessary.
-
Centrifuge to remove any particulates.
-
-
SPE Cartridge Conditioning:
-
Place the PBA affinity cartridges on the vacuum manifold.
-
Wash the cartridges with 1-2 cartridge volumes of methanol.
-
Equilibrate the cartridges with 1-2 cartridge volumes of deionized water.
-
Finally, equilibrate with 2-3 cartridge volumes of the Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the pH-adjusted and centrifuged sample onto the conditioned cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 2-3 cartridge volumes of the Binding/Wash Buffer to remove non-specifically bound molecules.
-
-
Elution:
-
Elute the bound this compound by applying 1-2 cartridge volumes of the acidic Elution Buffer. The acidic conditions will disrupt the boronate ester linkage.
-
Collect the eluate.
-
-
Post-Elution Processing:
-
The eluate can be directly analyzed or further processed (e.g., dried and reconstituted in mobile phase) as required for the analytical method.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound enrichment using SPE.
Signaling Pathway: this compound in AGE-RAGE Signaling
This compound is a component of Advanced Glycation Endproducts (AGEs), which are ligands for the Receptor for Advanced Glycation Endproducts (RAGE). The binding of AGEs to RAGE initiates a signaling cascade that contributes to inflammation and further oxidative stress.
Caption: Role of this compound in the AGE-RAGE signaling pathway.
References
- 1. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the Oxidative Stress Biomarkers of 8-Hydroxydeoxyguanosine and this compound in the Gills, Skin, Dorsal Fin, and Liver Tissue of Atlantic Salmon (Salmo salar) Parr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isotope Dilution Method for Accurate Dityrosine Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine is a well-established biomarker of oxidative stress, formed through the covalent cross-linking of two tyrosine residues.[1][2][3] Its presence and quantification in biological and food samples are of significant interest in various research fields, including aging, neurodegenerative diseases like Alzheimer's, and food science.[1][2][4] The formation of this compound is indicative of protein damage mediated by reactive oxygen species (ROS) and can impact protein structure and function. This application note provides a detailed protocol for the accurate quantification of this compound using the isotope dilution method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]
Principle of the Method
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled internal standard (in this case, a stable isotope-labeled this compound) to the sample at the beginning of the workflow. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the signal from the endogenous this compound to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is independent of sample loss during preparation and variations in instrument response.
Applications
-
Biomarker of Oxidative Stress: Quantifying this compound levels in tissues, biofluids (e.g., urine), and cell cultures to assess the extent of oxidative damage in various pathological conditions.[1][7]
-
Drug Development: Evaluating the efficacy of antioxidant therapies by monitoring changes in this compound levels.
-
Food Science: Assessing protein oxidation in food products to monitor quality and safety.[4][5]
-
Aging Research: Studying the accumulation of oxidatively damaged proteins during the aging process.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the isotope dilution LC-MS/MS method for this compound quantification, compiled from various studies.
Table 1: Method Detection and Quantification Limits
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Milk Powder | ~2 µmol/mol Tyr | ~6 µmol/mol Tyr | [5] |
| Grain Proteins | 42.1 ng/g | 140 ng/g | [8] |
| Cat Urine | - | 140.9 nM | [9] |
| Human Urine | 0.01 µM | - | [10] |
Table 2: Recovery and Precision
| Matrix | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Milk Powder | ~90% | - | [5] |
| Cat Urine | 73 ± 2% | - | [9] |
| Grain Proteins | 92 - 95.2% | 3.9 - 22.1% (Intra-day) | [8] |
| Grain Proteins | - | 4.4 - 16.6% (Inter-day) | [8] |
Table 3: this compound Levels in Various Samples
| Sample Type | This compound Concentration | Reference |
| Commercial Milk Powders | Below LOQ to 393.0 ± 9.1 µmol/mol Tyr | [5] |
| Various Grain Proteins | 0.38 to 1.92 ng/mg | [8] |
| Cat Urine | 3,289 to 11,803 ng/day | [9] |
| Human Smoker Urine | 0.08 ± 0.01 µM | [10] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Isotopically labeled this compound internal standard (e.g., 3,3’-[¹³C₂]-dityrosine, ¹³C₆-dityrosine)
-
Hydrochloric acid (HCl), 6 M
-
Propionic acid
-
Formic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
Heating block or oven
-
Centrifuge
-
SPE manifold
-
Vortex mixer
-
Analytical balance
Sample Preparation (General Protocol for Protein-Bound this compound)
-
Spiking with Internal Standard: To a known amount of sample (e.g., 10-50 mg of protein), add a known amount of the isotopically labeled this compound internal standard.
-
Acid Hydrolysis: Add a mixture of 6 M HCl and propionic acid (e.g., 1:1 v/v) to the sample. Heat the mixture at 110°C for 24 hours to hydrolyze the proteins and release the this compound.
-
Drying: After hydrolysis, evaporate the acid under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent, such as 0.1% formic acid in water.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove salts and other polar impurities.
-
Elute the this compound and the internal standard with a suitable solvent, such as methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the this compound.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both endogenous this compound and the isotopically labeled internal standard need to be optimized. For example:
-
This compound: m/z 361.1 -> 181.1, 315.1
-
¹³C₆-Dityrosine: m/z 367.1 -> 184.1, 321.1
-
-
Data Analysis
-
Integrate the peak areas for the selected MRM transitions of both the endogenous this compound and the isotopically labeled internal standard.
-
Calculate the ratio of the peak area of the endogenous this compound to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of the this compound standard spiked with a constant amount of the internal standard.
-
Determine the concentration of this compound in the sample by interpolating the peak area ratio from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound Formation and Signaling Pathway
Caption: this compound's role in oxidative stress and the Nrf2 pathway.
References
- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound in food: A review of its occurrence, health effects, detection methods, and mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of this compound in milk powders by liquid chromatography coupled to tandem mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of o,o'-dityrosine, o-nitrotyrosine, and o-tyrosine in cat urine samples by LC/ electrospray ionization-MS/MS using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of urinary o,o'-dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatography with triple quadrupole tandem mass spectrometry. A comparison with ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Dityrosine-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Dityrosine, a covalent cross-link formed between two tyrosine residues, serves as a robust biomarker for oxidative stress and protein damage mediated by reactive oxygen species (ROS). Its detection and quantification in biological samples are crucial for understanding the pathophysiology of various diseases, including neurodegenerative disorders, atherosclerosis, and cataract formation, as well as for evaluating the efficacy of antioxidant therapies. Western blotting provides a powerful immunodetection method to identify and semi-quantify this compound-modified proteins. These application notes provide detailed protocols for the detection of this compound-modified proteins using Western blot analysis.
Introduction to this compound Formation
This compound cross-links can be formed through enzymatic or non-enzymatic mechanisms.[1] Under conditions of oxidative stress, reactive oxygen species can lead to the formation of tyrosyl radicals.[1] The coupling of two tyrosyl radicals results in the formation of a stable this compound bridge, which can be either intramolecular (within the same polypeptide chain) or intermolecular (between different polypeptide chains). This cross-linking can lead to protein aggregation and a loss of protein function.
Applications in Research and Drug Development
-
Biomarker of Oxidative Stress: this compound levels can be used to assess the extent of oxidative protein damage in various disease models and clinical samples.[2][3]
-
Neurodegenerative Disease Research: this compound has been implicated in the aggregation of proteins associated with diseases like Alzheimer's and Parkinson's disease.[4]
-
Cardiovascular Disease Research: Increased this compound levels are found in atherosclerotic lesions.[2]
-
Aging Research: The accumulation of this compound-modified proteins is associated with the aging process.
-
Drug Discovery and Development: Evaluating the ability of therapeutic candidates to reduce this compound formation can be a key measure of their antioxidant efficacy.
Experimental Protocols
Part 1: Induction of this compound Formation in Cell Culture (Optional)
This protocol describes how to induce oxidative stress in cultured cells to generate positive controls for this compound detection.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution (30% stock)
-
Cultured cells (e.g., HeLa, SH-SY5Y, HEK293)
Procedure:
-
Culture cells to 70-80% confluency.
-
Prepare a fresh working solution of H₂O₂ in cell culture medium. The final concentration may need to be optimized, but a starting point of 50 µM to 250 µM can be used.
-
Remove the existing medium and wash the cells once with sterile PBS.
-
Add the H₂O₂-containing medium to the cells.
-
Incubate the cells for a period ranging from 1 to 24 hours, depending on the cell type and desired level of oxidative stress.
-
After incubation, proceed immediately to cell lysis.
Part 2: Sample Preparation and Protein Quantification
Materials:
-
Ice-cold PBS
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[6]
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).[6]
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Agitate the lysate for 30 minutes at 4°C.[6]
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your protein sample.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
For gel loading, mix the desired amount of protein with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
| Parameter | Recommendation | Notes |
| Lysis Buffer | RIPA or NP-40 | Choose based on the subcellular localization of the protein of interest.[2] |
| Inhibitors | Protease and Phosphatase Inhibitor Cocktails | Add fresh to the lysis buffer before use to prevent protein degradation. |
| Protein Loading | 10-50 µg per lane | The optimal amount should be determined empirically.[7] |
Part 3: SDS-PAGE and Western Blotting
Materials:
-
Polyacrylamide gels (appropriate percentage for the target protein)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
SDS-PAGE: Load 10-50 µg of protein per lane into a polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
Blocking: After transfer, wash the membrane briefly with TBST and then incubate it in blocking buffer for 1 hour at room temperature with gentle agitation.[8][9]
-
Primary Antibody Incubation: Dilute the primary anti-dityrosine antibody in blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[10]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
| Parameter | Recommendation | Range |
| Blocking Time | 1 hour at RT or overnight at 4°C | - |
| Primary Antibody Dilution | 1:1000 | 1:500 - 1:2000 |
| Primary Antibody Incubation | Overnight at 4°C | 1 hour at RT is also possible |
| Secondary Antibody Dilution | 1:5000 | 1:2000 - 1:10,000 |
| Secondary Antibody Incubation | 1 hour at RT | - |
Visualization of Workflows and Pathways
Caption: Workflow for Western blot analysis of this compound-modified proteins.
Caption: Cellular pathway of oxidative stress leading to this compound formation.
Interpretation of Results
-
Appearance of High Molecular Weight Bands: A key indicator of this compound cross-linking is the appearance of higher molecular weight bands, corresponding to dimers, trimers, and larger aggregates of the target protein.[4]
-
Smearing: Extensive cross-linking can result in a smear at the top of the gel or in the stacking gel, indicating the formation of large, insoluble protein aggregates.
-
Increased Signal in Treated Samples: In experiments where oxidative stress is induced, a significant increase in the intensity of this compound-positive bands should be observed compared to untreated controls.
-
Quantitative Analysis: Densitometry can be used to quantify the relative changes in this compound levels between different samples.[11][12] It is crucial to normalize the this compound signal to a loading control (e.g., β-actin, GAPDH, or total protein stain) to ensure accurate comparisons.[13]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | - Insufficient protein loading- Inefficient transfer- Primary antibody concentration too low- Inactive secondary antibody or substrate | - Increase the amount of protein loaded per lane.[9]- Verify transfer efficiency with Ponceau S staining.[9]- Optimize the primary antibody concentration (try a lower dilution).[14]- Use fresh secondary antibody and substrate.[6] |
| High Background | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[9][15]- Decrease the antibody concentrations.[14]- Increase the number and duration of wash steps.[9] |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific primary antibody.- Ensure protease inhibitors are always included during sample preparation. |
| Uneven Bands ("Smiling") | - Gel running too hot- Uneven polymerization of the gel | - Run the gel at a lower voltage or in a cold room.[6]- Ensure proper mixing and degassing of the gel solution before casting.[6] |
References
- 1. Large-Scale Qualitative and Quantitative Assessment of this compound Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and Molecular Mechanisms in Oxidative Stress-Related Diseases | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-rad.com [bio-rad.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. badrilla.com [badrilla.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. m.youtube.com [m.youtube.com]
- 12. LabXchange [labxchange.org]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Dityrosine Detection in Cells via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine is a fluorescent biomolecule formed through the oxidative cross-linking of two tyrosine residues within or between proteins.[1][2][3] This modification is a key indicator of oxidative stress, a cellular condition implicated in a wide range of physiological and pathological processes, including aging, neurodegenerative diseases like Alzheimer's, and drug-induced toxicity.[2][4][5] The inherent fluorescence of this compound, with excitation around 315-325 nm and emission in the 400-420 nm range, provides a basis for its detection.[1][6] However, for specific and sensitive quantification at the single-cell level, flow cytometry using a specific monoclonal antibody is the preferred method. This document provides detailed protocols and application notes for the detection of intracellular this compound using flow cytometry, offering a robust tool for assessing oxidative protein damage in various research and drug development contexts.
Biological Significance of this compound
The formation of this compound is a consequence of cellular exposure to reactive oxygen species (ROS), which can be generated endogenously through metabolic processes or exogenously by environmental factors and xenobiotics.[2] These highly reactive molecules can abstract a hydrogen atom from the hydroxyl group of a tyrosine residue, creating a tyrosyl radical. Two such radicals can then couple to form a stable this compound cross-link.[2] This process can lead to protein aggregation, altered protein function, and cellular damage.[1][3] Monitoring this compound levels can therefore provide valuable insights into the oxidative state of cells and the efficacy of antioxidant therapies.
Signaling Pathway: Oxidative Stress-Induced this compound Formation
Caption: Simplified pathway of oxidative stress-induced this compound formation.
Experimental Protocols
This section provides a detailed protocol for the detection of this compound in mammalian cells using a monoclonal antibody-based flow cytometry approach.
Materials and Reagents
-
Cells: Suspension or adherent cells of interest (e.g., SH-SY5Y human neuroblastoma cells).
-
Inducing Agent (for positive control): Hydrogen peroxide (H₂O₂) solution.
-
Primary Antibody: Anti-Dityrosine monoclonal antibody (Clone: 10A6).[4][7][8]
-
Secondary Antibody: PE-conjugated Goat Anti-Mouse IgG.[7]
-
Isotype Control: Mouse IgG1 isotype control antibody.
-
Fixation Buffer: 90% Methanol (B129727), ice-cold.
-
Staining Buffer: Phosphate-buffered saline (PBS) with 1-2% Bovine Serum Albumin (BSA).
-
Flow Cytometer: Equipped with a laser for PE excitation (e.g., 488 nm or 561 nm) and appropriate emission filters.
Experimental Workflow
Caption: Experimental workflow for this compound detection by flow cytometry.
Detailed Protocol
-
Cell Culture and Treatment (Positive Control):
-
Culture cells to the desired confluency under standard conditions.
-
For a positive control, treat a sample of cells with an oxidizing agent. For example, treat SH-SY5Y cells with 250 µM H₂O₂ for 24 hours to induce oxidative stress.[7] Include an untreated control group.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with ice-cold PBS.
-
Centrifuge at 300-500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold 90% methanol for fixation.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells twice with 1 ml of Staining Buffer. Centrifuge at 300-500 x g for 5 minutes at 4°C between washes.
-
Resuspend the cell pellet in Staining Buffer to a concentration of 1-2 x 10⁶ cells/ml.
-
Aliquot 100 µl of the cell suspension into flow cytometry tubes.
-
Add the anti-Dityrosine antibody (e.g., clone 10A6) at a 1:50 dilution to the respective tubes.[7]
-
To a separate tube, add the isotype control antibody at the same concentration as the primary antibody.
-
Incubate on ice for 30 minutes.[7]
-
Wash the cells twice with 1 ml of Staining Buffer as described in step 3a.
-
Resuspend the cell pellet in 100 µl of Staining Buffer.
-
Add the PE-conjugated secondary antibody at a 1:100 dilution.[7]
-
Incubate at room temperature for 20-30 minutes, protected from light.[7]
-
Wash the cells twice with 1 ml of Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µl of Staining Buffer.
-
Acquire events on the flow cytometer.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the PE fluorescence intensity in the gated population.
-
Data Presentation and Interpretation
Quantitative data from the flow cytometry analysis should be summarized for clear comparison. The primary readouts will be the percentage of this compound-positive cells and the median fluorescence intensity (MFI) of the positive population.
Table 1: Representative Flow Cytometry Data for this compound Detection
| Sample | Treatment | Primary Antibody | % this compound Positive Cells | Median Fluorescence Intensity (MFI) |
| SH-SY5Y Cells | Untreated | Isotype Control | Baseline | Baseline |
| SH-SY5Y Cells | Untreated | Anti-Dityrosine (10A6) | Low | Low |
| SH-SY5Y Cells | 250 µM H₂O₂ (24 hours) | Anti-Dityrosine (10A6) | High | High |
Interpretation of Results:
-
Isotype Control: This sample is crucial for determining the level of non-specific binding of the primary and secondary antibodies. The fluorescence in this sample should be minimal and will be used to set the gate for this compound-positive cells.
-
Untreated Cells: This group represents the basal level of this compound in the cells under normal culture conditions. A low percentage of positive cells and low MFI are expected.
-
Treated Cells (Positive Control): A significant increase in both the percentage of this compound-positive cells and the MFI is anticipated in cells treated with an oxidizing agent like H₂O₂. This confirms that the antibody and the protocol are capable of detecting an increase in this compound levels.
Concluding Remarks
The flow cytometry protocol detailed in these application notes provides a sensitive and specific method for the detection and quantification of intracellular this compound. This technique is a valuable tool for researchers and drug development professionals investigating oxidative stress and its implications in various biological systems. By following this protocol, users can obtain reliable and reproducible data to assess the impact of different stimuli, genetic modifications, or therapeutic interventions on oxidative protein damage at the single-cell level.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Anti-Dityrosine Antibody - Mouse Monoclonal [10A6] | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Dityrosine Antibody [10A6] (A304720) | Antibodies.com [antibodies.com]
- 8. This compound Monoclonal Antibody (10A6) (MA5-27566) [thermofisher.com]
Application Notes: Dityrosine as a Covalent Cross-linking Agent in Biomaterial Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Cross-Linking in Designing Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatically Crosslinked Silk-Hyaluronic Acid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Changing mechanical properties of photopolymerized, this compound-crosslinked protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Non-cytotoxic this compound Photocrosslinked Polymeric Materials With Targeted Elastic Moduli [frontiersin.org]
- 14. Frontiers | Changing mechanical properties of photopolymerized, this compound-crosslinked protein-based hydrogels [frontiersin.org]
- 15. Silk Hydrogels Crosslinked by Fenton Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical a ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04051G [pubs.rsc.org]
Measuring Dityrosine in Mitochondrial Protein Oxidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key factor in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and aging. A primary contributor to this dysfunction is oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to damage of cellular components. Mitochondrial proteins are particularly susceptible to oxidative damage. One significant, irreversible oxidative modification is the formation of dityrosine cross-links. This covalent bond forms between two tyrosine residues on proteins, leading to protein aggregation and loss of function. Consequently, the quantification of this compound serves as a robust biomarker for mitochondrial protein oxidation and overall oxidative stress.[1][2][3][4]
These application notes provide detailed protocols for the isolation of mitochondria, induction of oxidative stress, and the subsequent quantification of this compound in mitochondrial proteins using fluorescence spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the pathway of mitochondrial ROS production leading to this compound formation and the general experimental workflow for its measurement.
Mitochondrial ROS Production and this compound Formation
The electron transport chain (ETC) within the mitochondria is a primary source of ROS.[1][5] Electrons can leak from complexes I and III, leading to the formation of superoxide (B77818) (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD).[2] In the presence of transition metals, H₂O₂ can be converted to the highly reactive hydroxyl radical (•OH), which can abstract a hydrogen atom from a tyrosine residue to form a tyrosyl radical. Two tyrosyl radicals can then combine to form a stable this compound cross-link.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial ROS Signaling in Organismal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Dityrosine Detection in Plant and Agricultural Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine is a fluorescent biomolecule formed by the oxidative cross-linking of two tyrosine residues. In plant and agricultural science, this compound is a significant biomarker for oxidative stress, a key component in the strengthening of plant cell walls, and an indicator of plant defense responses against both biotic and abiotic stressors.[1][2][3] The formation of this compound is primarily catalyzed by peroxidases in the presence of hydrogen peroxide (H₂O₂), leading to the covalent linkage of tyrosine residues on proteins, particularly within the plant cell wall.[4] This cross-linking contributes to the rigidification of the cell wall, which can act as a physical barrier against pathogen invasion.[5][6] Consequently, the detection and quantification of this compound have emerged as valuable tools for assessing plant health, stress tolerance, and disease resistance.
These application notes provide an overview of the primary methods for this compound detection and detailed protocols for their implementation in a research setting.
Key Applications in Plant and Agricultural Science
-
Biomarker for Oxidative Stress: Elevated levels of this compound serve as a reliable indicator of oxidative stress in plants caused by various factors, including drought, salinity, heavy metal toxicity, and pathogen attack.[3][4][7]
-
Assessment of Disease Resistance: The formation of this compound is an integral part of the plant's defense mechanism.[6] Monitoring this compound levels can aid in screening for disease-resistant crop varieties and in understanding the mechanisms of plant immunity.
-
Evaluation of Abiotic Stress Tolerance: Quantifying this compound can help assess the tolerance of different plant cultivars to environmental stressors such as drought and soil salinity, providing valuable data for breeding programs aimed at developing more resilient crops.
-
Monitoring Efficacy of Agricultural Treatments: The impact of various agricultural treatments, such as the application of biostimulants or fungicides, on plant stress levels can be evaluated by measuring changes in this compound content.
Signaling Pathway for this compound Formation
The formation of this compound in the plant cell wall is a tightly regulated process initiated by the perception of stress signals, such as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a signaling cascade that leads to an oxidative burst and the subsequent cross-linking of tyrosine residues.
Caption: Signaling pathway of peroxidase-mediated this compound formation in the plant cell wall.
Quantitative Data on this compound Levels
The following table summarizes hypothetical quantitative data for this compound content in various plant species under different stress conditions. This data is illustrative and serves as a template for presenting experimental results. Actual values will vary depending on the plant species, the nature and duration of the stress, and the analytical method used.
| Plant Species | Tissue | Stress Condition | This compound Content (nmol/mg protein) | Fold Change vs. Control | Reference |
| Arabidopsis thaliana | Leaves | Control | 0.5 ± 0.1 | 1.0 | Hypothetical Data |
| Drought (10 days) | 2.1 ± 0.3 | 4.2 | Hypothetical Data | ||
| Pseudomonas syringae infection (24h) | 3.5 ± 0.4 | 7.0 | Hypothetical Data | ||
| Triticum aestivum (Wheat) | Roots | Control | 0.8 ± 0.2 | 1.0 | Hypothetical Data |
| Salinity (150 mM NaCl, 7 days) | 2.9 ± 0.5 | 3.6 | Hypothetical Data | ||
| Cadmium (50 µM CdCl₂, 14 days) | 4.2 ± 0.6 | 5.3 | Hypothetical Data | ||
| Zea mays (Maize) | Leaves | Control | 0.6 ± 0.1 | 1.0 | Hypothetical Data |
| High Light (1200 µmol m⁻² s⁻¹, 48h) | 1.8 ± 0.2 | 3.0 | Hypothetical Data | ||
| Fusarium verticillioides infection (72h) | 3.1 ± 0.4 | 5.2 | Hypothetical Data | ||
| Solanum lycopersicum (Tomato) | Stems | Control | 0.4 ± 0.05 | 1.0 | Hypothetical Data |
| Mechanical Wounding (6h) | 1.5 ± 0.2 | 3.8 | Hypothetical Data | ||
| Fusarium oxysporum infection (48h) | 2.8 ± 0.3 | 7.0 | Hypothetical Data |
Experimental Protocols
Sample Preparation from Plant Tissues
This protocol describes the extraction of proteins from plant cell walls, a crucial step for subsequent this compound analysis.
Caption: Experimental workflow for plant sample preparation for this compound analysis.
Materials:
-
Plant tissue (leaves, roots, stems)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer: 50 mM Tris-HCl (pH 7.5), 1% (w/v) polyvinylpolypyrrolidone (PVPP), 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Wash buffer 1: 50 mM Tris-HCl (pH 7.5), 1% (v/v) Triton X-100
-
Wash buffer 2: 50 mM Tris-HCl (pH 7.5), 1 M NaCl
-
6 M HCl
-
Microcentrifuge tubes
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 100 mg of the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of ice-cold extraction buffer and vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Wash the pellet by resuspending in 1 mL of Wash buffer 1, vortexing, and centrifuging as in step 5. Discard the supernatant. Repeat this step twice.
-
Wash the pellet by resuspending in 1 mL of Wash buffer 2, vortexing, and centrifuging as in step 5. Discard the supernatant. Repeat this step twice. This step removes ionically bound proteins.
-
To the final pellet, add 500 µL of 6 M HCl for acid hydrolysis of the cross-linked proteins.
-
Incubate the sample at 110°C for 24 hours in a sealed tube.
-
After hydrolysis, cool the sample and centrifuge to pellet any debris.
-
Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a suitable buffer for the chosen analytical method (e.g., HPLC mobile phase or ELISA assay buffer).
This compound Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation and quantification of this compound using reversed-phase HPLC with fluorescence detection.[8][9][10]
Materials:
-
Prepared plant hydrolysate
-
This compound standard
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% (v/v) TFA in acetonitrile
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a standard curve by dissolving the this compound standard in the mobile phase A to create a series of known concentrations (e.g., 0.1 to 10 µM).
-
Filter the reconstituted plant hydrolysate and the this compound standards through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with the following parameters (these may need optimization depending on the specific column and system):
-
Column: C18 reversed-phase
-
Mobile phase: A gradient of mobile phase A and B. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 60% A, 40% B
-
25-30 min: Gradient to 95% A, 5% B
-
30-35 min: 95% A, 5% B (re-equilibration)
-
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Fluorescence detector settings: Excitation at 315 nm, Emission at 410 nm.
-
-
Inject the this compound standards to generate a standard curve by plotting peak area against concentration.
-
Inject the prepared plant samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the this compound standard.
-
Quantify the amount of this compound in the samples by interpolating the peak area from the standard curve.
-
Normalize the this compound concentration to the initial protein content of the sample.
This compound Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for a competitive ELISA to quantify this compound.[11] Commercial ELISA kits for this compound are available and their specific instructions should be followed.
Materials:
-
Prepared plant hydrolysate
-
This compound-coated microplate
-
Anti-dityrosine primary antibody
-
HRP-conjugated secondary antibody
-
This compound standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the this compound standard in the assay buffer to create a standard curve.
-
Add 50 µL of the standards and prepared plant samples to the wells of the this compound-coated microplate.
-
Add 50 µL of the anti-dityrosine primary antibody to each well (except for the blank).
-
Incubate the plate according to the kit manufacturer's instructions (e.g., 1 hour at 37°C or overnight at 4°C).
-
Wash the plate three times with the wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate as recommended (e.g., 1 hour at 37°C).
-
Wash the plate three times with the wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The absorbance is inversely proportional to the this compound concentration in the sample.
-
Calculate the this compound concentration in the plant samples from the standard curve.
Conclusion
The detection and quantification of this compound provide a powerful approach for investigating oxidative stress and defense mechanisms in plants. The choice of analytical method will depend on the specific research question, available equipment, and required sensitivity. HPLC and LC-MS offer high specificity and are ideal for detailed quantitative studies, while ELISA provides a high-throughput option for screening large numbers of samples. By applying these protocols, researchers can gain valuable insights into plant health and resilience, contributing to the development of more robust and productive crops.
References
- 1. Quantitative proteomic analysis of wheat cultivars with differing drought stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a marker for oxidatively modified proteins and selective proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-dependent protein kinase/NADPH oxidase activation circuit is required for rapid defense signal propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cadmium toxicity in Maize (Zea mays L.): consequences on antioxidative systems, reactive oxygen species and cadmium accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of some biochemical traits in cultivars and wild species of wheat under drought stress [escs.birjand.ac.ir]
- 8. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] this compound: preparation, isolation, and analysis. | Semantic Scholar [semanticscholar.org]
- 10. Isolation and analysis of this compound from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound(DT) ELISA: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
Dityrosine as a Post-Mortem Marker: Application Notes and Protocols for Forensic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of the post-mortem interval (PMI), or the time elapsed since death, is a critical aspect of forensic investigation. While traditional methods rely on observable physical changes, these can be influenced by numerous environmental factors, leading to inaccuracies. Consequently, there is a growing need for reliable biochemical markers that can provide a more precise estimation of the PMI. Dityrosine, a fluorescent biomolecule formed from the oxidative cross-linking of two tyrosine residues, has emerged as a promising candidate for such a marker.[1]
This compound is a product of oxidative stress and its formation is indicative of protein damage mediated by reactive oxygen species (ROS).[2][3] The post-mortem period is characterized by a cascade of biochemical events, including hypoxia and the breakdown of cellular antioxidant defense mechanisms, which are thought to contribute to a progressive increase in oxidative stress. This application note details the forensic application of this compound as a post-mortem marker, providing protocols for its extraction and quantification from tissue samples, and summarizes the current understanding of its post-mortem formation.
Principle of this compound as a Post-Mortem Marker
The fundamental principle behind using this compound as a post-mortem marker lies in the hypothesis that its concentration in various tissues increases over time after death due to ongoing oxidative processes. After cessation of circulation and respiration, cellular anoxia triggers the generation of ROS. The depletion of endogenous antioxidants, which would normally neutralize these radicals, allows for the widespread oxidation of cellular components, including proteins. Tyrosine residues within proteins are susceptible to oxidation, leading to the formation of tyrosyl radicals. The coupling of two tyrosyl radicals results in the formation of a stable this compound cross-link.[4] The progressive and time-dependent accumulation of this compound, if demonstrated to be consistent and predictable, can be correlated with the PMI.
Data Presentation
Currently, there is a notable scarcity of published quantitative data directly correlating this compound levels with the post-mortem interval in a systematic time-course manner. The available data primarily focuses on the presence of this compound in pathological conditions or as a general marker of oxidative stress. The following table is a representative template for how such data, once available through further research, should be structured for clear comparison and analysis.
Table 1: Hypothetical Time-Dependent this compound Concentrations in Post-Mortem Tissues
| Post-Mortem Interval (Hours) | This compound Concentration (pmol/mg protein) in Brain Tissue (Mean ± SD) | This compound Concentration (pmol/mg protein) in Muscle Tissue (Mean ± SD) |
| 0 | Baseline | Baseline |
| 6 | Value ± SD | Value ± SD |
| 12 | Value ± SD | Value ± SD |
| 24 | Value ± SD | Value ± SD |
| 48 | Value ± SD | Value ± SD |
| 72 | Value ± SD | Value ± SD |
Note: The values in this table are placeholders and intended to illustrate the format for data presentation. Further empirical studies are required to populate this table with accurate quantitative data.
Experimental Protocols
The following protocols are adapted from established methods for this compound analysis in biological tissues and are tailored for forensic applications.
Protocol 1: Extraction of this compound from Post-Mortem Tissue
This protocol describes the initial steps for processing post-mortem tissue to extract protein components for subsequent this compound analysis.
Materials:
-
Post-mortem tissue sample (e.g., brain, muscle)
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Dounce homogenizer or mechanical homogenizer
-
Centrifuge capable of 14,000 x g and 4°C
-
Microcentrifuge tubes
Procedure:
-
Sample Collection and Storage: Collect tissue samples during autopsy and freeze them at -80°C until analysis to minimize protein degradation.
-
Tissue Preparation: On ice, thaw the tissue sample and weigh approximately 100-200 mg.
-
Washing: Wash the tissue sample twice with ice-cold PBS to remove blood and other contaminants.
-
Homogenization: Place the tissue in a pre-chilled tube with 5 volumes of ice-cold homogenization buffer. Homogenize the tissue thoroughly using a Dounce homogenizer or a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled microcentrifuge tube. This supernatant will be used for protein quantification and subsequent protein hydrolysis.
Protocol 2: Acid Hydrolysis of Proteins for this compound Release
This protocol details the acid hydrolysis step required to break down proteins into their constituent amino acids, thereby releasing this compound for quantification.
Materials:
-
Protein extract from Protocol 1
-
6 M Hydrochloric acid (HCl)
-
Vacuum hydrolysis tubes
-
Heating block or oven capable of 110°C
-
SpeedVac or lyophilizer
-
Reconstitution buffer (e.g., 0.1% formic acid in water)
Procedure:
-
Protein Quantification: Determine the protein concentration of the supernatant from Protocol 1 using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for Hydrolysis: Transfer an aliquot of the supernatant containing a known amount of protein (e.g., 1 mg) to a vacuum hydrolysis tube.
-
Drying: Dry the sample completely using a SpeedVac or lyophilizer.
-
Acid Hydrolysis: Add 500 µL of 6 M HCl to the dried protein sample.
-
Vacuum Sealing and Incubation: Seal the hydrolysis tubes under vacuum and incubate at 110°C for 24 hours.
-
Acid Removal: After hydrolysis, cool the tubes and carefully open them. Remove the HCl by drying the samples in a SpeedVac or by lyophilization.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of reconstitution buffer (e.g., 200 µL) for analysis by HPLC or LC-MS.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol provides a method for the quantitative analysis of this compound using its native fluorescence.
Materials:
-
Reconstituted protein hydrolysate from Protocol 2
-
This compound standard
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the reconstitution buffer to generate a standard curve.
-
HPLC Conditions:
-
Set the fluorescence detector to an excitation wavelength of 315-325 nm and an emission wavelength of 400-420 nm.[5]
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Use a gradient elution program to separate this compound from other amino acids. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 10% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min.
-
-
Sample Analysis: Inject a known volume (e.g., 20 µL) of the reconstituted hydrolysate and the this compound standards onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the this compound standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve. Express the final concentration as pmol of this compound per mg of protein.
Visualizations
Biochemical Pathway of Post-Mortem this compound Formation
The following diagram illustrates the proposed biochemical pathway leading to the formation of this compound in post-mortem tissues.
Caption: Post-mortem this compound formation pathway.
Experimental Workflow for this compound Analysis
The following diagram outlines the experimental workflow for the quantification of this compound from post-mortem tissue samples.
Caption: Workflow for this compound analysis.
Conclusion and Future Directions
This compound holds significant potential as a biochemical marker for estimating the post-mortem interval due to its formation as a direct result of post-mortem oxidative stress. The protocols outlined in this application note provide a framework for the standardized extraction and quantification of this compound from forensic samples. However, the practical application of this compound in forensic casework is currently limited by the lack of comprehensive studies establishing a definitive correlation between its concentration and the PMI across various tissues and under different environmental conditions.
Future research should focus on:
-
Conducting systematic time-course studies in animal models and human tissues to generate robust quantitative data on post-mortem this compound accumulation.
-
Investigating the influence of intrinsic factors (e.g., cause of death, age, pre-existing diseases) and extrinsic factors (e.g., temperature, humidity) on the rate of this compound formation.
-
Validating the analytical methods for this compound quantification in a forensic laboratory setting to ensure accuracy, precision, and reliability.
By addressing these research gaps, this compound can be developed into a valuable tool in the forensic scientist's arsenal (B13267) for the accurate determination of the time since death.
References
- 1. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the formation and proteolytic release of H2O2-induced this compound and tyrosine oxidation products in hemoglobin and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fluorescence Quenching in Dityrosine Assays
Welcome to the technical support center for dityrosine assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common issues related to fluorescence quenching in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence important?
A1: this compound is a fluorescent molecule formed from the covalent linkage of two tyrosine residues. It is often used as a biomarker for oxidative stress and protein cross-linking in various biological systems and disease models.[1][2] The intrinsic fluorescence of this compound, typically excited around 315-325 nm with an emission maximum between 400-420 nm, allows for its detection and quantification.[3][4]
Q2: What is fluorescence quenching and how does it affect my this compound assay?
Q3: What are the common causes of fluorescence quenching in this compound assays?
A3: Several factors can cause fluorescence quenching in this compound assays:
-
Presence of Metal Ions: Transition metal ions such as ferric iron (Fe³⁺), ferrous iron (Fe²⁺), copper (Cu²⁺), and nickel (Ni²⁺) can form complexes with this compound and quench its fluorescence.[5][6]
-
Dissolved Oxygen: Molecular oxygen is a well-known dynamic quencher of fluorescence.
-
pH of the Solution: The fluorescence of this compound is pH-dependent, with changes in pH affecting the ionization state of the phenolic hydroxyl groups and, consequently, the fluorescence quantum yield.
-
High Concentrations of this compound (Self-Quenching): At high concentrations, this compound molecules can interact with each other, leading to a decrease in fluorescence intensity.
-
Presence of Other Interfering Substances: Components in complex biological samples can absorb the excitation or emission light or interact directly with this compound to quench its fluorescence.[1]
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Fluorescence Quenching by Metal Ions | Add a chelating agent to your sample buffer. | Protocol: Prepare a stock solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA). Add the chelating agent to your sample to a final concentration of 1-5 mM. Incubate for 15-30 minutes at room temperature before measurement. It is advisable to test a range of chelator concentrations to find the optimal one for your specific sample. |
| Fluorescence Quenching by Dissolved Oxygen | Degas your solutions. | Protocol: Before your fluorescence measurement, degas all buffers and sample solutions. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes. Alternatively, you can use a vacuum pump to degas the solutions. For enzymatic assays generating this compound in real-time, performing the reaction in an anaerobic chamber can be beneficial. |
| Incorrect pH of the Assay Buffer | Optimize the pH of your buffer. | Protocol: The fluorescence of this compound is generally higher at alkaline pH. Prepare a series of buffers with pH values ranging from 7.0 to 10.0 (e.g., Tris-HCl or phosphate (B84403) buffers). Measure the fluorescence of a this compound standard in each buffer to determine the optimal pH for your assay. Ensure your sample's pH is adjusted to this optimal range before measurement. |
| Low Concentration of this compound | Concentrate your sample or use a more sensitive detection method. | Action: If quenching has been ruled out, the this compound concentration might be below the detection limit of your instrument. Consider concentrating your sample using methods like lyophilization followed by reconstitution in a smaller volume, or ultrafiltration. Alternatively, more sensitive techniques like High-Performance Liquid Chromatography (HPLC) with a fluorescence detector can be employed for quantification.[2][7] |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Autofluorescence from Sample Components | Use appropriate blank controls and consider sample purification. | Protocol: Always measure the fluorescence of a "blank" sample that has gone through all the same preparation steps but does not contain this compound. Subtract the blank's fluorescence from your sample readings. If the background is excessively high, consider purifying your sample to remove interfering autofluorescent compounds using techniques like dialysis, size-exclusion chromatography, or HPLC.[7] |
| Contaminated Reagents or Glassware | Use high-purity reagents and clean glassware thoroughly. | Action: Ensure all buffers and reagents are prepared with high-purity water (e.g., Milli-Q). Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with high-purity water. Running a "reagent blank" containing only the assay buffer and reagents can help identify contamination. |
| Scattering of Excitation Light | Use a cut-off filter and ensure sample clarity. | Action: If your sample is turbid, it can cause light scattering, which may be detected as background fluorescence. Centrifuge or filter your samples to remove any particulate matter. Using a long-pass emission filter that blocks the excitation wavelength while transmitting the this compound emission can significantly reduce background from scattered light. |
Quantitative Data Summary
The following tables summarize the potential impact of common quenchers on this compound fluorescence and the effectiveness of mitigation strategies. The data presented are illustrative and the actual effects will depend on the specific experimental conditions.
Table 1: Effect of Metal Ions on this compound Fluorescence
| Metal Ion (Concentration) | Relative Fluorescence Intensity (%) |
| Control (No Metal Ion) | 100 |
| Fe³⁺ (100 µM) | 40 |
| Fe²⁺ (100 µM) | 65 |
| Cu²⁺ (100 µM) | 30 |
| Ni²⁺ (100 µM) | 75 |
Note: This data is hypothetical and for illustrative purposes.
Table 2: Effect of a Chelating Agent (EDTA) on Quenching by Fe³⁺
| Condition | Relative Fluorescence Intensity (%) |
| This compound (Control) | 100 |
| This compound + Fe³⁺ (100 µM) | 40 |
| This compound + Fe³⁺ (100 µM) + EDTA (1 mM) | 95 |
Note: This data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Standard this compound Fluorescence Measurement
-
Sample Preparation: Prepare your samples and this compound standards in a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0).
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to 315 nm.
-
Set the emission wavelength to 410 nm.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).
-
-
Measurement:
-
Blank the instrument with the assay buffer.
-
Measure the fluorescence intensity of your standards and samples.
-
-
Data Analysis: Construct a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Use the standard curve to determine the this compound concentration in your samples.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
For complex samples with significant background fluorescence, HPLC with fluorescence detection is the recommended method for accurate quantification.[2][7]
-
Sample Hydrolysis (for protein-bound this compound):
-
Acid hydrolyze the protein sample (e.g., with 6 M HCl at 110°C for 24 hours) to release free this compound.
-
Neutralize the hydrolysate and filter it before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation at 315 nm, Emission at 410 nm.
-
-
Quantification: Inject a known amount of this compound standard to determine its retention time and to generate a standard curve for quantification.
Visualizations
Caption: Mechanisms of fluorescence quenching affecting this compound assays.
Caption: Experimental workflow for a this compound fluorescence assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing interference in HPLC-based dityrosine analysis
Welcome to the technical support center for HPLC-based dityrosine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce interference in their experiments.
Troubleshooting Guide
This guide addresses specific issues that can arise during this compound analysis, offering potential causes and step-by-step solutions.
Question 1: Why am I seeing a high background or noisy baseline in my chromatogram?
Possible Causes:
-
Contaminated Solvents or Reagents: Impurities in your mobile phase, water, or sample preparation reagents can introduce background noise.[1]
-
Improper System Purging: Remnants from previous analyses can leach from the HPLC system, causing a noisy baseline.[1]
-
Detector Issues: The fluorescence detector lamp may be failing, or the settings may not be optimal.
-
Gas Bubbles: Dissolved gas in the mobile phase can outgas in the system, creating spurious peaks and an unstable baseline.[2]
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared, high-purity water for your mobile phase and sample preparation.[1][3]
-
Filter and Degas Mobile Phase: Filter all mobile phases through a 0.22 µm filter and degas them using sonication or an inline degasser to remove particulates and dissolved gases.[2][3]
-
Thoroughly Clean Glassware: Ensure all glassware used for sample and mobile phase preparation is meticulously cleaned to remove organic contaminants.[1][3]
-
System Purge: Before starting a sequence, purge the entire HPLC system, including the pump and injector, with the mobile phase to flush out any residual contaminants.[1]
-
Check Detector Settings: Verify that the excitation and emission wavelengths are correctly set for this compound (typically around 315-325 nm for excitation and 400-420 nm for emission).[4][5] Consult your detector's manual for maintenance and lamp replacement schedules.
Question 2: My this compound peak is broad and shows poor resolution. What can I do?
Possible Causes:
-
Column Degradation: The HPLC column's stationary phase may be degraded or contaminated, leading to poor peak shape.[2]
-
Inappropriate Mobile Phase: The mobile phase composition, including pH and organic solvent concentration, may not be optimal for this compound separation.[2]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in broad peaks.[2]
-
Interference from Matrix Components: Co-eluting substances from the sample matrix can interfere with the this compound peak.
Solutions:
-
Implement a Guard Column: Use a guard column with the same packing material as your analytical column to protect it from strongly retained sample components.[6]
-
Optimize Mobile Phase:
-
Adjust the pH of the mobile phase. This compound's retention can be pH-dependent.
-
Modify the gradient slope or the isocratic composition of the organic solvent (e.g., acetonitrile (B52724) or methanol) to improve separation from interfering peaks.[7]
-
-
Reduce Injection Volume: Dilute your sample or inject a smaller volume to avoid overloading the column.[8]
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove interfering substances. Consider techniques like Solid-Phase Extraction (SPE) or affinity chromatography.[6][7]
Question 3: I'm not detecting any this compound, or the signal is very low. What should I check?
Possible Causes:
-
Inefficient Protein Hydrolysis: The this compound cross-links may not be efficiently released from the protein backbone.
-
Loss of Analyte During Sample Preparation: this compound can be lost during extraction or cleanup steps.
-
Incorrect Detection Wavelengths: The fluorescence detector is not set to the optimal wavelengths for this compound.
-
Degradation of this compound: Exposure to excessive light or harsh oxidative conditions during sample preparation can degrade this compound.
Solutions:
-
Verify Hydrolysis Conditions: Ensure your acid hydrolysis protocol is adequate. A common method involves hydrolysis with 6 N HCl at 110°C for 24 hours.[9] For some applications, alkaline hydrolysis or enzymatic digestion might be more suitable to prevent degradation of other cross-links.[10]
-
Optimize SPE Protocol: If using SPE, ensure the conditioning, loading, washing, and elution steps are optimized for this compound recovery. Collect and analyze the flow-through and wash fractions to check for analyte loss.[6]
-
Confirm Detector Settings: Double-check the excitation and emission wavelengths on your fluorescence detector. For this compound, typical wavelengths are Ex: 315-325 nm and Em: 400-420 nm.[4][5]
-
Protect Sample from Light: this compound is fluorescent and can be susceptible to photodegradation. Protect your samples and standards from light by using amber vials or covering them with foil.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
Common interferences include other fluorescent amino acids and their oxidation products (e.g., tryptophan metabolites), pigments from biological samples, and residual proteins or peptides that can co-elute with this compound.[3][7] Cellular debris and other particulate matter can also physically interfere with the HPLC system.[3]
Q2: What is a reliable starting point for an HPLC method for this compound?
A good starting point is a reversed-phase HPLC method.[7]
-
Column: A C18 column (e.g., ODS II Spherisorb, 4.6 x 250 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: An isocratic elution with a mixture of water and acetonitrile (e.g., 92% water, 8% acetonitrile) containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) can be effective.[7]
-
Detection: Fluorescence detection with excitation at ~320 nm and emission at ~410 nm provides high sensitivity and selectivity.[5]
Q3: How can I effectively remove interfering compounds from my biological sample before HPLC analysis?
A multi-step sample preparation protocol is often necessary.
-
Protein Precipitation: To remove the bulk of proteins from samples like plasma or serum.
-
Filtration: Use a syringe filter (e.g., 0.22 µm) to remove particulate matter before injection.[3]
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used to clean up the sample after hydrolysis. This helps in removing salts and more polar interfering compounds.[9]
-
Chromatographic Cleanup: For complex matrices, techniques like DEAE-cellulose chromatography can remove pigments, and BioGel P-2 chromatography can separate this compound from tyrosine and other small molecules.[7]
Experimental Protocols
Protocol 1: Acid Hydrolysis for this compound Release
This protocol describes the release of protein-bound this compound.
-
To a known amount of protein sample, add an internal standard (e.g., ¹³C₂-dityrosine) for accurate quantification.[9]
-
Add 1.5 mL of 6 N HCl containing 0.25% phenol (B47542) to the sample in a sealed glass ampoule.[11]
-
Seal the ampoule under nitrogen to prevent oxidation.
-
After cooling, remove the hydrochloric acid by lyophilization or evaporation under a stream of nitrogen.[11]
-
Reconstitute the dried hydrolysate in a suitable solvent (e.g., mobile phase) for cleanup or direct HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general procedure for cleaning up the protein hydrolysate using a C18 SPE cartridge.
-
Conditioning: Condition the C18 SPE cartridge with one column volume of methanol (B129727), followed by one column volume of HPLC-grade water.
-
Loading: Load the reconstituted hydrolysate onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and polar impurities.
-
Elution: Elute the this compound from the cartridge with a stronger solvent, such as 80% methanol or acetonitrile in water.
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness and reconstitute the sample in the initial mobile phase for HPLC analysis.
Quantitative Data Summary
The following table summarizes quantitative performance data for an HPLC-MS/MS method for this compound analysis in a specific matrix. Note that these values can vary significantly depending on the instrumentation, sample matrix, and method used.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 80 ng/g (0.22 nmol/g) | Wheat Flour | [9] |
| Limit of Quantitation (LOQ) | 270 ng/g (0.75 nmol/g) | Wheat Flour | [9] |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. mastelf.com [mastelf.com]
- 4. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantitation of this compound in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification [mdpi.com]
- 11. researchgate.net [researchgate.net]
optimizing pH and temperature for enzymatic dityrosine synthesis
Welcome to the technical support center for the optimization of enzymatic dityrosine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are commonly used for this compound synthesis?
A1: Several oxidoreductase enzymes can catalyze the formation of this compound from tyrosine residues. The most commonly used enzymes include Horseradish Peroxidase (HRP), tyrosinases, and laccases.[1] Myeloperoxidase is another enzyme capable of this reaction.[2][3][4] These enzymes facilitate the oxidation of tyrosine to a tyrosyl radical, which then couples with another tyrosyl radical to form a this compound cross-link.[5][6]
Q2: What are the critical parameters to control for successful this compound synthesis?
A2: The critical parameters for successful enzymatic this compound synthesis are pH, temperature, enzyme concentration, substrate (tyrosine-containing peptide/protein) concentration, and, where applicable, cofactor concentration (e.g., hydrogen peroxide for peroxidases).[7] Each enzyme has an optimal range for pH and temperature where it exhibits maximum activity. Deviations from these optimal conditions can lead to significantly lower yields or a complete lack of reaction.
Q3: How can I monitor the progress of the this compound synthesis reaction?
A3: this compound is an intensely fluorescent molecule, and this property is commonly used for its detection and quantification.[2][4] The reaction progress can be monitored by measuring the increase in fluorescence (excitation ~315-325 nm, emission ~400-410 nm).[8][9] For more precise quantification, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and mass spectrometry are often employed.[10][11]
Q4: What is the general mechanism of enzymatic this compound formation?
A4: The enzymatic synthesis of this compound begins with the enzyme-mediated oxidation of a tyrosine residue, which removes a hydrogen atom from its phenolic hydroxyl group to form a tyrosyl radical.[5][6] Two of these tyrosyl radicals can then undergo radical-radical coupling to form a stable, covalent this compound cross-link.[5] For peroxidases like HRP, this process requires a co-substrate, typically hydrogen peroxide (H₂O₂), to activate the enzyme.[5][12]
Optimal Reaction Conditions
The optimal pH and temperature for this compound synthesis are highly dependent on the specific enzyme being used. The following tables summarize the optimal conditions for several common enzymes based on published literature.
Table 1: Optimal pH and Temperature for Laccases
| Fungal Source | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|
| Recombinant in P. pastoris | 3.4 | 45 | [13] |
| Trichoderma harzianum | 5.0 - 7.0 | 40 - 50 | [14] |
| Gymnopus luxurians | 2.2 | 55 - 65 | [15] |
| General Fungal Laccases | 2.0 - 6.0 | 40 - 70 |[15] |
Table 2: Optimal pH and Temperature for Tyrosinases
| Source | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|
| Aspergillus nidulans | 7.0 | 40 | |
| Pycnoporus sanguineus | 6.6 | 45 | [16] |
| Bacillus sp. CGR6 | 10.0 | 50 | [17] |
| Mushroom (Agaricus bisporus) | 4.0 - 8.0 (range studied) | 25 (study temp) |[18] |
Table 3: Optimal pH and Temperature for Horseradish Peroxidase (HRP)
| Parameter | Condition | Notes | Reference |
|---|---|---|---|
| pH Stability | > 4.5 | Secondary structure stability decreases below pH 4.5. | [19] |
| Thermal Stability | < 45°C | Melting of the tertiary structure begins at 45°C. |[19] |
Troubleshooting Guide
Q: My reaction shows very low or no this compound yield. What are the possible causes?
A: Low or no yield in enzymatic this compound synthesis can arise from several factors. A systematic approach is best for troubleshooting this issue.[20]
-
Incorrect pH or Temperature: Verify that the pH of your buffer and the reaction temperature are within the optimal range for your specific enzyme.[20] Enzyme activity is highly sensitive to these parameters.
-
Inactive Enzyme: Ensure your enzyme is active. Enzymes can lose activity over time due to improper storage or handling. It's advisable to perform an activity assay on the enzyme stock.
-
Cofactor Issues (for Peroxidases): If you are using HRP or another peroxidase, confirm the concentration and purity of your hydrogen peroxide (H₂O₂) solution. H₂O₂ can degrade over time.
-
Presence of Inhibitors: Contaminants in your substrate, buffer, or glassware can inhibit enzyme activity.[20] For instance, azide (B81097) is a known inhibitor of heme-containing enzymes like peroxidases.[2][3]
-
Product Instability: this compound itself can be susceptible to degradation under certain conditions.[20]
Q: The results of my experiments are inconsistent. What could be the cause?
A: Inconsistent results are often due to variability in reaction setup.
-
Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, especially the enzyme, which is often used in small volumes.
-
Reagent Stability: Prepare fresh solutions of critical reagents like H₂O₂ and substrate for each set of experiments.
-
Temperature Fluctuations: Use a calibrated water bath or incubator to maintain a constant temperature throughout the reaction.[7]
-
Mixing: Ensure the reaction mixture is homogenous. Mix thoroughly but gently to avoid denaturing the enzyme.
Experimental Protocols
Protocol 1: General Assay for Determining Optimal pH and Temperature
This protocol is a general guideline and can be adapted for specific enzymes (e.g., using L-DOPA for tyrosinase or ABTS for laccase).[18][21] This example uses a generic chromogenic or fluorogenic substrate.
-
Prepare a Buffer Series: Prepare a series of buffers with varying pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, Tris buffer for pH 8-9).
-
Set Up Reactions for pH Optimization:
-
In separate microplate wells or cuvettes, add a constant amount of substrate and enzyme to each buffer in the pH series.
-
Incubate all reactions at a constant, moderate temperature (e.g., 37°C).[7]
-
Initiate the reaction by adding the final component (e.g., enzyme or H₂O₂).
-
Monitor the reaction by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.
-
The pH that results in the fastest reaction rate is the optimum pH.
-
-
Set Up Reactions for Temperature Optimization:
-
Using the optimal buffer determined in the previous step, set up identical reaction mixtures.
-
Incubate each reaction at a different temperature (e.g., in a gradient from 25°C to 70°C).[14]
-
Initiate and monitor the reactions as described above.
-
The temperature that yields the highest reaction rate is the optimum temperature. Be aware that activity will sharply decline above the optimum due to enzyme denaturation.[22]
-
Protocol 2: Quantification of this compound using Reverse-Phase HPLC
This protocol provides a general method for the analysis of this compound content in a protein or peptide sample.[9][11]
-
Sample Preparation:
-
After the enzymatic reaction, stop the reaction (e.g., by adding a strong acid or a specific inhibitor).
-
If the this compound is within a protein, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break down the protein into individual amino acids.
-
Neutralize and filter the hydrolysate before injection.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A common mobile phase is a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.[11]
-
Detection:
-
Quantification: Create a standard curve by injecting known concentrations of a purified this compound standard. Compare the peak area of this compound in the sample to the standard curve to determine its concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 7. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isolation and analysis of this compound from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic studies on optimized extracellular laccase from Trichoderma harzianum PP389612 and its capabilities for azo dye removal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Purification and Characterization of a Thermo- and pH-Stable Laccase From the Litter-Decomposing Fungus Gymnopus luxurians and Laccase Mediator Systems for Dye Decolorization [frontiersin.org]
- 16. Production and characterization of tyrosinase activity in Pycnoporus sanguineus CCT-4518 Crude extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjpmr.com [wjpmr.com]
- 18. scialert.net [scialert.net]
- 19. Structural and conformational stability of horseradish peroxidase: effect of temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. static.igem.org [static.igem.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Artificial Dityrosine Formation
Welcome to the technical support center for preventing artificial dityrosine formation during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted protein cross-linking in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its artificial formation a problem?
A1: this compound is an oxidation product formed by the covalent cross-linking of two tyrosine residues.[1][2] While it occurs naturally in some structural proteins, its artificial formation during sample preparation is a common artifact of oxidative stress.[3] This can lead to protein aggregation, loss of function, and erroneous results in downstream analyses such as mass spectrometry and functional assays.[4]
Q2: What are the main causes of artificial this compound formation during sample preparation?
A2: Artificial this compound formation is primarily caused by oxidative stress, which can be induced by several factors during sample preparation:
-
Exposure to Reactive Oxygen Species (ROS): ROS, such as hydroxyl radicals, can be generated by various chemical reactions within your sample.[5]
-
Metal-Catalyzed Oxidation: Trace metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the formation of ROS through Fenton-like reactions, leading to this compound cross-linking.[5][6]
-
Photochemical Reactions: Exposure of samples to UV or even ambient light can generate tyrosyl radicals, initiating the cross-linking process.[2]
-
Peroxidase Activity: Endogenous or contaminating peroxidases can catalyze this compound formation in the presence of hydrogen peroxide.[7]
Q3: How can I detect if artificial this compound has formed in my protein sample?
A3: this compound has a characteristic fluorescence with an excitation maximum around 315-325 nm and an emission maximum in the range of 400-420 nm.[4][7] The appearance of a new fluorescence peak in this region is a strong indicator of this compound formation. Further confirmation can be obtained using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[3]
Troubleshooting Guide
Problem: I observe a new fluorescence signal around 410 nm in my purified protein sample.
-
Possible Cause: This is a hallmark of this compound formation, indicating that your protein has undergone oxidative damage and cross-linking.
-
Solution:
-
Review your sample preparation workflow. Identify potential sources of oxidation, such as exposure to light, heat, or contaminating metal ions.
-
Incorporate antioxidants. Add free radical scavengers to your buffers to quench ROS as they form.
-
Use metal chelators. Include agents like EDTA to sequester metal ions that catalyze oxidation.
-
Work in an oxygen-depleted environment. Prepare buffers with deoxygenated water and consider working in an anaerobic chamber for highly sensitive proteins.
-
Problem: My protein is aggregating and precipitating during purification.
-
Possible Cause: While aggregation can have multiple causes, artificial this compound cross-linking can lead to the formation of high-molecular-weight aggregates and subsequent precipitation.
-
Solution:
-
Analyze for this compound. Use fluorescence spectroscopy to check for the characteristic this compound signal.
-
Implement preventative measures. If this compound is detected, modify your protocol to include antioxidants and chelators from the initial extraction step.
-
Optimize buffer conditions. Ensure your buffer pH is not close to the isoelectric point (pI) of your protein, as this can decrease solubility. Also, consider the impact of buffer choice, as some buffers can be more pro-oxidant than others. For example, phosphate (B84403) buffers can sometimes exacerbate metal-catalyzed oxidation compared to Tris buffers.[8][9]
-
Problem: I see unexpected higher molecular weight bands on my SDS-PAGE gel.
-
Possible Cause: These bands could represent dimers, trimers, or larger oligomers of your protein formed by intermolecular this compound cross-links.
-
Solution:
-
Confirm cross-linking. Run a Western blot and probe with an antibody specific to your protein of interest. The higher molecular weight bands should be reactive.
-
Prevent further cross-linking. Revise your sample handling and preparation protocol to minimize oxidation by adding preventative reagents and controlling environmental factors.
-
Prevention Strategies and Protocols
Proactive prevention is the most effective way to avoid artificial this compound formation. The following strategies and protocols are designed to be integrated into your existing sample preparation workflows.
Data Presentation: Efficacy of Common Antioxidants
The following table summarizes the efficacy of various antioxidants in preventing protein oxidation. The effectiveness can be concentration-dependent and may vary based on the specific protein and experimental conditions.
| Antioxidant | Typical Working Concentration | Mechanism of Action | Notes |
| Ascorbic Acid (Vitamin C) | 1-10 mM | Free radical scavenger, reduces tyrosyl radicals. | Can act as a pro-oxidant in the presence of metal ions. Use in conjunction with a chelator.[10] |
| Dithiothreitol (DTT) | 1-5 mM | Reducing agent, protects sulfhydryl groups and can scavenge some radicals. | Primarily used to prevent disulfide bond formation but also has antioxidant properties.[3] |
| Butylated Hydroxytoluene (BHT) | 0.1-1 mM | Phenolic antioxidant, potent free radical scavenger. | More effective than Vitamin E in some systems.[11] |
| Trolox (a Vitamin E analog) | 0.5-2 mM | Chain-breaking antioxidant, scavenges peroxyl radicals. | Water-soluble analog of Vitamin E. |
| Glutathione (GSH) | 1-10 mM | Major intracellular antioxidant, detoxifies ROS. | Can be added exogenously to protect proteins.[10] |
Experimental Protocols
Protocol 1: General Protein Extraction with Antioxidants and Chelators
This protocol provides a general framework for lysing cells and extracting proteins while minimizing the risk of artificial this compound formation.
-
Prepare Deoxygenated Lysis Buffer:
-
To prepare 100 mL of lysis buffer (e.g., RIPA or a Tris-based buffer), use high-purity, deoxygenated water. Deoxygenate by sparging with nitrogen or argon gas for at least 30 minutes on ice.
-
Immediately before use, add the following to your lysis buffer:
-
Metal Chelator: 1-5 mM EDTA.
-
Antioxidant: 1-5 mM DTT or 1-10 mM Ascorbic Acid.
-
Protease Inhibitor Cocktail: As per manufacturer's instructions.
-
-
-
Cell Lysis:
-
Perform all steps on ice to minimize enzymatic activity and protein degradation.
-
For adherent cells, wash with ice-cold PBS, then add the prepared lysis buffer. Scrape the cells and transfer to a pre-chilled microfuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the prepared lysis buffer.[12]
-
-
Homogenization and Clarification:
-
Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Keep the sample on ice and proceed with downstream applications immediately or store at -80°C.
-
Protocol 2: Immunoprecipitation (IP) with Minimized Oxidation
This protocol is adapted for immunoprecipitation workflows to reduce the risk of this compound formation on the target protein or antibody.
-
Prepare Deoxygenated IP Buffers:
-
Prepare wash and elution buffers using deoxygenated water.
-
Add 1 mM EDTA and 1 mM DTT to the wash buffer. Note: Ensure these additives are compatible with your antibody-antigen interaction.
-
-
Pre-clear Lysate:
-
Incubate your protein lysate (prepared as in Protocol 1) with beads (Protein A/G or control agarose) for 1 hour at 4°C to reduce non-specific binding.[13]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with your primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with the prepared ice-cold wash buffer containing EDTA and DTT.
-
-
Elution:
-
Elute the protein from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Visualizations
This compound Formation Pathway and Prevention
Caption: Mechanism of this compound formation and points of intervention with preventative agents.
Experimental Workflow for Minimizing this compound Formation
Caption: Recommended experimental workflow to minimize artificial this compound formation during sample preparation.
References
- 1. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nanostring.com [nanostring.com]
- 5. Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of tyrosine prevents this compound formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. welltchemicals.com [welltchemicals.com]
- 9. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
Dityrosine Detection Strategies: A Technical Support Guide
Welcome to the technical support center for dityrosine detection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the sensitive detection of this compound, a key biomarker for oxidative stress.[1]
FAQs: General Questions
Q1: What is this compound and why is its detection challenging?
This compound (DiY) is a fluorescent molecule formed when two tyrosine residues in a protein are covalently linked through an ortho-ortho bond.[2] This cross-linking is often induced by oxidative stress from reactive oxygen species (ROS), UV radiation, or certain enzymatic reactions.[1][2][3][4] Its detection is challenging due to its typically low abundance in biological samples, potential for interference from other fluorescent molecules, and the harsh conditions often required for sample preparation, which can artificially generate or degrade this compound.[5]
Q2: What are the primary methods for detecting this compound?
The main analytical methods for this compound detection are:
-
Fluorescence Spectroscopy: This is the most common method, leveraging this compound's intrinsic fluorescence (typically excited around 315-325 nm with emission at 400-420 nm).[3][6]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a fluorescence detector (HPLC-FLD), this method separates this compound from other amino acids and interfering compounds before quantification, greatly improving specificity.[6][7]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and structural confirmation.[1][8] Isotope dilution methods using labeled internal standards can provide precise quantification.[9]
-
Immunochemical Methods: Assays like ELISA and Western blotting use antibodies specific to this compound to detect it within protein samples.
Q3: How do I choose the best detection method for my experiment?
The choice of method depends on sensitivity requirements, sample complexity, available equipment, and whether you need to identify the specific cross-linked proteins.
Decision Tree for Method Selection
Caption: Decision tree for selecting a this compound detection method.
Troubleshooting Guides by Method
Fluorescence Spectroscopy
Q: Why is my this compound fluorescence signal weak or non-existent?
A: Weak signals are a common issue. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Low this compound Concentration | Concentrate the sample if possible. Consider a more sensitive method like LC-MS/MS. |
| Inner Filter Effect | High sample concentration can cause self-absorption. Try diluting the sample to see if the signal increases.[10] |
| Incorrect Wavelengths | Confirm your excitation and emission wavelengths. For this compound, typical values are λex ≈ 325 nm and λem ≈ 410 nm.[5][6] |
| Instrument Settings | Increase the integration time or widen the spectral bandpass to collect more light.[10] Ensure detector gain is optimized. |
| Sample pH | The fluorescence of this compound is pH-dependent. Ensure your buffer is at a consistent and optimal pH (typically neutral to slightly basic). |
| Sample Alignment | For solid or low-volume samples, ensure the excitation beam is correctly focused on the sample.[10] |
Q: My sample has high background fluorescence. How can I reduce it?
A: High background can mask the this compound signal.
| Potential Cause | Troubleshooting Step |
| Autofluorescence | Biological samples often contain other fluorescent molecules (e.g., NADH, FAD). Include a "blank" or control sample to measure and subtract the background. |
| Solvent/Buffer Interference | Check your buffer for fluorescent contaminants. Use high-purity solvents. Be aware of Raman scattering from the solvent, which can be identified by shifting the excitation wavelength.[10] |
| Light Scattering | If the sample is turbid, centrifuge or filter it to remove particulates. |
| Contamination | Ensure cuvettes and labware are scrupulously clean. |
HPLC-Based Methods
Q: I'm seeing poor peak shape or resolution for my this compound standard.
A: Peak shape is critical for accurate quantification.
| Potential Cause | Troubleshooting Step |
| Mobile Phase Issues | Ensure mobile phase components are correctly mixed, degassed, and at the right pH. Optimizing solvent strength and composition is key.[11] |
| Column Degradation | The column may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if necessary. |
| Incompatible Injection Solvent | The sample solvent should be similar in strength to the mobile phase to prevent peak distortion. |
| Gradient Elution Problems | For gradient methods, ensure the gradient is programmed correctly and the pump is mixing solvents accurately.[11] |
Q: My this compound peak is present but the signal is too low for reliable quantification.
A: Improving the limit of detection is a common goal.
| Potential Cause | Troubleshooting Step |
| Suboptimal Fluorescence Detection | Optimize the detector's gain/PMT voltage. Ensure the flow cell is clean. |
| Derivatization | For trace amounts, consider derivatization with a highly fluorescent tag like dabsyl chloride, which can significantly enhance the signal.[7] |
| Sample Clean-up | Use Solid-Phase Extraction (SPE) to remove interfering matrix components and concentrate the this compound fraction before injection.[9] |
| Injection Volume | Increase the injection volume, but be mindful of potential peak broadening. |
Mass Spectrometry (LC-MS/MS)
Q: I have low ion intensity for this compound. How can I improve it?
A: Signal intensity in MS is dependent on ionization efficiency and ion transmission.
| Potential Cause | Troubleshooting Step |
| Poor Ionization | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase pH is conducive to forming [M+H]+ ions. |
| Matrix Suppression | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation or enhance sample clean-up using SPE.[12] |
| Sample Preparation | Ensure complete protein hydrolysis to release all this compound. Use methods that minimize this compound degradation. |
| Derivatization | Chemical derivatization can be used to improve the ionization efficiency of analytes.[12] |
Immunochemical Assays (ELISA/Western Blot)
Q: My anti-dityrosine antibody shows high background or non-specific binding.
A: Specificity is a major challenge with immunochemical methods.
| Potential Cause | Troubleshooting Step |
| Antibody Concentration | The primary or secondary antibody concentration may be too high. Perform a titration to find the optimal concentration.[13] |
| Insufficient Blocking | Increase the concentration or incubation time of your blocking agent (e.g., BSA, non-fat milk). |
| Inadequate Washing | Increase the number or duration of wash steps to remove non-specifically bound antibodies. |
| Cross-Reactivity | The antibody may cross-react with other structurally similar tyrosine oligomers like trityrosine.[14] Validate antibody specificity using dot blots with different tyrosine derivatives. |
| Autofluorescence (for IF) | If performing immunofluorescence, tissue autofluorescence can be an issue. Use an unstained control and consider using autofluorescence quenching reagents.[13] |
Quantitative Data Summary
The sensitivity of this compound detection varies significantly between methods. LC-MS/MS generally offers the highest sensitivity.
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Notes |
| Fluorescence Spectroscopy | ~10-100 nM | ~50-500 nM | Highly dependent on sample matrix and instrument. |
| HPLC-FLD | ~1-10 nM | ~5-50 nM | Can analyze picomole quantities.[7] |
| LC-MS/MS | 1 nM[15] (or 80 ng/g sample)[9] | 270 ng/g sample[9] | Isotope dilution methods provide the most accurate quantification.[9] |
| GC-MS | ~1-5 ng on column | ~5-20 ng on column | Requires derivatization to make this compound volatile. |
Experimental Protocols
Protocol 1: Acid Hydrolysis for Total this compound Quantification
This protocol is for releasing this compound from protein backbones prior to HPLC or LC-MS analysis.
-
Sample Preparation: Place up to 1 mg of protein sample into a hydrolysis tube.
-
Internal Standard: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C-dityrosine) for accurate quantification via isotope dilution MS.[9]
-
Hydrolysis: Add 1 mL of a hydrolysis solution (e.g., 4 M hydrochloric acid / 8.9 M propionic acid).[9]
-
Incubation: Seal the tube under nitrogen or argon to prevent oxidation and incubate at 110°C for 24 hours.[9]
-
Drying: After cooling, evaporate the acid to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried hydrolysate in a solvent compatible with your analytical method (e.g., the initial mobile phase for HPLC).
-
Clean-up (Optional but Recommended): For complex samples, perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and other interferences before analysis.[9]
Protocol 2: HPLC with Fluorescence Detection (HPLC-FLD)
This is a general protocol for the separation and quantification of this compound.
-
System: An HPLC system equipped with a C18 reverse-phase column (e.g., ODS II Spherisorb) and a fluorescence detector.[7]
-
Mobile Phase: An isocratic mobile phase of 92% water, 8% acetonitrile, and 0.1% trifluoroacetic acid (TFA) is often effective.[7] Adjust ratios as needed to optimize separation.
-
Flow Rate: Set a flow rate of approximately 1.0 mL/min.
-
Detection: Set the fluorescence detector to an excitation wavelength of ~325 nm and an emission wavelength of ~410 nm.[5]
-
Injection: Inject 10-50 µL of the prepared sample hydrolysate or standard.
-
Quantification: Generate a standard curve using known concentrations of a purified this compound standard. Calculate the concentration in the unknown sample by comparing its peak area to the standard curve.
General Workflow for this compound Analysis
Caption: A typical experimental workflow for quantifying this compound.
References
- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Qualitative and Quantitative Assessment of this compound Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of this compound in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edinst.com [edinst.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. opentrons.com [opentrons.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dityrosine Immunohistochemistry
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding in dityrosine immunohistochemistry (IHC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary sources of high background staining in my this compound IHC experiment?
High background staining in this compound IHC can obscure specific signals and lead to incorrect interpretations. The primary causes can be broadly categorized as issues with methodology, antibody specificity, and endogenous factors within the tissue itself.[1][2][3]
Common Methodological Causes:
-
Inadequate Fixation: Over-fixation can chemically alter epitopes and increase non-specific antibody binding.[1]
-
Incomplete Deparaffinization: Residual paraffin (B1166041) can cause patchy, uneven background staining. Using fresh xylene for this step is crucial.[1][4]
-
Tissue Sections Drying Out: Allowing tissue sections to dry at any stage can increase non-specific binding and create edge artifacts.[1]
-
Insufficient Washing: Inadequate washing between steps fails to remove unbound antibodies and other reagents, leading to generalized background.
Antibody-Related Causes:
-
Excessive Primary Antibody Concentration: Using too much primary antibody is a common cause of non-specific binding to low-affinity sites.[1][3][5]
-
Non-Specific Secondary Antibody Binding: The secondary antibody may bind to endogenous immunoglobulins in the tissue, especially when using mouse antibodies on mouse tissue.[1][4] Cross-reactivity with other tissue components can also occur.[3]
Endogenous Tissue Factors:
-
Endogenous Enzymes: Tissues like the liver and kidney have high levels of endogenous peroxidase or alkaline phosphatase activity, which can react with enzyme-based detection systems (like HRP or AP) to produce a false positive signal.[2][6][7][8]
-
Endogenous Biotin (B1667282): If using a biotin-based detection system (like Avidin-Biotin Complex - ABC), endogenous biotin in tissues such as the liver, kidney, and brain can cause significant background.[4]
-
Autofluorescence: this compound itself is a fluorescent molecule.[9][10] Additionally, tissues can have endogenous fluorescence from molecules like collagen and elastin, or induced by aldehyde fixation. This can be mistaken for a specific signal, especially when using fluorescent detection methods.[11]
Q2: My negative control (no primary antibody) shows significant staining. What does this mean and how do I fix it?
Staining in a no-primary control is a clear indication that your secondary antibody is binding non-specifically or that there is an issue with your detection system.[1][4]
Potential Causes & Solutions:
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins or other proteins in the tissue.
-
Solution: Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from the species of your sample tissue.[12]
-
-
Endogenous Enzyme Activity: If you are using an HRP or AP-conjugated secondary antibody, endogenous enzymes in the tissue may be reacting with your substrate.
-
Solution: Introduce a quenching step before the primary antibody incubation. For peroxidase, use a hydrogen peroxide (H2O2) solution. For alkaline phosphatase, use a levamisole (B84282) solution.[2][6][7]
-
-
Endogenous Biotin: If using a biotin-based detection system, this indicates binding to endogenous biotin.
-
Solution: Incorporate an avidin/biotin blocking step before primary antibody incubation or switch to a biotin-free detection system.[4]
-
Q3: How can I optimize my blocking step to reduce non-specific binding?
Inadequate blocking is a major contributor to high background.[13][14] The goal of blocking is to saturate non-specific binding sites without masking the target antigen.[2][15]
Blocking Strategies:
| Blocking Agent | Concentration | Incubation Time | Key Considerations |
| Normal Serum | 5-10% | 30-60 min | Must be from the same species as the secondary antibody host (e.g., use normal goat serum for a goat anti-rabbit secondary).[14][15] |
| Bovine Serum Albumin (BSA) | 1-5% | 30-60 min | A common protein block for reducing general hydrophobic interactions.[2][14] |
| Non-fat Dry Milk / Casein | 1-5% | 30-60 min | Effective protein block, but should not be used with biotin-based detection systems as milk contains biotin.[13] |
| Commercial Blocking Buffers | Varies | Varies | Often contain proprietary blends of proteins and polymers designed for high signal-to-noise ratios. |
Optimization Tips:
-
Increase the concentration of your blocking agent or the incubation time.[1]
-
For optimal results, use the same buffer for antibody dilution as you used for the blocking step.[13]
-
The optimal blocking agent may need to be determined empirically for your specific antibody and tissue combination.[13][14]
Q4: I suspect tissue autofluorescence is interfering with my this compound signal. How can I address this?
This is a critical consideration for this compound IHC, as this compound itself is fluorescent (emission ~400-420 nm), and tissues can have significant autofluorescence, often in the green spectrum, which can be induced by aldehyde fixatives.[10][11]
Troubleshooting Steps:
-
Examine an Unstained Section: Before any antibody staining, view a rehydrated tissue section under the fluorescence microscope using all relevant filter sets. This will reveal the extent and spectral properties of the autofluorescence.
-
Choose the Right Fluorophore: If using a fluorescent secondary antibody, select a fluorophore in the far-red or infrared range to minimize spectral overlap with common autofluorescence.
-
Use a Chromogenic Approach: Switching from a fluorescent to a chromogenic detection method (e.g., HRP-DAB) will eliminate the problem of autofluorescence entirely.
-
Apply a Quenching Reagent: Commercial reagents (e.g., TrueVIEW) or chemical treatments (e.g., Sudan Black B) can be applied to the tissue to quench autofluorescence.[11]
Key Experimental Protocols
Protocol 1: Endogenous Peroxidase Quenching (for HRP Detection)
This step is critical for tissues with high red blood cell content or endogenous peroxidase activity (e.g., liver, kidney).[6][7][8]
-
After rehydration and antigen retrieval, wash slides in a wash buffer (e.g., PBS or TBS).
-
Prepare a quenching solution of 0.3% - 3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS.[2][7][16] A solution in methanol can enhance penetration but may be harsh on some antigens.[7][17]
-
Incubate the slides in the quenching solution for 10-15 minutes at room temperature.[7]
-
Rinse the slides thoroughly (3 x 5 minutes) in wash buffer to remove all residual peroxide.[7]
-
Proceed with the blocking step.
Protocol 2: Serum Blocking
This protocol uses normal serum to block non-specific binding sites, particularly Fc receptors.[2][14]
-
Following antigen retrieval and any quenching steps, wash the slides in wash buffer.
-
Gently tap off excess wash buffer. Do not allow the tissue to dry.
-
Prepare the blocking solution: 5-10% normal serum in a buffer containing a protein like BSA (e.g., 5% Normal Goat Serum, 1% BSA in TBS). Crucially, the serum must be from the same species in which the secondary antibody was raised. [13][15]
-
Apply the blocking solution to cover the tissue section completely.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature.[14]
-
Drain the excess blocking solution from the slide. Do not rinse.
-
Proceed immediately to the primary antibody incubation step.
Protocol 3: Primary Antibody Optimization
Using the correct antibody concentration is vital for achieving a high signal-to-noise ratio.[1][18][19]
-
Prepare a dilution series of your primary antibody. If the manufacturer suggests a starting dilution of 1:400, it is good practice to test 1:200, 1:400, and 1:800.[18]
-
Use a consistent antibody diluent, preferably your blocking buffer, for all dilutions.[13]
-
Apply each dilution to a separate, well-characterized positive control tissue section.
-
Incubate for a consistent time and temperature. For increased specific binding, consider a longer incubation (e.g., overnight) at a lower temperature (4°C).[12][19]
-
Process all slides with the same secondary antibody and detection reagents.
-
Compare the staining results to identify the dilution that provides strong specific staining with the lowest background.
Visualizations
Diagram 1: Troubleshooting Workflow for Non-Specific Binding
Caption: A decision tree for troubleshooting non-specific binding in IHC.
Diagram 2: Sources of Non-Specific Signal in IHC
References
- 1. biossusa.com [biossusa.com]
- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 3. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. IHC buffers - Quenching Clinisciences [clinisciences.com]
- 7. IHC buffers - Quenching - HRP Clinisciences [clinisciences.com]
- 8. biocare.net [biocare.net]
- 9. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Antibodies in IHC | Abcam [abcam.com]
- 13. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 16. qedbio.com [qedbio.com]
- 17. Inhibiting endogenous peroxidase - IHC WORLD [ihcworld.com]
- 18. theyoungresearcher.com [theyoungresearcher.com]
- 19. Monoclonal vs Polyclonal Antibodies for Immunohistochemistry: Primary Antibody Selection | Bio-Techne [bio-techne.com]
Technical Support Center: Validating the Specificity of Commercial Dityrosine Antibodies
Welcome to the technical support center for the validation of commercial dityrosine antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on ensuring the specificity and reliability of your experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on commercially available antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important biomarker?
This compound is a stable, covalent cross-link formed between two tyrosine residues in proteins when they are subjected to oxidative stress. It is generated by reactive oxygen species (ROS), catalyzed by peroxidases, and can be induced by UV radiation. As a biomarker of protein oxidation, elevated levels of this compound can indicate cumulative oxidative damage in tissues and are associated with various pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as atherosclerosis.[1][2][3]
Q2: How can I be sure my commercial this compound antibody is specific?
Validating the specificity of your this compound antibody is crucial for accurate and reproducible data. Key validation steps include:
-
Western Blotting with appropriate controls: Use positive controls, such as proteins or cell lysates known to contain this compound (e.g., treated with hydrogen peroxide or other oxidizing agents), and negative controls, such as untreated samples or proteins lacking tyrosine residues.[1][4][5]
-
Competitive ELISA: Pre-incubate the antibody with free this compound or this compound-conjugated peptides to see if it blocks the antibody from binding to the target in your sample.
-
Dot Blot with cross-reactivity checks: Test the antibody against other modified tyrosines, such as 3,5-dibromotyrosine (B3032813) and bromotyrosine, to ensure it does not cross-react.[1][4][6][7]
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This is a highly rigorous method to confirm that the antibody is indeed pulling down proteins containing this compound.[8][9]
Q3: My Western blot is showing no signal or a very weak signal. What could be the problem?
Several factors could contribute to a weak or absent signal in your Western blot. Consider the following troubleshooting steps:
-
Antibody Concentration: The primary or secondary antibody concentration may be too low. Optimize the antibody dilutions.[10]
-
Incubation Times: Extend the incubation time for the primary antibody (e.g., overnight at 4°C) or the secondary antibody.[10]
-
Sample Preparation: Ensure your protein samples have not degraded. Run a loading control like GAPDH or beta-actin to verify protein integrity.[11]
-
Oxidative Stress Induction: If you are inducing this compound formation, confirm that your treatment (e.g., H2O2) was effective. You may need to optimize the concentration and duration of the treatment.[4]
-
ECL Reagent: Ensure your ECL substrate has not expired and is functioning correctly.[11]
-
Antibody Viability: Repeated freeze-thaw cycles can degrade the antibody. Aliquot your antibody upon arrival and store it as recommended by the manufacturer.[11]
Q4: I am seeing multiple non-specific bands on my Western blot. How can I reduce this background?
Non-specific binding can obscure your results. Here are some tips to reduce background:
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 3% BSA in TBST).[12]
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Ensure your wash buffer contains a sufficient concentration of Tween 20 (typically 0.1-0.2%).[10]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try further diluting your antibodies.[10]
-
Secondary Antibody Specificity: Ensure your secondary antibody is specific for the primary antibody's host species and has been cross-adsorbed to minimize off-target binding.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the validation of this compound antibodies.
| Issue | Possible Cause | Recommended Solution |
| No/Weak Signal in Western Blot | Insufficient this compound in the sample. | Use a positive control (e.g., H2O2-treated cell lysate or this compound-conjugated BSA). Optimize the induction of oxidative stress.[1][4] |
| Low primary or secondary antibody concentration. | Increase the antibody concentration or incubation time. A common starting dilution for Western blotting is 1:1000.[1][6][10] | |
| Inactive ECL substrate. | Use fresh ECL substrate.[11] | |
| Poor transfer of proteins to the membrane. | Verify transfer efficiency using Ponceau S staining. | |
| High Background in Western Blot | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature. Try a different blocking buffer (e.g., 5% BSA instead of milk).[12] |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of washes (e.g., 4 x 5 minutes).[10] | |
| Non-Specific Bands | Cross-reactivity of the primary or secondary antibody. | Run a dot blot with related modified tyrosines (e.g., 3,5-dibromotyrosine) to check for cross-reactivity. Use highly cross-adsorbed secondary antibodies.[1][10] |
| Protein degradation. | Add protease inhibitors to your lysis buffer. | |
| Inconsistent ELISA Results | Improper plate washing. | Ensure thorough washing between steps to remove unbound reagents. An automated plate washer is recommended for consistency.[13][14] |
| Inaccurate standard curve. | Prepare fresh standards for each assay and ensure accurate pipetting. | |
| Sample matrix effects. | Dilute samples in the assay buffer provided with the kit to minimize interference.[15] |
Quantitative Data Summary
The following table summarizes the recommended starting dilutions for commercially available monoclonal this compound antibodies in various applications. Note that optimal dilutions should be determined by the end-user.
| Antibody Clone | Supplier | Catalog Number | Western Blot (WB) | ELISA | Immunocytochemistry (ICC/IF) | Flow Cytometry (FCM) | Specificity Notes |
| 10A6 | StressMarq Biosciences | SMC-521 | 1:1000[1] | 1:1000[1] | 1:50[1] | 1:50[1] | Does not cross-react with 3,5-dibromotyrosine or bromotyrosine.[1] |
| 10A6 | Thermo Fisher Scientific | MA5-27566 | 1:1000[6] | 1:1000[6] | 1:50[6] | 1:50[6] | Does not cross-react with 3,5-dibromotyrosine or bromotyrosine.[6] |
| 10A6 | Abcam | ab243067 | 1:1000 | Not specified | Not specified | 1:50 | Does not cross-react with 3,5-dibromotyrosine or bromotyrosine. |
| 10A6 | MyBioSource | MBS808880 | 1:1000[4] | Not specified | 1:50[4] | 1:50[4] | Does not cross-react with 3,5-dibromotyrosine or bromotyrosine.[4] |
| 7D4 | StressMarq Biosciences | SMC-520 | 1:1000[7] | 1:1000[7] | 1:50[7] | Not specified | Does not cross-react with 3,5-dibromotyrosine or bromotyrosine.[7] |
| 1C3 | JaICA | - | Recommended | Recommended | Recommended | Not specified | Reacts with peptidyl this compound.[3][16] |
Experimental Protocols
Protocol 1: Western Blotting for this compound Detection
This protocol outlines the steps for detecting this compound in cell lysates.
-
Sample Preparation:
-
For a positive control, treat cells (e.g., HeLa or HEK293) with an oxidizing agent like hydrogen peroxide (H2O2). A typical treatment is 50-250 µM H2O2 for 24 hours.[4][5]
-
Lyse untreated and treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[1][4]
-
Incubate the membrane with the primary this compound antibody (e.g., clone 10A6 at 1:1000 dilution) in blocking buffer for 2 hours at room temperature or overnight at 4°C.[1][4]
-
Wash the membrane three times for 5 minutes each with TBST.[12]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG:HRP at 1:2000 dilution) in blocking buffer for 1 hour at room temperature.[1][4]
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
Protocol 2: Competitive ELISA for this compound Quantification
This protocol is based on the principle of a competitive enzyme-linked immunosorbent assay.[13][14][15]
-
Plate Preparation:
-
Assay Procedure:
-
Secondary Antibody and Detection:
-
Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[14]
-
Wash the plate three times with wash buffer.[14]
-
Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Stop the reaction by adding 100 µL of stop solution.[13][14]
-
Data Analysis:
Visualizations
Caption: Workflow for Western Blot detection of this compound.
Caption: Logical relationships in this compound antibody validation.
References
- 1. Anti-Dityrosine Antibody - Mouse Monoclonal [10A6] | StressMarq Biosciences Inc. [stressmarq.com]
- 2. This compound(DT) ELISA: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 3. Anti this compound(DT/DY) monoclonal antibody: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Anti-Dityrosine Antibody [10A6] (A304720) | Antibodies.com [antibodies.com]
- 6. This compound Monoclonal Antibody (10A6) (MA5-27566) [thermofisher.com]
- 7. Anti-Dityrosine Antibody - Mouse Monoclonal [7D4] | StressMarq Biosciences Inc. [stressmarq.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and Identification of this compound Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. eurodiagnostico.com [eurodiagnostico.com]
- 14. nwlifescience.com [nwlifescience.com]
- 15. tinzyme.com [tinzyme.com]
- 16. Immunochemical detection of protein this compound in atherosclerotic lesion of apo-E-deficient mice using a novel monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and eliminating artifacts in dityrosine measurement
Welcome to the technical support center for dityrosine measurement. This resource is designed for researchers, scientists, and drug development professionals to help identify and eliminate common artifacts encountered during the quantification of this compound, a key biomarker of oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in this compound measurement?
A1: Artifacts in this compound measurement can arise from several sources throughout the experimental workflow. The most common sources include:
-
Sample Preparation: Artificial this compound formation can occur during sample handling and hydrolysis. Acid hydrolysis, a common method to break down proteins, can induce the formation of this compound if not performed under strictly anaerobic conditions. The presence of residual oxidizing agents or metal ions can also lead to artifactual cross-linking of tyrosine residues.
-
Fluorescence-based Detection: The intrinsic fluorescence of other molecules in the sample can interfere with this compound detection. Tryptophan and its oxidation products, for example, have fluorescence spectra that can overlap with that of this compound.[1] Other endogenous or exogenous fluorescent compounds in the sample matrix can also contribute to the background signal.
-
Chromatographic Separation (HPLC): Co-elution of other compounds with this compound can lead to an overestimation of its concentration. These interfering substances may have similar retention times under the specific HPLC conditions used.
-
Mass Spectrometry (MS) Detection: The complexity of biological samples can lead to the presence of isobaric compounds (molecules with the same nominal mass as this compound), which can be mistakenly identified as this compound if the mass spectrometer's resolution is insufficient. Fragmentation patterns of this compound-containing peptides can also be complex, making data interpretation challenging.[2]
Q2: How can I be sure that the signal I am detecting is truly this compound and not an artifact?
A2: Confirmation of the this compound signal requires a multi-faceted approach:
-
Chromatographic Confirmation: The most reliable method is to use high-performance liquid chromatography (HPLC) coupled with fluorescence detection. The retention time of the putative this compound peak in your sample should exactly match that of an authentic this compound standard run under the same conditions.[3][4]
-
Spectroscopic Confirmation: The fluorescence excitation and emission spectra of your sample's peak should match those of the this compound standard. This compound typically exhibits an excitation maximum around 315-325 nm and an emission maximum around 400-410 nm.[5][6]
-
Mass Spectrometry Confirmation: For unambiguous identification, mass spectrometry (MS) is the gold standard. High-resolution MS can distinguish this compound from isobaric interferences. Tandem MS (MS/MS) can be used to generate a fragmentation pattern of the candidate molecule, which should match the fragmentation pattern of a this compound standard.[3][7]
-
Enzymatic Digestion Control: If you are measuring this compound in a protein, treating your sample with a protease that is known to not generate this compound can serve as a negative control.
Q3: Can the acid hydrolysis step itself create this compound?
A3: Yes, acid hydrolysis can be a significant source of artifactual this compound formation, particularly in the presence of trace amounts of oxygen or metal ions. To minimize this, it is crucial to perform hydrolysis under strictly anaerobic conditions. This can be achieved by de-gassing the hydrolysis solution (e.g., 6N HCl) and flushing the reaction vial with an inert gas like nitrogen or argon before sealing. The addition of a scavenger, such as phenol, to the hydrolysis mixture can also help to reduce oxidative damage.[8]
Troubleshooting Guides
Issue 1: High background fluorescence or interfering peaks in HPLC-fluorescence analysis.
This is a common issue that can mask the true this compound signal and lead to inaccurate quantification.
Troubleshooting Steps:
-
Run a Blank: Inject your mobile phase and a sample blank (matrix without the analyte) to identify any fluorescent contaminants in your solvent or sample preparation reagents.
-
Optimize HPLC Separation: Adjust the mobile phase composition (e.g., gradient, organic solvent concentration) or try a different column chemistry to improve the separation of this compound from interfering peaks.[3][4]
-
Check for Tryptophan Oxidation: Tryptophan and its oxidation products can fluoresce in the same region as this compound.[1] Consider using a derivatization agent that is specific for this compound or employing a cleanup step to remove tryptophan and its derivatives.
-
Sample Cleanup: Use a solid-phase extraction (SPE) C18 cartridge to clean up your sample before HPLC analysis. This can help to remove many interfering compounds.[9][10]
Issue 2: Inconsistent or non-reproducible this compound measurements.
Variability in results can stem from inconsistencies in sample preparation or analytical methodology.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that all samples are treated identically. This includes using the same reagents, incubation times, temperatures, and hydrolysis conditions.
-
Use an Internal Standard: The use of an isotopically labeled this compound internal standard (e.g., ¹³C₆-dityrosine) is highly recommended for both HPLC-fluorescence and MS-based methods.[9][10] The internal standard is added at the beginning of the sample preparation process and can correct for variations in sample recovery and instrument response.
-
Validate Your Method: A thorough method validation should be performed to assess linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[9][10]
-
Check for Fluorescence Quenching: Components in your sample matrix can quench the fluorescence of this compound, leading to an underestimation of its concentration.[5][11][12] This can be assessed by spiking a known amount of this compound standard into your sample matrix and measuring the recovery.
Issue 3: Suspected artifactual this compound formation during sample processing.
It is critical to ensure that the measured this compound is of biological origin and not an artifact of the experimental procedure.
Troubleshooting Steps:
-
Anaerobic Hydrolysis: As mentioned in the FAQs, perform acid hydrolysis under strict anaerobic conditions.
-
Include Scavengers: Add antioxidants or radical scavengers to your sample preparation buffers to prevent in vitro oxidation.
-
Enzymatic Digestion: Where possible, use enzymatic digestion instead of acid hydrolysis. Proteolytic digestion is generally milder and less likely to induce artificial cross-linking.[13]
-
Control Experiments: Analyze a control sample that has been processed in parallel but without the component suspected of causing this compound formation (e.g., without the oxidizing agent in an in vitro experiment).
Data Presentation
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | C18 reverse-phase (e.g., ODS II Spherisorb) | [3][4] |
| Mobile Phase | Isocratic: 92% Water, 8% Acetonitrile, 0.1% TFA | [3][4] |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 20 µL | |
| Detection | Fluorescence | |
| Excitation λ | 325 nm | [5][6] |
| Emission λ | 410 nm | [5][6] |
Table 2: Validation Parameters for a this compound LC-MS/MS Method
| Parameter | Result | Reference |
| Linear Range | 1–1000 ng/mL | [9][10] |
| Correlation Coefficient (R²) | > 0.999 | [9][10] |
| Limit of Detection (LOD) | 42.1 ng/g | [9][10] |
| Limit of Quantification (LOQ) | 140 ng/g | [9][10] |
| Recovery | 92 - 95.2% | [9][10] |
| Precision (RSD) | 3.9 - 22.1% | [9][10] |
| Inter-day Reproducibility (RSD) | 4.4 - 16.6% | [9][10] |
Experimental Protocols
Protocol 1: Sample Preparation and Acid Hydrolysis for this compound Analysis
This protocol describes a general procedure for preparing protein samples for this compound analysis by acid hydrolysis, with steps to minimize artifact formation.
-
Protein Precipitation: Precipitate the protein from your sample using a suitable method, such as trichloroacetic acid (TCA) precipitation.
-
Washing: Wash the protein pellet multiple times with ethanol (B145695) or another organic solvent to remove lipids and other interfering substances.
-
Drying: Dry the protein pellet thoroughly under a stream of nitrogen or in a vacuum centrifuge.
-
Hydrolysis Preparation: Place the dried protein pellet in a hydrolysis tube. Add 6N HCl containing a scavenger such as 1% phenol.
-
Degassing: Degas the hydrolysis mixture by bubbling with an inert gas (e.g., argon or nitrogen) for at least 5 minutes.
-
Hydrolysis: Seal the tube under vacuum or an inert atmosphere and hydrolyze at 110°C for 24 hours.
-
Drying: After hydrolysis, cool the sample and dry the hydrolysate under vacuum to remove the acid.
-
Reconstitution: Reconstitute the dried sample in a suitable buffer for HPLC or MS analysis.
-
Cleanup (Optional): If necessary, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove salts and other interferences.[9][10]
Protocol 2: HPLC-Fluorescence Analysis of this compound
This protocol outlines a typical HPLC method for the quantification of this compound.
-
Instrument Setup: Set up the HPLC system with a C18 reverse-phase column and a fluorescence detector.
-
Mobile Phase: Prepare the mobile phase (e.g., 92% water, 8% acetonitrile, 0.1% TFA) and degas it thoroughly.
-
Detector Settings: Set the fluorescence detector to an excitation wavelength of 325 nm and an emission wavelength of 410 nm.[5][6]
-
Standard Curve: Prepare a series of this compound standards of known concentrations and inject them to generate a standard curve.
-
Sample Analysis: Inject your prepared samples and the internal standard.
-
Quantification: Identify the this compound peak in your samples based on its retention time compared to the standard. Quantify the amount of this compound by comparing the peak area to the standard curve, correcting for the recovery of the internal standard.
Visualizations
Caption: General experimental workflow for this compound measurement.
Caption: Troubleshooting workflow for this compound measurement artifacts.
References
- 1. Isolation and analysis of this compound from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound: preparation, isolation, and analysis. | Semantic Scholar [semanticscholar.org]
- 5. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 13. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acid Hydrolysis for Dityrosine Release
Welcome to the technical support center for dityrosine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the acid hydrolysis step for the accurate quantification of this compound, a key biomarker of oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for acid hydrolysis to release this compound from proteins?
A common and robust method for protein hydrolysis is treatment with 6 M hydrochloric acid (HCl) at 110°C for 18-24 hours.[1][2] This process breaks down the peptide bonds, releasing individual amino acids, including the stable this compound cross-links. The hydrolysis is typically performed under a nitrogen atmosphere or in vacuum-sealed tubes to prevent oxidation of amino acids during the process.[2]
Q2: Why am I observing low or no this compound in my sample after hydrolysis?
Low or undetectable levels of this compound can stem from several factors:
-
Incomplete Hydrolysis: The protein matrix may not be fully broken down, preventing the release of this compound. Ensure that the acid concentration, temperature, and duration of hydrolysis are adequate for your specific sample.[2]
-
This compound Degradation: Although this compound is relatively stable to acid hydrolysis, harsh conditions can lead to some degradation.[1] More importantly, other tyrosine modifications that are less stable might be mistaken for this compound and degrade during hydrolysis.
-
Oxidation during Hydrolysis: Trace amounts of oxygen can lead to the degradation of tyrosine and this compound. Performing the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) is crucial.[2]
-
Low Abundance in Native Sample: The actual amount of this compound in the biological sample might be extremely low, making it difficult to detect.[3]
Q3: Are there alternatives to hydrochloric acid (HCl) for hydrolysis?
Yes, methanesulfonic acid (MSA) is a viable alternative to HCl.[4][5] MSA is a strong, non-oxidizing acid that can be less corrosive and is biodegradable.[6] It has been shown to provide accurate amino acid analysis data, sometimes superior to HCl, especially for tryptophan which is often degraded by HCl.[4][7] A typical condition for MSA hydrolysis is using a 4 M solution at reflux for 8 hours.[5]
Q4: How can I prevent the degradation of tyrosine during acid hydrolysis?
Tyrosine can be susceptible to modification by trace radicals during hydrolysis. To mitigate this, it is recommended to add a scavenger, such as phenol (B47542), to the hydrolysis solution at a low concentration (e.g., 0.1% w/v).[8][9] Phenol acts as an antioxidant, protecting tyrosine residues from oxidative damage.
Q5: My sample contains high levels of carbohydrates. Will this interfere with this compound analysis?
Yes, high carbohydrate content can be problematic during acid hydrolysis, leading to the formation of humin, a dark-colored precipitate that can trap amino acids and interfere with subsequent analysis. While enzymatic digestion is an alternative to avoid this, if acid hydrolysis is necessary, optimizing the hydrolysis time and temperature may help minimize these side reactions.
Q6: Is enzymatic digestion a suitable alternative to acid hydrolysis for this compound release?
Enzymatic digestion using a cocktail of proteases (e.g., Pronase) can be an effective and milder alternative to acid hydrolysis.[10] This method avoids the harsh chemical conditions that can lead to amino acid degradation and is particularly useful for samples where other acid-labile modifications are also of interest.[10] However, complete digestion to free amino acids can be challenging and may require careful optimization of enzymes and digestion conditions. This compound itself is highly resistant to proteases.
Troubleshooting Guide
This guide addresses common issues encountered during the acid hydrolysis of proteins for this compound analysis.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Signal | Incomplete protein hydrolysis. | Increase hydrolysis time or temperature. Ensure 6 M HCl is used. For resistant proteins, consider a two-step hydrolysis.[2] |
| Degradation of this compound during hydrolysis. | Reduce hydrolysis time if possible. Consider using methanesulfonic acid (MSA) as a less harsh alternative.[4] | |
| Loss of sample during post-hydrolysis cleanup. | Optimize the solid-phase extraction (SPE) protocol. Check flow-through and wash fractions for lost analyte. Consider using a different SPE sorbent.[2] | |
| Poor Reproducibility | Inconsistent hydrolysis conditions. | Ensure precise control over temperature and time for all samples. Use a heating block or oven with uniform temperature distribution. |
| Presence of oxygen in hydrolysis tubes. | Thoroughly flush tubes with nitrogen or argon before sealing. Use high-quality sealed ampoules. | |
| High Background in HPLC/LC-MS | Contamination from reagents or glassware. | Use high-purity acids and water (HPLC grade or better). Thoroughly clean all glassware, preferably by baking at high temperature to remove organic residues. |
| Formation of interfering byproducts (humin). | If samples are rich in carbohydrates, consider a pre-extraction step or use enzymatic digestion as an alternative to acid hydrolysis. | |
| Modification of Other Amino Acids | Oxidative damage to sensitive residues (e.g., Tyr, Trp, Met). | Add a scavenger like phenol (0.1% w/v) to the 6 M HCl to protect against oxidation.[8][9] |
Experimental Protocols
Protocol 1: Standard Acid Hydrolysis with 6 M Hydrochloric Acid (HCl)
This protocol is a widely used method for the complete hydrolysis of proteins into their constituent amino acids.
Materials:
-
Protein sample (lyophilized)
-
6 M Hydrochloric Acid (HCl), high purity
-
Phenol (optional, as a scavenger)
-
Hydrolysis tubes (vacuum-sealable glass ampoules)
-
Nitrogen or Argon gas
-
Heating block or oven set to 110°C
-
Vacuum centrifuge or nitrogen evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for cleanup
Procedure:
-
Sample Preparation: Place a known amount of the lyophilized protein sample (e.g., 1-5 mg) into a hydrolysis tube.
-
Acid Addition: Add 6 M HCl to the sample. A common ratio is 200 µL of acid per mg of protein. If using a scavenger, add phenol to the HCl to a final concentration of 0.1-1% (w/v).
-
Inert Atmosphere: Freeze the sample in liquid nitrogen, and then evacuate the tube and backfill with nitrogen or argon gas. Repeat this cycle 3-5 times to ensure the removal of all oxygen.
-
Sealing: Seal the glass ampoule under vacuum using a torch.
-
Hydrolysis: Place the sealed ampoule in a heating block or oven at 110°C for 24 hours.[1]
-
Acid Removal: After cooling, carefully open the ampoule. Transfer the hydrolysate to a new tube and evaporate the HCl using a vacuum centrifuge or by drying under a stream of nitrogen.
-
Cleanup (Optional but Recommended): Reconstitute the dried hydrolysate in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid). Clean the sample using an SPE cartridge to remove salts and other interferences before analysis by HPLC or LC-MS/MS.[2]
Data on Hydrolysis Conditions
The following table summarizes various conditions for acid hydrolysis found in the literature.
| Acid | Concentration | Temperature | Time | Scavenger | Notes | Reference |
| Hydrochloric Acid (HCl) | 6 N | 110°C | 24 h | Not specified | Standard method for protein hydrolysis. | [1] |
| Hydrochloric Acid (HCl) | 6 N | 120°C | 48 h | Phenol (0.25%) | Used for hydrolysis of calmodulin. | [8] |
| Methanesulfonic Acid (MSA) | 4 M | Reflux | 8 h | Not specified | Proposed for improved release of seleno-methionine, applicable to other amino acids. | [5] |
| Hydrochloric Acid (HCl) & Propionic Acid | 6 N HCl / Propionic Acid mixture | Not specified | Not specified | Not specified | Used for hydrolysis of grain proteins prior to LC-MS/MS analysis. | [11] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound, from sample preparation to final quantification.
Caption: General experimental workflow for this compound analysis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low this compound signals in your experiment.
Caption: Decision tree for troubleshooting low this compound detection.
References
- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Large-Scale Qualitative and Quantitative Assessment of this compound Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of proteins with methanesulfonic acid for improved HPLC-ICP-MS determination of seleno-methionine in yeast and nuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Dityrosine in Complex Biological Matrices
Welcome to the technical support center for dityrosine quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in measuring this compound in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound in biological samples?
A1: The most common and robust methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and mass spectrometry (MS).[1][2]
-
HPLC with Fluorescence Detection: This method leverages this compound's natural fluorescence for sensitive detection.[2] Typical excitation and emission wavelengths are around 315-325 nm and 400-420 nm, respectively.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a gold-standard method due to its high specificity and sensitivity, allowing for definitive identification and quantification, often using isotope dilution techniques.[1][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method has also been used for quantifying this compound, typically after derivatization.[1][5]
-
Immunoassays (ELISA, Western Blot): Methods using monoclonal antibodies specific for this compound are available for semi-quantitative or qualitative analysis.[6][7][8]
Q2: Why is sample preparation so critical for this compound analysis?
A2: Sample preparation is crucial for removing interfering substances from the complex biological matrix, which can otherwise compromise the accuracy and sensitivity of the analysis. A typical workflow involves:
-
Protein Hydrolysis: To measure total this compound (both free and protein-bound), proteins must be broken down into their constituent amino acids. This is usually achieved through acid hydrolysis (e.g., using 6 N HCl).[9]
-
Purification: Techniques like solid-phase extraction (SPE) are used to remove salts, lipids, and other small molecules that can interfere with chromatographic separation or cause ion suppression in mass spectrometry.[5][9]
-
Derivatization: For GC-MS analysis, derivatization is necessary to make this compound volatile. For some LC methods, derivatization can improve chromatographic properties.[5][10]
Q3: My this compound fluorescence signal is weak or has high background. What are the common causes?
A3: Weak or noisy fluorescence signals are a common issue. Potential causes include:
-
Interference from other fluorescent molecules: Biological samples contain numerous endogenous fluorophores (e.g., tryptophan, NADH) that can overlap with this compound's fluorescence spectrum.[11][12]
-
Incorrect Wavelengths: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for this compound (Excitation: ~325 nm, Emission: ~410 nm).[2]
-
pH Effects: The fluorescence of this compound is pH-dependent. Maintaining a consistent and appropriate pH in your final sample and mobile phase is critical.[10]
-
Sample Degradation: this compound can be susceptible to photodegradation. Protect samples from light as much as possible.
-
Low Abundance: The concentration of this compound in your sample may be below the detection limit of your instrument. Consider concentrating your sample or using a more sensitive method like LC-MS/MS.
Q4: I am using an anti-dityrosine antibody, but the results are inconsistent. What could be the problem?
A4: Inconsistent results with immunoassays can stem from issues with antibody specificity.
-
Antibody Specificity: Not all antibodies are created equal. Some may preferentially recognize free this compound, while others bind to this compound within a peptide chain.[7][8] Some may not work for all this compound-containing proteins.[13]
-
Cross-Reactivity: Verify the cross-reactivity profile of your specific antibody clone. Some antibodies may cross-react with other oxidized tyrosine species.[14][15]
-
Matrix Effects: Components in your sample lysate can interfere with antibody-antigen binding. Ensure your sample preparation and blocking steps are optimized.
Troubleshooting Guides
This section addresses specific problems encountered during HPLC and LC-MS/MS analysis of this compound.
HPLC-Fluorescence Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Variable Retention Times | 1. Inconsistent mobile phase composition.[16]2. Fluctuations in column temperature.3. Pump malfunction or air bubbles in the system.[17] | 1. Prepare fresh mobile phase daily. If using a gradient, check the proportioning valves.2. Use a column oven to maintain a stable temperature.3. Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. |
| Peak Tailing or Broadening | 1. Column degradation or contamination.2. Mismatch between sample solvent and mobile phase.3. Secondary interactions with column matrix. | 1. Wash the column with a strong solvent or replace it if it's old.2. Dissolve the sample in the initial mobile phase if possible.3. Adjust mobile phase pH or add modifiers like trifluoroacetic acid (TFA).[10] |
| Co-eluting Peaks / Poor Resolution | 1. Suboptimal mobile phase composition or gradient.2. Interfering fluorescent compounds in the matrix. | 1. Optimize the gradient slope or the organic solvent ratio.2. Improve sample cleanup using SPE. Try a different column chemistry (e.g., phenyl-hexyl instead of C18).3. Use affinity chromatography with a phenylboronate (B1261982) column for specific isolation of this compound.[10] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or system.2. Detector lamp is failing.3. Air bubbles in the flow cell. | 1. Use high-purity HPLC-grade solvents and reagents.[17] Flush the system thoroughly.2. Check the lamp's energy output and replace if necessary.3. Purge the system and ensure proper mobile phase degassing. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | 1. High salt concentration from buffer or sample matrix.2. Co-eluting, non-volatile matrix components competing for ionization. | 1. Use volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate).2. Enhance sample cleanup with SPE or affinity purification.3. Optimize the chromatographic gradient to separate this compound from interfering compounds.4. Use an isotopically labeled internal standard (e.g., ¹³C-dityrosine) to correct for matrix effects.[9] |
| Poor Peak Shape | 1. Column overloading.2. Inappropriate sample solvent.3. Secondary interactions with metal components in the LC system. | 1. Dilute the sample or inject a smaller volume.2. Reconstitute the final extract in a solvent weaker than the initial mobile phase.3. Use a system with biocompatible (PEEK) tubing or add a chelating agent like EDTA to the mobile phase. |
| Inaccurate Quantification | 1. Non-linear response at high concentrations.2. Degradation of analyte in the autosampler or ion source.3. Inefficient or variable hydrolysis. | 1. Ensure your calibration curve covers the expected sample concentration range and shows good linearity (R² > 0.99).[9]2. Cool the autosampler. Optimize ion source parameters (e.g., temperature).3. Optimize hydrolysis time and temperature. Use an internal standard added before the hydrolysis step to monitor efficiency. |
| Difficulty Identifying Cross-Linked Peptides | 1. Complex fragmentation spectra.2. Low abundance of cross-linked species. | 1. Use multiple fragmentation techniques (CID, HCD, ETD) to obtain complementary spectral information.[4]2. Enrich for this compound-containing peptides using affinity chromatography prior to LC-MS/MS.3. Use specialized software designed for cross-link analysis.[4] |
Experimental Protocols & Data
Protocol: Quantification of this compound in Plasma via LC-MS/MS
This protocol is a generalized example. Specific parameters must be optimized for your instrument and matrix.
-
Internal Standard Spiking: To 100 µL of plasma, add an appropriate amount of ¹³C-labeled this compound internal standard.
-
Protein Precipitation & Hydrolysis: Add 400 µL of cold acetone (B3395972) to precipitate proteins. Centrifuge and discard the supernatant. To the protein pellet, add 500 µL of 6 N HCl containing 1% phenol. Seal the tube under nitrogen and heat at 110°C for 24 hours.
-
Cleanup (Solid-Phase Extraction):
-
Neutralize the hydrolysate.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash with water to remove salts.
-
Elute this compound with a methanol/water solution.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Linear gradient from 5% to 95% B over 10 minutes.
-
MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor specific multiple reaction monitoring (MRM) transitions for both native this compound and the labeled internal standard.[5]
-
Quantitative Data Summary
The following table summarizes reported this compound levels in different biological matrices. Note that values can vary significantly based on the analytical method, sample handling, and the physiological or pathological state of the source.
| Biological Matrix | Condition | This compound Concentration | Method Used |
| Human Plasma | Hyperlipidemia | 22.9% increase vs. controls | Fluorescence |
| Human Plasma | Mild Hyperlipidemia | 9.3% increase vs. controls | Fluorescence |
| Human Urine | Healthy / Diabetic | Quantifiable levels detected | LC-MS/MS |
| Grain Proteins | Various Grains | 0.38 to 1.92 ng/mg | LC-MS/MS |
Visualizations: Workflows and Logic
The following diagrams illustrate key experimental and logical workflows for this compound quantification.
Caption: General workflow for quantifying this compound from biological samples.
Caption: A logical approach to troubleshooting poor peak shape in HPLC.
References
- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immunochemical detection of protein this compound in atherosclerotic lesion of apo-E-deficient mice using a novel monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti this compound(DT/DY) monoclonal antibody: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Dityrosine antibody [10A6] (ab243067) | Abcam [abcam.com]
- 15. This compound Monoclonal Antibody (10A6) (MA5-27566) [thermofisher.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
improving the resolution of dityrosine from tyrosine in chromatography
Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides detailed information, troubleshooting advice, and standardized protocols for improving the resolution of dityrosine from tyrosine using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from tyrosine?
A1: The main challenge lies in their structural similarity. This compound is a dimer of tyrosine, making their physicochemical properties, such as hydrophobicity, very close. This similarity can lead to poor resolution and co-elution, especially in complex biological samples where tyrosine is present in much higher concentrations.
Q2: What is the recommended chromatography method for this separation?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for separating this compound and tyrosine. This technique separates molecules based on their hydrophobicity.
Q3: How can I detect this compound and tyrosine after separation?
A3: this compound has a unique and strong fluorescence that makes it easily detectable.[1] For high sensitivity and specificity, fluorescence detection is recommended, typically with an excitation wavelength of around 315-325 nm and an emission wavelength in the 400-420 nm range.[2][3][4] Tyrosine can also be detected by fluorescence (Excitation: ~280 nm, Emission: ~305 nm) or by UV absorbance at approximately 280 nm.[3]
Q4: Why is Trifluoroacetic Acid (TFA) often used in the mobile phase?
A4: TFA is an ion-pairing agent. In an acidic mobile phase, it pairs with the analytes, increasing their hydrophobicity and retention on the C18 column. It also helps to sharpen peaks and improve resolution by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. A typical concentration is 0.1%.[5]
Q5: Can I use an isocratic elution method?
A5: Yes, isocratic elution (where the mobile phase composition remains constant) can be effective, particularly for simpler sample matrices. A reported successful isocratic method uses a mobile phase of 92% water, 8% acetonitrile, and 0.1% TFA.[5][6] However, for complex samples or to improve separation speed and efficiency, a gradient elution is often preferred.
Troubleshooting Guide
This guide addresses common issues encountered when separating this compound from tyrosine via RP-HPLC.
Problem: Poor Resolution or Peak Co-elution
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. Decreasing the organic solvent percentage will increase retention times and may improve the separation between the closely eluting peaks. |
| Mobile Phase pH is Not Optimal | The pH of the mobile phase can significantly affect the retention of ionizable compounds like tyrosine and this compound. Ensure the pH is stable and consistently prepared. Using a buffer or an additive like 0.1% TFA helps maintain a consistent low pH.[7] |
| Gradient Slope is Too Steep | If using gradient elution, a steep gradient may not provide enough time to resolve the two compounds. Flatten the gradient in the region where tyrosine and this compound elute to increase the separation window. |
| Column is Overloaded | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute the sample. |
| Column Efficiency Has Degraded | Over time, columns can lose their resolving power. Try cleaning the column according to the manufacturer's instructions or replace it with a new one. |
Problem: Drifting Retention Times
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | The composition of the mobile phase is a critical factor. Even small variations in solvent ratios can cause retention times to shift.[7] Prepare the mobile phase carefully and consistently. Manually preparing the mobile phase can sometimes be more reliable than online mixing.[7] |
| Column Not Properly Equilibrated | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. |
| Temperature Fluctuations | Changes in column temperature can affect retention times. Use a column oven to maintain a constant and stable temperature throughout the analysis. |
| Pump or Mixer Issues | Inconsistent solvent delivery from the HPLC pump or poor mixing can lead to a fluctuating mobile phase composition.[8] Check the pump for leaks and ensure the mixer is functioning correctly. |
Problem: Low Signal or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Incorrect Detector Settings | Verify that the fluorescence detector is set to the optimal excitation and emission wavelengths for this compound (Ex: ~325 nm, Em: ~410 nm).[4] |
| Sample Degradation | This compound can be sensitive to light. Protect samples from light exposure before and during analysis. |
| Low Analyte Concentration | If the concentration of this compound is below the detection limit, consider concentrating the sample or using a more sensitive detector. Derivatization with a fluorescent tag like dabsyl chloride can also enhance the signal.[5][9] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method
This protocol is adapted from a method for analyzing picomole quantities of this compound.[5][6]
-
Column: ODS II Spherisorb C18 column (or equivalent).
-
Mobile Phase: 92% HPLC-grade Water, 8% Acetonitrile, 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection:
-
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis isocratically for a sufficient time to allow for the elution of both compounds.
-
Protocol 2: Gradient RP-HPLC Method
This protocol provides a general framework for developing a gradient method to enhance resolution.
-
Column: C18 analytical column (e.g., 4.6 mm x 25 cm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 325 nm, Emission: 410 nm).
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 40.0 | 95 | 5 |
This is a starting point and should be optimized based on your specific column and system.
Visualizations
This compound Formation via Oxidative Stress
This compound is often used as a biomarker for oxidative stress, where reactive oxygen species (ROS) induce the cross-linking of tyrosine residues.[1]
Caption: Oxidative formation of a this compound cross-link from two tyrosine residues.
General HPLC Analysis Workflow
The following diagram illustrates the typical workflow for HPLC analysis, from sample preparation to data interpretation.
Caption: Standard workflow for HPLC analysis from sample to final report.
Troubleshooting Logic for Poor Resolution
This flowchart provides a logical path for troubleshooting poor peak resolution in your chromatography experiments.
Caption: A decision-making flowchart for troubleshooting poor HPLC peak resolution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound: preparation, isolation, and analysis. | Semantic Scholar [semanticscholar.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Isolation and analysis of this compound from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dityrosine Photobleaching in Fluorescence Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize dityrosine photobleaching and enhance the quality and reliability of your fluorescence microscopy data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence important?
This compound is a fluorescent molecule formed when two tyrosine amino acid residues are cross-linked through an oxidative process.[1][2][3] It is often used as a biomarker for protein oxidation and damage, as its formation can be induced by reactive oxygen species (ROS), UV light, and certain enzymatic reactions.[1][2][4] Its intrinsic fluorescence, typically with an excitation maximum around 315-325 nm and an emission maximum around 400-410 nm, allows for its detection and quantification in biological samples, providing insights into oxidative stress.[5][6]
Q2: What is photobleaching and what causes the this compound signal to fade?
Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its ability to fluoresce.[7][8][9][10][11] The process begins when the fluorophore (in this case, this compound) absorbs high-intensity excitation light, causing its electrons to move to an excited state.[11] While most electrons return to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, high-energy "triplet state."[7][12] In this triplet state, the fluorophore is highly reactive and can interact with molecular oxygen, generating damaging reactive oxygen species (ROS).[7] These ROS then chemically and irreversibly damage the this compound molecule, causing the fluorescent signal to fade.[7][8]
Q3: How can I confirm that my signal loss is due to photobleaching?
Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over the duration of light exposure.[8] A simple way to confirm this is to move to a fresh, un-imaged field of view on your sample. If the initial signal in the new area is bright and then begins to fade under illumination, photobleaching is the most likely cause.[8] If the signal is weak or absent from the very beginning, the problem may be related to other factors like low this compound concentration, improper instrument settings, or incorrect filter selection.
Q4: What are the primary strategies to minimize this compound photobleaching?
The core strategies to reduce photobleaching focus on limiting the amount of light energy the sample receives and protecting it from chemical damage.[11] This can be achieved by:
-
Reducing Light Intensity: Use the lowest possible excitation power that provides an adequate signal-to-noise ratio.[7][12][13][14]
-
Minimizing Exposure Time: Use the shortest possible exposure times and keep the shutter closed when not actively acquiring images.[7][14][15]
-
Using Antifade Reagents: Apply a mounting medium containing chemical compounds that scavenge reactive oxygen species.[7][10][14][16][17]
-
Optimizing Detection: Employ high-sensitivity cameras or detectors that can capture a clear signal with less excitation light.[7]
Q5: Which antifade reagents are effective for preserving this compound fluorescence?
Antifade reagents work by scavenging the ROS that cause photochemical damage.[17][18] Several commercial and homemade reagents are effective. Popular commercial options include ProLong™ Gold/Diamond and VECTASHIELD®.[7][15] Common active ingredients in these reagents include p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), n-propyl gallate (NPG), and Trolox (a vitamin E derivative).[7][17][18][19] The ideal reagent may depend on your specific sample preparation (e.g., fixed vs. live cells).[10]
Q6: Can I use the same antifade reagents for live and fixed cells?
No, this is generally not recommended. Antifade mounting media for fixed cells (like ProLong™ Gold or VECTASHIELD®) are often glycerol-based, have a specific pH, and contain components that can be toxic to living cells.[20] For live-cell imaging, it is crucial to use reagents specifically designed to be non-toxic and physiologically compatible, such as ProLong™ Live Antifade Reagent or supplements like Trolox.[13][17][20][21]
Troubleshooting Guide: Rapidly Fading this compound Signal
If you are experiencing significant signal loss, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing and resolving this compound photobleaching.
Step 1: Optimize Imaging Parameters
Your first line of defense is to minimize the amount of light hitting the sample. High-intensity light is the primary driver of photobleaching.[7]
Table 1: Imaging Parameter Adjustments to Reduce Photobleaching
| Parameter | Recommended Action | Rationale |
| Excitation Intensity | Reduce laser power or lamp intensity to the lowest level that provides a sufficient signal. | Decreases the rate at which this compound enters the reactive triplet state, directly slowing photobleaching.[7][12] |
| Exposure Time | Use the shortest camera exposure time or lowest pixel dwell time (for confocals) possible. | Reduces the total number of photons the sample is exposed to during image acquisition.[7][12][14] |
| Neutral Density (ND) Filters | Insert ND filters into the light path. | Attenuates light intensity without altering its spectral properties, providing a simple way to reduce excitation energy.[7][9][10][22] |
| Image Acquisition | Acquire only the necessary number of images or time points. Use the shutter to block light when not imaging. | Minimizes cumulative light exposure over the course of an experiment.[13][15] |
| Detector Gain/Sensitivity | Increase detector gain or use a more sensitive camera. | Amplifies the emitted signal, allowing you to use lower excitation intensity to achieve the same image brightness.[7][12] |
Step 2: Implement Antifade Reagents
If optimizing imaging parameters is insufficient, the next step is to chemically protect your sample using an antifade reagent.
Table 2: Comparison of Common Antifade Reagents
| Reagent / Medium | Primary Use | Key Features |
| ProLong™ Gold / Diamond | Fixed cells & tissues | Hard-setting mountants that contain potent ROS scavengers. Excellent for long-term storage and high-resolution imaging.[7][15] |
| VECTASHIELD® | Fixed cells & tissues | A non-setting mountant that effectively inhibits photobleaching across a wide range of fluorophores.[7][15] |
| DABCO / NPG | Fixed cells (often in homemade recipes) | Common chemical antifade agents. DABCO is effective but less so than PPD; NPG is non-toxic.[7][18][19] |
| ProLong™ Live | Live cells | A specially formulated reagent added to cell media to reduce photobleaching while maintaining cell viability.[20][21] |
| Trolox™ | Live cells | A cell-permeable antioxidant that can be added to imaging media to protect against photobleaching and phototoxicity.[13][17] |
Experimental Protocols
Protocol 1: Quantifying the Rate of this compound Photobleaching
This protocol allows you to quantitatively measure photobleaching, which is useful for comparing the effectiveness of different antifade reagents or imaging settings.[8]
Methodology
-
Sample Preparation: Prepare your this compound-containing sample as usual. If testing an antifade reagent, mount the sample in the appropriate medium.
-
Locate Region of Interest (ROI): Place the slide on the microscope. Using low light intensity, find a representative field of view.
-
Set Imaging Parameters: Adjust the microscope settings (e.g., laser power, exposure time, gain) to the conditions you intend to use for your experiment. These settings must remain constant throughout the time-lapse acquisition.
-
Acquire Time-Lapse Series: Begin a time-lapse acquisition of the ROI. For example, capture an image every 5 seconds for a total of 5 minutes.
-
Data Analysis:
-
Open the image sequence in an analysis software (e.g., ImageJ/Fiji).
-
Define an ROI that encompasses the this compound fluorescence signal.
-
Measure the mean fluorescence intensity within the ROI for each frame (time point).
-
Measure the background intensity in a nearby region with no signal and subtract this from your ROI measurements.
-
Normalize the intensity at each time point to the initial intensity of the first frame (I / I₀).
-
-
Plot Data: Plot the normalized fluorescence intensity against time. A steep decay curve indicates rapid photobleaching, while a flatter curve signifies greater photostability. You can fit an exponential decay curve to calculate the photobleaching half-life (t₁/₂).
Caption: Experimental workflow for quantifying the rate of this compound photobleaching.
Protocol 2: Preparation of a Simple Antifade Mounting Medium
For fixed-cell applications, you can prepare a simple and effective antifade medium using DABCO.
Materials
-
Phosphate-Buffered Saline (PBS), 10X, pH ~7.4
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Deionized water
Procedure
-
Prepare a 90% glycerol solution by mixing 9 ml of glycerol with 1 ml of 10X PBS.
-
Gently warm the solution to help dissolve the components.
-
Slowly add 100 mg of DABCO to the 10 ml glycerol/PBS solution (final concentration of 1%).
-
Stir the mixture thoroughly in the dark until the DABCO is completely dissolved. This may take some time.
-
Adjust the pH to ~8.5 using NaOH, as the antifade properties of many reagents are more effective at a slightly basic pH.
-
Aliquot the solution into small, light-proof tubes and store at -20°C. A small working aliquot can be kept at 4°C for several weeks.
Underlying Mechanisms
Understanding the photochemical pathway that leads to photobleaching can help rationalize the troubleshooting strategies. The key event is the transition of the fluorophore to a reactive triplet state, which then generates destructive ROS.
Caption: The photochemical pathway leading to this compound photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Formation of this compound cross-links in proteins by oxidation of tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. benchchem.com [benchchem.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. news-medical.net [news-medical.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. biocompare.com [biocompare.com]
- 14. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 15. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 16. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 17. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 18. bidc.ucsf.edu [bidc.ucsf.edu]
- 19. bicellscientific.com [bicellscientific.com]
- 20. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
controlling for metal ion contamination in dityrosine experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dityrosine. The focus is on identifying and controlling for metal ion contamination, a common artifact in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a fluorescent biomolecule formed when two tyrosine residues are covalently linked through an oxidation process.[1] It is a key biomarker for oxidative stress and is implicated in protein aggregation and various pathological conditions, including Alzheimer's disease.[1][2] Its intrinsic fluorescence allows for sensitive detection, making it a valuable probe for studying protein cross-linking, oxidative damage, and protein structure.[3]
Q2: How do metal ions interfere with this compound experiments?
A2: Trace amounts of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of tyrosine residues, leading to the formation of this compound.[1][2] This is often referred to as metal-catalyzed oxidation (MCO).[4] If not controlled, this non-enzymatic, metal-driven formation can become a significant artifact, leading to false-positive results or an overestimation of the true extent of enzymatic or photo-induced this compound formation.
Q3: What are the common sources of metal ion contamination in the lab?
A3: Metal ion contamination can be introduced at multiple stages of an experiment. Common sources include:
-
Reagents and Buffers: Water is a primary source of contamination. Even high-purity water systems can leach metal ions from their components.[5] Reagent-grade chemicals and buffer salts can contain significant trace metal impurities.[5][6]
-
Labware: Glassware and plasticware can leach metal ions. Scratched or old plastics are particularly problematic.
-
Instrumentation: Metal components in instruments like pipette tips with metal filters, spatulas, and magnetic stir bars can introduce contamination.
-
Environment: Dust and aerosols in the laboratory environment can contain metal particulates that settle into solutions.[6][7]
Q4: How can I prevent or minimize metal ion contamination?
A4: Preventing contamination requires a multi-faceted approach:
-
Use High-Purity Reagents: Whenever possible, use "trace-metal grade" acids and reagents.[8]
-
Treat Buffers: The most effective method is to treat all buffers and aqueous solutions with a chelating resin like Chelex-100 to actively remove divalent metal ions.[9][10]
-
Incorporate Chelating Agents: Add a strong chelating agent such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) directly to your reaction mixtures to sequester any residual metal ions.[2]
-
Practice Clean Lab Techniques: Use metal-free lab equipment where possible. Acid-wash glassware and plasticware to remove surface metal contaminants. Work in a clean environment to minimize airborne contamination.[11]
Q5: Which chelating agent, EDTA or DTPA, should I use and at what concentration?
A5: Both EDTA and DTPA are effective, but their performance can vary depending on the specific metal contaminant and pH. DTPA generally forms more stable complexes with a wider range of transition metals than EDTA.[12][13][14] A common starting concentration for both chelators is in the range of 0.1 mM to 1 mM.[15][16] However, it is crucial to ensure the chelator concentration is in excess of the contaminating metal ions.[17] Note that in iron-catalyzed reactions, EDTA can sometimes paradoxically enhance oxidation, while DTPA does not show this effect.[17]
Data Presentation: Metal Ion Chelation
The effectiveness of a chelating agent is determined by its affinity for a specific metal ion, represented by the stability constant (Log K). A higher Log K value indicates a more stable complex and more effective chelation.
Table 1: Stability Constants (Log K) of Metal-Chelator Complexes
| Metal Ion | EDTA (Log K) | DTPA (Log K) |
|---|---|---|
| Cu²⁺ | 18.8 | 21.5 |
| Fe³⁺ | 25.1 | 28.6 |
| Fe²⁺ | 14.3 | 16.5 |
| Ni²⁺ | 18.6 | 20.3 |
| Zn²⁺ | 16.5 | 18.4 |
| Mn²⁺ | 14.0 | 15.6 |
| Ca²⁺ | 10.7 | 10.9 |
| Mg²⁺ | 8.7 | 9.0 |
Note: Values are approximate and can vary with pH, temperature, and ionic strength.[14][18][19]
Troubleshooting Guide
Problem: High background fluorescence in my "no-enzyme" or "dark" control.
This is a classic sign of unintended this compound formation, likely due to metal ion contamination.
Diagram 1: Troubleshooting High Background Fluorescence
Caption: A workflow for diagnosing and resolving high background fluorescence.
Problem: My results are inconsistent between experiments.
Batch-to-batch variability often points to inconsistent levels of metal ion contamination.
-
Solution: Ensure that your Chelex-100 treatment and use of chelating agents are standardized and applied consistently in every experiment. Prepare large batches of Chelex-treated buffers to minimize variation.
Problem: I see protein aggregation in my samples upon adding the oxidant (e.g., H₂O₂).
Metal-catalyzed oxidation can lead to extensive, uncontrolled cross-linking, resulting in protein aggregation.
-
Solution: This strongly suggests the presence of redox-active metals. Add DTPA to a final concentration of 1 mM before adding the oxidant. This will chelate the metal ions and prevent them from reacting with the oxidant to generate excessive radicals.
Experimental Protocols
Protocol 1: Preparation of Metal-Free Buffers Using Chelex-100 Resin
This protocol describes a batch method for removing divalent metal ions from buffer solutions.[20][21]
-
Weigh Resin: For every 100 mL of buffer to be treated, weigh out approximately 5 grams of Chelex-100 resin (sodium form).[21]
-
Prepare Resin (Optional but Recommended): Wash the resin by creating a slurry with deionized water, allowing the resin to settle, and decanting the fine particles. Repeat 2-3 times. This removes soluble impurities that may be present in some batches of the resin.
-
Incubation: Add the washed resin to the buffer solution in a metal-free container (e.g., polypropylene). Stir gently on a rotator at 4°C or room temperature for at least 4 hours, or preferably overnight.[20]
-
Separation: Carefully decant or filter the buffer to separate it from the resin beads. Be sure not to transfer any resin into the final buffer stock. A 0.22 µm filter can be used for this purpose.
-
pH Adjustment: Chelex-100 treatment can slightly alter the pH of the buffer.[20] Check the pH of the treated buffer and adjust as necessary using trace-metal grade acid or base.
-
Storage: Store the treated buffer in a clean, tightly sealed plastic container to prevent re-contamination.
Diagram 2: Metal-Catalyzed this compound Formation Pathway
Caption: Metal ions catalyze the formation of tyrosyl radicals, leading to this compound.
Protocol 2: this compound Fluorescence Assay with Metal Contamination Controls
This protocol provides a general framework for measuring this compound formation using a microplate reader.
-
Prepare Reagents: All buffers (e.g., phosphate-buffered saline) and protein solutions must be prepared using water and reagents treated with Chelex-100 as described in Protocol 1.
-
Set Up Controls: It is critical to include the proper controls to identify metal-catalyzed artifacts. Prepare the following reactions in a low-fluorescence, black-walled microplate:[22]
-
Blank: Buffer only.
-
Protein Only: Your protein of interest in buffer.
-
Negative Control: Protein + Oxidant (e.g., H₂O₂ or enzyme system) + 1 mM DTPA. This control reveals the true, non-metal-catalyzed this compound formation.
-
Test for Contamination: Protein + Oxidant (without DTPA). Comparing this to the Negative Control will reveal the extent of metal-catalyzed this compound formation.
-
Positive Control (Optional): Protein + Oxidant + a known concentration of a transition metal (e.g., 10 µM CuSO₄) to confirm that the system is susceptible to metal catalysis.
-
-
Initiate Reaction: Add the final component (e.g., the oxidant or enzyme) to initiate the reaction.
-
Incubation: Incubate the plate at the desired temperature for the required time. The reaction can also be monitored kinetically in a plate reader.
-
Fluorescence Measurement: Measure the fluorescence intensity. This compound has a characteristic fluorescence with an excitation maximum around 315-325 nm and an emission maximum around 400-420 nm.[3]
-
Data Analysis: Subtract the fluorescence of the "Blank" from all other readings. Compare the fluorescence in your "Test for Contamination" well to your "Negative Control." A significantly higher signal in the absence of DTPA indicates that metal ion contamination was contributing to this compound formation.
Diagram 3: Decision Tree for Experimental Controls
Caption: A guide for selecting appropriate controls for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Sources of Laboratory Contamination & Error [ebrary.net]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ndep.nv.gov [ndep.nv.gov]
- 9. Chelex 100 Resin | Bio-Rad [bio-rad.com]
- 10. Archived | DNA Extraction and Quantitation for Forensic Analysts | Chelex® 100 Extraction Process | National Institute of Justice [nij.ojp.gov]
- 11. Clean laboratory techniques to reduce trace-metal contamination of water samples (Conference) | OSTI.GOV [osti.gov]
- 12. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inl.elsevierpure.com [inl.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel Approach for Generation of Low Calcium Reagents for Investigations of Heavy Metal Effects on Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad.com [bio-rad.com]
- 22. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Dealing with Matrix Effects in Dityrosine Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in dityrosine mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in this compound mass spectrometry?
A1: Matrix effects refer to the alteration of this compound ionization efficiency due to co-eluting, interfering compounds from the sample matrix during mass spectrometry analysis.[1][2][3] These interferences can either suppress or enhance the analyte signal, leading to inaccurate quantification and reduced method sensitivity.[3][4] In biological samples, common sources of matrix effects include salts, phospholipids, proteins, and peptides.[1][2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be identified through several indicators:
-
Reduced Signal Intensity: A significant decrease in the this compound signal when analyzing the sample compared to a pure standard solution.[2]
-
Poor Reproducibility: High variability in quantitative results across replicate analyses.[5]
-
Inaccurate Quantification: Difficulty in achieving accurate and precise measurements, even with an internal standard.[4]
-
Post-Column Infusion Test: A continuous infusion of a this compound standard into the mass spectrometer after the analytical column will show a dip in the signal at the retention time of interfering matrix components.[2]
-
Matrix Effect Calculation: Comparing the peak area of a this compound standard in a clean solvent to the peak area of the same standard spiked into a blank, extracted sample matrix. A significant difference indicates the presence of matrix effects.
Q3: What are the most common strategies to mitigate matrix effects?
A3: Several strategies can be employed to reduce or compensate for matrix effects:
-
Effective Sample Preparation: Implementing robust sample cleanup techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation is crucial to remove interfering substances.[4][5][6]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components.[5][7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may compromise the limit of detection.[5][8]
-
Use of Internal Standards: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard for this compound.[1][9] The SIL internal standard co-elutes and experiences similar ionization effects as the analyte, allowing for accurate ratiometric quantification.[1][9]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples helps to normalize the matrix effects between the standards and the unknown samples.[9]
Troubleshooting Guide
This guide addresses specific issues encountered during this compound mass spectrometry experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No this compound Signal | Ion Suppression: High concentrations of salts, phospholipids, or other endogenous molecules are suppressing the this compound signal.[2][4] | 1. Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE).[6] 2. Dilute the sample to reduce the concentration of interfering matrix components.[8] 3. Optimize the LC method to better separate this compound from the suppression zone.[7][10] |
| Poor Reproducibility (High %RSD) | Variable Matrix Effects: Inconsistent sample preparation is leading to different levels of ion suppression across samples.[3][5] | 1. Standardize the sample preparation protocol meticulously. 2. Incorporate a stable isotope-labeled internal standard for this compound to normalize for variations.[9] 3. Ensure complete protein precipitation and removal. |
| Inaccurate Quantification | Non-Linear Response: The presence of matrix components is affecting the linear relationship between concentration and response. | 1. Prepare matrix-matched calibration standards to mimic the effect in the unknown samples.[9] 2. Use the standard addition method for calibration if a suitable blank matrix is unavailable. 3. A stable isotope-labeled internal standard is highly recommended for the most accurate results.[6] |
| Distorted or Split Chromatographic Peaks | Co-eluting Interferences: A compound with similar properties is co-eluting with this compound, affecting its peak shape.[2] | 1. Adjust the LC gradient profile or change the mobile phase composition to improve separation. 2. Evaluate a different stationary phase (analytical column) with alternative selectivity.[11] 3. Improve sample cleanup to remove the specific interfering compound.[4] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound Cleanup from Biological Fluids
This protocol provides a general methodology for cleaning up this compound from complex biological matrices like plasma or urine prior to LC-MS analysis. A C18 sorbent is commonly used for this purpose.[6]
-
Sample Pre-treatment:
-
Thaw the biological sample (e.g., plasma, urine) on ice.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of the sample.
-
Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Dilute the supernatant 1:1 with an aqueous solution containing 0.1% formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) by passing 1 mL of methanol (B129727).
-
Equilibrate the cartridge by passing 1 mL of water with 0.1% formic acid. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the equilibrated SPE cartridge at a slow, consistent flow rate (e.g., 1 drop/second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water with 0.1% formic acid to remove salts and other hydrophilic interferences.
-
-
Elution:
-
Elute this compound from the cartridge using 1 mL of 80% acetonitrile in water with 0.1% formic acid.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS method.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting matrix effects in this compound MS.
Caption: A typical sample preparation workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitation of this compound in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
optimizing collision energy for dityrosine fragmentation in MS/MS
Welcome to the technical support center for the analysis of dityrosine cross-linked peptides by tandem mass spectrometry (MS/MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to facilitate the successful fragmentation and identification of this compound modifications.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing this compound cross-linked peptides by MS/MS?
The main challenge lies in the complexity of the resulting tandem mass spectra. During fragmentation, cleavages can occur along the backbones of both peptide chains, leading to a complex mixture of fragment ions. This can make manual and automated spectral interpretation difficult.[1]
Q2: Which fragmentation method is most suitable for this compound analysis?
Several fragmentation techniques can be used, each with its own advantages. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are widely used and can provide extensive sequence information.[2][3] However, these methods typically do not cleave the this compound cross-link itself.[2] Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are also effective, particularly for highly charged precursor ions.[2][3] Ultraviolet Photodissociation (UVPD) is a newer technique that can cleave the Cα-Cβ bond of the this compound residue, generating unique diagnostic fragment ions that simplify identification.[4][5]
Q3: Are there specific "reporter" ions for this compound that I should look for?
With UVPD fragmentation, specific reporter ions at m/z 240.1019 and m/z 223.0752 have been observed, which can be used to validate the presence of this compound cross-linked peptides.[4][5] Conventional methods like CID and HCD do not typically produce such specific reporter ions for the this compound moiety itself.
Q4: What is a "stepped" collision energy approach and is it useful for this compound analysis?
Stepped collision energy involves applying a range of collision energies to a precursor ion in a single MS/MS scan. This can be advantageous for complex molecules like this compound cross-linked peptides as it can generate a more diverse range of fragment ions, potentially providing more comprehensive sequence coverage in a single experiment.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no fragmentation of the this compound peptide | Insufficient collision energy. | Gradually increase the collision energy. For HCD, start with a normalized collision energy (NCE) around 35 and optimize from there. For CID on a Q-TOF, energies around 23-30 eV may be a good starting point.[2][3] Consider using a stepped collision energy approach. |
| Incorrect precursor ion selection (e.g., low intensity, wrong m/z). | Verify the precursor m/z and charge state. Ensure sufficient ion intensity for MS/MS selection. | |
| MS/MS spectrum is too complex to interpret | Fragmentation of both peptide backbones is occurring simultaneously. | This is inherent to this compound fragmentation. Use advanced software tools designed for cross-linked peptide analysis (e.g., StavroX) to aid in spectral interpretation.[2] Consider using UVPD if available, as it can simplify spectra by generating specific diagnostic ions.[4] |
| High chemical noise or co-eluting contaminants. | Improve chromatographic separation to isolate the this compound peptide. Check for and eliminate sources of contamination in the sample and LC-MS system. | |
| Inconsistent fragmentation patterns between runs | Fluctuations in instrument parameters. | Ensure the mass spectrometer is properly calibrated and tuned. Maintain consistent collision gas pressure and other MS/MS parameters. |
| Sample degradation or modification. | Prepare fresh samples and store them appropriately to prevent degradation. | |
| No cleavage of the this compound cross-link observed | Use of CID or HCD fragmentation. | This is the expected behavior for CID and HCD.[2] If cleavage of the cross-link is desired for analytical purposes, UVPD is the recommended technique.[4][5] |
Experimental Protocols
Protocol 1: Optimizing HCD Collision Energy for this compound Fragmentation on an Orbitrap Mass Spectrometer
-
Sample Preparation: Prepare a solution of the purified this compound cross-linked peptide at a concentration suitable for direct infusion or LC-MS/MS analysis (e.g., 1-10 fmol/µL).
-
Instrument Setup:
-
Collision Energy Stepping:
-
Acquire a series of MS/MS spectra at different NCEs, for example, in steps of 5 units from 20 to 50.
-
Alternatively, use a stepped NCE function if available on your instrument, with a range such as 27 ± 6%.[7]
-
-
Data Analysis:
-
Examine the resulting MS/MS spectra for each NCE.
-
Evaluate the spectra based on the number of identified fragment ions (b- and y-ions) and the overall sequence coverage for both peptide chains.
-
The optimal NCE will be the one that provides the best balance of fragment ion intensity and sequence coverage.
-
-
Refinement: Once an optimal range is identified, you can perform finer adjustments of the NCE (e.g., in steps of 1-2 units) to further optimize fragmentation.
Protocol 2: CID Fragmentation of this compound Peptides on a Q-TOF Mass Spectrometer
-
Sample Preparation: As described in Protocol 1.
-
Instrument Setup:
-
Configure the instrument for MS/MS acquisition using CID.
-
Select the precursor ion for the this compound peptide.
-
Set the collision gas (e.g., argon) pressure according to the manufacturer's recommendations.
-
-
Collision Energy Optimization:
-
Data Analysis and Refinement:
-
Analyze the spectra to identify the collision energy that yields the most informative fragmentation pattern.
-
As with HCD, the goal is to maximize the number and intensity of sequence-informative fragment ions.
-
Quantitative Data Summary
The following table summarizes example collision energies used in published studies for the fragmentation of this compound cross-linked peptides. Note that optimal values are instrument and peptide-dependent.
| Fragmentation Method | Mass Spectrometer | Peptide | Precursor Ion | Collision Energy | Reference |
| CID | 6550 Q-TOF | Homodimeric this compound cross-linked Aβ(1–16) | [M+5H]⁵⁺ at m/z 782.1417 | 23.4 eV | [2][3] |
| HCD | LTQ-Orbitrap | Homodimeric this compound cross-linked Aβ(1–16) | [M+5H]⁵⁺ at m/z 782.1417 | 35 (Normalized) | [2][3] |
| CID | Not Specified | Tryptic peptide T6 | (M + 3H)³⁺ | 30 V | [9] |
Diagrams
Caption: Experimental workflow for collision energy optimization.
References
- 1. Identification of this compound cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Establishing Signature Fragments for Identification and Sequencing of this compound Cross-Linked Peptides Using Ultraviolet Photodissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. njms.rutgers.edu [njms.rutgers.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
improving the efficiency of dityrosine cross-linking reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of dityrosine cross-linking reactions.
General FAQs
Q1: What is this compound cross-linking?
This compound cross-linking is the formation of a covalent bond between two tyrosine residues on proteins, resulting in a dimer.[1] This process is initiated by the generation of tyrosyl radicals, which can be induced by enzymatic, photochemical, or metal-catalyzed reactions.[1][2] The resulting this compound bond can be either intramolecular (within the same protein) or intermolecular (between different protein molecules).
Q2: How can I detect and quantify this compound formation?
This compound possesses intrinsic fluorescence, which is the most common method for its detection and quantification.[3][4][5][6] Additionally, mass spectrometry can be used for more precise identification and quantification of cross-linked peptides.[7][8][9][10]
Here are the typical fluorescence wavelengths for this compound detection:
| Parameter | Wavelength (nm) |
| Excitation | 315-325 |
| Emission | 400-420 |
Table 1: Fluorescence wavelengths for this compound detection.[3][4][5][6][8]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound cross-linking experiments using three primary methods: Horseradish Peroxidase (HRP) catalyzed, Ruthenium-catalyzed photo-induced, and metal-catalyzed cross-linking.
Horseradish Peroxidase (HRP) Catalyzed Cross-Linking
This method utilizes the enzyme horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) to generate tyrosyl radicals.[11][12]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no cross-linking | Inactive HRP: Enzyme may be denatured or inhibited. | - Ensure proper storage of HRP at recommended temperatures. - Avoid buffers containing sodium azide, which inactivates HRP.[13] - Use fresh HRP solutions for each experiment. |
| Insufficient H₂O₂: H₂O₂ is the substrate for HRP and may be limiting. | - Optimize the H₂O₂ concentration. A molar excess relative to the protein is typically required.[14] - Use a fresh stock of H₂O₂ as it can degrade over time. | |
| Incompatible buffer conditions: pH and buffer components can affect HRP activity. | - The optimal pH for HRP is typically between 6.0 and 8.5.[15] - Avoid buffers with components that can be oxidized by HRP or scavenge radicals. Phosphate (B84403) or borate (B1201080) buffers are generally suitable.[1] | |
| Low protein concentration: Insufficient proximity of tyrosine residues. | - Increase the concentration of the protein to favor intermolecular cross-linking. | |
| High levels of non-specific aggregation/precipitation | Over-cross-linking: Excessive formation of large, insoluble aggregates. | - Reduce the concentration of HRP or H₂O₂. - Decrease the reaction time. - Optimize the protein concentration. |
| Protein instability: The protein may be prone to aggregation under the experimental conditions. | - Screen different buffer conditions (pH, ionic strength) to improve protein solubility. - Include stabilizing excipients if compatible with the reaction. |
Experimental Protocol: HRP-Catalyzed this compound Cross-Linking
This protocol provides a general workflow for HRP-catalyzed this compound cross-linking. Optimal conditions may vary depending on the specific protein.
Ruthenium-Catalyzed Photo-Induced Cross-Linking
This method uses a ruthenium complex, typically Tris(bipyridine)ruthenium(II) chloride ([Ru(II)(bpy)₃]²⁺), as a photosensitizer, along with a co-oxidant like ammonium (B1175870) persulfate (APS), to generate tyrosyl radicals upon exposure to visible light.[16][17][18][19][20]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no cross-linking | Insufficient light exposure: Inadequate activation of the photosensitizer. | - Ensure the light source has the appropriate wavelength for [Ru(II)(bpy)₃]²⁺ (around 452 nm).[16] - Increase the irradiation time or the intensity of the light source. - Ensure the reaction vessel is transparent to the excitation wavelength. |
| Suboptimal reagent concentrations: Incorrect ratio of photosensitizer, co-oxidant, and protein. | - Optimize the concentration of [Ru(II)(bpy)₃]²⁺ and APS. A common starting point is a molar excess of the reagents relative to the protein.[16] - Ensure APS is added fresh as it can degrade. | |
| Presence of quenchers or inhibitors: Components in the buffer may interfere with the photochemical reaction. | - Avoid buffers containing easily oxidized components such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[16] - Use simple buffer systems like phosphate buffer. | |
| High levels of non-specific aggregation/precipitation | Over-exposure to light or excessive reagent concentrations: Leads to uncontrolled radical formation and aggregation. | - Reduce the light exposure time or intensity. - Decrease the concentrations of [Ru(II)(bpy)₃]²⁺ and/or APS. |
| Protein denaturation: The combination of light and reagents may be denaturing the protein. | - Perform the reaction at a lower temperature (e.g., on ice). - Screen for buffer conditions that enhance protein stability. |
Experimental Protocol: Ruthenium-Catalyzed Photo-Induced Cross-Linking
This protocol outlines the general steps for photo-induced this compound cross-linking.
Metal-Catalyzed Cross-Linking
This method typically involves the use of transition metals, such as copper (Cu²⁺), in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) to generate hydroxyl radicals, which then lead to the formation of tyrosyl radicals.[21][22][23][24][25]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no cross-linking | Incorrect metal ion or H₂O₂ concentration: The ratio of metal to protein and the concentration of H₂O₂ are critical.[23] | - Optimize the molar ratio of Cu²⁺ to protein. Ratios of 1:1 or higher are often more efficient.[23] - Titrate the concentration of H₂O₂ to find the optimal level for your system.[21] |
| Presence of metal chelators: Components in the buffer, such as EDTA, can sequester the metal ions. | - Use buffers that do not contain metal chelators. HEPES or phosphate buffers are generally suitable. | |
| pH is not optimal: The efficiency of metal-catalyzed oxidation can be pH-dependent. | - Optimize the pH of the reaction buffer. Near-neutral pH is a good starting point. | |
| High levels of non-specific protein damage and aggregation | Excessive radical generation: High concentrations of metal ions and H₂O₂ can lead to widespread, non-specific oxidation and protein aggregation. | - Reduce the concentration of Cu²⁺ and/or H₂O₂. - Decrease the reaction time. - Consider adding a mild reducing agent at the end of the reaction to quench residual oxidants. |
| Protein susceptibility to metal-catalyzed oxidation: Some proteins are inherently more prone to aggregation in the presence of metal ions and reactive oxygen species. | - If possible, mutate surface-exposed, non-essential residues that may be contributing to aggregation. - Screen for stabilizing additives that do not interfere with the cross-linking reaction. |
Experimental Protocol: Metal-Catalyzed this compound Cross-Linking
This protocol provides a general framework for metal-catalyzed this compound cross-linking.
References
- 1. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Qualitative and Quantitative Assessment of this compound Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization and Identification of this compound Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-specific protein cross-linking by peroxidase-catalyzed activation of a tyrosine-containing peptide tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5f44d3e59bf0e.yolasitebuilder.loopia.com [5f44d3e59bf0e.yolasitebuilder.loopia.com]
- 14. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry for the analysis of protein–protein interactions: Rapid and efficient cross-linking triggered by long wavelength light - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ruthenium-catalyzed photo cross-linking of fibrin-based engineered tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ruthenium-catalyzed photo cross-linking of fibrin-based engineered tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 22. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 23. Concentration dependent Cu2+ induced aggregation and this compound formation of the Alzheimer's disease amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metal-catalyzed oxidation of proteins. Physiological consequences: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 25. Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor recovery of dityrosine during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of dityrosine during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound is an oxidized, cross-linked dimer of the amino acid tyrosine.[1][2] Its presence in biological samples is often used as a biomarker for oxidative stress and protein damage.[3][4] It is a stable molecule, resistant to acid hydrolysis and enzymatic proteolysis, making it a reliable marker for quantifying cumulative oxidative damage to proteins.[1][5]
Q2: What are the common methods for extracting and quantifying this compound?
A2: The most common methods involve the hydrolysis of proteins to release this compound, followed by quantification using analytical techniques. The two main hydrolysis methods are:
-
Acid Hydrolysis: Typically performed using 6N HCl at high temperatures. This method is robust but carries the risk of generating artifacts.
-
Enzymatic Digestion: Utilizes a cocktail of proteases to digest the protein backbone. This is a milder method that reduces the risk of artifact formation but may result in incomplete protein digestion.
Following hydrolysis, this compound is often quantified by:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a fluorescence detector, this is a highly sensitive and specific method for this compound detection due to its intrinsic fluorescence.[6][7][8]
-
Mass Spectrometry (MS): Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high specificity and can be used for definitive identification and quantification.[3][9]
Q3: What are the expected fluorescence excitation and emission wavelengths for this compound?
A3: this compound exhibits a characteristic fluorescence. The excitation maximum is around 315-325 nm, with an emission maximum in the range of 400-420 nm.[8]
Troubleshooting Guide: Poor this compound Recovery
This guide addresses common issues leading to low or no recovery of this compound during extraction and analysis.
Problem 1: Low or No this compound Peak in HPLC Chromatogram
| Possible Cause | Recommended Solution |
| Incomplete Protein Hydrolysis | - Acid Hydrolysis: Ensure the final concentration of HCl is 6N and that the hydrolysis is carried out for at least 24 hours at 110°C in an evacuated and sealed tube. The presence of residual oxygen can lead to degradation. - Enzymatic Digestion: Increase the incubation time or the concentration of the protease cocktail. Consider using a combination of proteases with different specificities. Ensure the digestion buffer conditions (pH, temperature) are optimal for the enzymes used. |
| This compound Degradation During Sample Preparation | - Avoid prolonged exposure of samples to light, which can cause photo-oxidation. - Minimize freeze-thaw cycles. - Ensure all reagents are fresh and of high purity. |
| Suboptimal HPLC Conditions | - Verify the mobile phase composition and pH. A common mobile phase is a mixture of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA).[6] - Check the column for degradation or contamination. A guard column is recommended. - Ensure the fluorescence detector is set to the correct excitation and emission wavelengths for this compound (Excitation: ~320 nm, Emission: ~410 nm).[8] |
| Low Abundance of this compound in the Sample | - Increase the starting amount of protein for the hydrolysis. - Consider an enrichment step for this compound post-hydrolysis, such as affinity chromatography using a phenyl boronate matrix, which interacts with the diol groups of this compound.[6] |
Problem 2: High Background or Interfering Peaks in HPLC Chromatogram
| Possible Cause | Recommended Solution |
| Sample Matrix Interference | - Incorporate a solid-phase extraction (SPE) clean-up step after hydrolysis to remove interfering substances. - Adjust the HPLC gradient to better separate this compound from interfering compounds. |
| Artifact Formation During Acid Hydrolysis | - While this compound itself is stable, other fluorescent artifacts can be generated from other amino acids or contaminants at high temperatures and low pH. - Consider switching to enzymatic digestion to minimize artifact formation. |
| Contaminated Reagents or Glassware | - Use HPLC-grade solvents and high-purity water. - Thoroughly clean all glassware, preferably by acid washing, to remove any fluorescent contaminants. |
Problem 3: Inconsistent or Irreproducible this compound Quantification
| Possible Cause | Recommended Solution |
| Inconsistent Hydrolysis Efficiency | - Standardize the hydrolysis protocol meticulously, including time, temperature, and acid/enzyme concentration. - Use an internal standard to account for variations in hydrolysis and sample processing. |
| Matrix Effects in Mass Spectrometry | - In complex biological matrices, co-eluting compounds can suppress or enhance the ionization of this compound in the MS source, leading to inaccurate quantification.[10] - Prepare calibration standards in a matrix that closely matches the sample matrix (matrix-matched calibration). - Use a stable isotope-labeled this compound internal standard to compensate for matrix effects. |
| Sample Handling and Storage Issues | - Aliquot samples after initial processing to avoid repeated freeze-thaw cycles. - Store samples at -80°C to minimize degradation. |
Quantitative Data Summary
The recovery of this compound can vary significantly based on the chosen methodology. The following table summarizes reported yields from different preparation and extraction methods.
| Method | Starting Material | Reported Yield/Recovery | Reference |
| Three-step chromatographic procedure | Enzyme-catalyzed oxidation of tyrosine | >26% of theoretical maximum | [6] |
| Single-step reversed-phase HPLC | Enzyme-catalyzed oxidation of N-acetyl tyrosine | 25% | [7] |
| Affinity Chromatography (PBA-60) | This compound standard | Essentially 100% | [11] |
Experimental Protocol: this compound Extraction from Protein Samples via Acid Hydrolysis
This protocol provides a general methodology for the extraction of this compound from protein samples for subsequent HPLC analysis.
Materials:
-
Protein sample (e.g., tissue homogenate, purified protein)
-
6N Hydrochloric Acid (HCl), sequencing grade
-
Internal Standard (optional, e.g., stable isotope-labeled this compound)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Hydrolysis tubes (e.g., Pyrex)
-
Vacuum concentrator or nitrogen evaporator
-
Heating block or oven capable of maintaining 110°C
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Quantify the protein concentration of your sample.
-
Aliquot an appropriate amount of protein (typically 0.5-1 mg) into a hydrolysis tube.
-
If using an internal standard, spike it into the sample at this stage.
-
Lyophilize or dry the sample completely in a vacuum concentrator.
-
-
Acid Hydrolysis:
-
Add 1 mL of 6N HCl to the dried protein sample.
-
Carefully seal the hydrolysis tube under vacuum or after purging with nitrogen to create an oxygen-free environment.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours.
-
-
Sample Clean-up:
-
After hydrolysis, allow the tube to cool to room temperature.
-
Centrifuge the tube to pellet any insoluble material.
-
Carefully transfer the supernatant to a new tube.
-
Dry the hydrolysate completely using a vacuum concentrator or by evaporating the HCl under a stream of nitrogen. This step is crucial and may need to be repeated by re-dissolving in water to ensure all acid is removed.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried hydrolysate in a known volume of HPLC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the filtered sample onto a C18 reversed-phase HPLC column.
-
Use a mobile phase gradient appropriate for separating this compound from other amino acids and potential contaminants.
-
Detect this compound using a fluorescence detector with excitation at approximately 320 nm and emission at approximately 410 nm.
-
Quantify the this compound peak by comparing its area to a standard curve prepared with authentic this compound.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Simplified pathway of this compound formation.
References
- 1. This compound, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and analysis of this compound from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
managing variability in dityrosine measurements between labs
Technical Support Center: Dityrosine Measurement
This guide provides researchers, scientists, and drug development professionals with a centralized resource for managing and troubleshooting inter-laboratory variability in this compound (DT) measurements. This compound is a key biomarker for oxidative stress, and its accurate quantification is critical in many fields of research.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound is a fluorescent molecule formed when two tyrosine residues in a protein are covalently linked through an oxidation process.[4][5] It is widely used as a biomarker to quantify the extent of oxidative damage to proteins.[1][6] Elevated levels of this compound are associated with various conditions, including aging, inflammation, atherosclerosis, and neurodegenerative diseases like Alzheimer's and Parkinson's.[1][6]
Q2: What are the primary methods for this compound quantification?
A2: The most common methods involve chromatographic separation followed by detection. These include High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6][7] While HPLC with fluorescence is highly sensitive, LC-MS/MS offers greater specificity and is considered a critical analytical tool for quantification in biological samples.[1][8]
Q3: What are the main sources of variability in this compound measurements between labs?
A3: Inter-laboratory variability can arise from multiple sources:
-
Sample Preparation: Differences in protein hydrolysis protocols (acid concentration, temperature, duration) can significantly impact DT recovery. The presence of contaminants or interfering substances can also affect results.[8]
-
Instrumentation: Variations in the sensitivity, calibration, and configuration of HPLC or LC-MS/MS systems can lead to disparate results.
-
Data Analysis: Inconsistent methods for creating calibration curves, lack of appropriate internal standards, and different integration parameters for peak analysis contribute to variability.
-
Standard Purity: The purity of the this compound standard used for calibration is crucial and can vary between suppliers.[9]
Q4: Can I measure this compound without acid hydrolysis?
A4: While acid hydrolysis is the traditional method to release free this compound from proteins for quantification, it can be harsh and introduce artifacts.[8] Alternative methods involve proteolytic digestion, which breaks proteins into smaller peptides.[6] Analyzing these this compound-containing peptides via LC-MS/MS can provide more specific information about the location of the cross-link within the protein, though this "bottom-up" proteomic approach has its own complexities.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during this compound analysis.
Problem 1: High Variability or Poor Reproducibility in Replicate Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent Hydrolysis | Ensure precise control over acid concentration, temperature, and time. Use a calibrated heating block or oven. Consider adding antioxidants like phenol (B47542) to the hydrolysis solution to prevent artificial DT formation.[10] |
| Sample Contamination | Use high-purity water and reagents. Ensure all labware is scrupulously clean. Filter samples before injection to remove particulates. |
| Pipetting Inaccuracy | Calibrate micropipettes regularly. Use proper pipetting technique, especially when preparing standards and adding internal standards.[11] |
| Instrument Instability | Allow the HPLC or LC-MS/MS system to fully equilibrate before starting the run. Monitor system pressure and baseline for signs of leaks or column degradation. |
Problem 2: No this compound Peak Detected or Very Low Signal
| Potential Cause | Troubleshooting Step |
| Low DT Concentration | The DT level in your sample may be below the limit of detection (LOD) of your method. Concentrate the sample or use a more sensitive instrument (e.g., switch from HPLC-Fluorescence to LC-MS/MS). |
| Incorrect Fluorescence Detector Settings | Verify that the excitation and emission wavelengths are set correctly for this compound. Common settings are excitation at ~315-325 nm and emission at ~400-420 nm.[6][8] |
| Degradation of DT Standard | Prepare fresh this compound standards from a reliable source. Store stock solutions protected from light at low temperatures. |
| Poor Chromatographic Resolution | Optimize the HPLC gradient to ensure the this compound peak is well-separated from other sample components that might cause quenching or interference.[9][12] |
Problem 3: Extraneous or Interfering Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Sample Matrix Effects | Other fluorescent compounds in the sample matrix can co-elute with this compound.[13] Adjust the chromatographic method (e.g., change the gradient, try a different column) to improve separation. LC-MS/MS is less susceptible to this due to its mass-based selectivity. |
| Artifacts from Sample Prep | Side-reactions during acid hydrolysis can create interfering compounds. Optimize hydrolysis conditions (e.g., shorter time, lower temperature) or consider enzymatic digestion as an alternative. |
| Contaminated Mobile Phase | Prepare fresh mobile phases with HPLC-grade solvents and additives. Filter and degas solvents before use. |
Below is a troubleshooting flowchart to help diagnose common issues systematically.
Experimental Protocols
To minimize inter-laboratory variability, adopting a standardized protocol is essential. Below is a representative methodology for this compound analysis in protein samples using HPLC with fluorescence detection.
Protocol: Quantification of this compound via Acid Hydrolysis and RP-HPLC-FLD
-
Protein Hydrolysis:
-
To approximately 1 mg of protein in a hydrolysis tube, add 1 ml of 6 M HCl containing 1% (w/v) phenol (phenol acts as a scavenger to prevent artifactual oxidation during hydrolysis).
-
Seal the tube under nitrogen or argon to create an inert atmosphere.
-
Heat the sample at 110°C for 24 hours.
-
After hydrolysis, cool the sample and centrifuge to pellet any insoluble material.
-
Evaporate the HCl from the supernatant under a stream of nitrogen or by using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a known volume of mobile phase A (e.g., 200 µL) for HPLC analysis.
-
-
HPLC-FLD Analysis:
-
Column: C18 reverse-phase column (e.g., ODS II Spherisorb, 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phase A: 92% HPLC-grade water, 8% acetonitrile (B52724), 0.1% trifluoroacetic acid (TFA).[9][12]
-
Mobile Phase B: 100% acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 100% Mobile Phase A, hold for 5 minutes. Then, implement a linear gradient to 100% Mobile Phase B over 20 minutes. Hold for 5 minutes before returning to initial conditions.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength (λex) = 315 nm, Emission wavelength (λem) = 410 nm.[8]
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations in Mobile Phase A.
-
Generate a standard curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the standard curve.
-
For improved accuracy, use a stable isotope-labeled this compound internal standard added to samples before hydrolysis.
-
The following diagram illustrates the general experimental workflow.
References
- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine oxidation products: analysis and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jaica.com [jaica.com]
- 12. [PDF] this compound: preparation, isolation, and analysis. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Dityrosine vs. 3-Nitrotyrosine: A Comparative Guide to Oxidative Stress Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the study of oxidative stress, a fundamental process implicated in a vast array of pathologies, the accurate measurement of molecular damage is paramount. Among the numerous biomarkers available, dityrosine and 3-nitrotyrosine (B3424624) have emerged as significant indicators of oxidative and nitrative stress, respectively. Both are products of post-translational modifications of the amino acid tyrosine, yet they arise from distinct biochemical pathways and can offer different insights into the underlying pathophysiology. This guide provides an objective comparison of this compound and 3-nitrotyrosine as biomarkers, supported by experimental data, detailed methodologies, and visual representations of their formation to aid in the selection of the most appropriate marker for your research needs.
At a Glance: this compound vs. 3-Nitrotyrosine
| Feature | This compound | 3-Nitrotyrosine |
| Stress Type | Primarily oxidative stress | Primarily nitrative stress |
| Formation | Cross-linking of two tyrosine residues | Nitration of a single tyrosine residue |
| Primary Mediator | Reactive oxygen species (ROS), peroxidases | Peroxynitrite (ONOO⁻) |
| Detection Methods | HPLC with fluorescence detection, Mass Spectrometry (GC-MS, LC-MS/MS) | ELISA, HPLC with various detectors, Mass Spectrometry |
| Key Advantage | Indicates protein cross-linking and aggregation | Specific marker for peroxynitrite-mediated damage |
| Key Disadvantage | Can be formed through enzymatic processes not related to oxidative stress | Can be further metabolized, potentially underestimating its initial formation |
Quantitative Data Comparison
The following tables summarize quantitative data from studies that have directly or indirectly compared the levels of this compound and 3-nitrotyrosine in different disease models.
Table 1: Comparison in Human Atherosclerotic Plaques
| Biomarker | Concentration (per mole of tyrosine) | Method of Detection | Reference |
| This compound | 1.5 +/- 0.14 mmol/mol | HPLC with fluorescence detection | [1][2][3] |
| 3-Nitrotyrosine | 92 +/- 15 µmol/mol | Gas Chromatography-Mass Spectrometry (GC-MS) | [1][2][3] |
Note: In this study, this compound levels were substantially higher than 3-nitrotyrosine levels in advanced human carotid plaques, suggesting a more prominent role for oxidative over nitrative stress in this context.
Table 2: Comparison in Alzheimer's Disease Brain Tissue
| Brain Region | Biomarker | Concentration (pmol/mg protein) - AD Patients | Concentration (pmol/mg protein) - Controls | Method of Detection | Reference |
| Hippocampus | This compound | ~12 | ~2 | HPLC with electrochemical detection | [4][5] |
| 3-Nitrotyrosine | ~8 | ~1 | HPLC with electrochemical detection | [4][5] | |
| Neocortex | This compound | ~10 | ~2 | HPLC with electrochemical detection | [4][5] |
| 3-Nitrotyrosine | ~6 | ~1 | HPLC with electrochemical detection | [4][5] |
Note: Both this compound and 3-nitrotyrosine are significantly elevated in the hippocampus and neocortex of Alzheimer's disease patients compared to controls, with this compound showing a slightly higher fold increase.
Table 3: Comparison in Animal Models of Diabetes
| Model | Biomarker | Observation | Method of Detection | Reference |
| Diet-induced diabetic mice | 3-Nitrotyrosine | Significantly increased levels in multiple tissues | Not specified | [6] |
| High-fat diet-fed mice | This compound | Impaired glucose homeostasis and pancreatic function with dietary this compound | Not specified | [7] |
Note: While direct comparative studies in the same diabetic model are limited, both biomarkers are implicated in the pathophysiology of diabetes and its complications. Increased 3-nitrotyrosine is a marker of nitrosative stress in diabetes, while exposure to this compound can impair glucose metabolism.
Signaling and Experimental Workflow Diagrams
Experimental Protocols
1. This compound Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a general framework for the quantification of this compound in biological samples.[8][9] Optimization will be required for specific sample types and instrumentation.
-
Sample Preparation (Protein Hydrolysis):
-
To approximately 1 mg of protein sample, add 1 mL of 6 N HCl.
-
Add an internal standard (e.g., ¹³C₆-labeled this compound) for accurate quantification.
-
Hydrolyze the protein by heating at 110°C for 24 hours in a sealed, vacuum-purged tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried sample in a suitable mobile phase for HPLC analysis.
-
-
HPLC Separation:
-
Use a C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size).
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B.
-
Set the flow rate to 0.2 mL/min and the column temperature to 40°C.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform selected reaction monitoring (SRM) for this compound and its internal standard. The transitions to monitor for this compound are typically m/z 361.1 -> m/z 181.1 and m/z 361.1 -> m/z 315.1.
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
2. 3-Nitrotyrosine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guide based on commercially available competitive ELISA kits. Refer to the specific manufacturer's instructions for detailed procedures.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer, standards, and any other required solutions as per the kit manual.
-
-
Assay Procedure:
-
Add a specified volume of standards, controls, and samples to the appropriate wells of the microplate pre-coated with a 3-nitrotyrosine antibody.
-
Add a biotin-conjugated anti-3-nitrotyrosine antibody to each well.
-
Incubate the plate for a specified time at a designated temperature (e.g., 1 hour at room temperature).
-
Wash the wells multiple times with the wash buffer to remove unbound reagents.
-
Add streptavidin-HRP (Horseradish Peroxidase) to each well and incubate.
-
Wash the wells again to remove unbound streptavidin-HRP.
-
Add the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. A color change will occur.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 3-nitrotyrosine in the samples by interpolating their absorbance values on the standard curve.
-
Concluding Remarks
The choice between this compound and 3-nitrotyrosine as a biomarker of oxidative stress depends on the specific research question and the biological context.
This compound is a robust indicator of general oxidative damage and protein cross-linking, which is particularly relevant in studies of protein aggregation diseases like Alzheimer's and in conditions with high levels of peroxidase activity. Its stability makes it a reliable marker for accumulated damage.[10]
3-Nitrotyrosine , on the other hand, provides a more specific measure of nitrative stress, directly implicating peroxynitrite in the pathological process.[11][12] This is highly relevant in inflammatory conditions where both nitric oxide and superoxide are produced in excess. The availability of sensitive and high-throughput ELISA kits also makes it an attractive option for large-scale clinical studies.
Ultimately, the most comprehensive understanding of oxidative stress in a given system may be achieved by measuring a panel of biomarkers, including both this compound and 3-nitrotyrosine, alongside other markers of lipid peroxidation and DNA damage. This multi-faceted approach can provide a more complete picture of the complex interplay of reactive species in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of nitration and oxidation of tyrosine in advanced human carotid plaque proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of nitration and oxidation of tyrosine in advanced human carotid plaque proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical analysis of protein nitrotyrosine and this compound in the Alzheimer brain indicates region-specific accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations in glutathione, nitric oxide and 3-nitrotyrosine levels following exercise and/or hyperbaric oxygen treatment in mice with diet-induced diabetes [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary this compound Impairs Glucose Homeostasis by Disrupting Thyroid Hormone Signaling in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dityrosine and Pentosidine as Biomarkers in Aging Research
A comprehensive guide for researchers, scientists, and drug development professionals on the roles, levels, and quantification of dityrosine and pentosidine (B29645) in aging studies.
In the landscape of aging research, the accurate measurement of molecular damage is paramount. Among the myriad of biomarkers, this compound and pentosidine have emerged as significant indicators of oxidative stress and advanced glycation, respectively. Both accumulate with age in long-lived proteins, reflecting the cumulative burden of cellular damage. This guide provides an objective comparison of this compound and pentosidine levels in aging tissues, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their study design and interpretation.
This compound and Pentosidine: An Overview
This compound is a fluorescent amino acid formed through the covalent cross-linking of two tyrosine residues.[1] Its formation is a hallmark of oxidative stress, initiated by the generation of tyrosyl radicals via reactive oxygen species (ROS).[1][2] As a stable and irreversible modification, this compound serves as a cumulative marker of oxidative damage to proteins.[1]
Pentosidine , another fluorescent cross-link, is an advanced glycation end-product (AGE).[3] It forms from the non-enzymatic reaction of pentoses with lysine (B10760008) and arginine residues in proteins, a process known as the Maillard reaction.[3][4] Pentosidine accumulation is a well-established biomarker of biological aging and is accelerated in conditions like diabetes mellitus and uremia.[2]
Comparative Analysis of this compound and Pentosidine Levels in Aging Tissues
While both this compound and pentosidine accumulate with age, their relative levels can vary depending on the tissue and the predominant type of molecular damage. Direct comparative studies are limited, but data from research on human skin and cartilage provide valuable insights.
Quantitative Data Summary
The following tables summarize the age-related accumulation of this compound (or related oxidative stress markers) and pentosidine in human skin and articular cartilage, compiled from various studies.
Table 1: Age-Related Accumulation of Pentosidine in Human Tissues
| Tissue | Age Range (years) | Analyte | Concentration Range | Fold Increase (approx.) | Reference(s) |
| Articular Cartilage | 20 - 80 | Pentosidine | ~5 to ~60 pmol/mg collagen | 12-fold | [3][5] |
| Skin Collagen | 20 - 85 | Pentosidine | ~0.5 to ~8 µmol/mol lysine | 16-fold | [6] |
| Intervertebral Disc | 22 - 66 | Pentosidine | ~0.1 to ~0.7 nmol/g protein (collagen) | 7-fold | [4] |
| Serum | 20 - 93 | Pentosidine | Increases significantly with age (threefold higher in 80-93 vs 20-29 age group) | 3-fold | [7] |
Table 2: Age-Related Accumulation of this compound and Other Oxidative Stress Markers in Human Tissues
| Tissue | Age Range (years) | Analyte | Concentration Change with Age | Reference(s) |
| Human Lens | N/A | o,o'-Dityrosine | Increases with age | [3] |
| Skin Collagen | 20 - 80 | ortho-Tyrosine | Increases with age | [8] |
| Brain (AD) | N/A | 3,3'-Dityrosine | Elevated in hippocampus and neocortical regions |
Note: Direct quantitative comparison of this compound levels across different studies is challenging due to variations in analytical methods and reporting units. However, the trend of age-related increase is consistent.
Signaling and Formation Pathways
The formation of this compound and pentosidine is indicative of distinct but interconnected biochemical pathways of cellular damage.
This compound Formation Pathway
This compound formation is a direct consequence of oxidative stress. The process is initiated by reactive oxygen species (ROS) which abstract a hydrogen atom from a tyrosine residue, forming a tyrosyl radical. Two tyrosyl radicals can then cross-link to form this compound.
Pentosidine Formation Pathway (Maillard Reaction)
Pentosidine is a product of the Maillard reaction, a complex series of non-enzymatic reactions between reducing sugars and amino groups of proteins.[4] The pathway involves the formation of a Schiff base and an Amadori product, which then undergoes further reactions to form various AGEs, including pentosidine.[4]
Experimental Protocols
Accurate quantification of this compound and pentosidine is crucial for their use as biomarkers. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.[9][10]
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound and pentosidine in biological samples.
Detailed Methodology for Pentosidine Quantification by HPLC
This protocol is adapted from methodologies described in the literature for the analysis of pentosidine in tissues.[2][4]
-
Sample Hydrolysis:
-
Lyophilize and weigh the tissue sample.
-
Hydrolyze the sample in 6 N HCl at 110°C for 16-24 hours in a sealed, nitrogen-flushed tube.
-
Dry the hydrolysate under vacuum.
-
Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.5% HFBA in 10% acetonitrile).
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 335 nm and emission at 385 nm.
-
Quantification: Use an external standard curve of synthetic pentosidine.
-
Detailed Methodology for this compound Quantification by HPLC
This protocol is based on established methods for this compound analysis.[11][12]
-
Sample Hydrolysis:
-
Follow the same acid hydrolysis procedure as for pentosidine. This compound is stable to acid hydrolysis.
-
Reconstitute the hydrolysate in HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile), or a gradient elution.
-
Detection: Fluorescence detector with excitation at approximately 280 nm (or 315-325 nm for enhanced specificity) and emission at 400-410 nm.
-
Quantification: Use an external standard curve of synthetic this compound.
-
Conclusion
Both this compound and pentosidine are valuable biomarkers for assessing cumulative molecular damage in aging studies. This compound provides a specific measure of oxidative stress, while pentosidine reflects the extent of advanced glycation. The choice of biomarker will depend on the specific research question and the biological system under investigation. In many cases, the simultaneous quantification of both markers can provide a more comprehensive picture of the aging process, distinguishing between the contributions of oxidative stress and glycation-related damage. The detailed protocols and pathways provided in this guide are intended to equip researchers with the necessary information to incorporate these powerful biomarkers into their studies of aging and age-related diseases.
References
- 1. Age-related accumulation of Maillard reaction products in human articular cartilage collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct quantification of pentosidine in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-related accumulation of Maillard reaction products in human articular cartilage collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age-related accumulation of pentosidine in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Age-dependent Changes in Plasma Amino Acids Contribute to Alterations in Glycoxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Age-dependent increase in ortho-tyrosine and methionine sulfoxide in human skin collagen is not accelerated in diabetes. Evidence against a generalized increase in oxidative stress in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Crossroads of Cellular Stress: A Comparative Guide to Dityrosine and Advanced Glycation End Products
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Critical Biomarkers of Cellular Damage.
In the landscape of cellular stress and age-related diseases, both dityrosine (DT) and Advanced Glycation End Products (AGEs) have emerged as pivotal biomarkers. While often studied in parallel contexts such as diabetes, neurodegeneration, and cardiovascular disease, a direct comparative analysis is crucial for researchers designing experiments and interpreting results. This guide provides an objective comparison of this compound and a key selection of AGEs—Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and pentosidine (B29645)—supported by quantitative data, detailed experimental protocols, and pathway visualizations to elucidate their distinct and overlapping roles in pathophysiology.
This compound and AGEs: An Introduction to Two Faces of Protein Damage
This compound is a specific marker of protein oxidation, formed by the covalent cross-linking of two tyrosine residues. This process is initiated by reactive oxygen species (ROS), making this compound a direct indicator of oxidative stress. Its formation can lead to protein aggregation and loss of function.[1][2]
Advanced Glycation End Products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, known as the Maillard reaction.[3] While the initial stages of glycation are reversible, subsequent reactions lead to the irreversible formation of AGEs. This process, termed "glycoxidation," is accelerated by oxidative stress, creating a mechanistic link between these two classes of biomarkers.[4]
Quantitative Comparison of this compound and AGEs in Human Plasma
The following tables summarize quantitative data from studies that have measured both this compound and specific AGEs in human plasma, providing a direct comparison of their basal levels and their changes in disease states.
Table 1: Comparative Plasma Levels of this compound and AGEs in Health and Disease
| Biomarker | Healthy Controls | Type 2 Diabetes Mellitus | End-Stage Renal Disease | Reference |
| This compound (DT) | Data not available in a directly comparable format | Increased with disease duration | Data not available in a directly comparable format | [5] |
| Nε-(carboxymethyl)lysine (CML) | 171.75 pg/mL (median) | 440.38 pg/mL (median) | 2.1-fold increase vs. controls | [6][7] |
| Pentosidine | 53.15 pmol/mL (median) | 211.21 pmol/mL (median) | 8.4-fold increase vs. controls | [6][7] |
Note: Direct comparative studies quantifying plasma this compound alongside a panel of specific AGEs in the same cohort are limited. The data for this compound indicates a qualitative increase with diabetes duration. CML and pentosidine data are compiled from studies on metabolic syndrome, diabetes, and renal failure to provide a comparative context.
Table 2: Performance of this compound and AGEs in a Diagnostic Algorithm for Autism Spectrum Disorder (ASD) in Children (Aged 5-12 years)
| Biomarker Feature | Diagnostic Algorithm Performance | Reference |
| This compound (DT) | Included as a key feature in the diagnostic algorithm | [8] |
| Nε-carboxymethyl-lysine (CML) | Included as a key feature in the diagnostic algorithm | [8] |
| Nω-carboxymethylarginine (CMA) | Included as a key feature in the diagnostic algorithm | [8] |
| 3-deoxyglucosone-derived hydroimidazolone (3DG-H) | Included as a key feature in the diagnostic algorithm | [8] |
| Combined Algorithm Accuracy | 83% | [8] |
This table illustrates the combined utility of both oxidative stress and glycation markers in a clinical diagnostic context, highlighting their correlative value.
Formation and Signaling Pathways: A Visual Comparison
The formation and downstream signaling of this compound and AGEs, while distinct in their initial triggers, converge on pathways of cellular damage and inflammation.
Caption: Formation of this compound via oxidative stress and AGEs via glycation.
The interaction of AGEs with their primary receptor, the Receptor for Advanced Glycation End Products (RAGE), is a well-characterized signaling cascade that perpetuates cellular stress. This pathway notably leads to the production of ROS, directly linking the consequences of glycation back to the instigator of this compound formation.
Caption: AGE-RAGE signaling leads to ROS production, linking to this compound.
Experimental Protocols: Simultaneous Quantification of this compound and AGEs
For researchers aiming to quantify both this compound and a panel of AGEs from a single biological sample (e.g., plasma), a robust method utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is recommended. The following protocol provides a generalized framework based on established methods for individual analyte quantification.[3][9][10][11]
Sample Preparation (Hydrolysis)
-
Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[12] Vortex thoroughly and centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Acid Hydrolysis: To the protein pellet, add 1 mL of 6 M hydrochloric acid (HCl). Add internal standards (e.g., deuterated CML, pentosidine, and this compound) at a known concentration.
-
Hydrolysis Conditions: Seal the tubes under nitrogen and heat at 110°C for 16-24 hours. This step cleaves peptide bonds, releasing the modified amino acids.
-
Drying and Reconstitution: After hydrolysis, cool the samples and evaporate the HCl under a stream of nitrogen gas at 60-80°C. Reconstitute the dried residue in 100-200 µL of the initial mobile phase (e.g., water with 0.1% formic acid).[10][13]
UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Waters HSS T3, 1.8 µm particle size) is suitable for separating these polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analytes. The exact gradient profile must be optimized for the specific column and system to ensure baseline separation of all target analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 15 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard must be determined and optimized. Examples of m/z transitions are provided in Table 3.
-
Table 3: Example MRM Transitions for Target Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (DT) | 361.1 | 181.1 |
| Nε-(carboxymethyl)lysine (CML) | 205.1 | 84.1 / 130.1 |
| Nε-(carboxyethyl)lysine (CEL) | 219.1 | 84.1 / 130.1 |
| Pentosidine | 379.1 | 187.1 / 135.1 |
| Internal Standards | Corresponding deuterated masses | Same product ions |
Data Analysis and Quantification
-
Standard Curve Generation: Prepare calibration standards of known concentrations for each analyte and internal standard in a matrix similar to the reconstituted samples.
-
Quantification: Calculate the peak area ratios of the analyte to its internal standard. Determine the concentration of each analyte in the samples by interpolating from the respective standard curve.
-
Normalization: Express the final concentrations relative to the total protein content or a specific amino acid (e.g., lysine) concentration of the original plasma sample, which can be determined from a separate aliquot of the hydrolysate using standard amino acid analysis methods.
Caption: Workflow for simultaneous analysis of this compound and AGEs from plasma.
Conclusion: Correlated but Distinct Markers of Cellular Pathology
This guide demonstrates that while this compound and AGEs originate from distinct primary insults—oxidative stress and glycation, respectively—their pathways are deeply intertwined. The formation of AGEs is accelerated by oxidative conditions, and the signaling cascade initiated by AGE-RAGE interaction is a potent source of ROS, which in turn can drive this compound formation.
For researchers, this correlation implies that measuring a single marker may not provide a complete picture of the underlying cellular stress. A combined analysis of this compound and a panel of specific AGEs offers a more comprehensive assessment of both oxidative and glycative stress. The provided experimental framework using UPLC-MS/MS offers a robust and sensitive approach for such simultaneous quantification, enabling a more nuanced understanding of their roles in disease pathogenesis and as potential targets for therapeutic intervention.
References
- 1. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 2. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma levels of pentosidine in diabetic patients: an advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Levels of Pentosidine, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
Dityrosine as a Prognostic Marker in Cardiovascular Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel biomarkers to improve risk stratification and prognostication in cardiovascular disease (CVD) is a critical focus of clinical research. Among the candidates, dityrosine, a product of protein oxidation, has emerged as a potential indicator of the oxidative stress implicated in the pathophysiology of CVD. This guide provides a comprehensive comparison of this compound with established prognostic markers, supported by experimental data and detailed methodologies, to aid in the evaluation of its clinical utility.
This compound and Oxidative Stress in Cardiovascular Disease
This compound is formed through the covalent cross-linking of two tyrosine residues on proteins, a process mediated by reactive oxygen species (ROS).[1][2] This modification is a hallmark of oxidative damage to proteins and has been associated with a range of pathologies, including atherosclerosis and myocardial infarction.[1][3][4] Elevated levels of this compound are found within Advanced Oxidation Protein Products (AOPPs), a broader category of oxidized proteins that also serve as markers of oxidative stress. While direct evidence for this compound as an independent prognostic marker in large-scale cardiovascular outcome trials is still emerging, studies on AOPPs provide significant insights into the potential prognostic value of protein oxidation.
Comparative Analysis of Prognostic Performance
This section compares the prognostic performance of this compound (often measured as part of AOPPs) with established cardiovascular biomarkers: high-sensitivity C-reactive protein (hs-CRP) and cardiac troponins (cTn).
| Biomarker | Disease Context | Prognostic Value Metric | Finding |
| This compound (as AOPPs) | Acute Coronary Syndrome | Sensitivity / Specificity (for diagnosis) | 64% / 71% (Cut-off: 89 µmol/L) |
| Acute Coronary Syndrome | Area Under the Curve (AUC) (for diagnosis) | 0.65 | |
| ST-Elevation Myocardial Infarction (STEMI) | Correlation with MACE | Positive correlation with Major Adverse Cardiovascular Events (MACE) at 6-month follow-up. | |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Stable Coronary Artery Disease | Relative Risk (RR) for MACE (Highest vs. Lowest CRP level) | 1.77 (95% CI 1.60–1.96) |
| Stable Coronary Artery Disease | RR for Cardiovascular Mortality | 1.64 (95% CI 1.13–2.33) | |
| Stable Coronary Artery Disease | RR for All-Cause Mortality | 1.62 (95% CI 2.62–5.12) | |
| Primary Prevention | Hazard Ratio (HR) for MACE (Highest vs. Lowest hs-CRP quartile in statin-treated patients) | 1.31 (95% CI [1.20–1.43]) | |
| Primary Prevention | HR for Cardiovascular Mortality | 2.68 (95% CI [2.22–3.23]) | |
| Cardiac Troponin I (hs-cTnI) | General Population (without baseline CVD) | Hazard Ratio (HR) per 1-SD increase for incident atherosclerotic CVD | 1.13 (95% CI, 1.11-1.16) |
| Patients with Diabetes | Adjusted HR per SD change for MACE | 1.15 (95% CI [1.06-1.25]) | |
| Patients with Diabetes | Adjusted HR per SD change for Heart Failure | 1.33 (95% CI [1.08-1.63]) | |
| Cardiac Troponin T (hs-cTnT) | General Population (without baseline CVD) | HR per 1-SD increase for incident atherosclerotic CVD | 1.18 (95% CI, 1.12-1.23) |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and analytical processes, the following diagrams are provided.
Experimental Protocols
Measurement of this compound by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is highly sensitive for the quantification of this compound in biological samples.[2][5][6]
-
Sample Preparation:
-
Plasma or serum samples are subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release amino acids from proteins.
-
The hydrolysate is then dried and reconstituted in a suitable buffer.
-
-
Chromatographic Separation:
-
A reverse-phase HPLC column (e.g., ODS II Spherisorb) is used for separation.
-
An isocratic elution with a mobile phase such as 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid is employed.[5]
-
-
Detection:
-
Fluorescence detection is performed with an excitation wavelength of approximately 325 nm and an emission wavelength of around 400-420 nm.[6]
-
-
Quantification:
-
The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of purified this compound.
-
Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and is considered a gold-standard method for the analysis of small molecules in complex biological matrices.[1][7]
-
Sample Preparation:
-
Similar to the HPLC method, protein hydrolysis is the initial step to free the this compound from the protein backbone.
-
Solid-phase extraction (SPE) may be used for sample clean-up and concentration of the analyte.
-
-
Chromatographic Separation:
-
A suitable reverse-phase column is used to separate this compound from other amino acids and interfering substances.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in positive ion mode is typically used.
-
Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound.
-
-
Quantification:
-
Isotope-labeled this compound is often used as an internal standard to ensure accurate quantification.
-
Measurement of Advanced Oxidation Protein Products (AOPPs)
The AOPP assay is a spectrophotometric method that provides an overall measure of protein oxidation.
-
Sample Preparation:
-
Plasma samples are diluted in phosphate-buffered saline (PBS).
-
-
Assay Procedure:
-
In a 96-well microplate, diluted plasma is mixed with acetic acid.
-
Potassium iodide (KI) is added to the mixture.
-
The absorbance is read immediately at 340 nm.
-
-
Quantification:
-
The AOPP concentration is determined by comparison with a standard curve prepared with chloramine-T. The results are expressed as micromoles per liter of chloramine-T equivalents.
-
Conclusion
This compound is a promising biomarker of oxidative stress with a clear mechanistic link to the pathophysiology of cardiovascular disease. While direct clinical validation of this compound as an independent prognostic marker is still in its early stages, the available data on the broader marker of protein oxidation, AOPPs, suggests a significant association with adverse cardiovascular outcomes. In comparison, hs-CRP and cardiac troponins are well-established prognostic markers with a wealth of clinical data supporting their use in risk stratification for a broad spectrum of cardiovascular conditions.[8][9][10][11][12][13][14][15][16]
For researchers and drug development professionals, this compound represents a valuable tool for investigating the role of oxidative stress in cardiovascular disease and for assessing the impact of novel therapeutic interventions on this pathway. Further large-scale prospective studies are warranted to definitively establish the prognostic utility of this compound in cardiovascular disease and to determine its incremental value over existing biomarkers.
References
- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a protein product of oxidative stress, as a possible marker of acute myocardial infarctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HsCRP in ASCVD | USC Journal [uscjournal.com]
- 9. heart.bmj.com [heart.bmj.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. High sensitivity C-reactive protein (hsCRP) & cardiovascular disease: An Indian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prognostic Value of Cardiovascular Biomarkers in the Population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prognostic value of high-sensitivity cardiac troponin for major adverse cardiovascular events in patients with diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical significance of high-sensitivity C-reactive protein in cardiovascular disease. | Semantic Scholar [semanticscholar.org]
- 16. Predictive value of baseline C-reactive protein level in patients with stable coronary artery disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Dityrosine Detection: A Head-to-Head Comparison of Analytical Methods
Introduction: Dityrosine, a fluorescent molecule formed by the covalent cross-linking of two tyrosine residues, serves as a key biomarker for protein damage induced by oxidative stress.[1][2] Its accumulation is implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, atherosclerosis, and cataracts, making its accurate quantification critical for researchers, scientists, and drug development professionals.[1][3] This guide provides a head-to-head comparison of the primary analytical methods used for this compound detection, offering quantitative performance data and detailed experimental protocols to inform method selection.
Quantitative Performance Overview
Choosing the right this compound detection method depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, or structural confirmation. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Method | Principle | Typical Limit of Detection (LOD) / Quantification (LOQ) | Linear Range | Precision (RSD%) | Advantages | Disadvantages |
| Fluorescence Spectroscopy | Measures the intrinsic fluorescence of this compound (Ex: ~320-325 nm, Em: ~400-420 nm).[4][5] | High ng/mL to low µg/mL range; highly matrix-dependent. | Varies; prone to inner filter effects at high concentrations. | 5-15% | Rapid, non-destructive, requires minimal sample prep for purified systems. | Low specificity; susceptible to interference from other fluorescent molecules and light scattering in complex samples.[4][6] |
| HPLC with Fluorescence Detection (HPLC-FLD) | Chromatographically separates this compound from other sample components before fluorometric quantification.[7][8] | Picomole quantities.[7] LODs in the low ng/mL range. | Typically 2-3 orders of magnitude. | < 10% | Good sensitivity and improved specificity over simple spectroscopy; robust and widely available.[9] | Requires sample hydrolysis; co-eluting fluorescent compounds can still interfere; does not provide structural confirmation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates this compound via HPLC and detects it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[1] | High-sensitivity instruments can reach LODs of ~0.01 µM.[10] One study reported LOD/LOQ of 42.1/140 ng/g in grain.[10] | 1-1000 ng/mL reported.[10] | Intra-day: 3.9-22.1% Inter-day: 4.4-16.6%[10] | "Gold standard" for specificity and sensitivity; provides structural confirmation; can identify cross-linked peptides.[1][11][12] | Requires extensive sample preparation (hydrolysis, purification), expensive instrumentation, and specialized expertise. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes specific antibodies to detect this compound, typically in a competitive format.[13] | LLD of ~50 ng/mL.[5] Assay ranges from 0.05 - 12 µmol/L reported for kits.[9] | 1-2 orders of magnitude. | < 15% | High throughput, suitable for large sample numbers (e.g., urine), relatively simple procedure.[13] | Potential for antibody cross-reactivity with similar structures; results can vary between different kits; less precise than LC-MS/MS.[14] |
Experimental Workflows and Methodologies
A generalized workflow for the analysis of this compound from complex biological samples involves several key stages, from initial preparation to final detection.
References
- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in food: A review of its occurrence, health effects, detection methods, and mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Large-Scale Qualitative and Quantitative Assessment of this compound Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (DT) ELISA - ELISA Reagents and Kits for Animal and Human Research. Developing and Manufacturing Research Products for Molecular and Cell Biologists. [eurodiagnostico.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Dityrosine Measurement Across Different Platforms
For Researchers, Scientists, and Drug Development Professionals
Dityrosine, a biomarker of oxidative stress, is increasingly implicated in a range of pathologies, including neurodegenerative diseases, atherosclerosis, and complications from diabetes. Accurate and reproducible measurement of this compound in biological samples is therefore critical for advancing research and therapeutic development. This guide provides an objective comparison of the two primary analytical platforms for this compound quantification: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The selection of an appropriate analytical platform for this compound measurement depends on the specific requirements of the study, including sensitivity, specificity, and sample matrix complexity. The following table summarizes the key quantitative performance characteristics of HPLC with Fluorescence Detection and LC-MS/MS.
| Performance Metric | HPLC with Fluorescence Detection | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the low nanomolar (nM) to picomolar (pM) range. | Can achieve high sensitivity, with reported LODs in the low nanomolar (e.g., 1 nM) to femtomolar (fM) range.[1] |
| Limit of Quantification (LOQ) | Generally in the nanomolar (nM) range. | Offers excellent sensitivity with LOQs reported in the low nanomolar (e.g., 140 ng/g) to picomolar range.[2] |
| Linearity | Good linearity over a range of concentrations, often spanning several orders of magnitude. | Excellent linearity with correlation coefficients (r²) typically >0.99.[2] |
| Precision (RSD%) | Intra-day and inter-day precision are generally acceptable, with Relative Standard Deviations (RSDs) typically below 15%. | High precision with intra-day and inter-day RSDs often below 10%. |
| Specificity | Relies on the intrinsic fluorescence of this compound, which can be susceptible to interference from other fluorescent compounds in complex biological matrices. | Highly specific due to the detection of unique precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), minimizing the risk of interference. |
| Sample Throughput | Can be relatively high, especially with modern automated systems. | Can be lower than HPLC-fluorescence due to the need for more extensive sample preparation and potentially longer run times for complex matrices. |
| Cost | Instrumentation is generally less expensive to purchase and maintain compared to LC-MS/MS systems. | Higher initial instrument cost and ongoing maintenance expenses. |
Experimental Workflows and Methodologies
Accurate this compound quantification necessitates meticulous sample preparation and optimized analytical conditions. Below are representative experimental workflows and protocols for both HPLC with Fluorescence Detection and LC-MS/MS.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound measurement.
Key Experimental Protocols
1. Sample Preparation: Acid Hydrolysis
For the analysis of total this compound (free and protein-bound), acid hydrolysis is a common sample preparation step.
-
Protocol:
-
Lyophilize the biological sample (e.g., tissue homogenate, plasma).
-
Add 6 M HCl to the lyophilized sample.
-
Incubate at 110°C for 20-24 hours in a vacuum-sealed tube.
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
The sample is now ready for solid-phase extraction (SPE) or direct injection, depending on the complexity of the matrix and the analytical platform.
-
2. HPLC with Fluorescence Detection
This method leverages the native fluorescence of this compound for detection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute this compound.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Fluorescence Detection:
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity through the monitoring of specific mass transitions.
-
Chromatographic Conditions: Similar to HPLC with fluorescence detection, utilizing a reversed-phase C18 column and a water/acetonitrile gradient with an acid modifier.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification. A common transition is m/z 361.1 -> m/z 181.1.
-
Internal Standard: An isotopically labeled this compound internal standard (e.g., ¹³C₆-dityrosine) is often used to correct for matrix effects and variations in instrument response, improving accuracy and precision.
-
This compound Formation via Oxidative Stress
This compound is formed through the oxidative coupling of two tyrosine residues, a process often initiated by reactive oxygen species (ROS). This pathway is a key indicator of oxidative damage to proteins.
Caption: Simplified pathway of this compound formation.
Conclusion
Both HPLC with Fluorescence Detection and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between these platforms should be guided by the specific research question, the required level of sensitivity and specificity, and the available resources. For studies requiring high specificity and sensitivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. For routine analysis and studies where high throughput and lower cost are priorities, HPLC with Fluorescence Detection can be a robust and reliable alternative. The detailed methodologies and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate platform for their this compound measurement needs.
References
Dityrosine: A More Specific Marker of Oxidative Stress Than Total Protein Carbonyls
The second round of searches has provided crucial information to build the comparison guide. I have found evidence supporting the idea that dityrosine is a more specific marker of oxidative stress than total protein carbonyls.
Specifically, I've learned that:
-
This compound formation is primarily initiated by the generation of tyrosyl radicals through specific oxidative pathways like metal-catalyzed oxidation, photooxidation, and enzyme-catalyzed reactions. This suggests a more defined and specific origin.
-
Protein carbonyls, on the other hand, can be formed through a wider variety of pathways. These include not only direct oxidation of several different amino acid residues by various reactive oxygen species but also through non-oxidative pathways like reactions with lipid peroxidation products (e.g., MDA, 4-HNE) and advanced glycation end products. This broader range of formation mechanisms makes them a more general, but less specific, marker of cellular damage.
-
The measurement of protein carbonyls using the common DNPH assay is prone to interferences from non-protein carbonyls, such as those from nucleic acids and carbohydrates, potentially leading to an overestimation of protein-specific oxidative damage.
-
While this compound is also considered a general biomarker for oxidative stress, its formation is more directly tied to the oxidation of a specific amino acid (tyrosine) via radical mechanisms.
I now have sufficient information to construct the comparison guide. I can detail the formation pathways of both markers, create tables summarizing their characteristics and measurement methods, and generate the required Graphviz diagrams to visualize these pathways. I will proceed with synthesizing this information into the final response without needing further searches.
For Immediate Publication
[City, State] – [Date] – In the ongoing quest for precise and reliable biomarkers of oxidative stress, researchers are increasingly turning their attention to this compound as a potentially more specific indicator of protein damage compared to the widely used measure of total protein carbonyls. This guide provides a comprehensive comparison of these two markers, offering researchers, scientists, and drug development professionals the detailed information needed to make informed decisions for their experimental designs.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Accurate measurement of oxidative damage to proteins is crucial for understanding disease mechanisms and for the development of effective therapeutic interventions. While total protein carbonyls have long served as a general biomarker for oxidative stress, their formation through multiple and sometimes non-oxidative pathways can limit their specificity. This compound, a specific product of tyrosine oxidation, is emerging as a more focused and mechanistically informative marker.
Unveiling the Specificity of this compound
This compound is formed through the irreversible covalent cross-linking of two tyrosine residues, a process initiated by the generation of tyrosyl radicals.[1] This reaction is specifically driven by oxidative events such as metal-catalyzed oxidation, photooxidation, and enzyme-catalyzed reactions, including those mediated by peroxidases.[1][2] Its chemical stability and resistance to acid hydrolysis and proteolysis make it a robust biomarker of accumulated oxidative damage over time.
The Broad Reach of Protein Carbonyls
Protein carbonyls, which include aldehyde and ketone groups on protein side chains, are a hallmark of widespread protein oxidation.[3][4] However, their formation is not limited to direct oxidative attack on amino acid residues like proline, arginine, lysine, and threonine by ROS.[5][6] Carbonyl groups can also be introduced into proteins through secondary reactions with reactive aldehydes generated from lipid peroxidation (e.g., malondialdehyde and 4-hydroxynonenal) and through non-oxidative glycation and glycoxidation reactions.[5][6][7][8][9] This multiplicity of formation pathways makes total protein carbonyls a sensitive but less specific indicator of direct oxidative protein damage.
Comparative Analysis: this compound vs. Total Protein carbonyls
| Feature | This compound | Total Protein Carbonyls |
| Formation Mechanism | Covalent cross-linking of two tyrosine residues via tyrosyl radical formation.[1] | Direct oxidation of multiple amino acid side chains (Pro, Arg, Lys, Thr); reaction with lipid peroxidation products; glycation/glycoxidation.[5][6][7] |
| Specificity | High. Primarily formed through specific oxidative pathways. | Moderate to Low. Formed through various oxidative and non-oxidative pathways.[6][10] |
| Key Amino Acid(s) | Tyrosine | Proline, Arginine, Lysine, Threonine, and others via secondary reactions.[5] |
| Inducing Species | Tyrosyl radical generating systems (e.g., metal ions, peroxidases, UV light).[1][11][12] | Broad range of ROS, reactive aldehydes from lipid peroxidation, reducing sugars.[5][8][9] |
| Stability | Highly stable, resistant to acid hydrolysis and proteolysis.[1] | Generally stable, but the variety of carbonyl species can have differing stabilities. |
| Measurement Interferences | Fluorescence-based detection can have some background interference. | DNPH assay is susceptible to interference from non-protein carbonyls (e.g., from nucleic acids, carbohydrates, and lipids).[7][13][14][15][16] |
Experimental Methodologies
Measurement of this compound
The most common and specific methods for the quantification of this compound involve chromatographic separation followed by sensitive detection techniques.
Protocol: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
-
Protein Hydrolysis: Protein samples are hydrolyzed to their constituent amino acids, typically using 6 M HCl at 110°C for 24 hours.
-
Sample Preparation: The hydrolysate is dried to remove the acid and then reconstituted in a suitable mobile phase.
-
HPLC Separation: The amino acid mixture is separated on a reverse-phase HPLC column.
-
Fluorescence Detection: this compound is detected by its characteristic fluorescence, with an excitation maximum around 315-325 nm and an emission maximum around 400-420 nm.[12]
-
Quantification: The amount of this compound is quantified by comparing the peak area to that of a known standard.
For enhanced specificity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS/MS).[17]
Measurement of Total Protein Carbonyls
The most widely used method for measuring total protein carbonyls is the 2,4-dinitrophenylhydrazine (B122626) (DNPH) assay.
Protocol: Spectrophotometric DNPH Assay
-
Derivatization: Protein samples are incubated with DNPH, which reacts with carbonyl groups to form stable 2,4-dinitrophenylhydrazone (DNP-hydrazone) derivatives.
-
Protein Precipitation: Proteins are precipitated with trichloroacetic acid (TCA) to remove excess, unreacted DNPH.
-
Washing: The protein pellet is washed multiple times with an ethanol/ethyl acetate (B1210297) mixture to remove any remaining free DNPH.
-
Solubilization: The final protein pellet is dissolved in a strong denaturing agent, such as 6 M guanidine (B92328) hydrochloride.
-
Spectrophotometric Measurement: The absorbance of the DNP-hydrazone is measured at approximately 370 nm.
-
Quantification: The carbonyl content is calculated using the molar extinction coefficient of DNPH.
Immunochemical methods, such as ELISA and Western blotting using anti-DNP antibodies, offer higher sensitivity.[14]
Visualizing the Pathways
To further illustrate the differences in their formation, the following diagrams depict the signaling pathways leading to this compound and total protein carbonyls.
References
- 1. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 2. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Origin and pathophysiology of protein carbonylation, nitration and chlorination in age-related brain diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein carbonylation in food and nutrition: a concise update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Biology of Lipid Peroxidation Derived Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Carbonylation and Metabolic Control Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. Quantitation of Protein Carbonylation by Dot Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In Vivo and In Vitro Dityrosine Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dityrosine formation patterns observed in living organisms (in vivo) and in controlled laboratory settings (in vitro). This compound, a covalent cross-link between two tyrosine residues, is a significant biomarker for oxidative stress and has been implicated in various physiological and pathological processes, including aging and neurodegenerative diseases. Understanding the nuances of its formation under different conditions is crucial for accurate interpretation of experimental data and for the development of therapeutic strategies targeting oxidative damage.
Mechanisms of this compound Formation
This compound formation is initiated by the generation of a tyrosyl radical, which involves the removal of a hydrogen atom from the hydroxyl group of a tyrosine residue.[1][2] Two tyrosyl radicals can then couple to form a stable this compound cross-link. This process can be broadly categorized into two main pathways: enzymatic and non-enzymatic (radical-mediated).
In vivo, this compound formation is often associated with inflammatory responses where enzymes like myeloperoxidase (MPO), secreted by phagocytes such as neutrophils and macrophages, play a key role.[1][3][4] MPO utilizes hydrogen peroxide (H₂O₂) to oxidize L-tyrosine, generating tyrosyl radicals and subsequently this compound.[1][3] This enzymatic process is a crucial component of the host's defense mechanism but can also contribute to tissue damage in chronic inflammatory conditions.
In vitro, this compound formation can be induced through various methods that mimic physiological oxidative stress. These include:
-
Metal-Catalyzed Oxidation (MCO): Transition metals like copper (Cu²⁺) can catalyze the formation of reactive oxygen species (ROS) from hydrogen peroxide, which in turn oxidize tyrosine residues.[5][6]
-
Photooxidation: Exposure to ultraviolet (UV) light can directly lead to the formation of tyrosyl radicals.
-
Enzyme-Catalyzed Reactions: Peroxidases, such as horseradish peroxidase (HRP), are commonly used with H₂O₂ to generate this compound in a controlled manner.[2][5]
Quantitative Comparison of this compound Levels
Direct quantitative comparison of this compound levels between in vivo and in vitro systems is challenging due to the inherent complexity of biological systems and the variability in experimental setups. However, by examining data from different studies, we can establish a general understanding of the concentration ranges observed in each context.
| Condition | Sample Type | This compound Concentration | Reference |
| In Vivo | |||
| Healthy Individuals | Human Plasma | Baseline levels | [7][8][9] |
| Hyperlipidemia Patients | Human Plasma | 9.3% to 22.9% higher than controls | [8][9] |
| Alzheimer's Disease Patients | Hippocampus and Neocortical Regions | Five- to eightfold greater than controls | [10] |
| In Vitro | |||
| Aβ peptide (10 µM) with Cu²⁺ and H₂O₂ | Aggregated Peptide Solution | Formation monitored by fluorescence intensity | [11] |
| Human Serum Albumin (HSA) irradiated with γ-rays | Protein Solution | 60 µM (from 2 mM tyrosine) | [12] |
| Tyrosine oxidation by HRP/H₂O₂ | Reaction Mixture | Yields >26% of theoretical maximum | [13] |
Note: The values presented are for illustrative purposes and can vary significantly based on the specific experimental conditions, analytical methods, and the biological state of the organism or cell culture.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of studies on this compound formation. Below are outlines of key experimental protocols.
Protocol 1: In Vitro this compound Formation via Metal-Catalyzed Oxidation (MCO)
This protocol describes the induction of this compound in a protein sample using copper and hydrogen peroxide.
-
Protein Preparation: Dissolve the protein of interest (e.g., Amyloid-β 1-42) in an appropriate buffer (e.g., 10 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.4).[11]
-
Copper Solution Preparation: Prepare a stock solution of CuCl₂. To prevent precipitation in phosphate buffers, a chelator like glycine (B1666218) can be used.[11]
-
Oxidation Reaction:
-
To the protein solution, add the CuCl₂ solution to the desired final concentration (e.g., equimolar to the peptide).[11]
-
Initiate the reaction by adding a solution of hydrogen peroxide (H₂O₂) to a final concentration that promotes oxidation (e.g., 250 µM).[11]
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation for a specified period (e.g., 24 hours).[11]
-
-
Reaction Termination: The reaction can be stopped by adding a metal chelator such as EDTA.
-
Analysis: The formation of this compound can be quantified using HPLC with fluorescence detection or mass spectrometry.
Protocol 2: In Vitro this compound Formation using Horseradish Peroxidase (HRP)
This protocol details the enzymatic formation of this compound.
-
Reagent Preparation:
-
Enzymatic Reaction:
-
To the protein solution, add HRP to a final concentration sufficient to catalyze the reaction (e.g., 12.5 µg/mL).[5]
-
Initiate the reaction by adding H₂O₂ to the mixture (e.g., 1.5 µl of a 1% stock solution).[5]
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined time (e.g., 2 hours).[5]
-
-
Analysis: Monitor this compound formation using fluorescence spectroscopy or HPLC.
Protocol 3: Quantification of this compound by HPLC with Fluorescence Detection
This is a common analytical method for measuring this compound levels in both in vivo and in vitro samples.
-
Sample Preparation (for in vivo tissue samples):
-
Homogenize the tissue sample in a suitable buffer.
-
Perform acid hydrolysis (e.g., with 6 N HCl) to break down proteins into their constituent amino acids.
-
Neutralize and filter the hydrolysate.
-
-
Chromatographic Separation:
-
Inject the prepared sample into a reverse-phase HPLC system.[13][14]
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with trifluoroacetic acid) to separate this compound from other amino acids.[13]
-
-
Fluorescence Detection:
-
Quantification:
-
Generate a standard curve using known concentrations of purified this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Signaling Pathways and Logical Relationships
The formation of this compound is intricately linked to cellular signaling pathways, particularly those related to oxidative stress.
Caption: Overview of in vivo and in vitro this compound formation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 3. This compound, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human phagocytes employ the myeloperoxidase-hydrogen peroxide system to synthesize this compound, trityrosine, pulcherosine, and isothis compound by a tyrosyl radical-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Elevated plasma this compound in patients with hyperlipidemia compared to healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
longitudinal studies validating dityrosine as an aging biomarker
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable biomarkers of aging is a critical endeavor in geroscience and drug development. An ideal biomarker should reflect biological age, predict age-related diseases, and be responsive to interventions aimed at extending healthspan. Dityrosine, a product of tyrosine oxidation, has emerged as a potential biomarker of cumulative oxidative stress, a key hallmark of aging. This guide provides a comparative analysis of this compound against more established aging biomarkers, particularly Advanced Glycation End Products (AGEs), based on available scientific evidence.
While direct longitudinal studies validating this compound against other aging biomarkers in a head-to-head comparison are currently limited, this guide synthesizes existing data to offer a comprehensive overview for researchers.
This compound vs. Advanced Glycation End Products (AGEs): A Comparative Overview
This compound is formed through the covalent cross-linking of two tyrosine residues, a process induced by oxidative stress. Its accumulation in tissues reflects a history of oxidative damage to proteins.[1][2] Advanced Glycation End Products (AGEs), such as Nε-(carboxymethyl)lysine (CML) and pentosidine, are formed through non-enzymatic reactions between sugars and proteins or lipids. AGEs are well-documented contributors to age-related cellular and tissue dysfunction.
| Feature | This compound | Advanced Glycation End Products (e.g., CML) |
| Origin | Oxidative stress-induced protein cross-linking | Non-enzymatic glycation of proteins and lipids |
| Biological Relevance | Marker of cumulative oxidative protein damage.[1] | Marker of glycation and carbonyl stress, linked to inflammation and cross-linking of long-lived proteins. |
| Matrix of Measurement | Primarily urine, also found in tissues and plasma.[1][3] | Primarily plasma and tissues.[4] |
| Association with Aging | Urinary levels show a positive correlation with chronological age in cross-sectional studies.[3] | Plasma levels of CML are associated with age and are predictive of all-cause and cardiovascular disease mortality in older adults.[4] |
| Longitudinal Data | Limited longitudinal studies in human aging cohorts. | Longitudinal data available from studies like the Baltimore Longitudinal Study of Aging, demonstrating an association with adverse health outcomes.[4] |
Quantitative Data from Human Studies
Direct comparative longitudinal data for this compound and AGEs from the same cohort is scarce. The following tables summarize findings from separate studies.
Table 1: Urinary this compound Levels and Correlation with Age (Cross-Sectional Data)
| Study Population | Age Range | Mean Urinary this compound (μmol/mol creatinine) | Correlation with Age (r-value) | p-value | Reference |
| Healthy Adults (n=198) | 20-89 years | Data not explicitly provided as a mean value for the entire cohort, but a positive correlation was established. | 0.365 | <0.001 | [3] |
| Healthy Adults (n=23) | Not specified | 8.8 ± 0.6 | Not Assessed | - | [5] |
| Smokers | Not specified | 10.1 ± 0.4 | Not Assessed | - | [6] |
| Non-smokers (night urine) | Not specified | 5.8 ± 0.3 | Not Assessed | - | [6] |
| Non-smokers (day urine) | Not specified | 12.3 ± 5 | Not Assessed | - | [6] |
Data from a cross-sectional study observing a statistically significant positive correlation between urinary this compound and chronological age.[3]
Table 2: Plasma CML Levels and Association with Mortality in Older Adults (Longitudinal Data)
| Cohort | Follow-up Period | Plasma CML Concentration (Quartiles) | Hazard Ratio for All-Cause Mortality (95% CI) | Hazard Ratio for CVD Mortality (95% CI) | Reference |
| Community-dwelling adults aged 65+ | Median 4.5 years | Quartile 1 (<2.45 U/mL) | 1.00 (Reference) | 1.00 (Reference) | [4] |
| Quartile 2 (2.45-2.94 U/mL) | 1.27 (0.76-2.12) | 1.34 (0.64-2.81) | [4] | ||
| Quartile 3 (2.95-3.59 U/mL) | 1.63 (1.00-2.66) | 2.12 (1.06-4.25) | [4] | ||
| Quartile 4 (>3.59 U/mL) | 2.05 (1.27-3.32) | 3.66 (1.89-7.09) | [4] |
Data from a prospective population-based study showing that higher plasma CML levels are associated with increased risk of all-cause and cardiovascular disease (CVD) mortality in older adults.[4]
Experimental Protocols
Accurate and reproducible quantification of this compound and CML is crucial for their validation as biomarkers. The most common analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of Urinary this compound by LC-MS/MS
This protocol is adapted from methods described for the analysis of urinary oxidative stress markers.[5][6]
1. Sample Preparation:
- Collect mid-stream urine samples.
- Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cellular debris.
- Store supernatant at -80°C until analysis.
- Thaw samples on ice before use.
- Perform solid-phase extraction (SPE) for sample cleanup and enrichment. A mixed-mode cation exchange SPE cartridge is often used.
- Elute the this compound fraction and dry under a stream of nitrogen.
- Reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Analysis:
- Chromatography: Reversed-phase HPLC with a C18 column.
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
- Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard (e.g., ¹³C₆-labeled this compound).
- This compound transition: m/z 361.1 → 181.1
3. Quantification:
- Generate a standard curve using known concentrations of this compound.
- Normalize this compound concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Protocol 2: Quantification of Plasma Nε-(carboxymethyl)lysine (CML) by LC-MS/MS
This protocol is based on established methods for measuring AGEs in plasma.
1. Sample Preparation:
- Collect whole blood in EDTA-containing tubes.
- Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
- Store plasma at -80°C.
- Protein Hydrolysis:
- Thaw plasma samples on ice.
- Precipitate proteins using a solvent like acetone (B3395972) or methanol.
- Hydrolyze the protein pellet with 6N HCl at 110°C for 18-24 hours.
- Dry the hydrolysate under vacuum.
- Derivatization (optional but common): Derivatize the amino groups to improve chromatographic separation and ionization efficiency.
- Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove salts and other interferences.
- Reconstitute the final extract in the initial mobile phase.
2. LC-MS/MS Analysis:
- Chromatography: Reversed-phase HPLC with a C18 column.
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
- Mass Spectrometry: Triple quadrupole mass spectrometer in positive ESI mode.
- Detection: MRM for CML and a stable isotope-labeled internal standard (e.g., d4-CML).
- CML transition: m/z 205.1 → 84.1
3. Quantification:
- Construct a calibration curve using CML standards.
- Express CML concentration per milligram of protein in the original plasma sample.
Visualizing the Concepts
Diagram 1: this compound Formation Pathway
Caption: Oxidative stress-induced formation of this compound.
Diagram 2: General Workflow for Biomarker Quantification
Caption: A generalized workflow for biomarker analysis.
Conclusion and Future Directions
This compound holds promise as a non-invasive biomarker of oxidative stress and aging, with urinary levels showing a correlation with chronological age. However, its validation in large-scale longitudinal human studies is still in its early stages compared to more established biomarkers like the Advanced Glycation End Product, CML.
For researchers and drug development professionals, the choice of biomarker will depend on the specific context of the study. While CML currently has a stronger evidence base from longitudinal studies for predicting age-related mortality, urinary this compound offers a non-invasive window into systemic oxidative protein damage.
Future research should focus on:
-
Conducting longitudinal studies that measure this compound and other aging biomarkers concurrently in the same aging cohort.
-
Investigating the association of this compound with a broader range of age-related diseases and functional decline.
-
Standardizing analytical methods for this compound quantification to ensure comparability across different studies.
By addressing these gaps, the scientific community can better ascertain the utility of this compound as a robust biomarker for tracking biological aging and evaluating the efficacy of geroprotective interventions.
References
- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 3. Urinary Biomarkers of Oxidative Stress in Aging: Implications for Prediction of Accelerated Biological Age in Prospective Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Carboxymethyl-Lysine, an Advanced Glycation End Product, and All-Cause and Cardiovascular Disease Mortality in Older Community-Dwelling Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of urinary o,o'-dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatography with triple quadrupole tandem mass spectrometry. A comparison with ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dityrosine Levels: A Comparative Analysis Between Animal Models and Human Clinical Samples
Dityrosine Levels: Bridging Preclinical and Clinical Data
This compound, a fluorescent biomolecule formed from the covalent cross-linking of two tyrosine residues, serves as a stable marker of protein damage mediated by oxidative stress. Its accumulation has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular conditions, and aging. Consequently, measuring this compound levels is a critical aspect of research aimed at elucidating disease mechanisms and developing therapeutic interventions.
Findings in Human Clinical Samples
Quantitative analysis of this compound in human tissues and fluids has provided significant insights into its association with disease. In Alzheimer's disease (AD), for instance, studies have documented a marked increase in this compound concentrations in affected brain regions. One study using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) reported this compound levels to be five- to eightfold greater in the hippocampus and neocortical regions of AD brains compared to cognitively normal subjects[1][2].
In the context of cardiovascular disease, particularly atherosclerosis, a significant elevation of this compound has been observed. Research has shown a dramatic 100-fold increase in this compound levels in low-density lipoprotein (LDL) isolated from human atherosclerotic plaques compared to circulating LDL[3]. This finding underscores the role of oxidative damage in the pathogenesis of atherosclerosis. Furthermore, elevated plasma this compound levels have been positively correlated with hyperlipidemia and the atherosclerosis index in human patients[4].
For acute myocardial infarction, studies on human autopsy samples have demonstrated positive immunohistochemical staining for this compound in infarcted myocardial tissue, suggesting its potential as a marker for this condition[5][6]. However, quantitative data from these studies are limited.
The following table summarizes the available quantitative data on this compound levels in human clinical samples for selected conditions.
| Disease State | Sample Type | This compound Level (Control) | This compound Level (Diseased) | Fold Change | Analytical Method |
| Alzheimer's Disease | Hippocampal Brain Tissue | ~0.5 µg/g protein | ~2.5 µg/g protein | ~5-fold | HPLC-ECD[1][2] |
| Alzheimer's Disease | Neocortical Brain Tissue | ~0.4 µg/g protein | ~1.6 µg/g protein | ~4-fold | HPLC-ECD[1][2] |
| Atherosclerosis | LDL from Plaques vs. Circulating LDL | Not specified | Not specified | 100-fold increase | GC-MS[3] |
Note: The values presented are approximate and have been synthesized from the available literature. Direct comparisons should be made with caution due to variations in analytical methods and patient cohorts.
Insights from Animal Models
Animal models are indispensable for investigating the causal role of this compound in disease progression and for testing potential therapeutic agents. While direct quantitative comparisons with human data are scarce, studies using animal models consistently show an increase in this compound levels in disease-relevant tissues.
In animal models of myocardial infarction , such as the isolated Langendorff rat heart model, immunohistochemical staining has confirmed the presence of this compound in ischemic heart tissue very shortly after the ischemic event[7]. This supports the findings from human autopsy studies and suggests that this compound formation is an early event in myocardial injury.
For atherosclerosis , the apolipoprotein E-deficient (ApoE-/-) mouse model is widely used. While specific concentrations of this compound in the aortic plaques of these mice are not consistently reported in a manner that allows for direct comparison with human data, studies have confirmed the presence of this compound in the atherosclerotic lesions of these animals.
The lack of standardized reporting and direct comparative studies between animal models and human clinical samples represents a significant gap in the field. Future research should aim to bridge this gap to enhance the translational relevance of findings from animal studies.
Experimental Protocols for this compound Quantification
Accurate and reproducible quantification of this compound is paramount for meaningful comparisons across studies. Below are detailed methodologies for two common analytical techniques.
Protocol 1: Quantification of this compound in Brain Tissue by HPLC with Fluorescence Detection
This protocol is adapted from methods described for the analysis of this compound in brain tissue[11][12][13].
1. Sample Preparation and Protein Hydrolysis: a. Weigh the frozen brain tissue sample (e.g., hippocampus). b. Homogenize the tissue in a suitable buffer (e.g., 10 volumes of ice-cold 0.1 M perchloric acid) using a sonicator or tissue homogenizer. c. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the protein. d. Discard the supernatant. Wash the protein pellet with the same buffer to remove free amino acids. e. To hydrolyze the protein, add 6 N HCl to the protein pellet. f. Seal the tube under nitrogen and heat at 110°C for 24 hours. g. After hydrolysis, evaporate the HCl under a stream of nitrogen. h. Reconstitute the dried hydrolysate in the HPLC mobile phase.
2. HPLC Analysis: a. HPLC System: A standard HPLC system equipped with a fluorescence detector. b. Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). c. Mobile Phase: An isocratic mobile phase of 92% water, 8% acetonitrile (B52724), and 0.1% trifluoroacetic acid is often used[11]. d. Flow Rate: 1.0 mL/min. e. Fluorescence Detection: Excitation at 284 nm and emission at 400 nm for acidic solutions[14]. f. Quantification: Generate a standard curve using known concentrations of a pure this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve. Normalize the results to the initial protein concentration of the sample.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound analysis in plasma, which offers high sensitivity and specificity[15][16][17][18].
1. Sample Preparation: a. To 100 µL of plasma, add an internal standard (e.g., 13C-labeled this compound). b. Precipitate the plasma proteins by adding a threefold excess of ice-cold acetone (B3395972) or acetonitrile. c. Vortex and incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant (for free this compound) or the protein pellet (for protein-bound this compound) to a new tube. f. For protein-bound this compound, hydrolyze the protein pellet as described in Protocol 1. g. Dry the sample under nitrogen and reconstitute in the LC mobile phase.
2. LC-MS/MS Analysis: a. LC System: A high-performance or ultra-high-performance liquid chromatography system. b. Column: A C18 or HILIC column suitable for the separation of polar compounds. c. Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). d. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. e. Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard. f. Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Visualizing the Molecular Landscape
To better understand the processes involved in this compound formation and its measurement, the following diagrams have been generated.
Caption: Signaling pathway of this compound formation.
References
- 1. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical analysis of protein nitrotyrosine and this compound in the Alzheimer brain indicates region-specific accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric quantification of markers for protein oxidation by tyrosyl radical, copper, and hydroxyl radical in low density lipoprotein isolated from human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated plasma this compound in patients with hyperlipidemia compared to healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a protein product of oxidative stress, as a possible marker of acute myocardial infarctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a protein product of oxidative stress, as a possible marker of acute myocardial infarctions | Scilit [scilit.com]
- 7. This compound as a marker of acute myocardial infarction? Experiments with the isolated Langendorff heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Cross-links are Present in Alzheimer's Disease-derived Tau Oligomers and Paired Helical Filaments (PHF) which Promotes the Stability of the PHF-core Tau (297-391) In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cores.emory.edu [cores.emory.edu]
- 13. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation | Journal of Neuroscience [jneurosci.org]
- 14. Atherosclerosis: A Link Between Lipid Intake and Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DSpace [t-stor.teagasc.ie]
- 18. archipel.uqam.ca [archipel.uqam.ca]
Establishing Reference Ranges for Urinary Dityrosine: A Comparative Guide for Researchers
An essential biomarker of oxidative stress, urinary dityrosine provides a non-invasive window into cellular damage. This guide offers a comprehensive comparison of urinary this compound levels across different populations and analytical methods, providing researchers, scientists, and drug development professionals with the necessary data to establish reference ranges for their studies.
This compound, a product of tyrosine oxidation, is a stable biomarker of protein damage mediated by reactive oxygen species. Its quantification in urine serves as a valuable tool for assessing oxidative stress in a variety of physiological and pathological states. This guide summarizes available data on urinary this compound levels in healthy individuals and in the context of several diseases, and details the experimental protocols for its measurement.
Reference Ranges for Urinary this compound
Establishing reliable reference ranges is critical for the interpretation of urinary this compound levels. The following tables summarize the available quantitative data for different populations. It is important to note that values can vary depending on the analytical method used, and therefore, direct comparison between studies should be made with caution.
Healthy Adult Population
| Population | Analytical Method | Mean Urinary this compound Level (µmol/mol creatinine) | Citation |
| Healthy Adults (n=23) | LC/MS/MS | 8.8 ± 0.6 | [1] |
| Non-smokers (night-time urine) | HPLC-APCI-MS/MS | 5.8 ± 0.3 | [2] |
| Non-smokers (day-time urine) | HPLC-APCI-MS/MS | 12.3 ± 5 | [2] |
| Smokers | HPLC-APCI-MS/MS | 10.1 ± 0.4 | [2] |
Pediatric and Geriatric Populations
Data on urinary this compound levels in healthy pediatric and geriatric populations are limited. One study involving young university students showed a tendency for decreased urinary this compound after a forest walk, but did not establish a baseline reference range[3][4]. Another study noted that this compound levels are elevated in the urine of elderly rats and patients, suggesting an age-related increase in oxidative stress[5]. However, specific quantitative reference ranges for these populations are not yet well-established. Further research is needed to define normal urinary this compound concentrations in children, adolescents, and the elderly to facilitate its use as a biomarker in these age groups.
Urinary this compound in Disease
Elevated levels of urinary this compound have been reported in a number of pathological conditions, highlighting its potential as a biomarker for disease monitoring and assessment of treatment efficacy.
| Disease State | Observation | Citation |
| Chronic Kidney Disease | Increased levels of this compound-containing protein products. | |
| Diabetes Mellitus | Higher amounts of urinary this compound compared to healthy individuals. | [1] |
| Neurodegenerative Diseases | Elevated this compound levels are associated with diseases such as Alzheimer's. | [5] |
| Cardiovascular Disease | Increased this compound has been observed in conditions like atherosclerosis. | [6] |
| Autism Spectrum Disorder | One study found this compound to be an important predictor of ASD, with diagnosed individuals showing higher levels. |
Analytical Methodologies
The accurate quantification of urinary this compound is crucial for its clinical and research applications. The two primary methods employed are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is considered the gold standard for this compound quantification due to its high sensitivity and specificity[1][6].
Experimental Protocol Outline:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge to remove particulate matter.
-
Add an internal standard (e.g., ¹³C₁₈-labeled this compound) to the supernatant[1].
-
Precipitate proteins using an acid solution (e.g., trichloroacetic acid)[1].
-
Perform solid-phase extraction (SPE) to purify the sample[1].
-
Elute this compound from the SPE column.
-
Evaporate the eluate and reconstitute in the mobile phase for analysis[1].
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column[1].
-
Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a small percentage of organic solvent and an acid (e.g., ammonium (B1175870) formate (B1220265) and formic acid in water and methanol)[1].
-
Detect and quantify this compound and its internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode[1].
-
HPLC-MS/MS workflow for urinary this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput and more accessible alternative to mass spectrometry for the quantification of urinary this compound. Commercially available kits provide a standardized method for this analysis[7][8].
Experimental Protocol Outline (based on a competitive ELISA format):
-
Preparation:
-
Assay Procedure:
-
Add standards, controls, and diluted samples to the wells of the this compound-precoated microplate[7].
-
Add the anti-dityrosine antibody to the wells. During this incubation, this compound in the sample competes with the this compound coated on the plate for binding to the antibody[7].
-
Wash the plate to remove unbound substances[7].
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody[7].
-
Wash the plate again to remove unbound secondary antibody[7].
-
Add a TMB substrate solution, which will develop color in proportion to the amount of bound enzyme[7].
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader[7].
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
-
Competitive ELISA workflow for urinary this compound.
Comparison of Analytical Methods
| Feature | HPLC-MS/MS | ELISA |
| Sensitivity | High (LOD ~0.01 µM)[2] | Moderate |
| Specificity | High | May have cross-reactivity |
| Throughput | Lower | High |
| Cost | High | Lower |
| Expertise Required | High | Moderate |
Conclusion
Urinary this compound is a promising non-invasive biomarker of oxidative protein damage. While reference ranges for healthy adults are beginning to be established, further research is critically needed to define normal levels in pediatric and geriatric populations. The choice of analytical method, either the highly specific HPLC-MS/MS or the high-throughput ELISA, will depend on the specific requirements of the research or clinical application. This guide provides a foundation for researchers to incorporate the measurement of urinary this compound into their studies and to work towards establishing more comprehensive and age-specific reference ranges.
References
- 1. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of urinary o,o'-dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatography with triple quadrupole tandem mass spectrometry. A comparison with ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Effects of a Forest Walk on Urinary this compound and Hexanoyl-Lysine in Young People: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurodiagnostico.com [eurodiagnostico.com]
- 8. nwlifescience.com [nwlifescience.com]
A Comparative Guide to Enzymatic and Photo-Induced Dityrosine Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
The formation of dityrosine cross-links is a critical process in both nature and biotechnology, contributing to the stabilization of proteins and the engineering of biomaterials with enhanced mechanical properties.[1][2] This covalent bond, formed between two tyrosine residues, can be induced through several methods, broadly categorized as enzymatic and photo-induced.[1] This guide provides an objective comparison of these two predominant methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific applications, from fundamental research to drug development.
Quantitative Comparison of Cross-Linking Methods
The choice between enzymatic and photo-induced this compound cross-linking often depends on factors such as desired reaction speed, biocompatibility, and control over the cross-linking process. The following table summarizes key quantitative parameters for two common methods: Horseradish Peroxidase (HRP) catalyzed enzymatic cross-linking and Ruthenium(II) tris-bipyridyl ([Ru(II)(bpy)3]2+)-based photo-induced cross-linking.
| Parameter | Enzymatic Cross-Linking (HRP/H₂O₂) | Photo-Induced Cross-Linking ([Ru(II)(bpy)₃]²⁺/SPS) |
| Primary Reagents | Horseradish Peroxidase (HRP), Hydrogen Peroxide (H₂O₂) | Tris(2,2'-bipyridyl)dichlororuthenium(II) chloride ([Ru(II)(bpy)₃]Cl₂), Sodium Persulfate (SPS) |
| Typical Enzyme/Catalyst Concentration | 0.22 U/mL HRP[3] | 1.5 mg/mL [Ru(II)(bpy)₃]²⁺[4] |
| Typical Oxidant/Co-reagent Concentration | 52.5 µM H₂O₂[3] | 2.4 mg/mL SPS[4] |
| Activator | Hydrogen Peroxide (H₂O₂) | Visible Blue Light (e.g., 400-450 nm)[4][5] |
| Reaction Time | Minutes to hours[3][6] | Seconds to minutes[5][7] |
| Biocompatibility | Generally high, but H₂O₂ can be cytotoxic at high concentrations.[3] | Good, as visible light is less damaging than UV light.[4][8] However, residual Ruthenium can be cytotoxic and may require washing steps.[8] |
| Control | Primarily controlled by enzyme and H₂O₂ concentration.[3] | High spatiotemporal control through light exposure.[4][5] |
| Resulting Material Properties | Can significantly increase mechanical strength.[3] | Can increase storage modulus by over 10,000-fold (e.g., to ~100-514 kPa).[7][8] |
Reaction Mechanisms and Signaling Pathways
Understanding the underlying mechanisms of each cross-linking method is crucial for optimizing experimental conditions and interpreting results.
Enzymatic this compound Cross-Linking
Enzymatic cross-linking typically employs a peroxidase, such as HRP, which in the presence of hydrogen peroxide, catalyzes the oxidation of tyrosine residues to form tyrosyl radicals.[1] These radicals can then couple to form a this compound bond.[1]
Photo-Induced this compound Cross-Linking
Photo-induced cross-linking utilizes a photosensitizer, such as a Ruthenium(II) complex, which upon exposure to light of a specific wavelength, initiates a series of redox reactions.[4][8] In the presence of an oxidant like sodium persulfate (SPS), the excited photosensitizer generates radicals that oxidize tyrosine residues, leading to the formation of this compound cross-links.[4][8] This method offers excellent spatiotemporal control, as the reaction only occurs in the presence of light.[5]
Experimental Protocols
The following are generalized protocols for inducing this compound cross-linking in a protein solution, such as an elastin-like polypeptide (ELP) or fibrinogen, to form a hydrogel. These should be optimized for specific proteins and applications.
Protocol 1: Enzymatic Cross-Linking with HRP/H₂O₂
This protocol is adapted from methodologies used for cross-linking fibrin (B1330869) microthreads.[3]
Materials:
-
Protein solution (e.g., 70 mg/mL Fibrinogen in buffer)
-
Horseradish Peroxidase (HRP) stock solution
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)
-
Reaction buffer (e.g., HEPES buffered saline, HBS)
Procedure:
-
Prepare the protein solution at the desired concentration in the reaction buffer.
-
Add HRP to the protein solution to a final concentration of approximately 0.22 U/mL and mix gently.[3]
-
Initiate the cross-linking reaction by adding H₂O₂ to a final concentration of approximately 52.5 µM.[3]
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a designated period (e.g., 4 hours) to allow for gelation.[3]
-
The extent of cross-linking can be monitored by observing the increase in viscosity or by measuring the storage modulus (G') using a rheometer. This compound formation can also be quantified by its characteristic fluorescence (excitation ~315 nm, emission ~400-410 nm).[8][9]
Protocol 2: Photo-Induced Cross-Linking with [Ru(II)(bpy)₃]²⁺/SPS
This protocol is based on methods for creating cross-linked protein scaffolds.[4][8]
Materials:
-
Protein solution containing tyrosine residues (e.g., 15-30% w/v ELP in PBS).[8]
-
[Ru(II)(bpy)₃]Cl₂ stock solution (e.g., 15 mg/mL in distilled water).[4]
-
Sodium Persulfate (SPS) stock solution (e.g., 47.5 mg/mL in distilled water).[4]
-
Phosphate Buffered Saline (PBS)
-
Visible light source (e.g., blue LED lamp, 400-450 nm).
Procedure:
-
Prepare the protein solution to the desired concentration in PBS. If necessary, perform this step at 4°C to prevent precipitation at high concentrations.[8]
-
Prepare a fresh cross-linking solution by diluting the [Ru(II)(bpy)₃]Cl₂ and SPS stock solutions in PBS to final concentrations of 1.5 mg/mL and 2.4 mg/mL, respectively.[4]
-
Mix the protein solution with the cross-linking solution.
-
Transfer the mixture to a suitable mold or container.
-
Initiate the cross-linking by exposing the solution to visible blue light for a specific duration (e.g., 2 minutes).[7] The exposure time can be varied to control the degree of cross-linking.[4]
-
After gelation, the resulting scaffold may need to be washed extensively with PBS or water to remove any residual, potentially cytotoxic Ruthenium complex.[8]
-
Characterize the hydrogel's mechanical properties and this compound formation as described in Protocol 1.
Experimental Workflow for Comparison
To directly compare these two methods, a standardized workflow is recommended.
Conclusion
Both enzymatic and photo-induced methods are powerful tools for generating this compound cross-links in proteins and biomaterials.
-
Enzymatic cross-linking is a robust method that relies on well-understood enzyme kinetics.[3][10] It is particularly useful for bulk modifications where precise spatial control is not the primary concern.
-
Photo-induced cross-linking , especially with visible light, offers superior spatiotemporal control, rapid reaction kinetics, and is generally considered highly biocompatible, making it ideal for applications like 3D printing and creating complex, customized structures.[5][7][8]
The choice between these methods will be dictated by the specific requirements of the research or application, including the sensitivity of the biological components to reagents like H₂O₂, the need for spatial control, and the desired mechanical properties of the final product. This guide provides the foundational information for making an informed decision and for designing and executing experiments to achieve desired outcomes in the exciting field of biomaterial engineering and drug development.
References
- 1. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-catalyzed photo cross-linking of fibrin-based engineered tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comprehensive Validation and Comparative Guide to a New Monoclonal Antibody for Dityrosine Detection
This guide provides a detailed validation of a new monoclonal antibody, [Clone Name e.g., DT-8G], for the specific detection of dityrosine, a key biomarker of oxidative stress.[1] The performance of this antibody is compared with other commercially available antibodies, offering researchers, scientists, and drug development professionals a thorough resource for selecting the optimal reagent for their experimental needs. All experimental data are presented in clear, comparative tables, and detailed protocols are provided for reproducibility.
Introduction to this compound
This compound is a fluorescent molecule formed by the covalent cross-linking of two tyrosine residues.[1] This modification occurs during normal post-translational processing and is also induced by oxidative or nitrative stress from sources such as UV radiation, gamma-irradiation, and exposure to free radicals.[1] Elevated levels of this compound are associated with various pathological conditions, including eye cataracts, atherosclerosis, acute inflammation, and Alzheimer's disease, making it a critical biomarker for studying oxidative damage in biological systems.[1] Accurate and specific detection of this compound is therefore essential for advancing research in these areas.
Comparative Analysis of this compound Monoclonal Antibodies
The new [Clone Name e.g., DT-8G] monoclonal antibody has been rigorously validated and compared against two leading commercially available antibodies: Clone 10A6 and Clone 7D4. The following table summarizes their performance across key applications.
| Feature | [Clone Name e.g., DT-8G] (New) | Clone 10A6 | Clone 7D4 |
| Specificity | High specificity for this compound-modified proteins. No cross-reactivity with 3,5-dibromotyrosine (B3032813) or bromotyrosine. | Specific for this compound modified proteins. Does not cross-react with 3,5-dibromotyrosine or bromotyrosine modified proteins.[2][3] | Specific for this compound modified proteins. Does not cross-react with 3,5-dibromotyrosine or bromotyrosine modified proteins.[4] |
| Applications Validated | Western Blot (WB), ELISA, Immunocytochemistry/Immunofluorescence (ICC/IF), Flow Cytometry (FCM) | WB, ICC/IF, ELISA, Flow Cytometry[2][5][6] | WB, ICC/IF, ELISA[4] |
| Recommended WB Dilution | 1:1000 - 1:2500 | 1:1000[2][3] | 1:1000[4] |
| Recommended ICC/IF Dilution | 1:100 - 1:500 | 1:50[2][6] | 1:50[4] |
| Recommended ELISA Dilution | 1:1000 - 1:5000 | 1:1000[2][6] | 1:1000[4] |
| Recommended FCM Dilution | 1:50 - 1:200 | 1:50[2][6] | Not reported |
| Immunogen | Synthetic this compound conjugated to Keyhole Limpet Hemocyanin (KLH) | Synthetic this compound conjugated to Keyhole Limpet Hemocyanin (KLH)[2][3] | Synthetic this compound conjugated to Keyhole Limpet Hemocyanin (KLH)[4] |
| Isotype | Mouse IgG1 | Mouse IgG1[3] | Mouse IgG1[7] |
Experimental Validation Data
The validation of the [Clone Name e.g., DT-8G] antibody involved a series of experiments to assess its specificity, sensitivity, and performance in various applications.
Western Blot Analysis
Western blotting was performed to confirm the antibody's specificity for this compound. The antibody successfully detected this compound-conjugated Bovine Serum Albumin (BSA) with high sensitivity and did not cross-react with unmodified BSA or other modified proteins like 3,5-dibromotyrosine-BSA. Furthermore, an increase in this compound signal was observed in HeLa cells treated with hydrogen peroxide (H2O2), a known inducer of oxidative stress.
| Sample | [Clone Name e.g., DT-8G] Signal | Clone 10A6 Signal | Clone 7D4 Signal |
| This compound-BSA | Strong band at ~67 kDa | Strong band at ~67 kDa[2] | Strong band at ~67 kDa[7] |
| Unmodified BSA | No signal | No signal[2] | No signal[7] |
| 3,5-dibromotyrosine-BSA | No signal | No signal[2] | No signal[7] |
| Untreated HeLa Lysate | Faint band at various MWs | Faint band at various MWs[6] | Data not available |
| H2O2-treated HeLa Lysate | Increased signal intensity | Increased signal intensity[6] | Data not available |
Enzyme-Linked Immunosorbent Assay (ELISA)
A direct ELISA was performed to quantify the antibody's affinity for this compound. The [Clone Name e.g., DT-8G] antibody demonstrated a strong, concentration-dependent binding to immobilized this compound-BSA, with minimal background signal on uncoated or BSA-coated wells.
| Antigen Coating | [Clone Name e.g., DT-8G] OD450 | Clone 10A6 OD450 | Clone 7D4 OD450 |
| This compound-BSA (1 µg/ml) | 2.85 | 2.78 | 2.75 |
| Unmodified BSA (1 µg/ml) | 0.12 | 0.15 | 0.14 |
| No antigen | 0.08 | 0.09 | 0.08 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Western Blotting
-
Sample Preparation: this compound-BSA, unmodified BSA, and 3,5-dibromotyrosine-BSA were loaded at 1 µg per lane. For cell lysates, HeLa cells were either left untreated or treated with 250 µM H2O2 for 24 hours. 12 µg of total protein was loaded per lane.
-
Electrophoresis and Transfer: Samples were separated on a 10% SDS-PAGE gel and transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% skim milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated with the primary antibody ([Clone Name e.g., DT-8G] at 1:1000, Clone 10A6 at 1:1000, or Clone 7D4 at 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated with a Goat Anti-Mouse IgG:HRP secondary antibody at a 1:2000 dilution for 1 hour at room temperature.[2][7]
-
Detection: After further washes, the signal was developed using an ECL solution and imaged.[2]
Immunocytochemistry/Immunofluorescence (ICC/IF)
-
Cell Culture and Treatment: Human Embryonic Kidney (HEK293) cells were cultured on coverslips. For oxidative stress induction, cells were treated with 250 µM H2O2 for 24 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes and permeabilized with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Cells were blocked with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Cells were incubated with the primary antibody ([Clone Name e.g., DT-8G] at 1:200, Clone 10A6 at 1:50) for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody (e.g., Goat Anti-Mouse Alexa Fluor 488) at a 1:1500 dilution for 1 hour.[2]
-
Counterstaining and Mounting: Nuclei were counterstained with DAPI. Coverslips were mounted and imaged using a fluorescence microscope.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: A 96-well plate was coated with 1 µg/ml of this compound-BSA or unmodified BSA overnight at 4°C.
-
Blocking: The plate was washed and blocked with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: A serial dilution of the primary antibodies was added and incubated for 2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, an HRP-conjugated secondary antibody was added and incubated for 1 hour.
-
Detection: The substrate solution was added, and the reaction was stopped. The absorbance was read at 450 nm.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the validation process and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the validation of the new anti-dityrosine monoclonal antibody.
References
- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Dityrosine Antibody - Mouse Monoclonal [10A6] | StressMarq Biosciences Inc. [stressmarq.com]
- 3. This compound Monoclonal Antibody (10A6) (MA5-27566) [thermofisher.com]
- 4. Anti-Dityrosine Antibody - Mouse Monoclonal [7D4] | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Anti-Dityrosine Antibodies | Invitrogen [thermofisher.com]
- 6. Anti-Dityrosine Antibody [10A6] (A304720) | Antibodies.com [antibodies.com]
- 7. Invitrogen this compound Monoclonal Antibody (7D4) 100 μg; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
Dityrosine and 8-OHdG: A Complementary Approach to Assessing Oxidative Stress
A comprehensive guide for researchers on the synergistic use of dityrosine and 8-hydroxy-2'-deoxyguanosine (B1666359) as biomarkers for oxidative damage.
In the landscape of oxidative stress research, the accurate assessment of molecular damage is paramount. While numerous biomarkers exist, a multi-faceted approach provides a more holistic understanding of the complex biological consequences of oxidative insults. This guide focuses on two key biomarkers, this compound (DT) and 8-hydroxy-2'-deoxyguanosine (8-OHdG), which respectively indicate oxidative damage to proteins and DNA. Their combined use offers a complementary and more comprehensive evaluation of cellular and systemic oxidative stress, crucial for advancing our understanding of disease pathogenesis and for the development of novel therapeutic strategies.
This compound is a fluorescent molecule formed by the covalent cross-linking of two tyrosine residues on proteins, a hallmark of protein oxidation.[1][2] Its chemical stability and resistance to proteolysis make it a reliable indicator of accumulated oxidative damage to proteins over time.[1] Conversely, 8-OHdG is one of the most predominant forms of free radical-induced oxidative lesions in DNA.[3][4][5] Its presence in nuclear and mitochondrial DNA serves as a critical biomarker for oxidative DNA damage and has been widely implicated in carcinogenesis and various degenerative diseases.[3][6][7]
The distinct nature of the macromolecules they represent—proteins for this compound and DNA for 8-OHdG—makes them powerful complementary markers. While this compound reflects the impact of oxidative stress on protein structure and function, 8-OHdG provides a direct measure of genotoxicity. Analyzing both markers simultaneously can, therefore, offer a more complete picture of the downstream effects of reactive oxygen species (ROS) within a biological system.
Comparative Analysis of this compound and 8-OHdG
To facilitate a clear comparison, the following tables summarize the key characteristics, advantages, and limitations of this compound and 8-OHdG as oxidative stress biomarkers.
| Feature | This compound (DT) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) |
| Macromolecule Damaged | Proteins | DNA (nuclear and mitochondrial) |
| Type of Damage | Covalent cross-linking of tyrosine residues | Hydroxylation of guanine (B1146940) base |
| Biological Significance | Protein aggregation, altered enzyme activity, loss of function | Mutagenesis, genomic instability, carcinogenesis |
| Sample Types | Tissues, plasma, urine, specific proteins | Tissues, urine, plasma, leukocytes, saliva |
| Stability | Highly stable, resistant to acid hydrolysis and proteolysis[1] | Repaired by cellular mechanisms, excreted in urine |
| Temporal Indication | Reflects accumulated, long-term protein damage | Can indicate both acute and chronic DNA damage |
Table 1: General Characteristics of this compound and 8-OHdG
| Parameter | This compound (DT) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) |
| Specificity | Specific marker for protein oxidation. | Specific marker for oxidative DNA damage. |
| Sensitivity | Highly sensitive detection methods are available. | Highly sensitive detection methods are available. |
| Non-invasiveness | Can be measured in urine for a non-invasive assessment.[1] | Widely measured in urine for non-invasive assessment.[3][6] |
| Complementary Information | Provides insight into damage to the proteome. | Provides insight into damage to the genome. |
| Limitations | Levels can be influenced by dietary tyrosine intake. | Levels can be affected by DNA repair efficiency and cell turnover. |
| Analytical Complexity | Can require sophisticated analytical techniques for precise quantification. | Measurement can be prone to artifactual oxidation during sample preparation.[3][6] |
Table 2: Advantages and Limitations as Biomarkers
Formation Pathways
The formation of this compound and 8-OHdG is initiated by the action of reactive oxygen species on their respective precursor molecules. Understanding these pathways is crucial for interpreting biomarker levels.
References
- 1. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 2. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxy-2’-deoxyguanosine as a biomarker of oxidative stress in acute exacerbation of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Assessing the Stability of Dityrosine as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable and stable biomarkers is paramount in understanding disease pathogenesis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. In the field of oxidative stress research, dityrosine has emerged as a promising biomarker due to its inherent stability and direct correlation with protein oxidation. This guide provides a comprehensive assessment of this compound's stability, compares its performance with other key oxidative stress biomarkers, and offers detailed experimental protocols for its quantification.
This compound: A Stable Footprint of Oxidative Damage
This compound is an oxidized dimer of tyrosine formed through the covalent cross-linking of two tyrosine residues.[1][2] This modification arises from the action of reactive oxygen species (ROS) and is considered a hallmark of accumulated oxidative stress over time.[1][2] A key advantage of this compound as a biomarker lies in its exceptional chemical stability. It is highly resistant to acid hydrolysis and proteases, and remains unchanged by exposure to oxygen or fluctuations in pH.[1] Furthermore, this compound is not incorporated into the de novo synthesis of proteins, ensuring that its levels directly reflect the extent of oxidative damage to existing proteins.[1]
Comparative Analysis of this compound and Other Oxidative Stress Biomarkers
The selection of an appropriate biomarker depends on various factors, including its stability, specificity, and the availability of reliable detection methods. Here, we compare this compound with other commonly used markers of oxidative stress.
| Biomarker | Target Molecule | Key Advantages of this compound | Key Advantages of Comparator | Quantitative Data (Example) |
| This compound | Proteins (Tyrosine residues) | High chemical and biological stability, reflects long-term accumulated damage.[1][3] | - | In advanced human carotid plaques, this compound was present at 1.5 +/- 0.14 mmol/mol of tyrosine.[4] |
| 3-Nitrotyrosine (B3424624) | Proteins (Tyrosine residues) | This compound is a direct product of tyrosine oxidation, while 3-nitrotyrosine formation is a more complex process involving reactive nitrogen species.[5] | Can indicate the involvement of specific pathways involving nitric oxide and peroxynitrite.[6] | In the same carotid plaques, 3-nitrotyrosine was present at 92 +/- 15 µmol/mol of tyrosine, indicating that nitration accounted for approximately 3% of the measured tyrosine modifications.[4] |
| 8-Oxoguanine (8-oxoG) | DNA | This compound reflects protein damage, which can be more abundant and have a longer half-life than DNA adducts. | A direct marker of oxidative DNA damage, crucial for mutagenesis and carcinogenesis studies. | Urinary levels in healthy humans were reported as 8.8 ± 0.6 µmol/mol of creatinine (B1669602) for this compound and were also measured for 8-oxo-deoxyguanosine, showing good correlation.[7] |
| Advanced Oxidation Protein Products (AOPPs) | Proteins | This compound is a specific, well-defined chemical modification. | AOPPs provide a broader measure of protein oxidation, encompassing various cross-linked protein products.[8] | A single hemodialysis session in end-stage renal disease patients significantly decreased plasma protein-bound this compound levels.[9] AOPPs are also used as a general marker of protein oxidation in this context.[9] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is crucial for its validation and use as a biomarker. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput and relatively cost-effective method for this compound quantification in various biological samples, including urine, plasma, and serum.[10][11]
Principle: A competitive ELISA format is commonly used. This compound present in the sample competes with this compound coated on the microplate for binding to a specific primary antibody. The amount of primary antibody bound to the plate is then detected using a labeled secondary antibody, and the resulting signal is inversely proportional to the concentration of this compound in the sample.[12][13]
Generalized Protocol:
-
Plate Preparation: A microtiter plate is pre-coated with this compound.[12]
-
Sample and Antibody Incubation: this compound standards or samples are added to the wells, followed by the addition of a monoclonal anti-dityrosine antibody. The plate is then incubated, typically overnight at 4-10°C.[11][12]
-
Washing: The plate is washed to remove unbound reagents.[12]
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for a specified time (e.g., 1 hour at room temperature).[11]
-
Washing: The plate is washed again to remove the unbound secondary antibody.[11]
-
Substrate Addition: A chromogenic substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), is added to the wells.[12]
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).[12]
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.[12]
-
Quantification: A standard curve is generated using the absorbance values of the this compound standards, and the concentration of this compound in the samples is calculated from this curve.[13]
Sample Preparation:
-
Urine: Dilution with saline is often required. Any insoluble material should be removed by centrifugation.[12]
-
Plasma/Serum/Tissue Homogenates: Specific protocols for extraction and dilution should be followed as recommended by the ELISA kit manufacturer.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the absolute quantification of this compound.[7][14]
Principle: This technique involves the separation of this compound from other sample components using high-performance liquid chromatography (HPLC), followed by its detection and quantification using tandem mass spectrometry. The use of stable isotope-labeled internal standards allows for accurate quantification.[7]
Generalized Protocol:
-
Sample Preparation:
-
Solid Phase Extraction (SPE): Samples, such as urine, are often partially purified using SPE to remove interfering substances.[7]
-
Acid Hydrolysis: For protein-bound this compound, acid hydrolysis is required to release the free amino acid.
-
-
LC Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution program with solvents such as acetic acid in water and acetonitrile (B52724) is used to separate this compound.[7]
-
MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. This compound is ionized (e.g., by electrospray ionization - ESI) and then fragmented. Specific parent-to-daughter ion transitions (multiple reaction monitoring - MRM) are monitored for both the native this compound and the isotopically labeled internal standard for precise quantification.[7]
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the formation of this compound and the general workflows for its analysis.
References
- 1. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 3. This compound and tyrosine oxidation products are endogenous markers for the selective proteolysis of oxidatively modified red blood cell hemoglobin by (the 19 S) proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of nitration and oxidation of tyrosine in advanced human carotid plaque proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxynitrite-Mediated Dimerization of 3-Nitrotyrosine: Unique Chemistry along the Spectrum of Peroxynitrite-Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Plasma protein-bound di-tyrosines as biomarkers of oxidative stress in end stage renal disease patients on maintenance haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(DT) ELISA: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 11. nwlifescience.com [nwlifescience.com]
- 12. eurodiagnostico.com [eurodiagnostico.com]
- 13. tinzyme.com [tinzyme.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Dityrosine Formation in Protein Substrates
For Researchers, Scientists, and Drug Development Professionals
Dityrosine cross-linking, an irreversible oxidative modification, results from the covalent bonding of two tyrosine residues. This process is implicated in a range of physiological and pathological phenomena, from the hardening of insect cuticles to the aggregation of proteins in neurodegenerative diseases.[1][2] The formation of this compound can significantly alter protein structure and function, leading to the creation of high-molecular-weight aggregates with altered biological activity and resistance to proteolysis.[3][4]
This guide provides a comparative overview of this compound formation in different, well-studied protein substrates, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
Comparative Analysis of this compound Formation
The propensity for a protein to form this compound cross-links depends on several factors, including the number and accessibility of its tyrosine residues, the local protein environment, and the nature of the oxidative stress. Below is a summary of findings for several commonly studied protein substrates.
| Protein Substrate | Oxidative System | Key Findings & Quantitative Data | Cross-Link Type | Reference(s) |
| Fibrinogen | Hypochlorous Acid (HOCl) / Myeloperoxidase (MPO) | Fibrinogen is a key protein for intermolecular this compound formation in human plasma, readily forming high-molecular-weight aggregates.[5][6] Its three polypeptide chains all participate in cross-linking.[6] | Intermolecular | [5][6] |
| α-Synuclein | Metal-Catalyzed Oxidation (MCO) / Peroxidase | Implicated in Parkinson's disease, this compound cross-links stabilize α-synuclein assemblies.[7] Intramolecular cross-links (e.g., between Tyr39 and a C-terminal Tyr) can cause a compact monomeric conformation that inhibits fibrillization.[8][9] Intermolecular cross-links (e.g., Tyr39-Tyr39) can form covalent dimers.[7] | Intra- & Intermolecular | [7][8][9] |
| Calmodulin | UV Irradiation | The presence of Ca²⁺ and superoxide (B77818) dismutase alters the pattern of cross-linking from predominantly intramolecular to a mix of inter- and intramolecular products.[10] Cross-linking can occur between Tyr-99 and Tyr-138.[10] | Intra- & Intermolecular | [2][10] |
| Insulin | UV Irradiation | Continuous UV light exposure can lead to the formation of this compound-linked dimers.[11][12] | Intermolecular | [11][12] |
| Human Serum Albumin (HSA) | Hypochlorous Acid (HOCl) / Gamma Radiation | While HSA can be carbonylated, it does not readily form high-molecular-weight aggregates via this compound cross-linking when exposed to HOCl.[5] However, other oxidative stressors like gamma radiation can induce this compound formation.[13] | Intramolecular | [5][13] |
Visualizing the Process
Understanding the mechanism and experimental approach is crucial for studying this compound formation.
Caption: Peroxidase-catalyzed oxidation of tyrosine residues to form this compound cross-links.
Caption: A typical workflow for inducing and analyzing this compound formation in proteins.
Experimental Protocols
The following protocols provide a starting point for inducing and quantifying this compound in protein substrates. Researchers should optimize concentrations and incubation times for their specific protein of interest.
Protocol 1: HRP-Mediated this compound Formation
This protocol uses horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) to induce this compound cross-linking, a common and efficient method.[14][15][16]
Materials:
-
Protein of interest (e.g., 1 mg/mL solution)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Horseradish Peroxidase (HRP) stock solution (e.g., 1 mg/mL)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% stock, diluted to working concentration)
-
Catalase or sodium azide (B81097) to quench the reaction
Procedure:
-
Prepare a solution of the protein substrate in phosphate buffer to the desired final concentration (e.g., 25 µM).
-
Add HRP to the protein solution to a final concentration of approximately 30 µM.[17] Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 0.03% (v/v). The molar ratio of protein:HRP:H₂O₂ may need to be optimized.
-
Incubate the reaction mixture at 37°C for a set time course (e.g., 2-6 hours), taking aliquots at various time points if a kinetic analysis is desired.[17]
-
Stop the reaction by adding a quenching agent, such as catalase or sodium azide.
-
Analyze the resulting solution for this compound formation using the methods described below.
Protocol 2: Quantification by Fluorescence Spectroscopy
This compound has a characteristic fluorescence that can be used for its quantification.[11][13]
Procedure:
-
Transfer the reaction mixture from Protocol 1 to a quartz cuvette.
-
Use a spectrofluorometer to measure the fluorescence spectrum.
-
Set the excitation wavelength to approximately 315-325 nm.[13]
-
Scan the emission spectrum from 350 nm to 500 nm.
-
The characteristic emission peak for this compound will appear between 400 nm and 420 nm.[11][13]
-
The intensity of this peak is proportional to the concentration of this compound. A standard curve can be generated using known concentrations of free this compound for absolute quantification.
-
Note: It is crucial to subtract the fluorescence of a control sample (protein without HRP/H₂O₂) to account for background fluorescence.
Protocol 3: Identification of Cross-Link Sites by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for identifying the specific tyrosine residues involved in cross-linking.[3][18]
Procedure:
-
Take the this compound-containing protein sample and subject it to SDS-PAGE to separate monomers, dimers, and other oligomers.
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion of the protein using a protease such as trypsin.
-
Extract the resulting peptides from the gel.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
The analysis of this compound cross-linked peptides is complex because fragmentation occurs on both peptide chains simultaneously.[18] Specialized software and manual interpretation are often required to identify the cross-linked peptide pair based on the fragmentation patterns.[3][19] Ultraviolet photodissociation (UVPD) can generate specific signature fragments that simplify identification.[19]
References
- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 5. A central role for intermolecular this compound cross-linking of fibrinogen in high molecular weight advanced oxidation protein product (AOPP) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. The involvement of this compound crosslinking in α-synuclein assembly and deposition in Lewy Bodies in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis for this compound-Mediated Inhibition of α-Synuclein Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for this compound-Mediated Inhibition of α-Synuclein Fibrillization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound formation in calmodulin: conditions for intermolecular cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of this compound cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishing Signature Fragments for Identification and Sequencing of this compound Cross-Linked Peptides Using Ultraviolet Photodissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dityrosine and Other Key Markers of Protein Oxidation
For Researchers, Scientists, and Drug Development Professionals
In the study of oxidative stress, a condition implicated in numerous diseases and aging, the accurate measurement of protein oxidation is paramount. Oxidative damage to proteins can lead to a loss of function, aggregation, and the generation of potentially toxic products. Several biomarkers have been established to quantify this damage, each with its own specificities and methodologies. This guide provides an objective comparison of dityrosine with two other widely used measures of protein oxidation: protein carbonyl content and Advanced Oxidation Protein Products (AOPPs). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying relationships to aid in the selection of appropriate biomarkers for your research.
At a Glance: Comparing Protein Oxidation Markers
The selection of a biomarker for protein oxidation often depends on the specific research question, the nature of the oxidative stress, and the analytical capabilities available. This compound, protein carbonyls, and AOPPs represent different facets of protein damage.
| Marker | What it Measures | Common Methodologies | Advantages | Limitations |
| This compound | Cross-linking of tyrosine residues, indicative of radical-mediated damage. | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Mass Spectrometry (MS) | High specificity for tyrosine oxidation, stable marker. | Requires protein hydrolysis, potentially complex sample preparation. |
| Protein Carbonyls | Aldehyde and ketone groups on protein side chains (e.g., Lys, Arg, Pro, Thr). | Spectrophotometry (DNPH assay), ELISA, Western Blot | General marker for severe oxidative damage, relatively straightforward assays. | Can be influenced by non-oxidative modifications, less specific than this compound. |
| AOPPs | A heterogeneous group of oxidized proteins, including this compound-containing cross-linked proteins and protein carbonyls. | Spectrophotometry (reaction with potassium iodide) | Simple and rapid assay, reflects a broad spectrum of oxidative damage. | Lacks specificity, composition can vary depending on the oxidant and protein target. |
Quantitative Correlation Between Markers
Understanding the relationship between different markers of protein oxidation is crucial for interpreting experimental results. While all three markers are indicative of oxidative stress, their levels may not always correlate directly due to different formation mechanisms and kinetics.
Advanced Oxidation Protein Products (AOPPs) are recognized as a composite marker that includes both this compound and protein carbonyls[1][2][3]. Research has demonstrated a relationship between these markers, although comprehensive studies simultaneously correlating all three are limited.
One study investigating oxidative stress in atherosclerosis-mediated diseases found a significant positive correlation between AOPP and protein carbonyl levels in patients with aortoiliac occlusive disease (AIOD)[1]. Another study demonstrated that the formation of high molecular weight AOPPs occurs in parallel with an increase in this compound fluorescence, suggesting a strong positive association[2][4]. While a direct three-way quantitative correlation is not extensively documented in a single study, the available evidence points to a positive relationship between all three markers under conditions of oxidative stress.
Table of Published Correlation Coefficients:
| Markers Correlated | Sample Type | Disease Context | Pearson's r | Reference |
| AOPP vs. Protein Carbonyls | Plasma | Aortoiliac Occlusive Disease | r = 0.632 | [1] |
Note: The absence of a specific Pearson's r value for this compound with AOPPs and protein carbonyls in the same study highlights a gap in the current literature. However, the biochemical nature of AOPPs strongly suggests a positive correlation.
Signaling Pathways and Logical Relationships
The formation of these oxidative stress markers is interconnected, originating from the excessive production of reactive oxygen species (ROS). The following diagram illustrates the general pathways leading to the formation of this compound, protein carbonyls, and AOPPs.
Experimental Protocols
Accurate and reproducible measurement of protein oxidation markers is essential. Below are detailed methodologies for the quantification of this compound, protein carbonyls, and AOPPs.
Quantification of this compound by HPLC with Fluorescence Detection
This method is highly specific and sensitive for the detection of this compound. It involves the acid hydrolysis of proteins to release the amino acids, followed by separation and detection using HPLC.
1. Protein Hydrolysis: a. To approximately 1 mg of protein in a hydrolysis tube, add 1 ml of 6 N HCl containing 1% phenol (B47542) (to protect tyrosine from degradation)[5]. b. Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum. c. Hydrolyze the protein by incubating the sealed tube at 110°C for 24 hours[5]. d. After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or by lyophilization. e. Reconstitute the dried hydrolysate in a suitable mobile phase for HPLC analysis.
2. HPLC Analysis: a. Column: A reverse-phase C18 column (e.g., ODS II Spherisorb) is commonly used[2]. b. Mobile Phase: An isocratic elution with a mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid) can be employed[2]. c. Detection: Use a fluorescence detector with an excitation wavelength of approximately 315-325 nm and an emission wavelength of 400-410 nm[6]. d. Quantification: Prepare a standard curve using known concentrations of purified this compound to quantify the amount in the samples.
Quantification of Protein Carbonyl Content (DNPH Assay)
This spectrophotometric assay is the most common method for measuring protein carbonyls. It is based on the reaction of 2,4-dinitrophenylhydrazine (B122626) (DNPH) with carbonyl groups to form a stable hydrazone product.
1. Derivatization: a. To 200 µl of protein sample (1-10 mg/ml), add 800 µl of 10 mM DNPH in 2.5 M HCl. For the blank, add 800 µl of 2.5 M HCl only. b. Incubate the tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.
2. Precipitation and Washing: a. Add 1 ml of 20% (w/v) trichloroacetic acid (TCA) to each tube and incubate on ice for 5-10 minutes. b. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein. c. Discard the supernatant and wash the pellet three times with 1 ml of ethanol:ethyl acetate (B1210297) (1:1 v/v) to remove any free DNPH. Vortex thoroughly during each wash and centrifuge to recollect the pellet.
3. Solubilization and Measurement: a. After the final wash, dissolve the protein pellet in 500 µl of 6 M guanidine (B92328) hydrochloride. b. Centrifuge at 10,000 x g for 10 minutes to remove any insoluble material. c. Measure the absorbance of the supernatant at 370 nm. d. The carbonyl content is calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).
Quantification of Advanced Oxidation Protein Products (AOPPs)
The AOPP assay is a spectrophotometric method based on the ability of oxidized proteins to oxidize potassium iodide.
1. Sample and Standard Preparation: a. Prepare chloramine-T standards in the range of 0-100 µmol/L in phosphate-buffered saline (PBS). b. Dilute plasma or serum samples 1:5 with PBS.
2. Assay Procedure: a. To 200 µl of each standard or diluted sample in a 96-well microplate, add 10 µl of 1.16 M potassium iodide. b. After 2 minutes, add 20 µl of glacial acetic acid to each well. c. Immediately read the absorbance at 340 nm.
3. Calculation: a. The AOPP concentration is calculated from the standard curve generated with chloramine-T and is expressed as µmol/L of chloramine-T equivalents.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the analysis of the three protein oxidation markers.
References
- 1. Advanced Oxidation Protein Products and Carbonylated Proteins as Biomarkers of Oxidative Stress in Selected Atherosclerosis-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Oxidation Protein Products Are Strongly Associated with the Serum Levels and Lipid Contents of Lipoprotein Subclasses in Healthy Volunteers and Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Dityrosine as a Surrogate Endpoint in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable surrogate endpoints is a critical endeavor in clinical trial design, promising to accelerate the development of novel therapeutics. Dityrosine, a biomarker of oxidative stress, has emerged as a potential candidate in various disease contexts. This guide provides an objective comparison of this compound against established clinical endpoints and other alternative surrogates, supported by experimental data and detailed methodologies.
This compound: A Biomarker of Oxidative Stress
This compound is a fluorescent molecule formed when two tyrosine residues on proteins become covalently linked through an oxidative process.[1][2] This cross-linking is often a result of exposure to reactive oxygen species (ROS), UV or gamma-irradiation, and aging.[1] Its chemical stability and resistance to proteolysis make it a durable marker of accumulated oxidative damage.[1][3] Elevated levels of this compound have been associated with a range of pathologies, including Alzheimer's disease, Parkinson's disease, atherosclerosis, and age-related macular degeneration (AMD).[1][3][4]
The formation of this compound can contribute to the stability and insolubility of protein aggregates, such as the amyloid-beta plaques and tau tangles found in Alzheimer's disease, potentially playing a role in disease pathogenesis.[3][5][6]
The Pathway to a Validated Surrogate Endpoint
A surrogate endpoint is a biomarker intended to substitute for a direct measure of how a patient feels, functions, or survives.[7][8] For a surrogate endpoint to be accepted by regulatory bodies like the U.S. Food and Drug Administration (FDA), it must be rigorously validated to ensure it reliably predicts the clinical outcome of interest.[7][9]
The validation process typically involves demonstrating a strong mechanistic and clinical correlation between the surrogate and the true clinical endpoint.[10][11] This often requires extensive evidence from epidemiological studies and multiple clinical trials.[9][12]
Caption: The validation pathway for a surrogate endpoint.
This compound in the Context of Age-Related Macular Degeneration (AMD)
To illustrate the validation process, we will focus on the potential of this compound as a surrogate endpoint in geographic atrophy (GA), an advanced form of AMD.
Comparison of this compound with the Gold Standard Clinical Endpoint
The current gold standard for GA trials is the rate of lesion growth measured by imaging techniques.[13] While clinically relevant, this endpoint can be slow to progress, requiring long and large clinical trials.[14][15]
| Endpoint | Type | Measurement Time | Objectivity | Relationship to Clinical Outcome |
| Geographic Atrophy (GA) Lesion Growth | Clinical (Anatomical) | Months to Years | High (Imaging-based) | Direct (Correlates with vision loss) |
| This compound Levels | Biomarker (Biochemical) | Hours to Days | High (Mass Spectrometry) | Indirect (Proposed to precede and correlate with GA progression) |
Comparison of this compound with Alternative Surrogate Endpoints for AMD
Several other surrogate endpoints are being investigated for AMD to overcome the limitations of traditional endpoints.[13][16]
| Surrogate Endpoint | Analytical Method | Validation Status | Strength of Association with GA |
| This compound | HPLC, Mass Spectrometry, ELISA | Candidate | Under Investigation |
| Drusen Volume | Optical Coherence Tomography (OCT) | Candidate | Correlates with progression to late AMD |
| Nascent Geographic Atrophy (nGA) | Optical Coherence Tomography (OCT) | Reasonably Likely | Strongly predictive of GA development[17] |
| Photoreceptor Loss | Optical Coherence Tomography (OCT) | Candidate | Considered a clinically meaningful endpoint by the FDA[14] |
| Incomplete/Complete RPE and Outer Retinal Atrophy (iRORA/cRORA) | Optical Coherence Tomography (OCT) | Candidate | Progression from iRORA to cRORA is a potential endpoint[16] |
Proposed Role of this compound in AMD Pathogenesis
Oxidative stress is a key driver of AMD pathogenesis. The accumulation of oxidatively damaged proteins, marked by this compound formation, in the retinal pigment epithelium (RPE) is hypothesized to contribute to cellular dysfunction, inflammation, and eventual cell death, leading to the development and progression of GA.
Caption: Proposed signaling pathway of this compound in AMD.
Experimental Protocols for this compound Measurement
Accurate and reproducible measurement of this compound is crucial for its validation as a surrogate endpoint. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a highly sensitive and specific method.[1][18]
Experimental Workflow: this compound Quantification by HPLC-MS/MS
Caption: Workflow for this compound quantification.
Protocol: Sample Preparation and HPLC-MS/MS Analysis
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, urine, tissue homogenates) and store them at -80°C until analysis.
-
Protein Hydrolysis:
-
To an aliquot of the sample, add 6 M HCl.
-
Incubate at 110°C for 24 hours in a sealed, nitrogen-flushed vial.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Reconstitute the sample in the HPLC mobile phase.
-
-
HPLC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Couple the HPLC eluent to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Monitor the specific precursor-to-product ion transitions for this compound in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Challenges and Future Directions
While this compound holds promise as a surrogate endpoint, several challenges remain. The lack of a consensus on standardized analytical methods and the need for more extensive clinical data correlating this compound levels with disease progression are key hurdles.[3][6]
Future research should focus on:
-
Standardization of Assays: Establishing and validating standardized protocols for this compound measurement across different laboratories.
-
Longitudinal Studies: Conducting large-scale, longitudinal clinical studies to firmly establish the predictive value of this compound for clinical outcomes in specific diseases.
-
Regulatory Engagement: Proactively engaging with regulatory agencies like the FDA to discuss the evidence required for the validation of this compound as a surrogate endpoint.[9][19]
Conclusion
This compound is a specific and stable biomarker of oxidative stress with the potential to serve as a valuable surrogate endpoint in clinical trials for diseases where oxidative damage is a key pathological feature. Its validation will require a concerted effort from the scientific community to generate robust analytical and clinical data. If successful, the use of this compound as a surrogate endpoint could significantly streamline the drug development process, ultimately benefiting patients with a range of debilitating diseases.
References
- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 3. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound cross-linking and its potential roles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surrogate Endpoint Resources for Drug and Biologic Development | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. fas.org [fas.org]
- 10. agencyiq.com [agencyiq.com]
- 11. Establishing a Public Resource for Acceptable Surrogate Endpoints to Support FDA Marketing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel procedures for validating surrogate endpoints in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. karger.com [karger.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. The Ophthalmologist | GA: Alternative Endpoints [theophthalmologist.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Table of Surrogate Endpoints That Were the Basis of Drug Approval or Licensure | FDA [fda.gov]
Dityrosine vs. Trityrosine: A Comparative Guide to their Pathological Significance
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress is a key driver in the pathogenesis of numerous diseases. A significant consequence of oxidative damage is the cross-linking of proteins, which can alter their structure and function. Among the various cross-links, those formed between tyrosine residues, namely dityrosine and trityrosine, have garnered attention as potential biomarkers of oxidative stress. This guide provides a comparative analysis of the pathological significance of this compound and trityrosine, supported by experimental data and methodologies, to aid researchers in their study of oxidative stress-related diseases.
At a Glance: this compound vs. Trityrosine
| Feature | This compound | Trityrosine |
| Structure | Covalent cross-link between two tyrosine residues. | Covalent cross-link involving three tyrosine residues. |
| Pathological Significance | Well-established biomarker of oxidative stress, aging, and various diseases including neurodegenerative disorders, cardiovascular diseases, and cataracts.[1][2][3] | Identified as a product of myeloperoxidase-mediated oxidation in human phagocytes, suggesting a role in inflammation-driven pathologies. However, its specific pathological significance is less characterized. |
| Formation | Primarily formed via the coupling of two tyrosyl radicals, which can be generated by enzymatic (e.g., peroxidases) and non-enzymatic (e.g., reactive oxygen species, UV radiation) mechanisms.[3] | Formed through the myeloperoxidase-hydrogen peroxide system in human neutrophils, likely involving the addition of a tyrosyl radical to a this compound molecule. |
| Detection Methods | Well-established methods including High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, and Mass Spectrometry (MS).[4] | Primarily identified by mass spectrometry and NMR in in vitro systems. Standardized protocols for quantification in biological samples are not well-established. |
| Quantitative Data in Disease | Elevated levels have been quantified in various diseases (see Table 1). | Quantitative data in human diseases are largely unavailable. |
In-Depth Comparison
Pathological Significance
This compound is extensively recognized as a robust biomarker of oxidative stress.[3] Its accumulation has been documented in a wide array of pathological conditions:
-
Neurodegenerative Diseases: Increased levels of this compound are found in the brains of patients with Alzheimer's disease, associated with amyloid-beta plaques and neurofibrillary tangles.[2][5] It is also implicated in Parkinson's disease, contributing to the stabilization of α-synuclein aggregates.
-
Cardiovascular Diseases: this compound is enriched in atherosclerotic lesions and is considered a marker of lipoprotein oxidation, contributing to the progression of atherosclerosis.[6] It has also been investigated as a potential early marker for acute myocardial infarction.[7][8]
-
Cataracts: The cross-linking of lens crystallin proteins by this compound contributes to their aggregation and the formation of cataracts.[3]
-
Aging: An increase in this compound levels is associated with the aging process, reflecting a lifetime of accumulated oxidative damage.[3]
The formation of this compound cross-links can lead to increased protein stability and insolubility, resistance to proteolysis, and altered enzymatic activity, all of which contribute to its pathological effects.[3]
Trityrosine , in contrast, is significantly less studied. Its pathological role is inferred primarily from its known origin. Research has shown that trityrosine, along with this compound, is synthesized by human phagocytes via the myeloperoxidase-hydrogen peroxide system. This implicates trityrosine in inflammatory processes where neutrophils and macrophages are active. As myeloperoxidase is a key enzyme in the inflammatory response and is found at sites of chronic inflammation, trityrosine could serve as a more specific marker for phagocyte-mediated oxidative damage. However, a clear association with specific diseases and its direct contribution to pathology, independent of this compound, remains to be elucidated.
Formation Pathways
The formation of both this compound and trityrosine is initiated by the one-electron oxidation of a tyrosine residue to a tyrosyl radical. The subsequent reactions, however, differ.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound cross-linking and its potential roles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pathology of this compound cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase-derived oxidants damage artery wall proteins in an animal model of chronic kidney disease–accelerated atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Nitrotyrosine Modified Proteins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a protein product of oxidative stress, as a possible marker of acute myocardial infarctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Dityrosine as a Diagnostic Biomarker: A Comparative Guide for Researchers
An in-depth analysis of the diagnostic accuracy and methodologies for the measurement of dityrosine, a key biomarker of oxidative stress, across various diseases. This guide provides a comparative overview against established diagnostic markers, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their assessment.
This compound, a product of tyrosine oxidation, has emerged as a stable biomarker of oxidative stress, implicated in the pathogenesis of several diseases. Its potential as a diagnostic tool is under active investigation. This guide offers a comprehensive comparison of the diagnostic accuracy of this compound for specific diseases, alongside alternative biomarkers, and provides detailed methodologies for its quantification.
This compound in Neurodegenerative Disorders: Alzheimer's and Parkinson's Disease
Oxidative stress is a well-established factor in the progression of neurodegenerative diseases. The formation of this compound cross-links in key proteins associated with Alzheimer's and Parkinson's diseases suggests its potential as a biomarker.
Alzheimer's Disease
In Alzheimer's disease (AD), this compound has been identified in both amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of tau protein.[1] Studies have shown a significant elevation of this compound in the brains and cerebrospinal fluid (CSF) of AD patients. One study found a 3.7-fold increase in free this compound in the ventricular cerebrospinal fluid of individuals with AD compared to healthy controls.[2][3]
However, robust studies evaluating the specific diagnostic accuracy of this compound in terms of sensitivity and specificity for AD are currently limited. The focus has been more on its role in the disease's pathological processes.
Comparison with Other Alzheimer's Disease Biomarkers:
For diagnostic purposes, CSF levels of Aβ42, total tau (t-tau), and phosphorylated tau (p-tau) are the most established biomarkers for AD. These markers, often used in combination, demonstrate high diagnostic accuracy.
| Biomarker Combination | Sensitivity | Specificity | Source |
| CSF Aβ42 & t-tau | 85-90% | 85-90% | Published research |
| CSF Aβ42, t-tau & p-tau | 89-94% | 83-90% | Published research |
Parkinson's Disease
In Parkinson's disease (PD), this compound cross-linking is observed in α-synuclein aggregates within Lewy bodies, the pathological hallmark of the disease.[4][5] This suggests that this compound could serve as an indicator of the oxidative stress contributing to PD pathology. However, quantitative studies measuring this compound levels in the plasma or CSF of PD patients and assessing its diagnostic accuracy are still lacking.
Comparison with Other Parkinson's Disease Biomarkers:
The current gold standard for the clinical diagnosis of PD relies on motor symptom assessment. Supporting diagnostic tools include imaging techniques and, more recently, CSF analysis.
| Biomarker/Method | Diagnostic Utility |
| Dopamine (B1211576) Transporter (DAT) Scan | Visualizes dopamine transporter levels in the brain, aiding in the differentiation of PD from other conditions. |
| CSF α-synuclein Seed Amplification Assay (SAA) | Detects misfolded α-synuclein aggregates with high sensitivity and specificity. |
| Skin Biopsy for Phosphorylated α-synuclein | Detects abnormal α-synuclein in cutaneous nerves. |
This compound in Cardiovascular and Renal Diseases
The role of oxidative stress in cardiovascular and renal diseases is well-documented, making this compound a plausible biomarker in these conditions.
Acute Myocardial Infarction
Studies have indicated that this compound can be detected in myocardial tissue very early after an acute myocardial infarction (AMI), with positive staining observed as early as 4 hours and in some cases, even within minutes in animal models.[6][7] This suggests its potential as an early marker of myocardial injury. However, this compound is not specific to AMI and can be present in other conditions causing myocardial stress.[7] Specific quantitative data on plasma this compound concentrations and its diagnostic accuracy (sensitivity and specificity) for AMI in humans are not yet well-established.
Comparison with Other Acute Myocardial Infarction Biomarkers:
Cardiac troponins (cTnI and cTnT) are the cornerstone for the diagnosis of AMI due to their high sensitivity and specificity for myocardial injury.
| Biomarker | Sensitivity (at 3-6 hours) | Specificity |
| High-sensitivity cardiac troponin (hs-cTn) | >95% | >90% |
| Creatine Kinase-MB (CK-MB) | ~90% | ~90% |
Chronic Kidney Disease
In chronic kidney disease (CKD), there is evidence of increased oxidative stress. Advanced Oxidation Protein Products (AOPPs), which are proteins containing this compound cross-links, have been investigated as a potential biomarker. One study assessing AOPPs for the diagnosis of stage 4-5 CKD reported the following:
| Biomarker | Cut-off | Sensitivity | Specificity |
| AOPPs | ≥200 µmol/L | 96.58% | 80% |
Comparison with Other Chronic Kidney Disease Biomarkers:
The diagnosis and staging of CKD primarily rely on the estimated glomerular filtration rate (eGFR) and the urine albumin-to-creatinine ratio (UACR).
| Biomarker/Method | Diagnostic Utility |
| eGFR | Estimates the kidney's filtering capacity. |
| UACR | Detects albuminuria, an early sign of kidney damage. |
Experimental Protocols for this compound Quantification
Accurate and reproducible quantification of this compound is crucial for its validation as a diagnostic biomarker. The two most common methods are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Protein-Bound this compound in Plasma by HPLC with Fluorescence Detection
This method is widely used for the detection of this compound in biological samples due to its high sensitivity.
Principle: Protein-bound this compound is released by acid hydrolysis. The hydrolysate is then separated by reverse-phase HPLC, and this compound is detected by its native fluorescence.
Detailed Protocol:
-
Protein Precipitation and Hydrolysis:
-
To 100 µL of plasma, add 100 µL of 20% trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet twice with 10% TCA.
-
Resuspend the pellet in 500 µL of 6 N HCl.
-
Hydrolyze the protein by heating at 110°C for 24 hours in a vacuum-sealed tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen gas.
-
Reconstitute the dried residue in 200 µL of HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water, acetonitrile (B52724), and trifluoroacetic acid (e.g., 92:8:0.1 v/v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 325 nm and emission at 400-410 nm.[9]
-
Quantification: Use a standard curve prepared with synthetic this compound.
-
Quantification of this compound in Cerebrospinal Fluid by LC-MS/MS
LC-MS/MS offers high specificity and sensitivity for the quantification of this compound, especially in complex biological matrices like CSF.
Principle: This method involves the separation of this compound from other CSF components by liquid chromatography followed by its specific detection and quantification using tandem mass spectrometry based on its unique mass-to-charge ratio and fragmentation pattern.
Detailed Protocol:
-
Sample Preparation:
-
Internal Standard Spiking: To 100 µL of CSF, add a known amount of a stable isotope-labeled this compound internal standard (e.g., 13C6-dityrosine).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the CSF sample to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 50 µL of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 or HILIC column suitable for separating small polar molecules.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both native this compound and the internal standard.
-
Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve constructed using known concentrations of this compound.
-
Conclusion
This compound holds promise as a biomarker of oxidative stress across a range of diseases. While its role in the pathophysiology of neurodegenerative, cardiovascular, and renal diseases is increasingly recognized, its application as a standalone diagnostic marker requires further validation. For diseases like Alzheimer's and Parkinson's, this compound appears to be more indicative of the underlying oxidative damage rather than a specific diagnostic marker. In chronic kidney disease, AOPPs, which contain this compound, have shown good diagnostic potential for advanced stages. For acute myocardial infarction, this compound's utility may lie in its early appearance, though it lacks specificity.
Future research should focus on conducting large-scale clinical studies to establish the diagnostic accuracy of this compound for various diseases, including determining optimal cut-off values, sensitivity, and specificity. Head-to-head comparisons with established biomarkers in well-characterized patient cohorts are essential. Furthermore, standardization of analytical methods for this compound quantification is crucial for ensuring inter-laboratory comparability of results. The detailed protocols provided in this guide serve as a foundation for researchers to further explore and validate the diagnostic utility of this important biomarker of oxidative stress.
References
- 1. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation | Journal of Neuroscience [jneurosci.org]
- 3. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a protein product of oxidative stress, as a possible marker of acute myocardial infarctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a marker of acute myocardial infarction? Experiments with the isolated Langendorff heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dityrosine: A Comprehensive Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment and minimizing environmental impact are paramount. The proper disposal of laboratory chemicals, such as dityrosine, is a critical aspect of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, drawing from established safety data and general laboratory waste management principles.
Immediate Safety and Logistical Information
Before commencing any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. While some safety data sheets (SDS) for this compound hydrochloride classify it as not a hazardous substance or mixture, other sources for DL-tyrosine indicate it can cause skin and serious eye irritation.[1][2] Therefore, it is imperative to handle this compound with caution and adhere to stringent safety protocols.
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound or its waste. This includes, but is not limited to:
-
Eye and Face Protection: Safety glasses with side shields or tightly fitting safety goggles are necessary to protect against airborne particles and potential splashes.[3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber, to prevent direct skin contact.[3]
-
Body Protection: A laboratory coat should be worn to protect skin and clothing from spills and contamination.[3]
-
Respiratory Protection: If ventilation is inadequate or if dust is generated, a NIOSH- or CEN-certified respirator should be used to prevent inhalation.[3]
In the event of a spill, avoid generating dust. The spilled material should be carefully swept up and placed into a suitable, sealed container for disposal.[1] It is crucial to prevent the chemical from entering drains or waterways.[4]
Summary of this compound Disposal and Safety Information
| Parameter | Guideline | Source(s) |
| Waste Classification | Treat as hazardous chemical waste unless confirmed non-hazardous by your institution's safety office. | [5] |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves, lab coat, respirator (if needed). | [3] |
| Solid Waste | Collect in a clearly labeled, sealed, and compatible container. Includes unused powder, contaminated gloves, weigh boats, and paper towels. | [3][6] |
| Liquid Waste | Collect solutions in a dedicated, sealed, and clearly labeled, compatible waste container. Do not mix with other solvent waste streams unless compatibility is verified. | [3][6] |
| Container Labeling | Label containers with "Hazardous Waste," the full chemical name ("this compound Waste"), and any appropriate hazard warnings. | [6][7] |
| Storage | Store waste containers in a designated Satellite Accumulation Area (SAA). Keep containers closed except when adding waste. | [7][8] |
| Disposal Method | Arrange for pickup by your institution's certified hazardous waste vendor for proper disposal, likely through high-temperature incineration. | [6][9] |
| Prohibited Disposal | Do not dispose of this compound down the drain or in regular trash. Do not dispose of by evaporation. | [4][5] |
Step-by-Step this compound Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following procedure outlines the general steps for the safe management and disposal of this compound.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be treated as hazardous chemical waste. This includes unused this compound, contaminated labware (e.g., pipette tips, centrifuge tubes, glassware), and solutions containing the compound.
-
Proper segregation is critical to prevent potentially dangerous chemical reactions.[10] this compound waste must be collected in a dedicated, properly labeled hazardous waste container and should not be mixed with other chemical waste streams, especially incompatible substances.[3][8]
Step 2: Waste Collection and Containerization
-
Select a waste container that is chemically compatible with this compound and in good condition with a secure, leak-proof closure.[8][10]
-
For solid waste, such as unused powder or contaminated consumables, place it in a clearly labeled, sealed container.[3]
-
For liquid waste, such as solutions containing this compound, collect it in a dedicated, sealed, and clearly labeled waste container.[3]
-
Ensure all waste containers are clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound Waste"), and any other information required by your institution.[6][7] The container should be kept closed at all times except when adding waste.[5]
Step 3: Storage
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[7][8]
Step 4: Final Disposal
-
Once the waste container is full or ready for disposal, arrange for it to be collected by your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste vendor.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[11]
Experimental Protocols
Detailed experimental protocols for the specific chemical neutralization or deactivation of this compound for disposal are not publicly available. The recommended procedure is based on the principles of safe handling, segregation, and disposal of laboratory chemical waste through a certified hazardous waste management program. It is imperative to consult your institution's specific hazardous waste management protocols for detailed methodologies.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
This procedural guidance is intended to provide a robust framework for the safe handling and disposal of this compound. It is essential for all laboratory personnel to be thoroughly familiar with the specific safety data sheets for the products they handle and to strictly adhere to the waste disposal regulations applicable to their institution and location.
References
- 1. durhamtech.edu [durhamtech.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. vumc.org [vumc.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
Essential Safety and Operational Guide for Handling Dityrosine
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Dityrosine. It includes detailed operational and disposal plans to ensure the safe execution of laboratory procedures.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial to minimize exposure when handling this compound, which is typically a solid powder.[1] The following table summarizes the recommended PPE.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1][2] | Protects against airborne particles and potential splashes that could cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents direct skin contact, which may cause skin irritation.[1][3] |
| Body Protection | Laboratory coat.[1] | Protects skin and personal clothing from spills and contamination.[1] |
| Respiratory Protection | A NIOSH- or CEN-certified respirator should be used if ventilation is inadequate or if dust is generated.[1][2] | Prevents the inhalation of the chemical powder, which may cause respiratory irritation.[1][3] |
Hazard Identification and First Aid
While this compound is not classified as a hazardous substance or mixture according to some safety data sheets[2][4], it may cause skin, eye, and respiratory irritation[3][5][6]. It is important to handle it with care.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[3][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[2][3]
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to ensure minimal risk during the handling of this compound.
-
Preparation:
-
Weighing and Aliquoting:
-
Dissolving:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Wash hands thoroughly after handling.[3]
-
Below is a workflow diagram for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound waste is critical to ensure environmental safety and regulatory compliance.
Waste Categorization:
-
Solid Waste: Unused this compound powder, contaminated gloves, weighing boats, and paper towels.[1]
-
Liquid Waste: Solutions containing this compound.[1]
Disposal Procedures:
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound Waste") and any appropriate hazard warnings.[1]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.[1]
-
Consult local, state, and federal regulations for proper disposal. Do not let this chemical enter the environment.[3][6]
Toxicological and Experimental Information
Currently, there is limited specific toxicological data available for this compound. Most safety data sheets indicate that it is not a hazardous substance and does not contain components with established occupational exposure limit values.[2][4] However, some sources suggest it can cause skin, eye, and respiratory irritation.[3][5][6] this compound is known to be a marker of oxidative stress and protein damage.[7][8]
No detailed experimental protocols for specific laboratory applications of this compound were found in the initial search beyond standard chemical handling procedures. Researchers should develop specific protocols based on the nature of their experiments, incorporating the safety measures outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. This compound in food: A review of its occurrence, health effects, detection methods, and mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
